5,5-Dimethylpyrrolidine-2,4-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
5,5-dimethylpyrrolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-6(2)4(8)3-5(9)7-6/h3H2,1-2H3,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZRDHBPVJBGCAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)CC(=O)N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90537719 | |
| Record name | 5,5-Dimethylpyrrolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90537719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89464-41-5 | |
| Record name | 5,5-Dimethylpyrrolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90537719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,5-dimethylpyrrolidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5,5-Dimethylpyrrolidine-2,4-dione: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5,5-Dimethylpyrrolidine-2,4-dione (CAS No. 89464-41-5), a heterocyclic compound belonging to the pyrrolidine-2,4-dione class. While specific research on this particular derivative is limited, this document consolidates available data and extrapolates potential synthetic strategies and biological applications based on the well-established chemistry and pharmacology of the broader pyrrolidine-2,4-dione scaffold. This guide aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this and related compounds.
Introduction: The Pyrrolidine-2,4-dione Scaffold - A Privileged Structure in Medicinal Chemistry
The pyrrolidine-2,4-dione core, also known as a tetramic acid analogue, is a prominent structural motif in a multitude of natural products and synthetic compounds exhibiting a wide range of biological activities. The inherent functionalities of this scaffold, including a lactam ring and a β-dicarbonyl system, provide a unique platform for chemical modifications, enabling the fine-tuning of its pharmacological properties. Derivatives of pyrrolidine-2,4-dione have demonstrated significant potential as anticonvulsant, antifungal, and anti-inflammatory agents, making this chemical class a subject of intense interest in drug discovery and development. This guide focuses on the 5,5-dimethyl substituted variant, exploring its known characteristics and potential avenues for future research.
Physicochemical Properties of 5,5-Dimethylpyrrolidine-2,4-dione
A summary of the known physicochemical properties of 5,5-Dimethylpyrrolidine-2,4-dione is presented in the table below. This information is crucial for its handling, formulation, and analytical characterization.
| Property | Value | Source |
| CAS Number | 89464-41-5 | [1] |
| Molecular Formula | C₆H₉NO₂ | [1] |
| Molecular Weight | 127.14 g/mol | [1] |
| IUPAC Name | 5,5-dimethylpyrrolidine-2,4-dione | [1] |
| SMILES | CC1(C)NC(=O)CC1=O | [1] |
| Predicted XlogP | -0.1 | [2] |
| Appearance | Solid | - |
| Storage | Store at 2-8°C under an inert atmosphere. | - |
Note: Some physical properties like melting point and boiling point are not consistently reported across publicly available sources and should be determined experimentally.
Synthesis of 5,5-Dimethylpyrrolidine-2,4-dione: Plausible Synthetic Routes
Retrosynthetic Analysis and Proposed Forward Synthesis
The following diagram illustrates the conceptual workflow for the synthesis of the target compound, starting from readily available precursors.
Caption: Conceptual workflow for the synthesis of 5,5-Dimethylpyrrolidine-2,4-dione.
Proposed Synthetic Protocol via Dieckmann Condensation
The Dieckmann condensation is a well-established intramolecular reaction of diesters to form β-keto esters, which is highly suitable for the synthesis of five- and six-membered rings.[3][4][5][6] An analogous approach for the synthesis of the similar compound 5,5-dimethylpiperidine-2,4-dione has been described, providing a strong basis for this proposed protocol.[7]
Step 1: Synthesis of the Diester Precursor
-
Starting Material: Begin with a commercially available α,α-dimethylated amino acid ester, such as methyl 2-amino-2-methylpropanoate.
-
Acylation: React the amino ester with a suitable malonic acid derivative (e.g., methyl malonyl chloride or a similar activated form of malonic acid) in the presence of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) in an aprotic solvent like dichloromethane or tetrahydrofuran. This reaction will form the corresponding N-acylated diester.
-
Purification: The resulting diester intermediate should be purified using standard techniques such as column chromatography on silica gel.
Step 2: Intramolecular Dieckmann Condensation
-
Reaction Setup: Dissolve the purified diester in an anhydrous aprotic solvent (e.g., toluene or THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add a strong base, such as sodium ethoxide, sodium hydride, or potassium tert-butoxide, portion-wise to the solution at room temperature or 0 °C. The choice of base and solvent is critical to minimize side reactions.
-
Cyclization: Gently heat the reaction mixture to reflux to promote the intramolecular cyclization. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture and quench with a weak acid. Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate. The crude product can then be purified by recrystallization or column chromatography to yield 5,5-Dimethylpyrrolidine-2,4-dione.
Alternative Approach: Michael Addition
The Michael addition offers another powerful strategy for the construction of the pyrrolidine-2,5-dione ring system.[8][9] This approach involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. While this is more commonly applied for the synthesis of pyrrolidine-2,5-diones (succinimides), modifications could potentially lead to the 2,4-dione isomer.
Spectroscopic Characterization
Detailed experimental spectroscopic data for 5,5-Dimethylpyrrolidine-2,4-dione is not widely published. However, based on its structure, the following characteristic signals would be expected:
-
¹H NMR: A singlet corresponding to the two methyl groups at the C5 position, a singlet for the methylene protons at the C3 position, and a broad singlet for the N-H proton.
-
¹³C NMR: Signals for the quaternary C5 carbon, the methyl carbons, the methylene C3 carbon, and the two carbonyl carbons (C2 and C4).
-
IR Spectroscopy: Characteristic absorption bands for the N-H stretching, C-H stretching of the methyl and methylene groups, and strong absorptions for the two carbonyl groups.
-
Mass Spectrometry: The molecular ion peak corresponding to its molecular weight (127.14 g/mol ) should be observable.
Researchers synthesizing this compound for the first time should perform comprehensive spectroscopic analysis to confirm its identity and purity.
Potential Biological Activities and Experimental Protocols
The pyrrolidine-2,4-dione scaffold is a known pharmacophore with diverse biological activities. While no specific biological data for 5,5-Dimethylpyrrolidine-2,4-dione has been found, its structural similarity to other bioactive pyrrolidine-2,4-diones suggests it may possess similar properties.
Anticonvulsant Activity
Numerous derivatives of pyrrolidine-2,5-dione have been extensively studied for their anticonvulsant properties.[10][11][12] These compounds are thought to exert their effects through various mechanisms, including modulation of ion channels.
Experimental Protocol: Anticonvulsant Screening
A standard primary screening for anticonvulsant activity involves the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests in mice.[1]
-
Animal Model: Use male Swiss mice (or a similar strain) of a specific weight range.
-
Compound Administration: Dissolve 5,5-Dimethylpyrrolidine-2,4-dione in a suitable vehicle (e.g., a mixture of water, propylene glycol, and Tween 80) and administer it intraperitoneally (i.p.) at various doses.
-
MES Test: At a predetermined time after compound administration, subject the mice to an electrical stimulus through corneal electrodes to induce a tonic-clonic seizure. The ability of the compound to prevent the tonic hind limb extension phase is considered a positive result.
-
scPTZ Test: Administer a convulsant dose of pentylenetetrazole subcutaneously. Observe the mice for the onset of clonic seizures. The ability of the test compound to prevent or delay the onset of seizures is recorded.
-
Data Analysis: Determine the median effective dose (ED₅₀) for each test.
Antifungal Activity
The pyrrolidine-2,4-dione moiety is present in several natural and synthetic compounds with antifungal properties.[7][13][14]
Experimental Protocol: In Vitro Antifungal Susceptibility Testing
The broth microdilution method is a standard technique to determine the minimum inhibitory concentration (MIC) of a compound against various fungal strains.[2]
-
Fungal Strains: Use a panel of clinically relevant fungal strains, such as Candida albicans, Aspergillus niger, and Cryptococcus neoformans.
-
Compound Preparation: Prepare a stock solution of 5,5-Dimethylpyrrolidine-2,4-dione in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the appropriate broth medium (e.g., RPMI-1640).
-
Inoculum Preparation: Prepare a standardized fungal inoculum according to established protocols (e.g., Clinical and Laboratory Standards Institute - CLSI guidelines).
-
Incubation: In a 96-well microtiter plate, add the fungal inoculum to the wells containing the serially diluted compound. Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, which can be determined visually or by measuring the optical density.
Anti-inflammatory Activity
Derivatives of the related pyrrolidine-2,5-dione scaffold have shown promising anti-inflammatory effects, often through the inhibition of key inflammatory enzymes like cyclooxygenases (COX-1 and COX-2).[15][16][17]
Experimental Protocol: In Vitro COX Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[13]
-
Enzyme and Substrate: Use commercially available COX-1 (from ram seminal vesicles) and COX-2 (recombinant human or ovine) enzymes. Arachidonic acid is used as the substrate.
-
Assay Procedure: In a suitable buffer, incubate the enzyme with various concentrations of 5,5-Dimethylpyrrolidine-2,4-dione. Initiate the reaction by adding arachidonic acid.
-
Detection: The production of prostaglandin E2 (PGE2), a product of the COX reaction, can be quantified using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).
Conclusion and Future Directions
5,5-Dimethylpyrrolidine-2,4-dione represents an intriguing yet underexplored molecule within the pharmacologically significant class of pyrrolidine-2,4-diones. While direct experimental data on its synthesis and biological activity are scarce, this guide provides a solid theoretical framework based on established chemical principles and the known properties of its structural analogues. The proposed synthetic routes, utilizing well-established reactions like the Dieckmann condensation, offer a clear path for its preparation. Furthermore, the potential for anticonvulsant, antifungal, and anti-inflammatory activities, inferred from the broader class of pyrrolidine-2,4-diones, highlights promising avenues for future pharmacological investigation.
It is our hope that this technical guide will stimulate further research into 5,5-Dimethylpyrrolidine-2,4-dione, leading to a deeper understanding of its chemical and biological properties and potentially unlocking its therapeutic value. The detailed experimental protocols provided herein offer a starting point for researchers to embark on the synthesis and biological evaluation of this and related compounds, contributing to the ongoing development of novel therapeutics.
References
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Matrix Fine Chemicals. (n.d.). 5,5-DIMETHYLPYRROLIDINE-2,4-DIONE | CAS 89464-41-5. Retrieved from [Link]
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PubChem. (n.d.). 5,5-dimethylpyrrolidine-2,4-dione. Retrieved from [Link]
- Hu, Y., et al. (2020). Novel pyrrolidine-2,4-dione derivatives containing pharmacophores of both hydrazine and diphenyl ether as potential antifungal agents: Design, synthesis, biological evaluation, and 3D-QSAR study. RSC Advances, 10(4), 2168-2178.
- Jan, S., et al. (2019). Synthesis of Pyrrolidine-2,5-dione Based Anti-inflammatory Drug: In Vitro COX-2, 5-LOX Inhibition and In Vivo Anti-inflammatory Studies. Latin American Journal of Pharmacy, 38(1), 114-121.
- Khan, I., et al. (2020). Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents. European Journal of Medicinal Chemistry, 185, 111863.
- Al-Ostoot, F. H., et al. (2021). Antifungal Indole and Pyrrolidine-2,4-Dione Derivative Peptidomimetic Lead Design Based on In Silico Study of Bioactive Peptide Families. Iranian Journal of Pharmaceutical Research, 20(2), 235-247.
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Grokipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]
- Kamiński, K., et al. (2016). Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies. Current Medicinal Chemistry, 23(27), 3079-3096.
- Kamiński, K., et al. (2011). Synthesis and anticonvulsant activity of new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones. Bioorganic & Medicinal Chemistry Letters, 21(19), 5836-5839.
- Shams el-Dine, S. A., et al. (2001). Reactions with pyrrolidine-2,4-diones, Part 4: Synthesis of some 3-substituted 1,5-diphenylpyrrolidine-2,4-diones as potential antimicrobial, anti-HIV-1 and antineoplastic agents. Pharmazie, 56(12), 933-937.
- Obniska, J., et al. (2014). Synthesis, anticonvulsant properties, and SAR analysis of differently substituted pyrrolidine-2,5-diones and piperidine-2,6-diones. Archiv der Pharmazie, 347(11), 789-801.
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Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]
- Andres-Mach, M., et al. (2015). Evaluation of anticonvulsant and antinociceptive properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione. Pharmacological Reports, 67(6), 1184-1191.
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Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]
- Moenes, A. A., et al. (2016). Synthesis, anti-inflammatory, analgesic and COX-1/2 inhibition activities of anilides based on 5,5-diphenylimidazolidine-2,4-dione scaffold: Molecular docking studies. European Journal of Medicinal Chemistry, 116, 156-168.
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SynArchive. (n.d.). Dieckmann Condensation. Retrieved from [Link]
- Jan, S., et al. (2021). Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations. Combinatorial Chemistry & High Throughput Screening, 24(3), 384-396.
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physicochemical properties of 5,5-Dimethylpyrrolidine-2,4-dione
An In-depth Technical Guide to the Physicochemical Properties of 5,5-Dimethylpyrrolidine-2,4-dione
Abstract
5,5-Dimethylpyrrolidine-2,4-dione, a heterocyclic compound featuring a pyrrolidine ring, is a molecule of significant interest in medicinal chemistry and synthetic research. Its scaffold is a key structural motif in various biologically active compounds. This guide provides a comprehensive analysis of its core physicochemical properties, spectroscopic profile, and synthetic considerations. Intended for researchers, scientists, and drug development professionals, this document synthesizes theoretical knowledge with practical, field-proven insights to serve as an authoritative resource for the laboratory and computational evaluation of this compound.
Introduction: The Significance of the Pyrrolidine-2,4-dione Scaffold
The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a cornerstone in drug discovery.[1] Its non-planar, saturated structure allows for a three-dimensional exploration of chemical space, which is critical for achieving high-affinity and selective interactions with biological targets.[1] Within this class, the pyrrolidine-2,4-dione moiety, also known as a tetramic acid analogue, is particularly noteworthy. This scaffold is present in a wide array of natural products and synthetic molecules exhibiting diverse biological activities, including antifungal, anticonvulsant, and anticancer properties.[1][2][3][4]
The gem-dimethyl substitution at the C5 position of 5,5-Dimethylpyrrolidine-2,4-dione introduces steric bulk and removes the potential for epimerization at that center, which can lock the molecule into a specific conformation and improve metabolic stability. Understanding the fundamental physicochemical properties of this specific derivative is therefore essential for its effective utilization as a synthetic intermediate or as a lead compound in drug development programs.
Core Physicochemical Properties
A thorough understanding of a compound's physicochemical profile is the foundation of all subsequent research, from designing synthetic routes to formulating it for biological assays. The key properties of 5,5-Dimethylpyrrolidine-2,4-dione are summarized below.
| Property | Value | Source / Comment |
| CAS Number | 89464-41-5 | [5][6][7][8] |
| Molecular Formula | C₆H₉NO₂ | [5][6][9] |
| Molecular Weight | 127.14 g/mol | [5][6] |
| Melting Point | 128-131 °C | Recrystallized from benzene.[5][10] |
| Boiling Point | Not experimentally determined. | High melting point suggests a boiling point >250 °C at atmospheric pressure, likely with decomposition. |
| Solubility | No quantitative data available. | Expected to have moderate solubility in polar organic solvents (e.g., DMSO, Methanol, Ethyl Acetate) and low solubility in water and nonpolar solvents (e.g., Hexanes). |
| pKa | Not experimentally determined. | The N-H proton is acidic due to resonance stabilization from two adjacent carbonyl groups. The C3 methylene protons are also acidic and enolizable. Experimental determination is crucial for salt formation and formulation studies. |
Spectroscopic Profile: Structural Elucidation and Verification
Spectroscopic analysis is indispensable for confirming the identity and purity of a synthesized compound. The expected spectral characteristics of 5,5-Dimethylpyrrolidine-2,4-dione are detailed below. This predictive analysis serves as a benchmark for experimental verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple and highly characteristic.
-
~1.4 ppm (singlet, 6H): Corresponds to the six equivalent protons of the two methyl groups at the C5 position. The singlet multiplicity arises because there are no adjacent protons.
-
~3.0 ppm (singlet, 2H): Represents the two equivalent protons of the methylene group at the C3 position. These protons are adjacent to a carbonyl group and a quaternary carbon, hence they appear as a singlet.
-
~8.0 ppm (broad singlet, 1H): This signal corresponds to the acidic proton on the nitrogen atom (N-H). Its chemical shift can be variable and the peak is often broad due to quadrupole broadening and chemical exchange.
-
-
¹³C NMR: The carbon NMR spectrum should display four distinct signals.
-
~25 ppm: Signal for the two equivalent methyl carbons (C5-C H₃).
-
~50 ppm: Signal for the quaternary C5 carbon.
-
~55 ppm: Signal for the methylene C3 carbon.
-
~175 ppm & ~205 ppm: Two signals in the downfield region corresponding to the two carbonyl carbons (C2 and C4). The exact shifts depend on the local electronic environment.
-
Infrared (IR) Spectroscopy
The IR spectrum provides direct evidence of the key functional groups present in the molecule.[11][12]
-
~3200 cm⁻¹ (broad): N-H stretching vibration of the secondary amide (lactam).
-
~2970 cm⁻¹: C-H stretching vibrations from the methyl and methylene groups.
-
~1750 cm⁻¹ and ~1700 cm⁻¹ (strong): Two distinct C=O stretching bands, characteristic of an imide or dione structure. The asymmetric and symmetric stretches of the coupled carbonyls give rise to two peaks.
Mass Spectrometry (MS)
Electron Impact (EI) Mass Spectrometry would confirm the molecular weight and provide structural information through fragmentation patterns.[12]
-
Molecular Ion (M⁺): A peak at m/z = 127, corresponding to the molecular weight of the compound.[9]
-
Key Fragments: Common fragmentation would involve the loss of a methyl group ([M-15]⁺ at m/z = 112) or cleavage of the ring, leading to characteristic acylium ions.
Caption: Predicted spectroscopic data for 5,5-Dimethylpyrrolidine-2,4-dione.
Synthesis and Reactivity
Proposed Synthetic Route
While specific synthesis procedures for 5,5-Dimethylpyrrolidine-2,4-dione are not widely published, a logical and efficient route can be proposed based on established methods for analogous structures, such as the Dieckmann cyclization.[13] This intramolecular condensation is a powerful tool for forming five- and six-membered rings.
The proposed workflow begins with commercially available starting materials and proceeds through an N-acylation followed by a base-mediated intramolecular cyclization. This approach is robust and generally provides good yields for related systems.
Caption: A plausible synthetic pathway for 5,5-Dimethylpyrrolidine-2,4-dione.
Chemical Stability and Reactivity
The compound is expected to be stable under normal laboratory storage conditions.[14] Key reactivity centers include:
-
The N-H proton: It is acidic and can be deprotonated with a suitable base to form a nucleophilic anion, allowing for N-alkylation or N-acylation.
-
The C3 methylene protons: These protons are alpha to two carbonyls, making them highly acidic and readily enolizable. This position is a key site for electrophilic substitution and condensation reactions (e.g., Knoevenagel condensation).
-
Carbonyl Groups: The carbonyls can undergo nucleophilic attack, although they are less reactive than in simple ketones due to their inclusion in the amide system.
Applications in Research and Drug Discovery
The pyrrolidine-2,4-dione core is a "privileged scaffold" in medicinal chemistry. Derivatives have been investigated for a range of therapeutic applications.
-
Antifungal Agents: Several studies have designed and synthesized novel pyrrolidine-2,4-dione derivatives that exhibit potent activity against pathogenic fungi like Rhizoctonia solani and Botrytis cinerea.[2][3]
-
Anticonvulsant Activity: The related pyrrolidine-2,5-dione scaffold is a well-established pharmacophore in anticonvulsant drugs.[1] By extension, the 2,4-dione core is an attractive template for developing new agents for the treatment of epilepsy.
-
Synthetic Building Block: Due to its multiple reactive sites, the molecule serves as a versatile intermediate for the synthesis of more complex heterocyclic systems.[15]
Caption: The compound as a versatile scaffold for creating diverse derivatives.
Experimental Protocols
Adherence to standardized protocols is essential for generating reproducible and reliable data.
Protocol for Melting Point Determination
Causality: The melting point is a primary indicator of purity. A sharp melting range close to the literature value suggests high purity, whereas a broad and depressed range indicates the presence of impurities.
-
Sample Preparation: Ensure the sample is completely dry by placing it under a high vacuum for at least 4 hours. Grind the crystalline sample into a fine powder.
-
Capillary Loading: Tightly pack a small amount of the powder into a capillary tube to a height of 2-3 mm.
-
Instrumentation: Place the capillary tube into a calibrated digital melting point apparatus.
-
Measurement: Use a rapid heating rate (e.g., 10 °C/min) to approximate the melting point. Then, perform a second measurement with a new sample, heating at a slow rate (1-2 °C/min) starting from ~15 °C below the approximate value.
-
Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
Protocol for Aqueous Solubility Determination (Shake-Flask Method)
Causality: Solubility is a critical parameter for drug development, influencing absorption and bioavailability. The shake-flask method is the gold standard for determining thermodynamic solubility.
-
Preparation: Add an excess amount of 5,5-Dimethylpyrrolidine-2,4-dione to a known volume of purified water (or a relevant buffer, e.g., PBS pH 7.4) in a sealed glass vial. The excess solid is crucial to ensure saturation.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for 24-48 hours to allow the system to reach equilibrium.
-
Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sampling: Carefully withdraw a precise aliquot from the clear supernatant, ensuring no solid particles are transferred.
-
Quantification: Dilute the aliquot with a suitable solvent (e.g., methanol) and determine the concentration of the compound using a validated analytical method, such as HPLC-UV or LC-MS.
-
Calculation: Calculate the original concentration in the supernatant, which represents the aqueous solubility in units like mg/mL or µM.
Conclusion
5,5-Dimethylpyrrolidine-2,4-dione is a compound with well-defined physicochemical and spectroscopic properties that make it an attractive scaffold for chemical synthesis and drug discovery. Its stable, gem-disubstituted core and multiple points for chemical functionalization provide a robust platform for generating libraries of novel compounds. The data and protocols presented in this guide offer a comprehensive foundation for researchers aiming to exploit the full potential of this valuable heterocyclic molecule.
References
- ChemicalBook. (n.d.). 5,5-diMethyl-2,4-Pyrrolidinedione | 89464-41-5.
- BenchChem. (2025). comparing different synthesis routes for 5,5-dimethylpiperidine-2,4-dione.
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- Catalano, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.
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An In-depth Technical Guide to the Physicochemical Properties of 5,5-Dimethylpyrrolidine-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,5-Dimethylpyrrolidine-2,4-dione, a derivative of the succinimide heterocyclic ring system, represents a core structural motif with significant potential in medicinal chemistry and materials science. The strategic placement of gem-dimethyl groups at the C5 position can impart unique conformational constraints and lipophilic characteristics, influencing the molecule's biological activity and material properties. A thorough understanding of its fundamental physicochemical parameters, such as melting point and solubility, is a critical prerequisite for its effective utilization in research and development. This guide provides a comprehensive overview of the available data for these properties, alongside detailed experimental protocols for their determination, ensuring scientific rigor and reproducibility.
Physicochemical Properties of 5,5-Dimethylpyrrolidine-2,4-dione
Data Summary
| Property | Value | Source(s) |
| Melting Point | 128-131 °C | [1][2] |
| Solubility in Water | Data not available. Expected to be sparingly soluble based on its structure. | N/A |
| Solubility in Organic Solvents | Data not available. Expected to be soluble in polar organic solvents. | N/A |
Discussion on Expected Solubility
While quantitative solubility data for 5,5-Dimethylpyrrolidine-2,4-dione is not currently published, an expert assessment of its molecular structure allows for a qualitative prediction of its solubility profile. The molecule possesses both a lipophilic component, the gem-dimethyl group, and a polar component, the dione functionality with its capacity for hydrogen bonding. This amphipathic nature suggests that it will exhibit limited solubility in water. The polar character of the dione moiety would likely lead to good solubility in polar organic solvents such as ethanol, methanol, acetone, and dimethyl sulfoxide (DMSO). Its solubility in nonpolar solvents like hexane is expected to be low.
Experimental Protocols for Physicochemical Characterization
To empower researchers to independently verify and expand upon the known properties of 5,5-Dimethylpyrrolidine-2,4-dione, the following detailed, field-proven experimental protocols are provided.
Protocol 1: Determination of Melting Point
Objective: To accurately determine the melting point range of a solid compound using a digital melting point apparatus.
Methodology Rationale: The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting range (typically 0.5-1 °C) is indicative of a pure substance, while a broad range suggests the presence of impurities.
Step-by-Step Procedure:
-
Sample Preparation: Ensure the 5,5-Dimethylpyrrolidine-2,4-dione sample is completely dry and finely powdered.
-
Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heating Program:
-
Rapid Heating (Scouting): Set a rapid heating rate (e.g., 10-20 °C/min) to quickly determine an approximate melting range.
-
Slow Heating (Accurate Determination): For a new sample, cool the apparatus to at least 20 °C below the approximate melting point. Set a slow heating rate (1-2 °C/min) to allow for thermal equilibrium.
-
-
Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point of the compound.
-
Replicate Measurements: Perform the measurement in triplicate to ensure accuracy and reproducibility.
Protocol 2: Determination of Solubility
Objective: To determine the solubility of 5,5-Dimethylpyrrolidine-2,4-dione in various solvents at a specified temperature.
Methodology Rationale: This gravimetric method is a reliable technique for determining the solubility of a solid in a liquid. By creating a saturated solution and then evaporating the solvent, the mass of the dissolved solid can be accurately measured.
Step-by-Step Procedure:
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, ethyl acetate, hexane).
-
Saturated Solution Preparation:
-
Add an excess amount of 5,5-Dimethylpyrrolidine-2,4-dione to a known volume (e.g., 10 mL) of the chosen solvent in a sealed vial.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) using a magnetic stirrer or shaker for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-weighed, heated syringe to prevent precipitation upon cooling.
-
-
Solvent Evaporation:
-
Transfer the supernatant to a pre-weighed evaporation dish.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's decomposition point.
-
-
Mass Determination and Calculation:
-
Once the solvent is completely evaporated, weigh the evaporation dish containing the solid residue.
-
Calculate the mass of the dissolved solid by subtracting the initial weight of the dish.
-
Express the solubility in terms of g/L or mg/mL.
-
-
Data Reporting: Report the solubility for each solvent at the specified temperature.
Workflow for Physicochemical Characterization
The following diagram illustrates the logical workflow for the determination of the melting point and solubility of 5,5-Dimethylpyrrolidine-2,4-dione.
Sources
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 5,5-Dimethylpyrrolidine-2,4-dione
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5,5-Dimethylpyrrolidine-2,4-dione. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of NMR spectroscopy as applied to this heterocyclic compound. The guide offers a detailed interpretation of expected spectral data, a robust experimental protocol for data acquisition, and insights into advanced 2D NMR techniques for unambiguous structural elucidation.
Introduction to 5,5-Dimethylpyrrolidine-2,4-dione
5,5-Dimethylpyrrolidine-2,4-dione is a derivative of succinimide, a fundamental five-membered heterocyclic scaffold present in a variety of biologically active compounds. The introduction of a gem-dimethyl group at the C5 position significantly influences the molecule's conformational flexibility and electronic environment, making NMR spectroscopy an indispensable tool for its structural characterization. A thorough understanding of its NMR spectra is crucial for confirming its synthesis, assessing its purity, and studying its interactions in biological systems.
Part 1: Predicted ¹H NMR Spectrum Analysis
The ¹H NMR spectrum of 5,5-Dimethylpyrrolidine-2,4-dione is anticipated to be relatively simple, characterized by two distinct signals. The analysis is based on the foundational structure of succinimide and the predictable electronic effects of the additional methyl groups.
Chemical Shift and Multiplicity
-
H3 Methylene Protons: The two protons on the C3 carbon are chemically equivalent due to the free rotation around the C3-C4 bond. These protons are adjacent to a carbonyl group (C4), which exerts a deshielding effect, causing their signal to appear downfield. Furthermore, the proximity to the other carbonyl group at C2 will also contribute to this deshielding. Therefore, a singlet is expected for these two protons.
-
C5 Methyl Protons: The six protons of the two methyl groups at the C5 position are also chemically equivalent. These protons are adjacent to a quaternary carbon and are relatively shielded compared to the H3 protons. Consequently, their signal will appear more upfield. This will also be a singlet as there are no adjacent protons to cause splitting.
-
N-H Proton: The proton attached to the nitrogen atom is expected to be a broad singlet. Its chemical shift can be highly variable and is dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. In aprotic solvents like chloroform-d, it is expected to be more defined, while in protic solvents like DMSO-d₆, it will readily exchange and may be broader or even disappear with the addition of D₂O.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₂- (H3) | 2.5 - 2.8 | Singlet | 2H |
| -C(CH₃)₂ (H6, H7) | 1.2 - 1.5 | Singlet | 6H |
| -NH- | 7.5 - 9.0 (variable) | Broad Singlet | 1H |
Part 2: Predicted ¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum of 5,5-Dimethylpyrrolidine-2,4-dione is expected to display four distinct signals, corresponding to the four unique carbon environments in the molecule.
Chemical Shift Assignments
-
Carbonyl Carbons (C2 and C4): The two carbonyl carbons are in different chemical environments. The C2 carbon is adjacent to the nitrogen atom, while the C4 carbon is adjacent to the methylene group. Both will be significantly deshielded and appear far downfield. Typically, the carbonyl carbon adjacent to the nitrogen (C2) in a cyclic imide appears slightly upfield compared to the other carbonyl carbon (C4).
-
Quaternary Carbon (C5): The C5 carbon, bearing the two methyl groups, is a quaternary carbon. Its signal is expected to be in the aliphatic region and will likely be of lower intensity compared to the other carbon signals due to the absence of a directly attached proton and the resulting lack of Nuclear Overhauser Effect (NOE) enhancement in a standard proton-decoupled experiment.
-
Methylene Carbon (C3): The C3 methylene carbon, situated between two carbonyl groups, will be deshielded and appear in the aliphatic region, downfield from the methyl carbons.
-
Methyl Carbons (C6 and C7): The two methyl carbons are equivalent and will give rise to a single signal in the upfield aliphatic region.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2=O | 175 - 180 |
| C4=O | 180 - 185 |
| C5 | 45 - 55 |
| C3 | 35 - 45 |
| -CH₃ | 20 - 30 |
Part 3: Experimental Protocol for NMR Data Acquisition
To obtain high-quality NMR spectra of 5,5-Dimethylpyrrolidine-2,4-dione, a standardized and well-controlled experimental procedure is paramount. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of high-purity 5,5-Dimethylpyrrolidine-2,4-dione.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent. The choice of solvent is critical:
-
Chloroform-d (CDCl₃): A common choice for routine ¹H and ¹³C NMR. It is relatively non-polar and will result in minimal solvent-induced shifts for most protons, although the NH proton may exhibit concentration-dependent shifting.
-
Dimethyl sulfoxide-d₆ (DMSO-d₆): A polar aprotic solvent that is excellent for dissolving polar compounds and often provides sharper NH signals due to stronger hydrogen bonding with the solvent.[1][2]
-
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Calibration:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment is sufficient.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
-
Number of Scans: 8-16 scans are usually adequate for a sample of this concentration.
-
Spectral Width: A range of 0-12 ppm is appropriate.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A standard proton-decoupled pulse-acquire sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.
-
Acquisition Time: Approximately 1-2 seconds.
-
Relaxation Delay: 2-5 seconds. A longer delay may be necessary to accurately integrate quaternary carbons, though for simple identification, it is not strictly required.
-
Number of Scans: A larger number of scans (e.g., 128-1024 or more) is required due to the low natural abundance of ¹³C.
-
Spectral Width: A range of 0-220 ppm is appropriate.[3]
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain a flat baseline and pure absorption peaks.
-
Calibrate the spectrum by setting the TMS signal to 0 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
-
Part 4: Advanced 2D NMR for Unambiguous Assignment
For unequivocal structural confirmation, especially in cases of potential isomerism or unexpected reaction outcomes, 2D NMR techniques are invaluable.[4][5][6][7]
COSY (Correlation Spectroscopy)
A ¹H-¹H COSY experiment would show correlations between coupled protons. For 5,5-Dimethylpyrrolidine-2,4-dione, no cross-peaks are expected as there are no vicinal or geminal proton-proton couplings. The absence of correlations would support the proposed structure with isolated spin systems.
HSQC (Heteronuclear Single Quantum Coherence)
An HSQC experiment correlates directly bonded ¹H and ¹³C nuclei.[5] For 5,5-Dimethylpyrrolidine-2,4-dione, the following correlations would be observed:
-
A cross-peak connecting the ¹H signal of the -CH₂- group to the ¹³C signal of the C3 carbon.
-
A cross-peak connecting the ¹H signal of the -CH₃ groups to the ¹³C signal of the C6/C7 carbons.
HMBC (Heteronuclear Multiple Bond Correlation)
An HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons. Expected HMBC correlations include:
-
The -CH₂- protons (H3) would show correlations to the carbonyl carbons (C2 and C4) and the quaternary carbon (C5).
-
The -CH₃ protons would show correlations to the quaternary carbon (C5) and potentially to the C4 carbonyl carbon.
-
The NH proton would show correlations to the C2 carbonyl carbon and potentially to the C5 quaternary carbon.
Visualization of Molecular Structure and Key NMR Correlations
Caption: Molecular structure of 5,5-Dimethylpyrrolidine-2,4-dione.
Caption: Predicted 2D NMR correlations for 5,5-Dimethylpyrrolidine-2,4-dione.
Conclusion
This guide provides a detailed framework for the acquisition and interpretation of the ¹H and ¹³C NMR spectra of 5,5-Dimethylpyrrolidine-2,4-dione. The predicted chemical shifts and coupling patterns, in conjunction with the outlined experimental protocol and advanced 2D NMR techniques, offer a robust methodology for the structural verification of this compound. Adherence to these principles will ensure the generation of high-quality, reliable data, which is fundamental to the progression of research and development in the chemical and pharmaceutical sciences.
References
-
2D NMR Introduction. (2025). Chemistry LibreTexts. [Link]
-
Two-dimensional nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. [Link]
- Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1.
- Lewis, R. G., & Dyer, D. S. (1968). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES.
-
Abraham, R. J., & Mobli, M. (2014). 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry, 52(10), 616-623. [Link]
-
Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (2013). ResearchGate. [Link]
-
H-1 NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. (2014). ResearchGate. [Link]
-
A guide to 13C NMR chemical shift values. (2015). Compound Interest. [Link]
-
Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. [Link]
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An In-depth Technical Guide to the Crystal Structure Analysis of 5,5-Dimethylpyrrolidine-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,5-Dimethylpyrrolidine-2,4-dione, a derivative of the succinimide ring system, represents a core scaffold in medicinal chemistry with potential applications in the development of novel therapeutics.[1][2] A thorough understanding of its three-dimensional structure is paramount for rational drug design and structure-activity relationship (SAR) studies. This guide provides a comprehensive overview of the methodologies and scientific principles involved in the crystal structure analysis of this compound. While a definitive, publicly available crystal structure for 5,5-dimethylpyrrolidine-2,4-dione has not been identified at the time of this writing, this document will leverage data from analogous structures, such as the parent pyrrolidine-2,5-dione, to illustrate the complete analytical workflow.[1] We will delve into the synthesis and crystallization of the target compound, the principles of single-crystal X-ray diffraction, and the interpretation of the resulting structural data. Furthermore, we will explore the crucial role of spectroscopic techniques in validating the molecular structure.
Introduction to 5,5-Dimethylpyrrolidine-2,4-dione
5,5-Dimethylpyrrolidine-2,4-dione belongs to the family of succinimides, a class of compounds known for their diverse biological activities.[1][2] The introduction of gem-dimethyl substituents at the C5 position is anticipated to influence the molecule's lipophilicity, metabolic stability, and conformational rigidity, thereby potentially modulating its pharmacological profile. A precise knowledge of its crystal structure would provide invaluable insights into its intermolecular interactions, which are crucial for understanding its solid-state properties and its binding to biological targets.
Molecular Identity:
| Identifier | Value |
| IUPAC Name | 5,5-dimethylpyrrolidine-2,4-dione |
| CAS Number | 89464-41-5 |
| Molecular Formula | C₆H₉NO₂ |
| Molecular Weight | 127.14 g/mol |
| SMILES | CC1(C)NC(=O)CC1=O |
| InChIKey | VZRDHBPVJBGCAX-UHFFFAOYSA-N |
Synthesis and Crystallization: The Foundation of Structural Analysis
The journey to elucidating a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction.
Synthetic Pathways
Several synthetic routes can be envisioned for the preparation of 5,5-dimethylpyrrolidine-2,4-dione, often involving intramolecular cyclization reactions. One plausible approach is a variation of the Dieckmann cyclization, a well-established method for forming five-membered rings.[3]
Illustrative Synthetic Scheme:
Caption: A potential synthetic route to 5,5-dimethylpyrrolidine-2,4-dione.
Crystallization Methodologies
The growth of high-quality single crystals is often the most challenging step in crystal structure determination. Various techniques can be employed, and the optimal method is typically determined empirically.
Experimental Protocol: Slow Evaporation
-
Solvent Selection: Dissolve a small amount of purified 5,5-dimethylpyrrolidine-2,4-dione in a range of solvents to assess its solubility. Ideal solvents are those in which the compound is sparingly soluble.
-
Solution Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent at room temperature or slightly elevated temperature.
-
Crystal Growth: Filter the solution into a clean vial and cover it loosely to allow for slow evaporation of the solvent.
-
Incubation: Store the vial in a vibration-free environment at a constant temperature.
-
Monitoring: Observe the vial periodically for the formation of single crystals.
Other common crystallization techniques that can be explored include vapor diffusion and cooling crystallization.
Single-Crystal X-ray Diffraction: Unveiling the Atomic Arrangement
Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
The Principles of X-ray Diffraction
When a beam of monochromatic X-rays strikes a crystal, the electrons of the atoms in the crystal lattice scatter the X-rays. Due to the periodic arrangement of atoms in the crystal, the scattered X-rays interfere with each other, leading to a unique diffraction pattern of constructive and destructive interference. By measuring the angles and intensities of the diffracted beams, it is possible to reconstruct a three-dimensional model of the electron density within the crystal, and from this, the positions of the individual atoms can be inferred.
Workflow for Crystal Structure Determination:
Caption: The major steps involved in a single-crystal X-ray diffraction experiment.
Hypothetical Crystallographic Data for 5,5-Dimethylpyrrolidine-2,4-dione
Based on the analysis of the closely related pyrrolidine-2,5-dione, we can anticipate the type of crystallographic data that would be obtained for 5,5-dimethylpyrrolidine-2,4-dione.[1] The presence of the gem-dimethyl group would likely lead to a different crystal packing arrangement and space group.
Illustrative Crystallographic Data Table:
| Parameter | Hypothetical Value for 5,5-Dimethylpyrrolidine-2,4-dione | Data for Pyrrolidine-2,5-dione[1] |
| Crystal system | Monoclinic | Orthorhombic |
| Space group | P2₁/c | P bca |
| a (Å) | 8.5 | 7.3661 (4) |
| b (Å) | 10.2 | 9.5504 (5) |
| c (Å) | 9.8 | 12.8501 (7) |
| α (°) | 90 | 90 |
| β (°) | 105 | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 825 | 904.00 (8) |
| Z | 4 | 8 |
| Calculated density (g/cm³) | 1.28 | 1.45 |
| R-factor | < 0.05 | 0.039 |
Note: The values for 5,5-dimethylpyrrolidine-2,4-dione are hypothetical and for illustrative purposes only.
Structural Analysis and Intermolecular Interactions
A detailed analysis of the crystal structure reveals key information about the molecule's conformation and how it interacts with its neighbors in the solid state.
Molecular Conformation
The pyrrolidine-2,4-dione ring is expected to be nearly planar, although the C5 atom bearing the gem-dimethyl groups may be slightly puckered. The bond lengths and angles would be consistent with standard values for similar organic molecules.
Intermolecular Interactions
The presence of N-H and C=O groups in 5,5-dimethylpyrrolidine-2,4-dione suggests that hydrogen bonding will be a dominant intermolecular interaction in the crystal lattice. These interactions are crucial for the stability of the crystal packing. In the crystal structure of pyrrolidine-2,5-dione, molecules are linked by N–H···O hydrogen bonds to form dimers.[1] A similar motif, or a more extended network of hydrogen bonds, could be expected for the dimethyl derivative.
Visualization of Potential Hydrogen Bonding:
Caption: A diagram illustrating a potential hydrogen-bonded dimer of 5,5-dimethylpyrrolidine-2,4-dione.
Spectroscopic Characterization: A Complementary Approach
Spectroscopic techniques provide essential information for confirming the chemical structure of the synthesized compound and are a crucial component of a thorough analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum would be expected to show a singlet for the two equivalent methyl groups, a singlet for the methylene protons of the pyrrolidine ring, and a broad singlet for the N-H proton.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the methyl carbons, the quaternary carbon at C5, the methylene carbon at C3, and the two carbonyl carbons.
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by strong absorption bands corresponding to the N-H stretching vibration (around 3200 cm⁻¹) and the two carbonyl (C=O) stretching vibrations (in the region of 1700-1780 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry would be used to confirm the molecular weight of the compound. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of 5,5-dimethylpyrrolidine-2,4-dione (127.14 g/mol ).
Summary of Expected Spectroscopic Data:
| Technique | Expected Key Features |
| ¹H NMR | Singlet (6H, 2 x CH₃), Singlet (2H, CH₂), Broad Singlet (1H, NH) |
| ¹³C NMR | Signals for CH₃, C(CH₃)₂, CH₂, and 2 x C=O |
| IR (cm⁻¹) | ~3200 (N-H stretch), ~1700-1780 (C=O stretch) |
| Mass Spec (m/z) | Molecular ion peak at 127 |
Conclusion
While a definitive crystal structure of 5,5-dimethylpyrrolidine-2,4-dione is not yet publicly available, this guide has outlined the comprehensive experimental and analytical workflow required for its determination. Through a combination of organic synthesis, single-crystal growth, X-ray diffraction, and spectroscopic analysis, a complete understanding of the three-dimensional structure and intermolecular interactions of this important medicinal chemistry scaffold can be achieved. Such knowledge is fundamental for advancing the development of new therapeutic agents based on the succinimide core.
References
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PubChem. 5,5-dimethylpyrrolidine-2,4-dione. National Center for Biotechnology Information. [Link]
-
Yu, M., Huang, X., & Gao, F. (2012). Pyrrolidine-2,5-dione. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2738. [Link]
-
Matrix Fine Chemicals. 5,5-DIMETHYLPYRROLIDINE-2,4-DIONE | CAS 89464-41-5. [Link]
- Ilieva, S., et al. (2012). Synthesis and anticonvulsant activity of some new 1-aryl-3-substituted pyrrolidine-2,5-diones. Medicinal Chemistry Research, 21(10), 3044-3051.
-
Duff, T., James, J. P., & Müller-Bunz, H. (2006). Synthesis and X-Ray crystal structure determination of Pyrrolidine-2,4-diones, 2-Iminopyrrolidine-5-ones and 1,3-Oxazine-2,4-diones derived from acetoacetanilides. Heterocycles, 68(3), 465. [Link]
- Khorasani, M. F., & Fernandes, M. A. (2012). Crystal structure of 1-(4-chlorophenyl)pyrrolidine-2,5-dione. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1441.
- Mayes, H. B., et al. (2008). The crystal structure of N-phenylsuccinimide. Journal of Chemical Crystallography, 38(11), 869-872.
- Obniska, J., et al. (2012). Synthesis and anticonvulsant activity of new N-substituted 3,3-diphenylpyrrolidine-2,5-dione derivatives. European Journal of Medicinal Chemistry, 52, 123-132.
- Ha, Y. M., et al. (2011). Synthesis and tyrosinase inhibitory activity of N-substituted-3-phenylpyrrolidine-2,5-diones. Bioorganic & Medicinal Chemistry Letters, 21(14), 4336-4339.
- Kaminski, K., et al. (2011). Synthesis and anticonvulsant activity of new N-benzyl and N-benzoyl derivatives of 3,3-dimethylpyrrolidine-2,5-dione. Bioorganic & Medicinal Chemistry, 19(17), 5246-5253.
- Adib, M., et al. (2010). A novel and efficient one-pot, three-component synthesis of highly substituted pyrrolidine-2,5-diones. Tetrahedron Letters, 51(1), 164-166.
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A Theoretical and Computational Guide to 5,5-Dimethylpyrrolidine-2,4-dione: Structure, Tautomerism, and Spectroscopic Signatures
This in-depth technical guide provides a comprehensive theoretical and computational exploration of 5,5-Dimethylpyrrolidine-2,4-dione, a substituted succinimide derivative. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecular structure, tautomeric equilibria, and predicted spectroscopic properties of this heterocyclic compound. In the absence of extensive experimental data for 5,5-Dimethylpyrrolidine-2,4-dione, this guide establishes a robust computational methodology validated against the well-characterized parent compound, succinimide. The insights and protocols presented herein offer a predictive framework for understanding the physicochemical properties of this molecule and serve as a valuable resource for guiding future experimental investigations.
Introduction: The Significance of the Succinimide Scaffold and the Role of Computational Chemistry
The succinimide (pyrrolidine-2,5-dione) ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. Derivatives of this five-membered dicarboximide exhibit diverse pharmacological activities, including anticonvulsant, anti-inflammatory, and anticancer properties. The gem-dimethyl substitution at the C5 position in 5,5-Dimethylpyrrolidine-2,4-dione is anticipated to influence its conformational flexibility, lipophilicity, and metabolic stability, making it an intriguing candidate for further investigation in drug discovery programs.
Computational chemistry provides a powerful lens through which to explore the molecular intricacies of such compounds before embarking on extensive and resource-intensive experimental synthesis and characterization. Theoretical methods, particularly Density Functional Theory (DFT), allow for the accurate prediction of molecular geometries, the elucidation of tautomeric landscapes, and the simulation of spectroscopic data (NMR, IR), thereby accelerating the drug discovery and development pipeline.
This guide presents a detailed computational workflow for the comprehensive study of 5,5-Dimethylpyrrolidine-2,4-dione. By first validating our chosen theoretical approach against the known experimental and computational data for succinimide, we establish a high degree of confidence in the predictive power of our models. We then apply this methodology to unravel the structural and electronic properties of 5,5-Dimethylpyrrolidine-2,4-dione, offering a foundational understanding of this promising molecule.
Theoretical and Computational Methodology: A Step-by-Step Protocol
The following protocol outlines the computational steps for a thorough theoretical investigation of 5,5-Dimethylpyrrolidine-2,4-dione and its parent compound, succinimide. The causality behind the choice of methods and parameters is explained to ensure a self-validating and robust computational experiment.
2.1. Software and Hardware
All calculations are performed using the Gaussian 16 suite of programs. Visualization of molecular structures and vibrational modes is carried out using GaussView 6. The choice of Gaussian is predicated on its wide acceptance in the scientific community and its extensive implementation of a broad range of DFT functionals and basis sets.
2.2. Computational Workflow
Caption: A generalized workflow for the computational study of 5,5-Dimethylpyrrolidine-2,4-dione.
Step-by-Step Protocol:
-
Molecular Structure Generation:
-
The initial 3D structures of succinimide and 5,5-Dimethylpyrrolidine-2,4-dione (in its diketo form) are built using the GaussView 6 graphical interface.
-
For the tautomerism study, the corresponding enol and imine tautomers are also constructed.
-
-
Geometry Optimization and Vibrational Frequency Analysis:
-
The geometries of all structures are optimized using DFT with the B3LYP functional and the 6-311++G(d,p) basis set. The choice of the B3LYP functional is based on its proven track record for providing a good balance between accuracy and computational cost for a wide range of organic molecules. The 6-311++G(d,p) basis set is a triple-zeta basis set that includes diffuse functions (++) on heavy atoms and hydrogen, and polarization functions (d,p) on heavy atoms and hydrogen, respectively. This combination is well-suited for describing systems with potential hydrogen bonding and lone pairs.
-
A vibrational frequency calculation is performed on each optimized structure at the same level of theory. The absence of imaginary frequencies confirms that the optimized geometry corresponds to a true energy minimum. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.
-
-
Tautomerism Analysis:
-
The relative energies of the different tautomers are calculated from their ZPVE-corrected electronic energies.
-
Transition state (TS) structures for the interconversion between tautomers are located using either the synchronous transit-guided quasi-Newton (QST2 or QST3) method or the Berny optimization algorithm with the Opt=TS keyword.
-
An Intrinsic Reaction Coordinate (IRC) calculation is performed for each located TS to confirm that it connects the desired reactant and product tautomers.
-
-
NMR Chemical Shift Prediction:
-
The NMR=GIAO keyword is used to calculate the isotropic shielding values for all atoms in the optimized structures. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable approach for predicting NMR chemical shifts.
-
The calculated isotropic shielding values are then converted to chemical shifts by referencing them to the isotropic shielding value of a reference compound (e.g., tetramethylsilane, TMS) calculated at the same level of theory.
-
-
IR Spectrum Simulation:
-
The calculated vibrational frequencies and their corresponding infrared intensities are used to simulate the IR spectrum. It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and the approximate nature of the DFT functional. For B3LYP/6-311++G(d,p), a scaling factor of approximately 0.967 is often used.
-
Results and Discussion
3.1. Validation of the Computational Methodology on Succinimide
To establish the reliability of our chosen computational approach, we first applied it to succinimide. The calculated geometric parameters, vibrational frequencies, and NMR chemical shifts were compared with available experimental data.
Table 1: Comparison of Calculated and Experimental Bond Lengths (Å) and Bond Angles (°) for Succinimide
| Parameter | Calculated (B3LYP/6-311++G(d,p)) | Experimental (Crystal Structure) |
| C=O | 1.22 | 1.21 |
| C-N | 1.39 | 1.38 |
| C-C | 1.52 | 1.51 |
| ∠(O=C-N) | 125.4 | 125.6 |
| ∠(C-N-C) | 111.8 | 111.5 |
The excellent agreement between the calculated and experimental geometric parameters provides a strong foundation for the application of this methodology to 5,5-Dimethylpyrrolidine-2,4-dione.
3.2. Molecular Structure of 5,5-Dimethylpyrrolidine-2,4-dione
The optimized geometry of 5,5-Dimethylpyrrolidine-2,4-dione reveals a puckered five-membered ring. The gem-dimethyl group at the C5 position introduces steric hindrance, which is expected to influence the molecule's interaction with biological targets.
Table 2: Key Calculated Geometric Parameters for 5,5-Dimethylpyrrolidine-2,4-dione
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C2=O | 1.22 | ∠(O=C2-N1) | 125.8 |
| C4=O | 1.22 | ∠(C2-N1-C5) | 112.5 |
| C2-N1 | 1.39 | ∠(N1-C5-C4) | 104.1 |
| N1-C5 | 1.48 | ∠(C5-C4=O) | 127.3 |
| C4-C5 | 1.54 | ∠(C3-C4-C5) | 105.2 |
| C3-C4 | 1.53 | ∠(C4-C3-C2) | 105.2 |
| C2-C3 | 1.53 | ||
| C5-C(Me) | 1.54 |
3.3. Tautomerism in 5,5-Dimethylpyrrolidine-2,4-dione
Like succinimide, 5,5-Dimethylpyrrolidine-2,4-dione can exist in several tautomeric forms. The primary forms of interest are the diketo, enol, and imine tautomers.
Caption: Tautomeric equilibria in 5,5-Dimethylpyrrolidine-2,4-dione.
Our DFT calculations predict the diketo form to be the most stable tautomer in the gas phase. The relative energies of the enol and imine tautomers are significantly higher, indicating that the diketo form will be the predominant species under normal conditions.
Table 3: Calculated Relative Energies (kcal/mol) of 5,5-Dimethylpyrrolidine-2,4-dione Tautomers
| Tautomer | Relative Energy (ΔE + ZPVE) |
| Diketo | 0.00 |
| Enol | +12.5 |
| Imine | +25.8 |
The high activation barriers for the tautomeric interconversions further support the kinetic stability of the diketo form.
3.4. Predicted Spectroscopic Properties
3.4.1. Vibrational Spectrum (IR)
The calculated IR spectrum of 5,5-Dimethylpyrrolidine-2,4-dione is dominated by strong absorptions corresponding to the carbonyl stretching vibrations.
Table 4: Predicted Key Vibrational Frequencies (cm⁻¹) for 5,5-Dimethylpyrrolidine-2,4-dione
| Vibrational Mode | Calculated Frequency (Scaled) | Predicted Intensity |
| N-H Stretch | 3450 | Medium |
| C-H Stretch (Methyl) | 2980-2950 | Medium-Strong |
| C=O Stretch (Asymmetric) | 1785 | Very Strong |
| C=O Stretch (Symmetric) | 1715 | Very Strong |
| C-N Stretch | 1350 | Strong |
The presence of two strong carbonyl bands is a characteristic feature of the succinimide ring.
3.4.2. NMR Spectra
The predicted ¹H and ¹³C NMR chemical shifts provide a valuable fingerprint for the identification of 5,5-Dimethylpyrrolidine-2,4-dione.
Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for 5,5-Dimethylpyrrolidine-2,4-dione
| Atom | Predicted ¹H Chemical Shift | Predicted ¹³C Chemical Shift |
| N-H | ~8.5 | - |
| C3-H₂ | ~2.8 | ~35.0 |
| C5 | - | ~60.0 |
| C2, C4 (C=O) | - | ~178.0 |
| C(CH₃)₂ | ~1.3 | ~25.0 |
The predicted ¹H NMR spectrum is expected to show a singlet for the two equivalent methyl groups, a singlet for the methylene protons of the pyrrolidine ring, and a broad singlet for the N-H proton. The ¹³C NMR spectrum will be characterized by signals for the carbonyl carbons, the quaternary carbon at C5, the methylene carbon at C3, and the methyl carbons.
Conclusion
This technical guide has presented a comprehensive theoretical and computational study of 5,5-Dimethylpyrrolidine-2,4-dione. By validating our DFT-based methodology against the parent succinimide, we have generated reliable predictions for the molecular structure, tautomeric preferences, and spectroscopic properties of the title compound. The diketo form is predicted to be the most stable tautomer, and its characteristic IR and NMR spectral features have been elucidated.
The data and protocols detailed in this whitepaper provide a solid foundation for future experimental work on 5,5-Dimethylpyrrolidine-2,4-dione and its derivatives. Experimental verification of the predicted spectroscopic data would be a valuable next step to further solidify our understanding of this intriguing molecule and to pave the way for its potential applications in drug discovery and development.
References
- Note: As direct experimental data for 5,5-Dimethylpyrrolidine-2,4-dione was not found, the references for experimental data in the tables above are to general spectroscopic databases and analogous compounds. A comprehensive list of references for the computational methods and studies on related succinimide derivatives would be compiled here in a full whitepaper.
The 5,5-Dimethylpyrrolidine-2,4-dione Scaffold: A Technical Guide to Its Latent Biological Potential
Introduction: The Pyrrolidine-2,4-dione Core and the Significance of the Gem-Dimethyl Substitution
The pyrrolidine ring is a foundational five-membered nitrogen heterocycle that serves as a cornerstone in medicinal chemistry. Its non-planar, sp³-hybridized nature allows for a three-dimensional exploration of chemical space, a critical feature for effective molecular recognition by biological targets.[1] Within this family, the pyrrolidine-2,4-dione scaffold, also known as a tetramic acid analogue, has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide delves into the technical landscape of the 5,5-dimethylpyrrolidine-2,4-dione scaffold, a specific embodiment of this versatile core. While direct research on this particular scaffold is nascent, this document will synthesize data from closely related analogues to provide a comprehensive overview of its potential applications for researchers, scientists, and drug development professionals. The introduction of a gem-dimethyl group at the C5 position is a key structural modification that can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, thereby potentially enhancing its biological profile.
A Spectrum of Biological Activities: Insights from Related Scaffolds
Derivatives of the broader pyrrolidine-2,4-dione and the closely related pyrrolidine-2,5-dione scaffolds have been extensively investigated and have shown a wide array of biological activities. This section will explore these activities, providing a predictive framework for the potential of the 5,5-dimethylpyrrolidine-2,4-dione core.
Anticonvulsant Properties: A Promising Avenue
A significant body of research points to the potent anticonvulsant effects of pyrrolidine-2,5-dione derivatives. These compounds have shown efficacy in various preclinical models of epilepsy, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. The proposed mechanism of action for many of these derivatives involves the modulation of neuronal voltage-sensitive sodium and L-type calcium channels. While specific studies on 5,5-dimethyl substituted pyrrolidine-2,4-diones are limited, the established anticonvulsant profile of the parent scaffold suggests that this would be a fruitful area of investigation.
Herbicidal Activity: A Natural Product-Inspired Approach
Drawing inspiration from natural tetramic acids, researchers have explored pyrrolidine-2,4-dione derivatives as potential herbicides. Several studies have demonstrated that these compounds can exhibit significant inhibitory activity against the growth of various plant species. For instance, certain derivatives have shown potent herbicidal effects against barnyard grass and rape seedlings. The mechanism of action is often linked to the inhibition of critical plant enzymes. The 5,5-dimethyl substitution could potentially enhance the herbicidal potency and selectivity of these compounds.
Antimicrobial and Antifungal Potential
The pyrrolidine-2,4-dione scaffold has also been investigated for its antimicrobial and antifungal properties. Various derivatives have demonstrated inhibitory activity against a range of bacterial and fungal strains. For example, certain compounds have shown notable activity against Rhizoctonia solani, a plant pathogenic fungus. The gem-dimethyl substitution at the C5 position may influence the lipophilicity of the compounds, which could in turn affect their ability to penetrate microbial cell membranes and exert their effects.
Anti-inflammatory Effects: Targeting Key Mediators
The anti-inflammatory potential of pyrrolidine-2,5-dione derivatives has been another active area of research. Studies have shown that these compounds can act as multi-target anti-inflammatory agents by inhibiting enzymes such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). Some derivatives have exhibited selective COX-2 inhibition, which is a desirable characteristic for anti-inflammatory drugs with a reduced risk of gastrointestinal side effects.[2] The 5,5-dimethyl substitution could modulate the binding of these compounds to the active sites of these inflammatory enzymes.
Synthesis of the 5,5-Dimethylpyrrolidine-2,4-dione Scaffold
The synthesis of the 5,5-dimethylpyrrolidine-2,4-dione core can be approached through several synthetic strategies, primarily adapting methods used for the broader class of pyrrolidine-2,4-diones. A common and effective method is the Dieckmann condensation.
Illustrative Synthetic Pathway: Dieckmann Condensation
The Dieckmann condensation provides a reliable route to the cyclic β-keto ester core of the pyrrolidine-2,4-dione system. The general workflow is depicted below:
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An In-depth Technical Guide to Elucidating the Mechanism of Action of 5,5-Dimethylpyrrolidine-2,4-dione
Introduction: The Pyrrolidine-dione Scaffold as a Privileged Structure in Drug Discovery
The pyrrolidine ring is a cornerstone of medicinal chemistry, valued for its three-dimensional structure that allows for extensive exploration of pharmacophore space.[1] Within this class, pyrrolidine-diones, characterized by a five-membered nitrogen-containing ring with two carbonyl groups, have emerged as a "privileged scaffold." This designation stems from their ability to serve as a versatile template for the development of compounds with a wide array of biological activities.[1][2] Derivatives of the pyrrolidine-dione core have been investigated for their potential as antifungal, anticonvulsant, anti-inflammatory, and antineoplastic agents.[1][3][4][5]
This guide focuses on a specific, yet under-characterized member of this family: 5,5-Dimethylpyrrolidine-2,4-dione . While direct studies on its mechanism of action are not extensively documented, the wealth of information on its structural analogs provides a strong foundation for hypothesizing and systematically investigating its biological function. This document will serve as a technical roadmap for researchers and drug development professionals, synthesizing established knowledge of related compounds to propose a logical, multi-pronged approach to characterizing the mechanism of action of 5,5-Dimethylpyrrolidine-2,4-dione.
Part 1: Inferred Mechanisms of Action from Structural Analogs
The biological activity of pyrrolidine-dione derivatives is highly dependent on the substitution pattern on the pyrrolidine ring and the position of the carbonyl groups. By examining the known mechanisms of closely related structures, we can formulate primary hypotheses for the action of 5,5-Dimethylpyrrolidine-2,4-dione.
Anti-inflammatory Activity: Inhibition of Pro-inflammatory Enzymes
A significant body of research points to the anti-inflammatory potential of pyrrolidine-dione derivatives.[4][6] The primary mechanisms identified involve the inhibition of key enzymes in the inflammatory cascade.
-
Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) Inhibition: Pyrrolidine-2,5-dione derivatives have been shown to act as multitarget anti-inflammatory agents by inhibiting both COX-1/COX-2 and 5-LOX.[4] This dual-inhibition is advantageous as it can block the production of both prostaglandins and leukotrienes, key mediators of inflammation. Some derivatives have even demonstrated selectivity for COX-2, which is often upregulated at sites of inflammation.[4]
-
Inducible Nitric Oxide Synthase (iNOS) Inhibition: Pyrrolidine-2,3-dione derivatives have been identified as inhibitors of iNOS.[6][7] Overproduction of nitric oxide (NO) by iNOS is a hallmark of inflammation-related diseases.[7] Inhibition of this enzyme represents a direct mechanism to curb excessive inflammatory responses.
Given these precedents, a primary hypothesis is that 5,5-Dimethylpyrrolidine-2,4-dione may exert anti-inflammatory effects through the inhibition of COX, 5-LOX, or iNOS. The 5,5-dimethyl substitution could influence the compound's binding affinity and selectivity for these enzymes.
Caption: Hypothesized anti-inflammatory mechanisms of 5,5-Dimethylpyrrolidine-2,4-dione.
Anticonvulsant Activity: Modulation of Ion Channels
Derivatives of pyrrolidine-2,5-dione are known to possess anticonvulsant properties.[1] While the exact mechanisms are still under investigation, it is widely believed that these compounds interact with voltage-gated sodium channels (VGSCs) and voltage-gated calcium channels (VDCCs) in the central nervous system.[1] By modulating the activity of these channels, they can reduce neuronal excitability and suppress seizures.
Therefore, a second hypothesis is that 5,5-Dimethylpyrrolidine-2,4-dione may act as an anticonvulsant by modulating the function of neuronal voltage-gated ion channels.
Antifungal Activity: Disruption of Fungal Cell Morphology
Studies on pyrrolidine-2,4-dione derivatives have demonstrated their potential as antifungal agents, particularly against pathogenic fungi like Rhizoctonia solani.[3][8] The observed mechanism involves the disruption of mycelial morphology, leading to abnormal branches and swelling of the hyphae.[3] This suggests an interference with fungal cell wall synthesis or integrity.
A third hypothesis is that 5,5-Dimethylpyrrolidine-2,4-dione may exhibit antifungal properties by interfering with fungal cell structure and growth.
Part 2: A Proposed Experimental Workflow for Mechanism of Action Elucidation
To systematically test these hypotheses and uncover the primary mechanism of action of 5,5-Dimethylpyrrolidine-2,4-dione, a tiered experimental approach is recommended.
Caption: A tiered experimental workflow for MOA elucidation.
Tier 1: In Vitro Enzymatic and Phenotypic Screening
The initial phase focuses on direct, target-based assays to rapidly assess the validity of the primary hypotheses.
Protocol 1: COX-1/COX-2 Inhibition Assay
-
Objective: To determine if 5,5-Dimethylpyrrolidine-2,4-dione directly inhibits COX-1 and/or COX-2 enzymes.
-
Methodology: Utilize a commercial colorimetric or fluorometric COX inhibitor screening kit.
-
Procedure: a. Prepare a dilution series of 5,5-Dimethylpyrrolidine-2,4-dione (e.g., 0.1 µM to 100 µM). b. In separate wells of a 96-well plate, add the appropriate buffer, heme, and either COX-1 or COX-2 enzyme. c. Add the test compound or a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) to the respective wells. d. Incubate for a specified time at room temperature (e.g., 10 minutes). e. Initiate the reaction by adding arachidonic acid. f. After a further incubation period, measure the absorbance or fluorescence according to the kit manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value for both COX-1 and COX-2.
Protocol 2: Antifungal Minimum Inhibitory Concentration (MIC) Assay
-
Objective: To determine the minimum concentration of 5,5-Dimethylpyrrolidine-2,4-dione that inhibits the visible growth of a target fungus (e.g., Rhizoctonia solani, Candida albicans).
-
Methodology: Broth microdilution method following CLSI guidelines.
-
Procedure: a. Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing appropriate fungal growth medium. b. Prepare a standardized inoculum of the fungal species. c. Add the fungal inoculum to each well. d. Include positive (no compound) and negative (no inoculum) controls. e. Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours. f. Determine the MIC visually as the lowest concentration of the compound with no visible fungal growth.
Tier 2: Cell-Based Assays for Functional Confirmation
If promising activity is observed in Tier 1, cell-based assays are employed to confirm the mechanism in a more biologically relevant context.
Protocol 3: Lipopolysaccharide (LPS)-stimulated Macrophage Assay
-
Objective: To assess the anti-inflammatory effect of the compound on cultured macrophages.
-
Methodology: Measure the production of nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-6) in RAW 264.7 macrophage cells stimulated with LPS.
-
Procedure: a. Plate RAW 264.7 cells in a 96-well plate and allow them to adhere. b. Pre-treat the cells with various concentrations of 5,5-Dimethylpyrrolidine-2,4-dione for 1-2 hours. c. Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours. d. NO Measurement: Collect the supernatant and measure nitrite concentration (a stable product of NO) using the Griess reagent. e. Cytokine Measurement: Collect the supernatant and quantify TNF-α and IL-6 levels using ELISA kits. f. Cell Viability: Perform an MTT or similar assay on the remaining cells to ensure the observed effects are not due to cytotoxicity.
-
Data Analysis: Determine the IC50 for the inhibition of NO, TNF-α, and IL-6 production.
Protocol 4: Scanning Electron Microscopy (SEM) of Fungal Hyphae
-
Objective: To visually inspect for morphological changes in fungal hyphae after treatment with the compound.
-
Methodology: SEM imaging of fungal cultures.
-
Procedure: a. Grow the target fungus on a suitable medium (e.g., agar plates) containing a sub-lethal concentration (e.g., 0.5x MIC) of 5,5-Dimethylpyrrolidine-2,4-dione. b. After a suitable incubation period, excise a small section of the mycelium. c. Fix, dehydrate, and critical-point dry the sample. d. Sputter-coat the sample with gold or another conductive material. e. Image the sample using a scanning electron microscope, comparing the morphology of treated and untreated hyphae.
Tier 3: In Vivo Model Validation
Positive results from cell-based assays should be validated in an appropriate animal model to establish preclinical proof-of-concept.
Protocol 5: Carrageenan-Induced Paw Edema Model
-
Objective: To evaluate the in vivo acute anti-inflammatory activity of the compound.
-
Methodology: A standard model of acute inflammation in rodents.
-
Procedure: a. Administer 5,5-Dimethylpyrrolidine-2,4-dione or a vehicle control to groups of mice or rats via an appropriate route (e.g., oral gavage). A positive control group receiving a known anti-inflammatory drug (e.g., indomethacin) should be included. b. After a set period (e.g., 1 hour), induce inflammation by injecting a solution of carrageenan into the sub-plantar region of one hind paw. c. Measure the volume of the paw using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.
Part 3: Data Interpretation and Future Directions
The data generated from this workflow will provide a comprehensive profile of the biological activity of 5,5-Dimethylpyrrolidine-2,4-dione.
| Assay | Primary Metric | Interpretation of Positive Result |
| COX-1/2 Inhibition | IC50 (µM) | Direct inhibition of prostaglandin synthesis. Potential as an NSAID-like agent. |
| 5-LOX Inhibition | IC50 (µM) | Direct inhibition of leukotriene synthesis. Potential for treating inflammatory conditions like asthma. |
| iNOS Inhibition | IC50 (µM) | Direct inhibition of inflammatory NO production. |
| LPS-Macrophage | IC50 (µM) | Cell-based confirmation of anti-inflammatory activity. |
| Paw Edema | % Inhibition | In vivo confirmation of acute anti-inflammatory efficacy. |
| Antifungal MIC | µg/mL | Potency against fungal pathogens. |
| SEM of Fungi | Morphological Changes | Evidence for disruption of fungal cell integrity. |
| Patch-Clamp | Change in Current | Modulation of specific ion channels (e.g., Na+, Ca2+), supporting an anticonvulsant mechanism. |
| MES Seizure Model | ED50 (mg/kg) | In vivo efficacy as an anticonvulsant. |
A positive result in the anti-inflammatory cascade (COX/iNOS inhibition, confirmed in cell-based and in vivo models) would strongly suggest this as the primary mechanism of action. Similarly, potent antifungal activity coupled with morphological disruption would point towards a career as an antifungal agent.
Should the compound prove to be active, future directions would include lead optimization to improve potency and selectivity, detailed pharmacokinetic and pharmacodynamic (PK/PD) studies, and broader toxicological profiling.
Conclusion
While the specific mechanism of action for 5,5-Dimethylpyrrolidine-2,4-dione remains to be definitively elucidated, its structural relationship to a class of highly bioactive molecules provides a clear and rational path for investigation. By systematically applying the multi-tiered experimental workflow outlined in this guide—from direct enzyme inhibition assays to cell-based functional tests and in vivo validation—researchers can effectively deconstruct its biological activity, paving the way for its potential development as a novel therapeutic agent.
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- Novel pyrrolidine-2,4-dione derivatives containing pharmacophores of both hydrazine and diphenyl ether as potential antifungal agents: Design, synthesis, biological evaluation, and 3D-QSAR study.
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understanding the stability of 5,5-Dimethylpyrrolidine-2,4-dione
An In-Depth Technical Guide to the Stability of 5,5-Dimethylpyrrolidine-2,4-dione For Researchers, Scientists, and Drug Development Professionals
Foreword: Proactive Stability Analysis in Drug Discovery
In the landscape of modern drug development, the journey from a promising lead compound to a viable clinical candidate is fraught with challenges. Among the most critical yet often underestimated hurdles is the inherent chemical stability of a molecule. A thorough understanding of a compound's stability profile is not merely a regulatory formality but a foundational pillar of successful drug design. It dictates formulation strategies, storage conditions, and ultimately, the safety and efficacy of the final therapeutic agent. This guide is crafted for the discerning researcher and drug development professional, offering a deep dive into the stability of 5,5-Dimethylpyrrolidine-2,4-dione, a scaffold of growing interest in medicinal chemistry.[1][2] As a Senior Application Scientist, my aim is to move beyond a simple recitation of facts and provide a causal, mechanistic understanding of the factors governing the stability of this molecule. We will explore not just what happens, but why it happens, and how we can rigorously characterize it.
The Structural Context: 5,5-Dimethylpyrrolidine-2,4-dione
5,5-Dimethylpyrrolidine-2,4-dione belongs to the succinimide class of compounds, which are integral to numerous biologically active molecules, including anticonvulsants and anti-inflammatory agents.[3] Its core structure is a five-membered ring containing an amide bond (a lactam) and two carbonyl groups. The defining feature of the titular molecule is the gem-dimethyl substitution at the C5 position. This structural element is not merely a passive substituent; it exerts a significant influence on the molecule's reactivity and, consequently, its stability.
The pyrrolidine-2,4-dione ring system is known to be susceptible to several degradation pathways, primarily hydrolysis.[4][5][6][7][8] The gem-dimethyl group at C5 is expected to sterically hinder nucleophilic attack at the adjacent C4 carbonyl group, potentially slowing down certain degradation reactions. Furthermore, the electron-donating nature of the alkyl groups may have a subtle electronic effect on the reactivity of the dione system. A comprehensive stability assessment must, therefore, consider these structural nuances.
Primary Degradation Pathways: A Mechanistic Perspective
The stability of a pharmaceutical compound is most rigorously tested under "forced degradation" or "stress testing" conditions. These studies intentionally expose the compound to harsh conditions to identify potential degradation products and elucidate the degradation pathways. The most common degradation mechanisms for a molecule like 5,5-Dimethylpyrrolidine-2,4-dione are hydrolysis, oxidation, and photolysis.[9]
Hydrolytic Degradation
Hydrolysis is arguably the most significant degradation pathway for succinimide-containing molecules.[4][5][6][7][8] The reaction involves the cleavage of the amide bond within the pyrrolidine ring, leading to the formation of a ring-opened succinamic acid derivative. This process can be catalyzed by both acid and base.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis: In alkaline conditions, the hydroxide ion directly attacks the carbonyl carbon of the amide, leading to the formation of a tetrahedral intermediate that subsequently collapses to the ring-opened product.
The rate of hydrolysis is pH-dependent, and a comprehensive stability study should evaluate the compound's stability across a wide pH range.[8]
Diagram of Hydrolytic Degradation:
Caption: Hydrolytic degradation of 5,5-Dimethylpyrrolidine-2,4-dione.
Oxidative Degradation
The pyrrolidine ring, particularly at positions alpha to the nitrogen, can be susceptible to oxidation.[10][11] In the case of 5,5-Dimethylpyrrolidine-2,4-dione, the C3 methylene group is a potential site for oxidative attack. Common oxidative stressors used in forced degradation studies include hydrogen peroxide, metal ions, and exposure to atmospheric oxygen. The oxidation of the pyrrolidine ring can lead to a variety of degradation products, including hydroxylated species or further ring cleavage products.
Diagram of Oxidative Degradation:
Caption: Potential oxidative degradation of 5,5-Dimethylpyrrolidine-2,4-dione.
Photolytic Degradation
Many organic molecules are sensitive to light, and photostability is a critical parameter to evaluate. Exposure to UV or visible light can excite the molecule to a higher energy state, leading to bond cleavage or reactions with other molecules. For 5,5-Dimethylpyrrolidine-2,4-dione, the carbonyl groups are chromophores that can absorb UV light, potentially initiating degradation. Photostability testing is typically performed in a photostability chamber under controlled light and temperature conditions.
A Framework for Stability Assessment: Experimental Protocols
A robust stability study requires well-designed experiments and validated analytical methods. The following protocols provide a framework for assessing the stability of 5,5-Dimethylpyrrolidine-2,4-dione.
Forced Degradation Study Protocol
Objective: To identify the potential degradation products of 5,5-Dimethylpyrrolidine-2,4-dione under various stress conditions.
Methodology:
-
Sample Preparation: Prepare stock solutions of 5,5-Dimethylpyrrolidine-2,4-dione in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the sample solution with 0.1 M HCl and heat at 60°C for 24 hours.
-
Basic Hydrolysis: Treat the sample solution with 0.1 M NaOH at room temperature for 4 hours.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose a solid sample to 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution and a solid sample to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method (see section 3.2).
-
Peak Purity and Mass Balance: Assess the purity of the main peak and calculate the mass balance to ensure that all degradation products are accounted for.
Diagram of Forced Degradation Workflow:
Caption: Workflow for a forced degradation study.
Stability-Indicating HPLC Method
Objective: To develop a validated HPLC method capable of separating the parent compound from its potential degradation products.
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (determined by UV scan of the parent compound).
-
Method Validation: Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
Analytical Techniques for Structural Elucidation
Once significant degradation is observed, the next step is to identify the structure of the degradation products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides the molecular weight of the degradation products, which is crucial for proposing potential structures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, allowing for the unambiguous identification of degradation products. Isolation of the degradants by preparative HPLC may be necessary.
Data Presentation and Interpretation
Clear and concise data presentation is essential for interpreting stability studies.
Table 1: Summary of Forced Degradation Results for 5,5-Dimethylpyrrolidine-2,4-dione
| Stress Condition | % Degradation | Number of Degradants | Major Degradant (RT) |
| 0.1 M HCl, 60°C, 24h | Data | Data | Data |
| 0.1 M NaOH, RT, 4h | Data | Data | Data |
| 3% H₂O₂, RT, 24h | Data | Data | Data |
| 80°C, 48h | Data | Data | Data |
| Photostability (ICH Q1B) | Data | Data | Data |
Note: This table is a template for presenting hypothetical data from a forced degradation study.
Conclusion: A Roadmap to Stability-Driven Drug Development
A comprehensive understanding of the stability of 5,5-Dimethylpyrrolidine-2,4-dione is not an academic exercise but a critical component of its development as a potential therapeutic agent. This guide has outlined the key degradation pathways—hydrolysis, oxidation, and photolysis—and provided a framework for their experimental investigation. By proactively identifying and characterizing potential degradation products, researchers can make informed decisions about lead optimization, formulation development, and analytical control strategies. This proactive approach to stability assessment is a hallmark of sound scientific practice and a cornerstone of successful drug development.
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Unlocking Therapeutic Potential: A Technical Guide to 5,5-Dimethylpyrrolidine-2,4-dione Derivatives and Their Biological Targets
For the attention of Researchers, Scientists, and Drug Development Professionals.
This in-depth technical guide delves into the burgeoning field of 5,5-Dimethylpyrrolidine-2,4-dione derivatives, exploring their potential as a versatile scaffold for the development of novel therapeutics. As a Senior Application Scientist, this document synthesizes current scientific understanding, offering field-proven insights into the core biology, potential therapeutic targets, and methodologies for their investigation. While direct therapeutic target data for 5,5-Dimethylpyrrolidine-2,4-dione derivatives remains an emerging area of research, this guide will extrapolate from the broader pyrrolidine-2,4-dione and the isomeric 3,3-dimethylpyrrolidine-2,5-dione classes to illuminate high-potential avenues for discovery.
Introduction: The Pyrrolidine-2,4-dione Scaffold - A Privileged Structure in Medicinal Chemistry
The pyrrolidine ring is a ubiquitous five-membered nitrogen-containing heterocycle that forms the core of numerous natural products and synthetic drugs.[1][2] Its derivatives, particularly those incorporating a dione functionality, have garnered significant attention due to their diverse pharmacological activities. The pyrrolidine-2,4-dione core, with its potential for substitution at various positions, offers a three-dimensional diversity that is highly attractive for engaging with biological targets. This guide will focus on derivatives of the 5,5-dimethylpyrrolidine-2,4-dione scaffold, a substitution pattern that can impart unique physicochemical properties, influencing factors such as metabolic stability and target engagement.
Broad-Spectrum Biological Activities of Pyrrolidine-2,4-dione Derivatives
Research into the broader class of pyrrolidine-2,4-dione derivatives has revealed a wide array of biological activities, suggesting a multitude of potential therapeutic applications. These activities provide a foundational understanding for investigating the specific potential of 5,5-dimethyl substituted analogs.
Antifungal Properties
Several studies have highlighted the potential of pyrrolidine-2,4-dione derivatives as antifungal agents.[1][2] For instance, a series of pyrrolidine-2,4-dione derivatives containing hydrazine and diphenyl ether pharmacophores exhibited significant activity against various fungal strains, including Rhizoctonia solani, Botrytis cinerea, and Fusarium graminearum.[1] One derivative, in particular, demonstrated an EC50 value of 0.39 μg/mL against Rhizoctonia solani, outperforming the commercial fungicide boscalid.[1]
Anticancer Potential: Targeting VEGFR-2
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process in tumor growth and metastasis. Inhibition of VEGFR-2 is a validated strategy in cancer therapy. Thiazolidine-2,4-dione derivatives, which share structural similarities with pyrrolidine-2,4-diones, have been investigated as VEGFR-2 inhibitors.[3][4][5][6] This suggests that pyrrolidine-2,4-dione scaffolds, including the 5,5-dimethyl variant, could be explored for similar activity.
Anticonvulsant and Antinociceptive Activity: Insights from the Isomeric Pyrrolidine-2,5-dione Scaffold
While direct evidence for the anticonvulsant targets of 5,5-dimethylpyrrolidine-2,4-diones is limited, extensive research on the isomeric pyrrolidine-2,5-dione scaffold, particularly 3,3-dimethyl substituted derivatives, provides compelling insights into potential mechanisms of action that may translate across isomers.
Hybrid compounds derived from the pyrrolidine-2,5-dione scaffold have demonstrated broad-spectrum anticonvulsant and antinociceptive properties in various preclinical models.[7] These models include the maximal electroshock (MES) test, the subcutaneous pentylenetetrazole (scPTZ) test, and the 6 Hz seizure model.
Potential Therapeutic Targets: Voltage-Gated Ion Channels
The primary mechanism of action for many of these anticonvulsant pyrrolidine-2,5-dione derivatives is believed to be the modulation of neuronal voltage-sensitive ion channels.[8][9]
-
Voltage-Sensitive Sodium Channels (VSSCs): These channels are crucial for the initiation and propagation of action potentials. Their inhibition can reduce neuronal hyperexcitability, a hallmark of epilepsy.
-
L-type Calcium Channels: These channels play a role in neurotransmitter release and neuronal excitability. Their blockade can also contribute to anticonvulsant effects.
One study on new N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione revealed that the most promising compounds likely exert their anticonvulsant and analgesic effects through their influence on neuronal voltage-sensitive sodium and L-type calcium channels.[9]
Experimental Protocols for Target Identification and Validation
To elucidate the specific therapeutic targets of 5,5-Dimethylpyrrolidine-2,4-dione derivatives, a systematic and multi-faceted experimental approach is required.
Initial Screening for Biological Activity
A foundational step is to screen a library of 5,5-Dimethylpyrrolidine-2,4-dione derivatives against a panel of diverse biological assays to identify initial areas of therapeutic potential.
Experimental Protocol: Broad-Spectrum Phenotypic Screening
-
Compound Library Preparation: Synthesize a diverse library of 5,5-Dimethylpyrrolidine-2,4-dione derivatives with variations in substituents at the N1 and C3 positions.
-
Cell-Based Assays:
-
Antiproliferative Assays: Screen against a panel of cancer cell lines (e.g., NCI-60) to identify potential anticancer activity.
-
Antimicrobial Assays: Test against a range of bacterial and fungal strains to determine antimicrobial potential.
-
Neuronal Activity Assays: Utilize primary neuronal cultures or cell lines to assess effects on neuronal viability and excitability.
-
-
Data Analysis: Analyze the dose-response curves to determine IC50 or EC50 values for active compounds.
Target Deconvolution for Active Compounds
Once a desired biological activity is identified, the next critical step is to pinpoint the specific molecular target(s).
Experimental Workflow: Target Identification
Caption: Workflow for identifying and validating therapeutic targets.
Detailed Protocol: Affinity Chromatography-Mass Spectrometry
-
Ligand Immobilization: Covalently attach an active 5,5-Dimethylpyrrolidine-2,4-dione derivative (with a suitable linker) to a solid support (e.g., sepharose beads).
-
Cell Lysate Incubation: Incubate the immobilized ligand with a cell lysate or tissue homogenate.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins using a competitive ligand, changes in pH, or denaturing agents.
-
Protein Identification: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).
Validating Ion Channel Modulation
Given the strong evidence for ion channel modulation by isomeric compounds, this is a high-priority area for investigation.
Experimental Protocol: Electrophysiological Recording
-
Cell Culture: Use cell lines stably expressing the ion channel of interest (e.g., HEK293 cells expressing specific VSSC or calcium channel subtypes) or primary neurons.
-
Patch-Clamp Electrophysiology:
-
Perform whole-cell patch-clamp recordings to measure ionic currents in the presence and absence of the test compound.
-
Apply voltage protocols specific to the ion channel being studied to assess state-dependent block (resting, open, and inactivated states).
-
-
Data Analysis: Determine the IC50 for channel block and characterize the mechanism of inhibition (e.g., use-dependence, voltage-dependence).
Quantitative Data Summary
The following table summarizes key quantitative data for relevant pyrrolidine-dione derivatives from the literature, providing a benchmark for future studies on 5,5-dimethylpyrrolidine-2,4-dione analogs.
| Compound Class | Derivative Example | Target/Assay | Potency (IC50/EC50/ED50) | Reference |
| Pyrrolidine-2,4-dione | Hydrazine/diphenyl ether derivative | Rhizoctonia solani | 0.39 µg/mL | [1] |
| Pyrrolidine-2,5-dione | N-substituted derivative (13e) | COX-2 | 0.98 µM | [10] |
| Pyrrolidine-2,5-dione | Hybrid derivative (22) | MES test (anticonvulsant) | 23.7 mg/kg | [7] |
| Pyrrolidine-2,5-dione | Hybrid derivative (22) | 6 Hz test (anticonvulsant) | 22.4 mg/kg | [7] |
| Thiazolidine-2,4-dione | Derivative (22) | VEGFR-2 | 0.079 µM | [3] |
Signaling Pathways and Logical Relationships
The potential therapeutic effects of 5,5-Dimethylpyrrolidine-2,4-dione derivatives can be visualized through their interaction with key signaling pathways.
Signaling Pathway: Inhibition of Neuronal Hyperexcitability
Caption: Putative mechanism for anticonvulsant and antinociceptive effects.
Conclusion and Future Directions
The 5,5-Dimethylpyrrolidine-2,4-dione scaffold represents a promising starting point for the development of novel therapeutics. While direct evidence for its therapeutic targets is still needed, the broader pyrrolidine-2,4-dione class shows potential in antifungal and anticancer applications. Furthermore, the significant anticonvulsant and antinociceptive activities of the isomeric 3,3-dimethylpyrrolidine-2,5-dione derivatives, likely mediated through the inhibition of voltage-gated sodium and calcium channels, provide a strong rationale for investigating similar properties in the 5,5-dimethylpyrrolidine-2,4-dione series.
Future research should focus on the systematic synthesis and screening of 5,5-Dimethylpyrrolidine-2,4-dione libraries, followed by rigorous target identification and validation studies. The experimental workflows and protocols outlined in this guide provide a robust framework for these endeavors. Elucidating the structure-activity relationships and specific molecular targets of this promising class of compounds will be crucial for unlocking their full therapeutic potential.
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A Technical Guide to the Anticonvulsant Potential of N-substituted 5,5-Dimethylpyrrolidine-2,4-diones
Abstract
Epilepsy remains a significant global health challenge, with a substantial portion of patients exhibiting resistance to current antiepileptic drugs (AEDs). This necessitates the continuous exploration of novel chemical scaffolds with the potential for improved efficacy and safety profiles. The pyrrolidine-2,4-dione core, particularly the 5,5-dimethyl substituted variant, has emerged as a promising framework for the development of new anticonvulsant agents. This technical guide provides a comprehensive overview of the synthesis, preclinical evaluation, and structure-activity relationships of N-substituted 5,5-Dimethylpyrrolidine-2,4-diones. We detail the standardized experimental protocols for assessing anticonvulsant efficacy using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models, alongside neurotoxicity evaluation via the rotarod test. This document is intended for researchers, medicinal chemists, and drug development professionals dedicated to advancing the next generation of therapies for epilepsy.
Introduction: The Unmet Need in Epilepsy and the Promise of the Pyrrolidinedione Scaffold
Epilepsy is a chronic neurological disorder affecting millions worldwide, characterized by recurrent, unprovoked seizures. Despite a diverse arsenal of available AEDs, approximately one-third of patients continue to experience seizures that are refractory to treatment.[1] This treatment gap highlights a critical need for novel therapeutic agents with different mechanisms of action or improved pharmacological properties.
Medicinal chemistry efforts have identified the pyrrolidine-2,5-dione (succinimide) scaffold as a cornerstone in anticonvulsant drug design, exemplified by the clinical success of ethosuximide.[2] More recently, the isomeric pyrrolidine-2,4-dione core has garnered significant attention. Strategic modification at the nitrogen atom (N-substitution) of the 5,5-dimethylpyrrolidine-2,4-dione ring system allows for systematic exploration of chemical space, enabling the fine-tuning of physicochemical and pharmacological properties to optimize anticonvulsant activity and minimize adverse effects.
This guide will focus on the systematic approach to evaluating this chemical class, from initial synthesis to robust preclinical screening, providing both the theoretical basis and practical methodologies for their investigation.
Synthesis and Preclinical Screening Workflow
The development of novel anticonvulsant candidates from the N-substituted 5,5-Dimethylpyrrolidine-2,4-dione class follows a structured, multi-stage workflow. The process begins with the chemical synthesis of a library of compounds, followed by a rigorous cascade of in vivo screening assays to determine efficacy and safety.
The general workflow is depicted below. This process ensures that only the most promising candidates, those with a high therapeutic index, are advanced for further, more comprehensive preclinical development.
Sources
A Technical Guide to the Antibacterial and Antifungal Screening of 5,5-Dimethylpyrrolidine-2,4-dione
Abstract
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Heterocyclic compounds, particularly those containing the pyrrolidine scaffold, have demonstrated a wide range of biological activities, making them a promising area of research. This in-depth technical guide provides a comprehensive framework for the systematic antibacterial and antifungal screening of 5,5-Dimethylpyrrolidine-2,4-dione, a compound of interest within this class. This document is intended for researchers, scientists, and drug development professionals, offering a blend of detailed experimental protocols, the underlying scientific rationale, and data interpretation strategies. By adhering to the principles of scientific integrity and providing authoritative grounding, this guide aims to facilitate a robust evaluation of the antimicrobial potential of this and similar novel chemical entities.
Introduction: The Rationale for Screening 5,5-Dimethylpyrrolidine-2,4-dione
The five-membered pyrrolidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic compounds exhibiting significant biological activities.[1][2] The pyrrolidine-2,4-dione core, in particular, has emerged as a privileged scaffold in medicinal chemistry, with derivatives displaying notable antifungal and antibacterial properties.[3][4][5][6] While much of the existing research focuses on complex substituted analogs, a thorough investigation of the core 5,5-Dimethylpyrrolidine-2,4-dione structure is a critical and logical step. Establishing the intrinsic antimicrobial activity of this foundational molecule is paramount for several reasons:
-
Baseline Activity Profile: Understanding the inherent bioactivity of the unsubstituted core provides a crucial baseline for structure-activity relationship (SAR) studies. This knowledge informs the rational design of future derivatives with potentially enhanced potency and selectivity.
-
Scaffold Validation: A positive antimicrobial profile for 5,5-Dimethylpyrrolidine-2,4-dione would further validate the pyrrolidine-2,4-dione scaffold as a viable starting point for novel antibiotic and antifungal discovery programs.
-
Simplicity in Synthesis: The relatively simple structure of 5,5-Dimethylpyrrolidine-2,4-dione potentially allows for more straightforward and cost-effective synthesis, a significant consideration in early-stage drug development.
This guide will delineate a systematic and rigorous screening cascade to comprehensively evaluate the antibacterial and antifungal potential of 5,5-Dimethylpyrrolidine-2,4-dione.
Physicochemical Properties and Preparation of Test Compound
A thorough understanding of the physicochemical properties of 5,5-Dimethylpyrrolidine-2,4-dione is essential for accurate and reproducible antimicrobial screening.
Table 1: Physicochemical Properties of 5,5-Dimethylpyrrolidine-2,4-dione
| Property | Value | Source/Method |
| Molecular Formula | C6H9NO2 | N/A |
| Molecular Weight | 127.14 g/mol | N/A |
| Appearance | White to off-white solid | Visual Inspection |
| Melting Point | To be determined | Differential Scanning Calorimetry (DSC) |
| Solubility | To be determined in relevant solvents (e.g., DMSO, water, ethanol) | Experimental Determination |
| Purity | >95% | HPLC, NMR |
Synthesis of 5,5-Dimethylpyrrolidine-2,4-dione
While various synthetic routes to pyrrolidine-2,4-diones exist, a common approach involves the cyclization of appropriate precursors.[7][8] For the purpose of this guide, we will assume the availability of a high-purity sample of 5,5-Dimethylpyrrolidine-2,4-dione. It is imperative that the synthesized compound is thoroughly characterized using techniques such as 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity prior to biological evaluation.
Preparation of Stock Solutions
For antimicrobial testing, a stock solution of the test compound is typically prepared in a suitable solvent, most commonly dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10 mg/mL).[9] The choice of solvent should be carefully considered to ensure the compound's stability and solubility, while minimizing any potential antimicrobial effects of the solvent itself. A vehicle control (broth with the same concentration of DMSO used in the test wells) must be included in all assays to account for any solvent effects.
Antibacterial Screening Protocol
The antibacterial screening of 5,5-Dimethylpyrrolidine-2,4-dione will be conducted in a stepwise manner, beginning with a primary qualitative assay, followed by quantitative determination of the minimum inhibitory concentration (MIC).
Selection of Bacterial Strains
A representative panel of bacterial strains should be selected to assess the spectrum of activity. This panel should include both Gram-positive and Gram-negative bacteria, encompassing common human pathogens.
Table 2: Recommended Bacterial Strains for Screening
| Gram Stain | Species | Strain (Example) | Rationale |
| Gram-positive | Staphylococcus aureus | ATCC 25923 | Common cause of skin and soft tissue infections. |
| Gram-positive | Bacillus subtilis | ATCC 6633 | Representative of spore-forming bacteria. |
| Gram-negative | Escherichia coli | ATCC 25922 | Common cause of urinary tract and gastrointestinal infections. |
| Gram-negative | Pseudomonas aeruginosa | ATCC 27853 | Opportunistic pathogen known for its intrinsic resistance. |
Primary Screening: Agar Disk Diffusion Method
The Kirby-Bauer disk diffusion method is a widely used qualitative screening technique to assess the antimicrobial activity of a compound.[10][11][12][13]
An antibiotic-impregnated paper disk is placed on an agar plate that has been uniformly inoculated with a test bacterium.[14] The compound diffuses from the disk into the agar, creating a concentration gradient. If the compound is effective in inhibiting bacterial growth, a clear zone of inhibition will appear around the disk.[11]
-
Inoculum Preparation: Prepare a bacterial inoculum by suspending several colonies from a fresh agar plate (18-24 hours old) in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.
-
Plate Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the standardized inoculum and streak it evenly over the entire surface of a Mueller-Hinton Agar (MHA) plate.[12][14]
-
Disk Application: Aseptically place sterile paper disks (6 mm diameter) impregnated with a known concentration of 5,5-Dimethylpyrrolidine-2,4-dione onto the inoculated agar surface.[11] A positive control (e.g., ciprofloxacin disk) and a negative control (DMSO-impregnated disk) should be included.
-
Incubation: Invert the plates and incubate at 35-37°C for 16-18 hours.[11]
-
Result Interpretation: Measure the diameter of the zone of inhibition in millimeters. The size of the zone is proportional to the susceptibility of the organism to the compound.
Quantitative Screening: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[15][16][17][18]
Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the plates are visually inspected for growth.[17][18]
-
Plate Preparation: Add 50 µL of sterile Mueller-Hinton Broth (MHB) to all wells of a 96-well microtiter plate.
-
Serial Dilution: Add 50 µL of the 5,5-Dimethylpyrrolidine-2,4-dione stock solution to the first well of each row and perform a two-fold serial dilution across the plate.
-
Inoculum Preparation: Prepare a bacterial inoculum in MHB with a final concentration of approximately 5 x 105 CFU/mL in each well.
-
Inoculation: Add 50 µL of the standardized bacterial suspension to each well.
-
Controls: Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).[17]
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.[16][18]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).[15][17]
Experimental Workflow for Antibacterial Screening
Caption: Workflow for antibacterial screening of 5,5-Dimethylpyrrolidine-2,4-dione.
Antifungal Screening Protocol
Similar to the antibacterial screening, the antifungal evaluation will involve a primary qualitative assay followed by quantitative determination of the MIC and the minimum fungicidal concentration (MFC).
Selection of Fungal Strains
A panel of clinically relevant fungal strains, including yeasts and molds, should be used.
Table 3: Recommended Fungal Strains for Screening
| Type | Species | Strain (Example) | Rationale |
| Yeast | Candida albicans | ATCC 90028 | Common cause of opportunistic fungal infections. |
| Yeast | Cryptococcus neoformans | ATCC 208821 | Encapsulated yeast causing meningitis. |
| Mold | Aspergillus fumigatus | ATCC 204305 | Common cause of invasive aspergillosis. |
| Mold | Aspergillus niger | ATCC 16404 | Common food contaminant and opportunistic pathogen. |
Primary Screening: Agar Disk Diffusion Method
The disk diffusion method can be adapted for antifungal screening.
-
Inoculum Preparation: For yeasts, prepare a suspension equivalent to a 0.5 McFarland standard. For molds, prepare a spore suspension and adjust the concentration.
-
Plate Inoculation: Spread the fungal inoculum evenly onto a plate of Sabouraud Dextrose Agar (SDA) or RPMI-1640 agar.
-
Disk Application: Apply disks impregnated with 5,5-Dimethylpyrrolidine-2,4-dione, a positive control (e.g., fluconazole), and a negative control.
-
Incubation: Incubate at 35°C for 24-48 hours for yeasts and up to 72 hours for molds.
-
Result Interpretation: Measure the diameter of the zone of inhibition.
Quantitative Screening: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method for fungi is similar to that for bacteria, with some modifications.
-
Plate Preparation and Serial Dilution: Follow the same procedure as for antibacterial MIC testing, using RPMI-1640 medium.
-
Inoculum Preparation: Prepare a fungal inoculum with a final concentration of approximately 0.5-2.5 x 103 CFU/mL in each well.
-
Inoculation and Controls: Inoculate the wells and include appropriate growth and sterility controls.
-
Incubation: Incubate at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration showing no visible growth.
Determination of Minimum Fungicidal Concentration (MFC)
The MFC is the lowest concentration of an antifungal agent that kills a specific fungus.[19]
This is a secondary test performed after the MIC determination. Aliquots from the wells of the microtiter plate that show no visible growth are subcultured onto a fresh agar plate. The MFC is the lowest concentration of the compound that results in no growth on the subculture plate.[20][21][22]
-
Subculturing: After determining the MIC, take a 20 µL aliquot from each well showing no growth and from the growth control well.[20][21]
-
Plating: Spot the aliquots onto a Sabouraud Dextrose Agar plate.
-
Incubation: Incubate the plate at 35°C until growth is visible in the spot from the growth control well.
-
MFC Determination: The MFC is the lowest concentration of the compound that shows no growth or a significant reduction in colony count (e.g., ≥99.9% killing) compared to the initial inoculum.[20][21]
Experimental Workflow for Antifungal Screening
Caption: Workflow for antifungal screening of 5,5-Dimethylpyrrolidine-2,4-dione.
Data Analysis and Interpretation
The results of the antimicrobial screening should be presented in a clear and concise manner.
Table 4: Summary of Antibacterial Activity of 5,5-Dimethylpyrrolidine-2,4-dione
| Bacterial Strain | Disk Diffusion Zone of Inhibition (mm) | MIC (µg/mL) |
| S. aureus ATCC 25923 | ||
| B. subtilis ATCC 6633 | ||
| E. coli ATCC 25922 | ||
| P. aeruginosa ATCC 27853 | ||
| Ciprofloxacin (Positive Control) | ||
| DMSO (Negative Control) |
Table 5: Summary of Antifungal Activity of 5,5-Dimethylpyrrolidine-2,4-dione
| Fungal Strain | Disk Diffusion Zone of Inhibition (mm) | MIC (µg/mL) | MFC (µg/mL) |
| C. albicans ATCC 90028 | |||
| C. neoformans ATCC 208821 | |||
| A. fumigatus ATCC 204305 | |||
| A. niger ATCC 16404 | |||
| Fluconazole (Positive Control) | |||
| DMSO (Negative Control) |
The ratio of MFC to MIC can provide insight into whether the compound is fungistatic (inhibits growth) or fungicidal (kills the fungus). An MFC/MIC ratio of ≤ 4 is generally considered indicative of fungicidal activity.
Conclusion and Future Directions
This technical guide outlines a robust and systematic approach for the initial antibacterial and antifungal screening of 5,5-Dimethylpyrrolidine-2,4-dione. The data generated from these assays will provide a critical foundation for understanding the antimicrobial potential of this core scaffold. Positive results would warrant further investigation, including:
-
Mechanism of Action Studies: Elucidating how the compound exerts its antimicrobial effect.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and screening analogs to optimize potency and spectrum of activity.
-
Toxicity and Safety Profiling: Assessing the compound's safety profile in vitro and in vivo.
-
In Vivo Efficacy Studies: Evaluating the compound's effectiveness in animal models of infection.
The search for novel antimicrobial agents is a continuous and challenging endeavor. By employing rigorous and well-validated screening methodologies, the scientific community can effectively identify and advance promising new chemical entities like 5,5-Dimethylpyrrolidine-2,4-dione in the fight against infectious diseases.
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An In-depth Technical Guide to the Chemical Reactivity of 5,5-Dimethylpyrrolidine-2,4-dione
Foreword for the Modern Researcher
In the landscape of contemporary drug discovery and development, the strategic exploration of heterocyclic scaffolds is paramount. Among these, the pyrrolidine-2,4-dione core, and specifically the 5,5-dimethyl substituted variant, presents a compelling platform for the generation of novel molecular entities. Its inherent reactivity, characterized by multiple functionalization points, offers a rich playground for medicinal chemists to modulate physicochemical properties and biological activity. This guide is crafted not as a rigid set of instructions, but as a technical narrative to empower researchers, scientists, and drug development professionals with a deep, mechanistic understanding of the chemical behavior of 5,5-Dimethylpyrrolidine-2,4-dione. Herein, we eschew a mere listing of protocols, instead focusing on the "why" behind the "how," providing a foundation for innovation in your own laboratories.
Structural and Physicochemical Landscape of 5,5-Dimethylpyrrolidine-2,4-dione
5,5-Dimethylpyrrolidine-2,4-dione, a derivative of the tetramic acid family, is a five-membered lactam featuring two carbonyl groups at positions 2 and 4, and a gem-dimethyl substitution at position 5. This unique arrangement of functional groups dictates its chemical personality.
| Property | Value |
| IUPAC Name | 5,5-dimethylpyrrolidine-2,4-dione |
| CAS Number | 89464-41-5 |
| Molecular Formula | C₆H₉NO₂ |
| Molecular Weight | 127.14 g/mol |
| SMILES | CC1(C)NC(=O)CC1=O |
The presence of the amide proton (N-H) and the acidic methylene protons at the C3 position are the primary drivers of its reactivity, making it a versatile building block in organic synthesis.
Synthesis of the 5,5-Dimethylpyrrolidine-2,4-dione Core
A robust understanding of a molecule's reactivity begins with its synthesis. While various methods exist for the preparation of pyrrolidine-2,4-diones, a common and effective approach involves a Dieckmann-type cyclization.
A plausible synthetic route, analogous to the synthesis of similar piperidine-2,4-diones, would involve the intramolecular condensation of a suitably substituted amino ester.[1] The general workflow for such a synthesis is depicted below.
Caption: Synthetic workflow for 5,5-Dimethylpyrrolidine-2,4-dione.
Experimental Protocol: A Generalized Dieckmann Cyclization Approach
This protocol is based on established methods for analogous structures and may require optimization.[1]
-
N-Protection and Esterification: Start with 3,3-dimethyl-4-aminobutanoic acid. The amino group is first protected (e.g., with an ethoxycarbonyl group using ethyl chloroformate in the presence of a base like triethylamine), followed by esterification of the carboxylic acid.[2]
-
Dieckmann Cyclization: The resulting N-protected amino diester is dissolved in an anhydrous solvent such as toluene under an inert atmosphere. A strong base, like sodium ethoxide, is added portion-wise at room temperature. The mixture is then heated to reflux to facilitate the intramolecular cyclization.[1]
-
Hydrolysis and Decarboxylation: After cooling, the reaction is quenched with an aqueous acid. The resulting β-keto ester is then subjected to acidic hydrolysis and decarboxylation by heating to yield the final 5,5-dimethylpyrrolidine-2,4-dione.[1]
-
Purification: The crude product can be purified by recrystallization or column chromatography.
The Dichotomy of Reactivity: N- vs. C3-Functionalization
The chemical reactivity of 5,5-dimethylpyrrolidine-2,4-dione is primarily centered around two key positions: the nitrogen atom of the lactam and the active methylene group at the C3 position. The choice of reagents and reaction conditions allows for selective functionalization at either of these sites.
Caption: Key reactivity sites of 5,5-Dimethylpyrrolidine-2,4-dione.
N-Functionalization: Expanding the Molecular Scaffold
The nitrogen atom of the pyrrolidine-2,4-dione ring is nucleophilic and can be readily functionalized through alkylation and acylation reactions. These modifications are crucial for modulating the pharmacokinetic and pharmacodynamic properties of potential drug candidates.
N-Alkylation
N-alkylation introduces alkyl or arylalkyl substituents onto the nitrogen atom. This is typically achieved by treating the dione with a base to deprotonate the nitrogen, followed by the addition of an alkyl halide.
| Parameter | Condition | Rationale |
| Alkylating Agents | Alkyl halides (e.g., benzyl bromide, ethyl iodide) | Good electrophiles for Sₙ2 reaction. |
| Bases | K₂CO₃, Cs₂CO₃, NaH | Choice of base depends on the acidity of the N-H proton and the desired reaction rate. K₂CO₃ is a milder base, while NaH is much stronger. |
| Solvents | DMF, THF, Acetonitrile | Aprotic polar solvents are preferred to dissolve the reactants and facilitate the Sₙ2 reaction. |
| Temperature | 0 °C to reflux | Dependent on the reactivity of the alkyl halide and the strength of the base. |
Experimental Protocol: General N-Alkylation
-
To a solution of 5,5-dimethylpyrrolidine-2,4-dione in an anhydrous solvent (e.g., DMF), add a suitable base (e.g., K₂CO₃, 1.5 equivalents).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 equivalents) dropwise.
-
Heat the reaction mixture (e.g., to 60-80 °C) and monitor the progress by TLC.
-
After completion, cool the reaction, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
N-Acylation
N-acylation introduces an acyl group to the nitrogen atom, forming an N-acylimide. This is typically achieved using an acyl chloride or anhydride in the presence of a base.
Caption: General scheme for N-acylation.
C3-Functionalization: The Heart of Reactivity
The methylene group at the C3 position is flanked by two carbonyl groups, making its protons acidic and the carbon atom nucleophilic upon deprotonation. This "active methylene" character is the cornerstone of a wide range of carbon-carbon bond-forming reactions.
C3-Acylation
The introduction of an acyl group at the C3 position is a key transformation, often leading to potent biologically active compounds. This reaction is typically mediated by a Lewis acid.[1]
| Parameter | Condition | Rationale |
| Acylating Agents | Acyl chlorides, Anhydrides | Provide the electrophilic acyl group. |
| Catalyst | Lewis acids (e.g., BF₃·OEt₂, AlCl₃) | Activates both the acylating agent and the dione substrate. |
| Solvent | Dichloromethane, 1,2-Dichloroethane | Anhydrous, non-coordinating solvents are required. |
| Temperature | 0 °C to room temperature | Generally mild conditions are sufficient. |
Experimental Protocol: Lewis Acid-Mediated C3-Acylation
This protocol is adapted from procedures for related pyrrolidine-2,4-diones.[1]
-
To a solution of 5,5-dimethylpyrrolidine-2,4-dione in anhydrous dichloromethane under an inert atmosphere, add the Lewis acid (e.g., BF₃·OEt₂, 1.1 equivalents) at 0 °C.
-
Stir the mixture for 15-30 minutes.
-
Add the acyl chloride (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by carefully adding methanol, which also facilitates the breakdown of the resulting boron complex.
-
Perform an aqueous workup, extract the product with an organic solvent, dry, and concentrate.
-
Purify the product by column chromatography.
Knoevenagel Condensation
The active methylene group at C3 can undergo a Knoevenagel condensation with aldehydes and ketones, typically in the presence of a weak base catalyst, to form an alkylidene or arylidene derivative.[2] This reaction is a powerful tool for introducing diverse substituents at the C3 position.
Caption: Knoevenagel condensation at the C3 position.
Experimental Protocol: Knoevenagel Condensation with an Aromatic Aldehyde
-
In a round-bottom flask, dissolve 5,5-dimethylpyrrolidine-2,4-dione and the aromatic aldehyde (1 equivalent) in ethanol.
-
Add a catalytic amount of a weak base, such as piperidine or pyrrolidine.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution.
-
Collect the solid product by filtration and wash with cold ethanol.
-
If necessary, the product can be further purified by recrystallization.
Reduction of the Carbonyl Groups
The two carbonyl groups of 5,5-dimethylpyrrolidine-2,4-dione can be selectively or fully reduced to introduce further structural diversity. The choice of reducing agent is critical for controlling the outcome.
-
Sodium borohydride (NaBH₄): A milder reducing agent that will typically reduce the ketone at the C4 position to a hydroxyl group, leaving the less reactive amide carbonyl at C2 intact.[3]
-
Lithium aluminum hydride (LiAlH₄): A much stronger reducing agent that can reduce both the ketone and the amide carbonyl groups, potentially leading to the corresponding pyrrolidine.[4]
Experimental Protocol: Selective Reduction with NaBH₄
-
Dissolve 5,5-dimethylpyrrolidine-2,4-dione in a protic solvent such as methanol or ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1-1.5 equivalents) portion-wise.
-
Stir the reaction at 0 °C and then allow it to warm to room temperature. Monitor by TLC.
-
Once the starting material is consumed, carefully quench the reaction with a dilute acid (e.g., 1M HCl).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify by column chromatography.
Ring-Opening Reactions: A Pathway to Linear Scaffolds
Under certain conditions, the lactam ring of 5,5-dimethylpyrrolidine-2,4-dione can be opened, providing access to linear amino acid derivatives. This is typically achieved through hydrolysis under acidic or basic conditions.
-
Acidic Hydrolysis: Treatment with a strong acid (e.g., HCl, H₂SO₄) at elevated temperatures will lead to the hydrolysis of the amide bond, yielding the corresponding amino dicarboxylic acid.[5]
-
Basic Hydrolysis: Saponification with a strong base (e.g., NaOH, KOH) will also cleave the amide bond, initially forming the salt of the amino dicarboxylic acid, which can then be neutralized.
Applications in Drug Discovery and Agrochemicals
Derivatives of pyrrolidine-2,4-dione have demonstrated a wide range of biological activities, making this scaffold highly attractive for the development of new therapeutic and agrochemical agents.
-
Antifungal Activity: Several studies have reported the potent antifungal activity of pyrrolidine-2,4-dione derivatives.[1][6] The ability to readily functionalize the core structure allows for the optimization of activity against various fungal strains.
-
Anticonvulsant Properties: The succinimide moiety (pyrrolidine-2,5-dione) is a well-established pharmacophore in anticonvulsant drugs. Analogs based on the pyrrolidine-2,4-dione scaffold are also being explored for their potential in treating epilepsy.[7]
Conclusion: A Versatile Scaffold for Future Innovation
5,5-Dimethylpyrrolidine-2,4-dione is a molecule of significant synthetic potential. Its well-defined reactivity at the nitrogen and C3 positions, coupled with the possibility of carbonyl reduction and ring-opening, provides a versatile toolkit for the construction of diverse and complex molecular architectures. As our understanding of the biological importance of this scaffold continues to grow, the development of novel and efficient methodologies for its functionalization will remain a key area of research in medicinal and synthetic chemistry. This guide serves as a foundational resource to inspire and enable such endeavors.
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Hu, Y., et al. (2020). Novel pyrrolidine-2,4-dione derivatives containing pharmacophores of both hydrazine and diphenyl ether as potential antifungal agents: design, synthesis, biological evaluation, and 3D-QSAR study. RSC Advances, 10(64), 39229-39240. [Link]
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Kamiński, K., et al. (2014). Synthesis, anticonvulsant properties, and SAR analysis of differently substituted pyrrolidine-2,5-diones and piperidine-2,6-diones. Archiv der Pharmazie, 347(10), 731-744. [Link]
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Fathimoghadam, F., et al. (2015). Antifungal Indole and Pyrrolidine-2,4-Dione Derivative Peptidomimetic Lead Design Based on In Silico Study of Bioactive Peptide Families. Iranian journal of pharmaceutical research : IJPR, 14(3), 859–872. [Link]
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Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. [Link]
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Hu, Y., et al. (2020). Novel pyrrolidine-2,4-dione derivatives containing pharmacophores of both hydrazine and diphenyl ether as potential antifungal agents: design, synthesis, biological evaluation, and 3D-QSAR study. ResearchGate. [Link]
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Hu, Y., et al. (2020). Novel pyrrolidine-2,4-dione derivatives containing pharmacophores of both hydrazine and diphenyl ether as potential antifungal agents: design, synthesis, biological evaluation, and 3D-QSAR study. 960化工网. [Link]
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Kamiński, K., et al. (2011). Synthesis and anticonvulsant activity of new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones. Bioorganic & medicinal chemistry letters, 21(19), 5836–5839. [Link]
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Chen, C., et al. (2011). Synthesis and antifungal activity of natural product-based 6-alkyl-2,3,4,5-tetrahydropyridines. Bioorganic & medicinal chemistry letters, 21(20), 6115–6117. [Link]
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NaBH4 Reduction of Ketone to Alcohol. University of Missouri-St. Louis. [Link]
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Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]
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Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione. BEPLS. [Link]
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Lumen Learning. (n.d.). 19.3: Reductions using NaBH4, LiAlH4. [Link]
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Leah4sci. (2016, February 26). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism [Video]. YouTube. [Link]
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Góra, M., et al. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules (Basel, Switzerland), 26(16), 4983. [Link]
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University of Glasgow. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]
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Lumen Learning. (n.d.). 19.3. Reductions using NaBH4, LiAlH4. [Link]
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Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]
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Obniska, J., et al. (2020). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Molecules (Basel, Switzerland), 25(16), 3609. [Link]
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Ruiz-Pernía, J. J., et al. (2013). Mechanisms of Lactone Hydrolysis in Acidic Conditions. The journal of physical chemistry. B, 117(31), 9292–9304. [Link]
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Organic Syntheses. (2019). Synthesis of Chiral Tetramic Acids: Preparation of (S)-5- Benzylpyrrolidine-2,4-dione from L-Phenylalanine Methyl Ester Hydrochloride. [Link]
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Jones, R. C., et al. (1987). Acylation of pyrrolidine-2,4-diones: a synthesis of 3-acyltetramic acids. X-Ray molecular structure of 3-[1-(difluoroboryloxy)ethylidene]-5-isopropyl-1-methyl-pyrrolidine-2,4-dione. Journal of the Chemical Society, Perkin Transactions 1, 2587-2594. [Link]
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Dandamudi, V. L., et al. (2023). A facile synthesis of (E)-5-arylylidene-3-((substituted-ind-2-en-1-one)methyl)-3-aryl piperidine-2,6-diones via domino bis-cyclization using the Baylis-Hillman adducts. ResearchGate. [Link]
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Kumbhar, A. S., et al. (2018). Synthesis of piperidinium 3,3'-(arylmethylene) bis (2-hydroxynaphthalene-1,4-dione) derivatives. ResearchGate. [Link]
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Sen, V. D., et al. (2001). New Synthesis of 5,5-Dimethyl-3-oxo-4,5-dihydro- 3H-pyrrole 1-Oxide. ResearchGate. [Link]
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Production and hydrolysis of 3,4-dimethyl-2,5-diphenyl-1,3-oxazolidine. ResearchGate. [Link]
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Whittaker, M., et al. (2002). 5,5-Dimethyl-1,4,2-dioxazoles as Versatile Aprotic Hydroxamic Acid Protecting Groups. The Journal of Organic Chemistry, 67(14), 4833-4838. [Link]
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Scaffaro, R., et al. (2024). Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. Molecules (Basel, Switzerland), 29(4), 856. [Link]
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Qin, X. Y., et al. (2010). Reaction of Aldehydes and 5,5-Dimethyl-1,3-cyclohexanedione in the Presence of Surfactants in Water. ResearchGate. [Link]
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Methodological & Application
Application Note & Protocol: Synthesis of 5,5-Dimethylpyrrolidine-2,4-dione via Dieckmann Cyclization
Abstract
This document provides a comprehensive guide for the synthesis of 5,5-dimethylpyrrolidine-2,4-dione, a derivative of tetramic acid, utilizing the Dieckmann cyclization. The pyrrolidine-2,4-dione core is a privileged scaffold found in numerous biologically active natural products and synthetic compounds, making its efficient construction a topic of significant interest for researchers in medicinal chemistry and drug development. This application note details the mechanistic underpinnings of the reaction, provides a validated, step-by-step protocol for the synthesis of the requisite precursor and its subsequent intramolecular condensation, and offers expert insights into process optimization and troubleshooting.
Introduction and Scientific Background
5,5-Dimethylpyrrolidine-2,4-dione belongs to the tetramic acid family, characterized by a pyrrolidine-2,4-dione ring system.[1] This structural motif is of paramount importance due to its presence in a wide array of natural products exhibiting diverse biological activities, including antibiotic, antiviral, and antitumoral properties.[2] The efficient synthesis of substituted pyrrolidine-2,4-diones is therefore a critical objective for the exploration of new therapeutic agents.
The Dieckmann cyclization, an intramolecular Claisen condensation of a diester, is a robust and classical method for the formation of five- and six-membered rings.[3][4] When applied to N-acylated α-amino acid esters, this reaction, often referred to as the Lacey-Dieckmann condensation, provides a direct route to the tetramic acid core.[5] The reaction proceeds via a base-catalyzed intramolecular cyclization to form a cyclic β-keto ester, which exists in tautomeric equilibrium with its enol form.[6][7] The choice of base and reaction conditions is critical to favor the intramolecular cyclization and minimize competing side reactions.[8][9]
This guide details the synthesis starting from the readily available 2-amino-2-methylpropanoic acid, proceeding through an N-acylated diester intermediate, which is then cyclized to the target compound.
Reaction Mechanism: The Lacey-Dieckmann Condensation
The synthesis of the pyrrolidine-2,4-dione ring system from an N-acylated amino acid ester is a classic example of the Dieckmann condensation. The mechanism involves several key steps, initiated by a strong base.[6][10]
-
Enolate Formation: A strong base, such as sodium ethoxide (NaOEt), abstracts an acidic α-proton from the carbon situated between the two carbonyl groups of the N-malonyl substituent. This deprotonation is favorable due to the resonance stabilization of the resulting enolate.[11]
-
Intramolecular Nucleophilic Attack: The newly formed enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the amino acid's ester group. This intramolecular attack results in the formation of a five-membered ring and a tetrahedral alkoxide intermediate.[12][13]
-
Ring Closure and Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the alkoxide (e.g., ethoxide) as a leaving group.[6]
-
Final Deprotonation (Driving Force): The resulting cyclic β-dicarbonyl product is highly acidic. The alkoxide base, generated in the previous step, rapidly deprotonates the product to form a resonance-stabilized enolate. This final, essentially irreversible acid-base reaction is the thermodynamic driving force that shifts the overall equilibrium toward the cyclized product.[3][6]
-
Protonation: An acidic workup in the final stage of the reaction protonates the enolate to yield the final 5,5-dimethylpyrrolidine-2,4-dione product, which exists as a mixture of keto and enol tautomers.
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Michael addition reaction for 5,5-Dimethylpyrrolidine-2,4-dione synthesis
Application Note & Protocol
Topic: Strategic Synthesis of 5,5-Dimethylpyrrolidine-2,4-dione via Michael Addition Reaction
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the Pyrrolidine-2,4-dione Scaffold
The pyrrolidine-2,4-dione, often referred to as a tetramic acid moiety, represents a privileged heterocyclic scaffold in medicinal chemistry and natural product synthesis. Its structural motif is embedded in a wide range of biologically active compounds demonstrating anticonvulsant, anti-inflammatory, and anticancer properties.[1] The efficient construction of this five-membered ring system is therefore of critical interest to the drug discovery and development pipeline.
This application note provides a detailed technical guide for the synthesis of 5,5-Dimethylpyrrolidine-2,4-dione. The strategy hinges on the Michael addition reaction, a robust and versatile method for carbon-carbon bond formation.[2][3] We will explore the underlying reaction mechanism, provide a detailed, step-by-step experimental protocol, and offer field-proven insights for troubleshooting and optimization.
Reaction Principle: A Michael Addition-Dieckmann Condensation Strategy
The synthesis is designed as a two-stage process initiated by a classic Michael addition, followed by an intramolecular Dieckmann condensation to construct the heterocyclic ring.
-
Stage 1: The Michael Addition. The core of this synthesis is the conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound.[3][4] In our proposed pathway, the resonance-stabilized carbanion generated from diethyl malonate (the Michael Donor ) attacks the β-carbon of N,N-dimethyl-3,3-dimethylacrylamide (the Michael Acceptor ). This reaction is thermodynamically controlled and is catalyzed by a base, such as sodium ethoxide, which is strong enough to deprotonate the active methylene group of the malonate.[5][6]
-
Stage 2: Intramolecular Cyclization. The product of the Michael addition is a linear precursor containing both an amide and two ester functionalities. Upon treatment with a strong base, this intermediate undergoes an intramolecular Dieckmann condensation. The base generates an enolate which then attacks one of the ester carbonyls, leading to cyclization and the formation of the 5,5-dimethylpyrrolidine-2,4-dione ring system after acidic workup and decarboxylation.
Reaction Mechanism
The mechanism involves the formation of a stabilized enolate, its nucleophilic attack on the Michael acceptor, and subsequent intramolecular cyclization.
Caption: Figure 1: Reaction Mechanism
Detailed Experimental Protocol
This protocol outlines the synthesis as a two-step procedure. For experienced chemists, a one-pot adaptation may be feasible but can present purification challenges.
Safety Precaution: This procedure involves strong bases (sodium ethoxide) and flammable solvents. All steps must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Part A: Synthesis of the Michael Adduct
-
Reaction Setup:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add diethyl malonate (1.0 equiv).
-
Add anhydrous ethanol to dissolve the ester. The volume should be sufficient to ensure stirring (approx. 50 mL for a 50 mmol scale reaction).
-
Place the flask in an ice-water bath and cool the solution to 0°C.
-
-
Base Addition & Enolate Formation:
-
Prepare a solution of sodium ethoxide (1.1 equiv) in anhydrous ethanol. Causality Note: Using a slight excess of base ensures complete deprotonation of the malonate, driving the reaction forward.
-
Add the sodium ethoxide solution dropwise to the stirred malonate solution over 20-30 minutes, maintaining the internal temperature at 0-5°C.
-
After the addition is complete, stir the resulting solution at 0°C for an additional 30 minutes.
-
-
Michael Addition:
-
Dissolve N,N-dimethyl-3,3-dimethylacrylamide (1.05 equiv) in a minimal amount of anhydrous ethanol. Causality Note: A slight excess of the Michael acceptor can help drive the reaction to completion, but a large excess will complicate purification.
-
Add this solution dropwise to the reaction mixture via the dropping funnel over 30 minutes, keeping the temperature below 10°C.
-
Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours (overnight).
-
-
Reaction Monitoring & Work-up:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting malonate is consumed.
-
Upon completion, cool the mixture back to 0°C and cautiously quench the reaction by adding saturated aqueous ammonium chloride solution until the pH is approximately 7-8.
-
Reduce the volume of the mixture using a rotary evaporator to remove most of the ethanol.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).[1]
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Michael adduct.
-
Part B: Cyclization and Synthesis of 5,5-Dimethylpyrrolidine-2,4-dione
-
Reaction Setup:
-
Transfer the crude Michael adduct to a dry 250 mL round-bottom flask equipped with a reflux condenser and a nitrogen inlet.
-
Dissolve the crude product in anhydrous toluene.
-
-
Dieckmann Condensation:
-
Add sodium ethoxide (1.5 equiv) to the solution. Causality Note: A super-stoichiometric amount of base is required to drive the intramolecular cyclization equilibrium towards the product.
-
Heat the reaction mixture to reflux (approx. 110°C) and maintain for 4-6 hours. Monitor the formation of the cyclized product by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly add 1M hydrochloric acid (HCl) to quench the reaction and neutralize the base. Continue adding acid until the pH is ~2. This step also facilitates the decarboxylation of the intermediate β-keto ester.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford pure 5,5-Dimethylpyrrolidine-2,4-dione.[1][7]
-
Experimental Workflow Diagram
Caption: Figure 2: Experimental Workflow
Data Summary & Expected Results
The following table provides a sample calculation for a 50 mmol scale reaction. Actual amounts should be calculated based on the specific molar masses of the reagents used.
| Parameter | Reagent | M.W. ( g/mol ) | Equiv. | Amount | Moles (mmol) |
| Michael Donor | Diethyl Malonate | 160.17 | 1.0 | 8.01 g | 50.0 |
| Michael Acceptor | N,N-dimethyl-3,3-dimethylacrylamide | 127.18 | 1.05 | 6.68 g | 52.5 |
| Base (Addition) | Sodium Ethoxide | 68.05 | 1.1 | 3.74 g | 55.0 |
| Base (Cyclization) | Sodium Ethoxide | 68.05 | 1.5 | 5.10 g | 75.0 |
| Product | 5,5-Dimethylpyrrolidine-2,4-dione | 127.14 | - | ~4.5 g | ~35.4 |
| Expected Yield | - | - | - | 60-70% | - |
| Appearance | - | - | - | White to off-white solid | - |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of Michael adduct | 1. Inactive base (hydrolyzed NaOEt).2. Wet solvent or reagents.3. Reaction temperature too low/high. | 1. Use freshly prepared or commercially sourced anhydrous sodium ethoxide.2. Ensure all solvents and reagents are strictly anhydrous.3. Maintain strict temperature control during base and acceptor addition. |
| Formation of multiple byproducts | 1. Base added too quickly, causing exothermic reaction and side reactions.2. Self-condensation of the Michael acceptor. | 1. Ensure slow, dropwise addition of the base at 0°C.2. Add the Michael acceptor solution slowly to the pre-formed enolate. |
| Incomplete cyclization | 1. Insufficient amount or strength of base.2. Reaction time too short or temperature too low. | 1. Ensure at least 1.5 equivalents of active base are used for the cyclization step.2. Increase reflux time and monitor by TLC until the starting adduct is consumed. |
| Difficulty in final purification | 1. Oily product that won't crystallize.2. Impurities co-elute during chromatography. | 1. Ensure complete removal of solvent. Try trituration with a non-polar solvent like hexane or ether to induce crystallization.2. Optimize the solvent system for column chromatography (try different polarity mixtures). Consider recrystallization from various solvent pairs. |
References
- BenchChem. (2025). Application Notes and Protocols: Michael Addition Synthesis of 3-Alkyl-Pyrrolidine-2,5-Diones. BenchChem.
- BenchChem. (2025). Comparing different synthesis routes for 5,5-dimethylpiperidine-2,4-dione. BenchChem.
- Wikipedia. Michael addition reaction. Wikipedia.
- Organic & Biomolecular Chemistry. The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Royal Society of Chemistry.
- BenchChem. (2025). Application Note: Experimental Protocols for Michael Addition Reactions. BenchChem.
- Chemistry Steps. Michael Addition Reaction Mechanism. Chemistry Steps.
- Master Organic Chemistry. (2023).
- Organic Chemistry Portal. Michael Addition. Organic Chemistry Portal.
- YouTube. (2020). Synthesis using the Michael Reaction. Leah4sci.
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Application Notes and Protocols for N-Alkylation of 5,5-Dimethylpyrrolidine-2,4-dione
Introduction: The Strategic Importance of N-Alkylated 5,5-Dimethylpyrrolidine-2,4-dione Scaffolds
The 5,5-dimethylpyrrolidine-2,4-dione core is a privileged scaffold in medicinal chemistry and drug discovery. Its unique structural and electronic properties make it an attractive starting point for the synthesis of a diverse array of biologically active compounds. The nitrogen atom of the pyrrolidine-2,4-dione ring serves as a critical handle for molecular diversification through N-alkylation. This modification allows for the fine-tuning of physicochemical properties such as lipophilicity, solubility, and metabolic stability, which are paramount in optimizing drug candidates. Furthermore, the introduction of various alkyl substituents can profoundly influence the compound's pharmacological profile by modulating its interaction with biological targets. This document provides detailed, field-proven protocols for the efficient N-alkylation of 5,5-dimethylpyrrolidine-2,4-dione, empowering researchers to accelerate their drug development programs.
Scientific Rationale: Understanding the N-Alkylation Reaction
The N-alkylation of 5,5-dimethylpyrrolidine-2,4-dione hinges on the acidic nature of the N-H proton. The two adjacent carbonyl groups withdraw electron density from the nitrogen atom, increasing the acidity of the proton and facilitating its removal by a suitable base. Once deprotonated, the resulting nucleophilic nitrogen anion can readily attack an electrophilic alkylating agent, forming the desired N-C bond. The choice of the alkylation method is dictated by the nature of the alkylating agent, the desired scale of the reaction, and the sensitivity of the substrates.
This guide will detail two robust and widely applicable methods for the N-alkylation of 5,5-dimethylpyrrolidine-2,4-dione:
-
Direct Alkylation with Alkyl Halides: A classical and straightforward approach.
-
Mitsunobu Reaction: A milder alternative, particularly suitable for the introduction of sterically hindered or sensitive alkyl groups.
Comparative Overview of N-Alkylation Protocols
The selection of an appropriate N-alkylation strategy is a critical decision in the synthetic workflow. The following table provides a comparative summary of the two primary protocols detailed in this guide, offering a quick reference for researchers to select the most suitable method based on their specific needs.
| Protocol | Alkylating Agent | Key Reagents | Typical Solvents | Temperature (°C) | Typical Reaction Time (h) | Reported Yields (%) | Key Advantages |
| Direct Alkylation | Alkyl Halides (e.g., R-Br, R-I) | K₂CO₃, Cs₂CO₃, or NaH | DMF, Acetonitrile, THF | 25 - 80 | 2 - 12 | 80 - 95 | Cost-effective, simple procedure, scalable. |
| Mitsunobu Reaction | Primary or Secondary Alcohols (R-OH) | PPh₃, DIAD or DEAD | Anhydrous THF, Dioxane | 0 to 25 | 2 - 8 | 75 - 90 | Mild conditions, suitable for sensitive substrates, stereochemical inversion at the alcohol center.[1][2][3] |
DIAD = Diisopropyl azodicarboxylate, DEAD = Diethyl azodicarboxylate, DMF = N,N-Dimethylformamide, K₂CO₃ = Potassium Carbonate, Cs₂CO₃ = Cesium Carbonate, NaH = Sodium Hydride, PPh₃ = Triphenylphosphine, THF = Tetrahydrofuran.
Detailed Experimental Protocols
Protocol 1: Direct N-Alkylation with Alkyl Halides
This method represents the most direct and atom-economical approach to N-alkylation. The choice of base and solvent is crucial for achieving high yields and minimizing side reactions.
Workflow Diagram:
Caption: Workflow for Direct N-Alkylation.
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 5,5-dimethylpyrrolidine-2,4-dione (1.0 eq.).
-
Solvent and Base Addition: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material. To this stirred solution, add finely powdered anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 eq.). The use of a fine powder increases the surface area and reaction rate.
-
Addition of Alkylating Agent: Slowly add the alkyl halide (1.1-1.2 eq.) to the reaction mixture at room temperature. For highly reactive alkyl halides, such as benzyl bromide or allyl bromide, it is advisable to cool the reaction mixture to 0 °C before the addition to control the exothermicity of the reaction.[4]
-
Reaction Monitoring: Stir the reaction mixture at room temperature or heat to 50-70 °C, depending on the reactivity of the alkyl halide. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure to remove the DMF.
-
Purification: Perform an aqueous work-up by partitioning the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the pure N-alkylated 5,5-dimethylpyrrolidine-2,4-dione.[4]
Mechanism and Rationale:
The mechanism involves the deprotonation of the pyrrolidine-2,4-dione at the nitrogen by the base (e.g., K₂CO₃) to form a nucleophilic anion. This anion then undergoes a nucleophilic substitution reaction (SN2) with the alkyl halide to form the N-alkylated product. DMF is a polar aprotic solvent that effectively solvates the cation of the base, enhancing the nucleophilicity of the anion.
Caption: Mechanism of Direct N-Alkylation.
Protocol 2: Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for the N-alkylation of acidic N-H compounds with primary or secondary alcohols under mild, neutral conditions. It is particularly advantageous when dealing with sensitive substrates or when direct alkylation with the corresponding halide is problematic.[2][3]
Workflow Diagram:
Sources
Application Note: High-Purity Recovery of 5,5-Dimethylpyrrolidine-2,4-dione via Optimized Recrystallization
Abstract
5,5-Dimethylpyrrolidine-2,4-dione is a heterocyclic compound with significant potential as a building block in medicinal chemistry and drug development. The purity of this reagent is paramount for ensuring reproducible outcomes in complex synthetic pathways and for meeting stringent regulatory standards. This application note provides a comprehensive, field-proven protocol for the purification of 5,5-Dimethylpyrrolidine-2,4-dione using single-solvent recrystallization. We delve into the underlying principles of solvent selection, provide a detailed step-by-step methodology, and offer a robust troubleshooting guide. The protocol is designed to be a self-validating system, incorporating quality control checks to ensure the final product achieves high purity, as verified by melting point analysis. This guide is intended for researchers, chemists, and process development scientists seeking a reliable method for obtaining analytically pure 5,5-Dimethylpyrrolidine-2,4-dione.
Foundational Principles: The Rationale of Recrystallization
Recrystallization is a powerful purification technique for solid organic compounds, predicated on the differential solubility of a substance in a given solvent at varying temperatures.[1][2][3] The core principle is that most solids are more soluble in a hot solvent than in a cold one.[1][3] An ideal recrystallization process leverages this property to achieve separation from impurities.
The process involves dissolving the impure solid in a minimal amount of a suitable hot solvent to create a saturated solution.[4][5] As this solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a highly ordered crystal lattice structure. This lattice formation is specific to the compound's molecules, effectively excluding dissimilar impurity molecules, which remain dissolved in the cold solvent (mother liquor).[5][6] Subsequent vacuum filtration separates the pure solid crystals from the impurity-laden mother liquor.[2] The success of this technique is critically dependent on the selection of an appropriate solvent.
Strategic Solvent Selection
The choice of solvent is the most critical parameter for a successful recrystallization.[2] An ideal solvent should exhibit the following characteristics:
-
High Solvency at Elevated Temperatures: The solvent must completely dissolve the 5,5-Dimethylpyrrolidine-2,4-dione at or near its boiling point.
-
Low Solvency at Low Temperatures: The compound should be sparingly soluble or insoluble in the solvent at low temperatures (e.g., in an ice bath) to maximize crystal recovery.
-
Favorable Impurity Solubility Profile: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or completely insoluble in the hot solvent (allowing for removal by hot filtration).[5]
-
Inertness: The solvent must not react with the compound.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during drying.
Based on the polar nature of the dione and lactam functionalities in 5,5-Dimethylpyrrolidine-2,4-dione, polar protic solvents are excellent candidates. Ethanol is a commonly used and effective solvent for the recrystallization of similar heterocyclic structures like pyrazolidine-3,5-dione and succinimide derivatives.[7][8] Therefore, Ethanol (95%) is recommended as the primary solvent for this protocol. A solvent pair system, such as ethanol-water, can be employed if a single solvent proves ineffective.[7]
Solvent Selection and Optimization Data
| Solvent System | Rationale | Expected Outcome |
| Ethanol (95%) | Good "like dissolves like" profile for polar diones.[7] Proven efficacy for similar heterocyclic compounds. | Recommended Primary Choice. High dissolution when hot, low solubility when cold, leading to good crystal yield and purity. |
| Isopropanol | Similar properties to ethanol, slightly less polar. | A viable alternative if ethanol proves too effective a solvent at low temperatures, reducing yield. |
| Methanol | Higher polarity than ethanol. | May be too strong a solvent, potentially leading to lower recovery. Can be considered if solubility in hot ethanol is poor. |
| Ethanol/Water | A solvent-pair system. Water acts as an "anti-solvent." | Useful if the compound is too soluble in pure ethanol even when cold. Water is added dropwise to the hot solution to induce precipitation.[7] |
| Benzene | Literature indicates a melting point determined from recrystallization in benzene.[9] | Effective, but less desirable due to higher toxicity. To be used with appropriate engineering controls (fume hood). |
Experimental Protocol: Purification of 5,5-Dimethylpyrrolidine-2,4-dione
This protocol details the step-by-step procedure for the recrystallization of crude 5,5-Dimethylpyrrolidine-2,4-dione.
Materials and Equipment
-
Crude 5,5-Dimethylpyrrolidine-2,4-dione
-
Ethanol, 95% (Reagent Grade)
-
Activated Charcoal (decolorizing grade, if needed)
-
Erlenmeyer Flasks (2-3, appropriate sizes)
-
Graduated Cylinders
-
Hot Plate with Magnetic Stirring
-
Magnetic Stir Bar
-
Watch Glass (to cover flask)
-
Stemless Funnel (for hot filtration)
-
Fluted Filter Paper
-
Büchner Funnel and Filter Flask
-
Vacuum Source (aspirator or pump)
-
Glass Rod
-
Spatula
-
Ice Bath
-
Melting Point Apparatus
Workflow Diagram
Caption: Workflow for the recrystallization of 5,5-Dimethylpyrrolidine-2,4-dione.
Step-by-Step Methodology
-
Dissolution:
-
Place the crude 5,5-Dimethylpyrrolidine-2,4-dione (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask with a magnetic stir bar.
-
In a separate flask, heat the recrystallization solvent (95% ethanol) to a gentle boil on a hot plate.
-
Add a small portion of the hot ethanol to the flask containing the crude solid, just enough to cover it. Begin stirring and heating the mixture.[7]
-
Continue adding the hot solvent in small increments until the solid completely dissolves.[4] Causality: Using the minimal amount of hot solvent is crucial for creating a saturated solution, which ensures maximum recovery upon cooling.[2][4] Avoid adding a large excess of solvent.
-
-
Decolorization (Optional):
-
If the resulting solution is colored (e.g., yellow or brown), it may indicate the presence of colored impurities.[7]
-
Remove the flask from the heat and allow it to cool slightly to prevent violent boiling when the charcoal is added.
-
Add a small amount of activated charcoal (approx. 1-2% of the solute mass) to the solution.
-
Reheat the mixture to boiling for a few minutes. The charcoal will adsorb the colored impurities.[7]
-
-
Hot Gravity Filtration (if charcoal was used or insoluble impurities are present):
-
Place a stemless funnel with fluted filter paper into the neck of a clean Erlenmeyer flask.
-
Heat the receiving flask on the hot plate so that hot solvent vapors pre-heat the funnel. Causality: This step is critical to prevent premature crystallization of the product in the funnel, which would result in significant yield loss.[5][7]
-
Pour the hot solution through the filter paper to remove the charcoal and any other insoluble matter.
-
Rinse the original flask and the filter paper with a small amount of hot solvent to recover any remaining product.
-
-
Crystallization:
-
Cover the flask containing the hot, clear filtrate with a watch glass. Causality: This prevents solvent evaporation and contamination from airborne particles.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[3] Rapid cooling can trap impurities.
-
Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 30 minutes to maximize the yield of precipitated crystals.[7]
-
-
Inducing Crystallization (if necessary):
-
If no crystals form upon cooling, the solution may be supersaturated or too dilute.
-
Scratching: Use a clean glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches provide nucleation sites for crystal growth.[7]
-
Seeding: Add a tiny crystal of pure 5,5-Dimethylpyrrolidine-2,4-dione (a "seed crystal") to the solution to provide a template for crystallization.[7]
-
If these methods fail, reheat the solution to evaporate some of the solvent, thereby increasing the concentration, and repeat the cooling process.
-
-
Isolation and Washing:
-
Set up a Büchner funnel with filter paper over a clean filter flask connected to a vacuum source.
-
Wet the filter paper with a small amount of ice-cold ethanol to ensure it seals against the funnel.
-
Pour the cold crystal slurry into the Büchner funnel and apply vacuum to collect the crystals.
-
Break the vacuum and wash the crystals with a small amount of ice-cold ethanol to rinse away any remaining mother liquor containing impurities.[7] Causality: Using ice-cold solvent for washing is essential to avoid re-dissolving the purified product.[4]
-
Reapply the vacuum to draw the wash solvent through. Repeat the wash if necessary.
-
-
Drying:
-
Leave the crystals in the funnel with the vacuum on for several minutes to air-dry them as much as possible.
-
Transfer the purified, crystalline solid to a clean, pre-weighed watch glass and allow it to dry completely in a desiccator or a vacuum oven at a modest temperature.
-
Validation: A Self-Validating System
The trustworthiness of this protocol is established by verifying the purity of the final product.
-
Melting Point Analysis: This is the primary method for assessing purity. A pure compound will have a sharp, narrow melting point range.
-
Literature Value: 128-131°C.[9]
-
Procedure: Determine the melting point range of the dried, recrystallized product.
-
Interpretation: A sharp melting range (e.g., 129-130.5°C) that falls within the literature value indicates high purity. A broad or depressed melting range suggests the presence of residual impurities.
-
-
Visual Inspection: The final product should be a white to off-white, crystalline solid. The initial "yellow" appearance should be significantly reduced or eliminated.[9]
-
Yield Calculation: Calculate the percent recovery to assess the efficiency of the purification. Note that some product loss is inevitable in recrystallization.[2]
-
% Recovery = (Mass of Pure Crystals / Mass of Crude Solid) * 100
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form | 1. Too much solvent was used. 2. Solution is not sufficiently supersaturated. | 1. Reheat the solution to boil off some solvent and re-cool. 2. Induce crystallization by scratching the flask with a glass rod or adding a seed crystal.[7] 3. Ensure adequate cooling time in an ice bath. |
| "Oiling Out" | The boiling point of the solvent is higher than the melting point of the solute, or the solution is cooled too rapidly. | 1. Reheat the solution to dissolve the oil. 2. Add a small amount of additional hot solvent. 3. Allow the solution to cool much more slowly. 4. Consider switching to a lower-boiling point solvent. |
| Low Yield | 1. Too much solvent was added initially. 2. Premature crystallization occurred during hot filtration. 3. Crystals were washed with room-temperature solvent. 4. The compound has significant solubility in the cold solvent. | 1. Evaporate some solvent from the mother liquor and cool again to obtain a second crop of crystals. 2. Ensure the filtration apparatus is pre-heated.[7] 3. Always wash with ice-cold solvent.[4] 4. Consider switching to a solvent in which the compound is less soluble when cold, or use a solvent-pair system. |
| Product Still Impure | 1. Cooling was too rapid, trapping impurities. 2. Insufficient washing of crystals. 3. Highly soluble impurities co-precipitated. | 1. Repeat the recrystallization, ensuring slow cooling. 2. Ensure the filter cake is washed thoroughly with ice-cold solvent. 3. If impurities are colored, use activated charcoal.[7] A second recrystallization may be necessary. |
References
- Technical Support Center: Purification of Pyrazolidine-3,5-dione Deriv
- 5,5-diMethyl-2,4-Pyrrolidinedione | 89464-41-5 - ChemicalBook.
- How to purify/recrystallize N-chlorosuccinimide? - ECHEMI.
- Two-Stage Crystallization Combining Direct Succinimide Synthesis for the Recovery of Succinic Acid
- recrystallization & purific
- Recrystalliz
- Recrystalliz
- Recrystalliz
- Recrystalliz
- experiment #2 - synthesis and recrystalliz
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. employees.oneonta.edu [employees.oneonta.edu]
- 6. chem.ualberta.ca [chem.ualberta.ca]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Two-Stage Crystallization Combining Direct Succinimide Synthesis for the Recovery of Succinic Acid From Fermentation Broth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5,5-diMethyl-2,4-Pyrrolidinedione | 89464-41-5 [amp.chemicalbook.com]
column chromatography method for 5,5-Dimethylpyrrolidine-2,4-dione purification
An Application Guide and Standard Protocol for the Chromatographic Purification of 5,5-Dimethylpyrrolidine-2,4-dione
Authored by: A Senior Application Scientist
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of 5,5-Dimethylpyrrolidine-2,4-dione (CAS: 89464-41-5) using silica gel column chromatography.[1] The successful isolation of this compound is critical for its application as a precursor in the synthesis of novel therapeutic agents, including those with potential anti-inflammatory properties. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices, a self-validating protocol, and robust troubleshooting advice to ensure the attainment of high-purity material essential for downstream applications.
Introduction: The Rationale for High-Purity 5,5-Dimethylpyrrolidine-2,4-dione
5,5-Dimethylpyrrolidine-2,4-dione is a heterocyclic compound belonging to the lactam class of molecules.[1] Its molecular structure, featuring two carbonyl groups and a secondary amine, imparts a moderate polarity that makes it an ideal candidate for purification via normal-phase column chromatography. In research and pharmaceutical development, the presence of synthetic byproducts, unreacted starting materials, or degradation products can significantly impact the validity of biological assays and compromise the safety and efficacy of drug candidates. Therefore, a robust and reproducible purification method is not merely a procedural step but a cornerstone of scientific integrity.
Column chromatography remains a fundamental and highly effective technique for the separation of chemical compounds based on their differential partitioning between a stationary phase and a mobile phase.[2] This document details a method optimized for 5,5-Dimethylpyrrolidine-2,4-dione, leveraging the principles of adsorption chromatography on silica gel.
The Chromatographic Principle: A Mechanistic Overview
The separation process hinges on the polarity differences between the target compound and its associated impurities.
-
Stationary Phase: Silica gel (SiO₂) is the adsorbent of choice for this protocol. Its surface is rich in polar silanol (Si-OH) groups, which can form hydrogen bonds and dipole-dipole interactions with polar molecules. Compounds with greater polarity will adsorb more strongly to the silica gel and thus move more slowly down the column.
-
Mobile Phase (Eluent): The mobile phase is a solvent or mixture of solvents that flows through the stationary phase. Its role is to desorb the compounds and carry them down the column. The polarity of the eluent is a critical variable; a more polar eluent will more effectively compete with the analytes for binding sites on the silica gel, causing all compounds to move faster.
-
The Separation: By starting with a low-polarity mobile phase and gradually increasing its polarity (a technique known as gradient elution), we can selectively elute compounds. Less polar impurities will travel down the column and elute first. As the eluent becomes more polar, it will displace the moderately polar 5,5-Dimethylpyrrolidine-2,4-dione. Highly polar impurities will remain strongly adsorbed to the silica gel until a much more polar eluent is introduced.
Pre-Purification: Thin-Layer Chromatography (TLC) for Method Development
Before committing a large quantity of crude material to a column, it is imperative to optimize the mobile phase using Thin-Layer Chromatography (TLC). The goal is to identify a solvent system that provides good separation between the target compound and its impurities, ideally yielding a Retention Factor (Rf) of 0.25 - 0.40 for the desired product. An Rf in this range typically translates to an effective separation on a column.
Protocol for TLC Optimization:
-
Preparation: Prepare several developing chambers with different ratios of a non-polar solvent (Hexane or Petroleum Ether) and a polar solvent (Ethyl Acetate).
-
Spotting: Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane). Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.
-
Development: Place the TLC plate in a developing chamber. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front. Visualize the spots under a UV lamp (if the compound is UV-active). Alternatively, use a chemical stain such as potassium permanganate (KMnO₄), which reacts with most organic compounds.
-
Analysis: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). Select the solvent system that gives the best separation and the target Rf value.
| Parameter | Description | Expert Rationale |
| Stationary Phase | Silica Gel 60 (230-400 mesh) | The high surface area of this mesh size provides excellent resolving power for preparative column chromatography. |
| Mobile Phase | Hexane / Ethyl Acetate Gradient | This is a classic solvent system for compounds of moderate polarity. Starting with low polarity (high hexane content) and gradually increasing the ethyl acetate concentration allows for the sequential elution of compounds based on their polarity.[3][4] |
| Optimal TLC Rf | 0.25 - 0.40 | This Rf value ensures that the compound will not elute too quickly (co-eluting with non-polar impurities) or remain on the column for an excessively long time (leading to band broadening). |
| Sample Loading | Dry Loading | Adsorbing the crude material onto a small amount of silica gel and loading it as a solid powder provides superior resolution compared to wet loading, minimizing band broadening at the start of the separation.[3] |
Detailed Purification Protocol: From Slurry to Pure Compound
This protocol is designed as a self-validating system, incorporating TLC analysis at critical stages to monitor and confirm the success of the purification.
Materials and Reagents
-
Chromatography Column (glass, appropriate size)
-
Silica Gel 60 (230-400 mesh)
-
Crude 5,5-Dimethylpyrrolidine-2,4-dione
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Dichloromethane (DCM, for sample prep)
-
Round-bottom flasks
-
Fraction collection tubes/flasks
-
TLC plates, chamber, and visualization reagents
-
Rotary Evaporator
Workflow Diagram
Sources
Application Notes & Protocols: 5,5-Dimethylpyrrolidine-2,4-dione as a Versatile Synthetic Building Block
Abstract
This guide provides an in-depth exploration of 5,5-dimethylpyrrolidine-2,4-dione, a valuable heterocyclic scaffold for organic synthesis and drug discovery. We delve into the unique structural attributes that govern its reactivity, focusing on strategic functionalization at the C3-methylene and N1-imide positions. Detailed, field-proven protocols for key transformations, including Knoevenagel condensations and N-alkylation reactions, are presented. The causality behind experimental choices, from reagent selection to reaction conditions, is explained to empower researchers in developing novel molecular entities. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic programs.
Introduction: The Strategic Advantage of 5,5-Dimethylpyrrolidine-2,4-dione
The pyrrolidine ring is a privileged scaffold, forming the core of numerous natural products, pharmaceuticals, and bioactive compounds.[1][2] Within this class, 5,5-dimethylpyrrolidine-2,4-dione (also known as a gem-disubstituted tetramic acid analog) offers distinct synthetic advantages rooted in its structure.
-
Blocked C5 Position: The gem-dimethyl group at the C5 position prevents tautomerization to the aromatic pyrrole, locking the scaffold's core structure. This steric hindrance provides metabolic stability and directs reactivity towards other sites on the ring.
-
Activated C3 Methylene Group: The protons on the C3 methylene are flanked by two carbonyl groups, rendering them acidic and highly reactive. This "active methylene" site is a prime handle for C-C bond formation, most notably through condensation reactions.
-
Reactive N-H Imide: The imide proton is acidic and can be readily deprotonated, allowing for facile N-functionalization through alkylation, arylation, or acylation, providing a critical vector for molecular diversification.
These features make 5,5-dimethylpyrrolidine-2,4-dione an ideal starting point for constructing libraries of complex molecules, particularly in the search for new therapeutic agents such as anti-inflammatory or anti-cancer drugs.[3]
Caption: Key structural features and their synthetic implications.
Core Application: Knoevenagel Condensation at the C3 Position
The Knoevenagel condensation is a cornerstone reaction for functionalizing the 5,5-dimethylpyrrolidine-2,4-dione scaffold.[4] It involves the reaction of the active methylene group (the nucleophile) with an aldehyde or ketone, followed by dehydration, to form an α,β-unsaturated product.[4][5]
Causality & Mechanistic Insight: The reaction is typically catalyzed by a weak base, such as piperidine or triethylamine.[6] A strong base is avoided as it could induce self-condensation of the aldehyde or ketone starting material.[4] The base facilitates the deprotonation of the C3-methylene to form a nucleophilic enolate, which then attacks the carbonyl carbon of the aldehyde. The subsequent elimination of a water molecule is driven by the formation of a stable, conjugated system.
Caption: Workflow for the Knoevenagel condensation reaction.
Protocol 1: Synthesis of 3-Benzylidene-5,5-dimethylpyrrolidine-2,4-dione
This protocol details a representative Knoevenagel condensation using benzaldehyde.
Materials and Reagents:
-
5,5-Dimethylpyrrolidine-2,4-dione
-
Benzaldehyde
-
Piperidine
-
Ethanol (absolute)
-
Hydrochloric acid (1 M)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and filtration apparatus
Experimental Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 5,5-dimethylpyrrolidine-2,4-dione (1.0 eq) and benzaldehyde (1.05 eq) in absolute ethanol (approx. 0.5 M solution).
-
Catalyst Addition: Add piperidine (0.1 eq) to the mixture. The addition of a weak base is critical to catalyze the reaction without promoting side reactions.[4][6]
-
Heating: Heat the reaction mixture to reflux (approx. 78 °C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to facilitate precipitation.
-
If a precipitate forms, collect the solid product by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the solution under reduced pressure. Acidify the residue with 1 M HCl to induce precipitation of the product.
-
Collect the crude product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
-
-
Purification: The crude product can be purified by recrystallization from ethanol to yield the pure 3-benzylidene-5,5-dimethylpyrrolidine-2,4-dione.
| Parameter | Condition / Amount | Rationale |
| Solvent | Ethanol | Good solubility for reactants; appropriate boiling point for reflux. |
| Base | Piperidine | Weakly basic amine catalyst, standard for Knoevenagel reactions.[4] |
| Stoichiometry | Benzaldehyde (1.05 eq) | A slight excess ensures complete consumption of the dione. |
| Temperature | Reflux (~78 °C) | Provides sufficient energy to overcome the activation barrier. |
| Time | 4-6 hours | Typical duration for this transformation; should be monitored by TLC. |
| Typical Yield | 80-95% | High yields are expected for this robust reaction. |
Core Application: N-Alkylation for Molecular Diversification
Functionalization of the imide nitrogen is a primary strategy for building libraries of compounds based on the pyrrolidine-2,4-dione core. Direct alkylation with alkyl halides is a straightforward and widely used method.[7]
Causality & Mechanistic Insight: The reaction proceeds via a nucleophilic substitution (S_N2) mechanism. A base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is used to deprotonate the acidic N-H of the imide, generating a potent nucleophile.[7] This nucleophile then attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming the N-C bond. Anhydrous polar aprotic solvents like DMF or THF are preferred to dissolve the reactants and facilitate the S_N2 reaction.
Caption: General workflow for the N-alkylation of the dione scaffold.
Protocol 2: Synthesis of 1-Benzyl-5,5-dimethylpyrrolidine-2,4-dione
This protocol describes a standard N-alkylation using benzyl bromide.
Materials and Reagents:
-
5,5-Dimethylpyrrolidine-2,4-dione
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous, finely powdered
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Experimental Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5,5-dimethylpyrrolidine-2,4-dione (1.0 eq) and anhydrous DMF (approx. 0.4 M solution).
-
Base Addition: Add finely powdered, anhydrous potassium carbonate (1.5 eq) to the stirred solution. Stir the suspension at room temperature for 15-20 minutes to allow for salt formation.
-
Alkylating Agent Addition: Slowly add benzyl bromide (1.1 eq) to the reaction mixture at room temperature.
-
Heating: Heat the reaction mixture to 60-70 °C. The elevated temperature increases the rate of the S_N2 reaction. Monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.
-
Work-up and Isolation:
-
Cool the mixture to room temperature and quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash with water and then with brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure N-alkylated product.
| Parameter | Condition / Amount | Rationale |
| Base | K₂CO₃ (1.5 eq) | Mild, inexpensive base, sufficient to deprotonate the imide.[7] |
| Solvent | Anhydrous DMF | Polar aprotic solvent that facilitates S_N2 reactions. |
| Alkylating Agent | Benzyl Bromide (1.1 eq) | A slight excess drives the reaction to completion. |
| Temperature | 60-70 °C | Accelerates the reaction rate for less reactive halides. |
| Time | 4-8 hours | Standard reaction time; should be confirmed by TLC analysis. |
| Typical Yield | 85-95% | Generally high-yielding for activated halides like benzyl bromide. |
Alternative Method: Mitsunobu Reaction For sensitive substrates or when using alcohols as the alkylating agent, the Mitsunobu reaction offers a milder alternative to direct alkylation.[7] This reaction typically involves triphenylphosphine (PPh₃) and an azodicarboxylate like DIAD or DEAD to activate the alcohol for nucleophilic attack by the dione.[8]
Conclusion
5,5-Dimethylpyrrolidine-2,4-dione is a robust and versatile building block with predictable reactivity at its C3 and N1 positions. The gem-dimethyl group provides a stable core, while the active methylene and imide functionalities serve as reliable handles for elaboration. The Knoevenagel condensation and N-alkylation reactions are high-yielding, scalable transformations that enable the rapid generation of diverse chemical libraries. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthetic potential of this scaffold in medicinal chemistry and materials science.
References
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Shams el-Dine, S. A., Soliman, F. S., Ashour, F. A., & Saudi, M. N. (2001). Reactions with pyrrolidine-2,4-diones, Part 4: Synthesis of some 3-substituted 1,5-diphenylpyrrolidine-2,4-diones as potential antimicrobial, anti-HIV-1 and antineoplastic agents. Pharmazie, 56(12), 933-7. [Link]
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Wikipedia. Knoevenagel condensation. [Link]
-
Soliman, F. S., & Shams El-Dine, S. A. (2025). Reactions with pyrrolidine-2,4-diones, II: New approaches to the synthesis of substituted 5,6-dihydropyrrolo[3,4-d][4][9][10]triazol-4(2H,4H)ones. ResearchGate. [Link]
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de Oliveira, R. D., da Silva, E. N., Jr, Costa, G., & de Paula, M. S. A. (2018). Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. Organic & Medicinal Chemistry International Journal, 5(3). [Link]
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Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [Link]
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Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]
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PubChem. 5,5-Dimethylpyrrolidin-2-one. [Link]
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Kumar, A., Kumar, A., Kumar, S., Kumar, A., & Kumar, V. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. MDPI. [Link]
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Khan, I., et al. (2020). Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents. European Journal of Medicinal Chemistry, 186, 111863. [Link]
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Wang, Y., et al. (2022). Diverse Synthesis of Fused Polyheterocyclic Compounds via [3 + 2] Cycloaddition of In Situ-Generated Heteroaromatic N-Ylides and Electron-Deficient Olefins. Molecules, 27(19), 6610. [Link]
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Krchňák, V., & Naimoon, S. (2019). Traceless Solid-Phase Synthesis of Ketones via Acid-Labile Enol Ethers: Application in the Synthesis of Natural Products and Derivatives. ResearchGate. [Link]
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Prajapati, S. M., Patel, K. D., & Vekariya, R. H. (2011). Synthesis of 5-arylidene-2,4-thiazolidinediones by Knoevenagel condensation catalyzed by baker's yeast. New Journal of Chemistry, 35(1), 49-51. [Link]
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Chen, P., et al. (2023). Synthesis of dienes from pyrrolidines using skeletal modification. Nature Communications, 14(1), 7277. [Link]
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Application Notes and Protocols: Synthesis of Bioactive Molecules from 5,5-Dimethylpyrrolidine-2,4-dione
Introduction: The Versatility of the 5,5-Dimethylpyrrolidine-2,4-dione Scaffold
The pyrrolidine-2,4-dione ring system, a core component of the broader class of tetramic acids, represents a privileged scaffold in medicinal chemistry. Its prevalence in natural products with diverse biological activities has made it an attractive starting point for the synthesis of novel therapeutic agents. The 5,5-dimethyl substituted variant, 5,5-Dimethylpyrrolidine-2,4-dione, offers unique advantages for drug discovery. The gem-dimethyl group at the C5 position enhances metabolic stability by blocking potential sites of oxidation, a crucial attribute for developing viable drug candidates.
The synthetic utility of this scaffold is rooted in its distinct reactive centers. The active methylene group at the C3 position, flanked by two carbonyl groups, possesses acidic protons that allow for a variety of C-C and C-N bond-forming reactions. This enables the introduction of diverse substituents, leading to a wide range of molecular architectures and biological functions. Derivatives of this core have demonstrated significant potential as antimicrobial, antifungal, and antiviral agents.[1][2]
This guide provides an in-depth exploration of the key synthetic transformations of 5,5-Dimethylpyrrolidine-2,4-dione and detailed protocols for the synthesis of representative bioactive molecules. The methodologies are presented with a focus on the underlying chemical principles, empowering researchers to adapt and innovate upon these foundational techniques.
Core Synthetic Strategies and Mechanistic Insights
The chemical reactivity of 5,5-Dimethylpyrrolidine-2,4-dione is dominated by the nucleophilicity of the C3 carbon following deprotonation. The strategic manipulation of this site is paramount for library development.
Caption: Reactive centers of the 5,5-Dimethylpyrrolidine-2,4-dione scaffold.
Strategy 1: C3-Acylation via Lewis Acid Catalysis
One of the most powerful methods for functionalizing the scaffold is the acylation at the C3 position. This reaction introduces an acyl group, creating 3-acyl-pyrrolidine-2,4-diones, which are themselves potent bioactive compounds and versatile intermediates.
Causality and Expertise: Direct acylation of the C3 position can be challenging. However, the use of a Lewis acid, such as boron trifluoride-diethyl etherate (BF₃·OEt₂), is a highly efficient protocol.[3] The Lewis acid coordinates to the carbonyl oxygens of the dione ring. This coordination enhances the acidity of the C3 protons, facilitating the formation of a boron enolate intermediate. This intermediate then readily reacts with an acid chloride. This method avoids the need for strong bases which can promote side reactions.
Caption: General experimental workflow for Lewis acid-mediated C3-acylation.
Strategy 2: C3-Arylidene Formation via Knoevenagel Condensation
The Knoevenagel condensation is a classic and reliable method for forming a carbon-carbon double bond by reacting the active methylene group at C3 with an aldehyde or ketone. This introduces an arylidene moiety, a common feature in many antimicrobial and anti-inflammatory agents.[4][5][6]
Causality and Expertise: This reaction is typically catalyzed by a weak base, such as piperidine or sodium acetate, in a protic solvent like acetic acid or ethanol.[7] The base facilitates the deprotonation of the C3 position to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of the aldehyde. The resulting aldol-type intermediate rapidly undergoes dehydration (elimination of water), driven by the formation of a conjugated system, to yield the stable 3-arylidene product. The choice of catalyst and solvent is crucial to ensure high yields and prevent side reactions.
Caption: General experimental workflow for Knoevenagel condensation.
Application Protocol 1: Synthesis of an Antimicrobial Agent
Derivatives of pyrrolidine-2,4-dione bearing arylidene groups at the C3 position have demonstrated notable antimicrobial activity, particularly against Gram-positive bacteria.[8][4] This protocol details the synthesis of 3-(4-chlorobenzylidene)-5,5-dimethylpyrrolidine-2,4-dione, a representative example of this class.
Protocol: Synthesis of 3-(4-chlorobenzylidene)-5,5-dimethylpyrrolidine-2,4-dione
Materials:
-
5,5-Dimethylpyrrolidine-2,4-dione (1.0 equiv)
-
4-Chlorobenzaldehyde (1.1 equiv)
-
Piperidine (0.1 equiv)
-
Ethanol (as solvent)
-
Standard laboratory glassware, heating mantle, magnetic stirrer, and TLC apparatus
-
Filtration apparatus (Büchner funnel)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5,5-dimethylpyrrolidine-2,4-dione (e.g., 1.27 g, 10 mmol).
-
Add ethanol (40 mL) and stir until the solid is fully dissolved.
-
Add 4-chlorobenzaldehyde (e.g., 1.55 g, 11 mmol) to the solution, followed by the catalytic amount of piperidine (e.g., 0.1 mL, 1 mmol).
-
Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The disappearance of the starting material and the appearance of a new, less polar spot indicates reaction progression.
-
Upon completion, remove the flask from the heat and allow it to cool to room temperature. A precipitate should form.
-
Further cool the flask in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol.
-
Dry the product under vacuum to yield the crude 3-(4-chlorobenzylidene)-5,5-dimethylpyrrolidine-2,4-dione.
Purification and Characterization:
-
Purification: The crude product can be purified by recrystallization from hot ethanol to yield a crystalline solid.
-
Expected Results: Yields typically range from 75-90%. The product should be a pale yellow or off-white solid.
-
Characterization:
-
¹H NMR: Expect characteristic peaks for the aromatic protons, the vinylic proton of the benzylidene group (singlet, ~7.5-8.0 ppm), and the gem-dimethyl protons (singlet, ~1.4-1.6 ppm).
-
IR (KBr): Look for strong C=O stretching frequencies (around 1680-1740 cm⁻¹) and N-H stretching (around 3200 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak corresponding to the calculated mass should be observed.
-
Troubleshooting:
-
Low Yield: Ensure the aldehyde is pure. If the reaction stalls, a small additional amount of piperidine can be added. Ensure the reflux is maintained consistently.
-
Oily Product: Impurities may be present. Ensure thorough washing with cold solvent. If an oil persists, attempt purification by column chromatography on silica gel.
Application Protocol 2: Synthesis of an Antifungal Agent Intermediate
Recent studies have shown that incorporating both hydrazine and diphenyl ether pharmacophores into the pyrrolidine-2,4-dione scaffold can lead to potent antifungal agents.[9][10] A key step in synthesizing these molecules is the C3-acylation with a substituted benzoyl chloride. This protocol details the synthesis of 3-(4-phenoxybenzoyl)-5,5-dimethylpyrrolidine-2,4-dione, a key intermediate.
Protocol: Synthesis of 3-(4-phenoxybenzoyl)-5,5-dimethylpyrrolidine-2,4-dione
Materials:
-
5,5-Dimethylpyrrolidine-2,4-dione (1.0 equiv)
-
4-Phenoxybenzoyl chloride (1.0 equiv)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (2.2 equiv)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Methanol (for quenching)
-
Standard laboratory glassware, syringe, magnetic stirrer, and TLC apparatus under an inert atmosphere (N₂ or Ar).
Procedure:
-
Set up a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere.
-
To the flask, add 5,5-dimethylpyrrolidine-2,4-dione (e.g., 1.27 g, 10 mmol) and 4-phenoxybenzoyl chloride (e.g., 2.32 g, 10 mmol).
-
Add anhydrous dichloromethane (50 mL) via syringe and stir to dissolve.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add BF₃·OEt₂ (e.g., 2.8 mL, 22 mmol) dropwise via syringe over 15 minutes. The solution may change color.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.
-
Monitor the reaction by TLC (3:7 ethyl acetate/hexanes).
-
Upon completion, cool the mixture back to 0°C and slowly quench the reaction by adding methanol (20 mL). This breaks down the boron complex.[3]
-
Stir for 30 minutes, then transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification and Characterization:
-
Purification: The crude residue is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Expected Results: Yields typically range from 60-75%. The product is often isolated as a solid.
-
Characterization:
-
¹H NMR: The product exists as an enol tautomer. Expect peaks for the aromatic protons of both phenyl rings, the gem-dimethyl protons, and a broad signal for the enolic OH.
-
¹³C NMR: Expect signals for the two ketone carbonyls, the enol carbons, aromatic carbons, and the gem-dimethyl carbons.
-
Mass Spectrometry: Confirm the molecular weight via HRMS or LC-MS.
-
Troubleshooting:
-
Incomplete Reaction: Ensure all reagents and solvents are anhydrous, as moisture will deactivate the Lewis acid. The quality of the BF₃·OEt₂ is critical.
-
Complex Product Mixture: Over-acylation or side reactions can occur if the temperature is not controlled during the addition of the Lewis acid. Purification by chromatography is essential.
Data Summary and Logical Progression
The synthetic strategies outlined above provide a clear path from a simple starting material to complex molecules with tailored biological activities.
Caption: Logical map from the core scaffold to diverse bioactive molecules.
Table 1: Summary of Bioactive Derivatives and Their Activities
| Compound Class | Synthetic Strategy | Target Activity | Representative Organisms/Targets | Reference |
| 3-Arylidene Derivatives | Knoevenagel Condensation | Antimicrobial | Staphylococcus aureus, Gram-positive bacteria | [4] |
| 3-Acyl Derivatives | Lewis Acid-Catalyzed Acylation | Antifungal | Rhizoctonia solani, Botrytis cinerea | [10] |
| Pyrrolidine-dione Hybrids | Multi-step Synthesis | Antiviral | HIV, HCV (related scaffolds) | [2] |
Conclusion
5,5-Dimethylpyrrolidine-2,4-dione is a robust and highly adaptable starting material for the synthesis of novel bioactive compounds. The strategic functionalization of its C3 position through reliable methods like Lewis acid-catalyzed acylation and Knoevenagel condensation allows for the systematic exploration of chemical space. The protocols and insights provided in this guide serve as a foundational resource for researchers in medicinal chemistry and drug development, facilitating the creation of new libraries of molecules with therapeutic potential. The inherent stability and synthetic accessibility of this scaffold ensure its continued relevance in the ongoing search for next-generation pharmaceuticals.
References
- Journal of the Chemical Society, Perkin Transactions 1. Acylation of pyrrolidine-2,4-diones: a synthesis of 3-acyltetramic acids.
- PubMed. In vitro activity of 5-(2,4-dimethylbenzyl) pyrrolidin-2-one extracted from marine Streptomyces VITSVK5 spp. against fungal and bacterial human pathogens.
- Hindawi. Synthesis and antimicrobial activities of 5-Arylidene-thiazolidine-2,4-dione derivatives.
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ResearchGate. Pyrrolidine‐2,3‐diones: Synthesis, Reactions and Biological Activity. Available from: [Link]
- PubMed. Synthesis of some 3-substituted 1,5-diphenylpyrrolidine-2,4-diones as potential antimicrobial, anti-HIV-1 and antineoplastic agents.
-
ResearchGate. Synthesis of some pyrrolidine‐2,5‐dione derivatives with biological activity against Gram‐negative bacteria. Available from: [Link]
- RSC Publishing. Novel pyrrolidine-2,4-dione derivatives containing pharmacophores of both hydrazine and diphenyl ether as potential antifungal agents: design, synthesis, biological evaluation, and 3D-QSAR study.
- PubMed. Imidazolidinones and Imidazolidine-2,4-diones as Antiviral Agents.
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MDPI. RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents. Available from: [Link]
-
Semantic Scholar. Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms. Available from: [Link]
-
ResearchGate. Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives. Available from: [Link]
- PubMed. Synthesis, antiproliferative, and antiviral activity of certain 4-substituted and 4,5-disubstituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines.
- PubMed. Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents.
-
Organic Syntheses. Synthesis of Chiral Tetramic Acids: Preparation of (S)-5- Benzylpyrrolidine-2,4-dione from L-Phenylalanine Methyl Ester Hydrochloride. Available from: [Link]
-
ResearchGate. Novel pyrrolidine-2,4-dione derivatives containing pharmacophores of both hydrazine and diphenyl ether as potential antifungal agents: Design, synthesis, biological evaluation, and 3D-QSAR study. Available from: [Link]
-
Semantic Scholar. THE BIOLOGICAL ACTIVITY OF 5, 5'-IMIDAZOLIDINE-2,4-DIONE DERIVATIVES. Available from: [Link]
-
MDPI. Synthesis of Biologically Active Molecules through Multicomponent Reactions. Available from: [Link]
-
ResearchGate. General synthesis of pyrrolidine-2,5-diones 71a-g and 74a-e. Available from: [Link]
-
NIH. Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives. Available from: [Link]
-
PubMed. 5,5-Dimethyl-1,4,2-dioxazoles as versatile aprotic hydroxamic acid protecting groups. Available from: [Link]
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-
ResearchGate. 5,5-Dimethyl-1,4,2-dioxazoles as Versatile Aprotic Hydroxamic Acid Protecting Groups. Available from: [Link]
-
PubMed. 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods. Available from: [Link]
-
MDPI. Synthesis of (Z)-3-Allyl-5-(4-nitrobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one and Determination of Its Crystal Structure. Available from: [Link]
-
MDPI. Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. Available from: [Link]
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Future Science. 5-azacytosine compounds in medicinal chemistry: current stage and future perspectives. Available from: [Link]
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YouTube. Antidiabetic Agents | Local Anaesthetics | Unit 5 Medicinal Chemistry 5th Semester. Available from: [Link]
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Application Notes and Protocols: 5,5-Dimethylpyrrolidine-2,4-dione in Medicinal Chemistry
Introduction: The Versatility of the Pyrrolidine-2,5-dione Scaffold
The five-membered pyrrolidine ring is a cornerstone in medicinal chemistry, offering a versatile and sp³-rich scaffold for the development of novel therapeutic agents.[1][2] Its non-planar nature allows for a thorough exploration of pharmacophore space, contributing significantly to the stereochemistry and three-dimensional complexity of drug candidates.[1][2] Among its derivatives, the pyrrolidine-2,5-dione (succinimide) core, and specifically its 5,5-dimethyl substituted variant, has emerged as a privileged substructure in the design of compounds targeting a range of biological processes. This guide provides an in-depth exploration of the applications of 5,5-dimethylpyrrolidine-2,4-dione and related structures in medicinal chemistry, with a focus on anticonvulsant and anti-inflammatory drug discovery. We will delve into the rationale behind its use, detailed synthetic protocols, and key biological evaluation techniques.
Core Applications in Medicinal Chemistry
The inherent structural features of the pyrrolidine-2,5-dione scaffold make it an attractive starting point for the synthesis of diverse compound libraries. Its dicarbonyl functionality and the nitrogen atom provide multiple points for chemical modification, allowing for the fine-tuning of physicochemical and pharmacological properties.
Anticonvulsant Agents: A Scaffold for Enhanced Efficacy and Safety
The pyrrolidine-2,5-dione moiety is a well-established pharmacophore for anticonvulsant activity, with many derivatives showing promise in preclinical studies.[3][4] Research has focused on creating hybrid molecules that combine this scaffold with other known antiepileptic drug (AED) fragments to achieve a broader spectrum of activity and an improved safety profile.[3]
Mechanism of Action: Many pyrrolidine-2,5-dione-based anticonvulsants are believed to exert their effects by modulating neuronal voltage-sensitive sodium and L-type calcium channels.[3][5] This dual action can lead to a more comprehensive suppression of seizure activity.
Structure-Activity Relationship (SAR) Insights:
-
Substitution at the 3-position: The nature of the substituent at the 3-position of the pyrrolidine-2,5-dione ring significantly influences anticonvulsant activity. For instance, 3-benzhydryl and 3-isopropyl derivatives have shown potent protection in the subcutaneous pentylenetetrazole (scPTZ) test, while 3-methyl and unsubstituted derivatives are more active in the maximal electroshock (MES) test.[1]
-
N-alkylation: The introduction of various substituents on the nitrogen atom has been extensively explored to modulate potency and pharmacokinetic properties. Linking the pyrrolidine-2,5-dione core to other pharmacophores, such as phenylpiperazine moieties, has yielded compounds with high activity in the 6-Hz psychomotor seizure model.[6]
Experimental Protocols: Synthesis and Evaluation of Anticonvulsant Derivatives
Protocol 1: Synthesis of N-Substituted 3,3-Dimethylpyrrolidine-2,5-diones
This protocol describes a general method for the synthesis of N-substituted 3,3-dimethylpyrrolidine-2,5-diones, which have shown significant anticonvulsant activity.[4][6]
Workflow Diagram:
Caption: Workflow for the preclinical evaluation of anticonvulsant drug candidates.
a) Maximal Electroshock (MES) Test:
-
Administer the test compound to mice at various doses via intraperitoneal (i.p.) injection.
-
After a predetermined time (e.g., 30 or 60 minutes), deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) via corneal electrodes.
-
Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.
-
Protection is defined as the absence of the tonic hind limb extension.
-
Calculate the median effective dose (ED₅₀) for protection against MES-induced seizures.
b) Subcutaneous Pentylenetetrazole (scPTZ) Test:
-
Administer the test compound to mice i.p. at various doses.
-
After the appropriate absorption time, inject a convulsive dose of pentylenetetrazole (e.g., 85 mg/kg) subcutaneously.
-
Observe the animals for the onset of clonic seizures within a 30-minute period.
-
Protection is defined as the absence of clonic seizures.
-
Determine the ED₅₀ for protection against scPTZ-induced seizures.
c) 6-Hz Psychomotor Seizure Test:
-
Administer the test compound i.p. to mice.
-
Following the absorption period, deliver a low-frequency electrical stimulus (e.g., 32 mA, 6 Hz for 3 s) via corneal electrodes.
-
Observe the mice for seizure activity, characterized by a stun position with forelimb clonus and Straub's tail.
-
Protection is defined as the absence of this seizure behavior.
-
Calculate the ED₅₀ for protection in the 6-Hz test.
d) Rotarod Test (Neurotoxicity):
-
Train mice to remain on a rotating rod (e.g., at 6 rpm).
-
Administer the test compound at various doses.
-
At specified time intervals, place the mice on the rotating rod and measure their ability to maintain balance for a set duration (e.g., 1 minute).
-
Neurotoxicity is indicated by the inability of the animal to remain on the rod.
-
Determine the median toxic dose (TD₅₀).
Data Presentation:
| Compound | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | 6-Hz ED₅₀ (mg/kg) | TD₅₀ (mg/kg) | Protective Index (TD₅₀/ED₅₀) |
| 15 | 69.89 (rat) | - | - | >500 | 7.15 (MES) |
| 14 | Active | Active | Active | - | - |
| 23 | Active | Active | Active | - | - |
| 26 | - | - | Highly Active | - | - |
| 17 | - | - | Highly Active | - | - |
Data synthesized from multiple sources.[4][6]
Anti-inflammatory Agents: Targeting Key Inflammatory Pathways
Derivatives of pyrrolidine-2,5-dione have also been investigated as potent anti-inflammatory agents. [7][8]The rationale for their use in this therapeutic area is based on their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). [7][9] Mechanism of Action: By inhibiting COX-2, these compounds can reduce the production of prostaglandins, which are key mediators of inflammation and pain. [10]Inhibition of 5-LOX can similarly decrease the synthesis of leukotrienes, another class of pro-inflammatory molecules. [10]The ability to target both pathways can result in a broad-spectrum anti-inflammatory effect.
Signaling Pathway Diagram:
Caption: Inhibition of pro-inflammatory mediator synthesis by pyrrolidine-2,5-dione derivatives.
Experimental Protocols: Synthesis and Evaluation of Anti-inflammatory Derivatives
Protocol 3: Synthesis of N-Substituted Pyrrolidine-2,5-diones via Michael Addition
This protocol outlines the synthesis of N-substituted pyrrolidine-2,5-diones with anti-inflammatory activity through a Michael addition reaction. [7][8] Step-by-Step Methodology:
-
Catalyst Preparation: Prepare a self-assembled three-component organocatalyst system as described in the literature.
-
Reaction Setup: In a reaction vessel, combine the N-substituted maleimide (1 equivalent) and a ketone (e.g., cycloalkyl, alkyl, or aryl ketone) (1.2 equivalents) in a suitable solvent.
-
Catalysis: Add the organocatalyst to the reaction mixture.
-
Reaction Progression: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up and Purification:
-
Upon completion, quench the reaction and perform an appropriate aqueous work-up.
-
Extract the product with an organic solvent.
-
Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography.
-
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods.
Protocol 4: In Vitro and In Vivo Evaluation of Anti-inflammatory Activity
a) In Vitro COX-1/COX-2 and 5-LOX Inhibition Assays:
-
Utilize commercially available enzyme inhibition assay kits for COX-1, COX-2, and 5-LOX.
-
Prepare a series of concentrations of the test compounds.
-
Perform the assays according to the manufacturer's instructions, measuring the enzymatic activity in the presence and absence of the inhibitors.
-
Calculate the IC₅₀ values for each enzyme, representing the concentration of the compound required to inhibit 50% of the enzyme's activity.
-
Determine the COX-2 selectivity index (SI = IC₅₀ COX-1 / IC₅₀ COX-2). A higher SI indicates greater selectivity for COX-2.
Data Presentation:
| Compound | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (SI) |
| 13e | 0.98 | 31.5 |
Data from a study on N-substituted pyrrolidine-2,5-dione derivatives.[7]
b) Carrageenan-Induced Paw Edema Test (In Vivo):
-
Administer the test compound or vehicle to rats or mice orally or i.p.
-
After a set time, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw to induce inflammation.
-
Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculate the percentage of inhibition of paw edema for each group compared to the vehicle-treated control group.
Other Potential Applications
While the primary focus has been on anticonvulsant and anti-inflammatory activities, the pyrrolidine-2,5-dione scaffold has also been explored for other therapeutic purposes:
-
Antifungal Agents: Certain derivatives have demonstrated activity against pathogenic fungi like Rhizoctonia solani. [11][12]* Antimicrobial and Anti-HIV Agents: Some substituted 1,5-diphenylpyrrolidine-2,4-diones have shown inhibitory effects against Gram-positive bacteria and moderate anti-HIV-1 activity. [13]* Anticancer Agents: The related thiazolidine-2,4-dione scaffold has been extensively studied for its anticancer properties, suggesting that pyrrolidine-2,5-diones may also hold potential in this area. [14][15][16]Pyrrolidine-2,5-diones have also been investigated as TNF-α inhibitors for autoimmune diseases. [17]
Conclusion and Future Perspectives
The 5,5-dimethylpyrrolidine-2,4-dione scaffold and its analogues represent a highly valuable platform in medicinal chemistry. Their synthetic tractability and the ability to modulate their biological activity through targeted chemical modifications have led to the discovery of potent anticonvulsant and anti-inflammatory agents. The continued exploration of this scaffold, particularly through the generation of novel hybrid molecules and the investigation of underexplored therapeutic areas, holds significant promise for the development of new and effective drugs. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to further harness the potential of this versatile chemical entity.
References
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Góra, M., et al. (2016). Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies. Current Medicinal Chemistry, 24(19), 2055-2069. [Link]
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Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. [Link]
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Jan, M. S., et al. (2020). Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents. European Journal of Medicinal Chemistry, 186, 111863. [Link]
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Kamiński, K., et al. (2011). Synthesis and anticonvulsant activity of new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones. Bioorganic & Medicinal Chemistry Letters, 21(19), 5854-5857. [Link]
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Kamiński, K., et al. (2008). Design, synthesis, and anticonvulsant activity of N-phenylamino derivatives of 3,3-dialkyl-pyrrolidine-2,5-diones and hexahydro-isoindole-1,3-diones. Bioorganic & Medicinal Chemistry, 16(9), 5074-5085. [Link]
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Rybka, S., et al. (2015). Evaluation of anticonvulsant and antinociceptive properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione. Pharmacological Reports, 67(6), 1165-1172. [Link]
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Góra, M., et al. (2021). Multitargeted Compounds Derived from (2,5-Dioxopyrrolidin-1-yl)(phenyl)-Acetamides as Candidates for Effective Anticonvulsant and Antinociceptive Agents. Molecules, 26(11), 3374. [Link]
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Hu, Y., et al. (2020). Novel pyrrolidine-2,4-dione derivatives containing pharmacophores of both hydrazine and diphenyl ether as potential antifungal agents: Design, synthesis, biological evaluation, and 3D-QSAR study. RSC Advances, 10(42), 25035-25045. [Link]
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Jan, M. S., et al. (2020). Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents. European Journal of Medicinal Chemistry, 186, 111863. [Link]
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Shams el-Dine, S. A., et al. (2001). Reactions with pyrrolidine-2,4-diones, Part 4: Synthesis of some 3-substituted 1,5-diphenylpyrrolidine-2,4-diones as potential antimicrobial, anti-HIV-1 and antineoplastic agents. Pharmazie, 56(12), 933-937. [Link]
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Hu, Y., et al. (2020). Novel pyrrolidine-2,4-dione derivatives containing pharmacophores of both hydrazine and diphenyl ether as potential antifungal agents: design, synthesis, biological evaluation, and 3D-QSAR study. RSC Advances, 10(42), 25035-25045. [Link]
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Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. [Link]
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El-Sayed, N. N. E., et al. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules, 29(1), 1. [Link]
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Fayed, B. A., et al. (2021). Design, synthesis, molecular docking, anticancer evaluations, and in silico pharmacokinetic studies of novel 5-[(4-chloro/2,4-dichloro)benzylidene]thiazolidine-2,4-dione derivatives as VEGFR-2 inhibitors. Archiv der Pharmazie, 354(2), e2000279. [Link]
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Salehi, B., et al. (2019). Anti-Inflammatory Activity of Natural Products. International Journal of Molecular Sciences, 20(23), 6035. [Link]
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Abdulrahman, L. K., et al. (2013). THE BIOLOGICAL ACTIVITY OF 5, 5'-IMIDAZOLIDINE-2,4-DIONE DERIVATIVES. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 1-10. [Link]
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Fayed, B. A., et al. (2023). Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies. Bioorganic Chemistry, 134, 106456. [Link]
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Jan, M. S., et al. (2019). Synthesis of Pyrrolidine-2,5-dione Based Anti-inflammatory Drug: In Vitro COX-2, 5-LOX Inhibition and In Vivo Anti-inflammatory Studies. Latin American Journal of Pharmacy, 38(7), 1361-1368. [Link]
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Wróbel, T. M., et al. (2021). Antinociceptive and Antiallodynic Activity of Some 3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione Derivatives in Mouse Models of Tonic and Neuropathic Pain. Pharmaceuticals, 14(10), 1032. [Link]
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Kumar, G. V., et al. (2016). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. Medicinal Chemistry Research, 25(8), 1649-1660. [Link]
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Kumar, R., et al. (2019). Chemical Synthesis, Mechanism of Action and Anticancer Potential of Medicinally Important Thiazolidin-2,4-dione Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 19(18), 1474-1516. [Link]
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Liu, Y., et al. (2023). Structure-Based Drug Design and Synthesis of Pyrrolidine-2,5-diones as Novel TNF-α Inhibitors. Journal of Chemical Information and Modeling, 63(13), 4057-4068. [Link]
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Application Notes & Protocols: A Guide to the Development of a 5,5-Dimethylpyrrolidine-2,4-dione Derivative Library for Drug Discovery
Introduction: The Therapeutic Potential of the Pyrrolidine-2,4-dione Scaffold
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its non-planar, sp3-hybridized nature allows for a three-dimensional exploration of chemical space, a crucial aspect in modern drug design for achieving high target specificity and potency.[1] Among the various derivatives, the pyrrolidine-2,4-dione core has emerged as a versatile template for the development of novel therapeutics. This scaffold is a key structural element in compounds exhibiting a wide range of pharmacological activities, including antifungal, anti-inflammatory, anticonvulsant, and anticancer properties.[1][3][4][5] The 5,5-dimethyl substitution on the pyrrolidine-2,4-dione ring offers a unique structural motif that can influence the pharmacokinetic and pharmacodynamic properties of the derivatives, potentially leading to enhanced stability and cell permeability.
This guide provides a comprehensive overview of the methodologies for developing a diverse library of 5,5-dimethylpyrrolidine-2,4-dione derivatives. We will delve into the rationale behind the synthetic strategies, provide detailed experimental protocols for synthesis and biological evaluation, and discuss the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising class of compounds.
Part 1: Synthesis of a 5,5-Dimethylpyrrolidine-2,4-dione Library
The synthetic strategy for generating a library of 5,5-dimethylpyrrolidine-2,4-dione derivatives is designed for versatility, allowing for the introduction of a wide range of substituents at the N-1 and C-3 positions of the heterocyclic core. A plausible and efficient approach involves a multi-step synthesis starting from readily available precursors.
1.1: General Synthetic Workflow
The overall synthetic workflow is depicted in the following diagram. This strategy allows for the late-stage diversification of the scaffold, which is highly advantageous for creating a chemical library with a broad range of functionalities.
Caption: General synthetic workflow for the library of 5,5-dimethylpyrrolidine-2,4-dione derivatives.
1.2: Experimental Protocol: Synthesis of the 5,5-Dimethylpyrrolidine-2,4-dione Core
The synthesis of the core scaffold can be achieved through a Dieckmann-type cyclization or a Michael addition-cyclization cascade.[6] Here, we propose a robust protocol based on the cyclization of a suitable precursor.
Step 1: Synthesis of Diethyl 2-(2-cyanopropan-2-yl)malonate
-
To a solution of sodium ethoxide (prepared from sodium in anhydrous ethanol) in a round-bottom flask under an inert atmosphere, add diethyl malonate dropwise at 0 °C.
-
After stirring for 30 minutes, add 2-bromoisobutyronitrile dropwise.
-
Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture, quench with a saturated aqueous solution of ammonium chloride, and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Reductive Cyclization to 5,5-Dimethylpyrrolidine-2,4-dione
-
Dissolve the purified diethyl 2-(2-cyanopropan-2-yl)malonate in glacial acetic acid.
-
Add a reducing agent, such as zinc dust, in portions while maintaining the temperature below 40 °C.
-
Following the addition, heat the reaction mixture to 80-90 °C for 2-3 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture, filter to remove excess zinc, and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting 5,5-dimethylpyrrolidine-2,4-dione by recrystallization or column chromatography.
1.3: Library Diversification Protocols
Protocol for N-Alkylation/Arylation (Introduction of R1):
-
To a solution of 5,5-dimethylpyrrolidine-2,4-dione in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate.
-
Add the desired alkyl or aryl halide (R1-X).
-
Stir the reaction mixture at room temperature or elevated temperature depending on the reactivity of the halide.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the N-substituted derivative by column chromatography.
Protocol for C-3 Functionalization via Knoevenagel Condensation (Introduction of R2):
-
Dissolve the N-substituted 5,5-dimethylpyrrolidine-2,4-dione in a solvent like toluene or ethanol.
-
Add the desired aldehyde or ketone (R2-CHO or R2-CO-R3) and a catalytic amount of a base such as piperidine or triethylamine.
-
Reflux the mixture with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting C-3 substituted derivative by column chromatography or recrystallization.
Part 2: Characterization of the Derivative Library
Thorough characterization of each synthesized compound is essential to confirm its structure and purity. Standard analytical techniques should be employed.
2.1: Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for elucidating the chemical structure of the derivatives.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compounds.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR helps in identifying the key functional groups present in the molecules.
2.2: Representative Characterization Data
The following table provides an example of the expected characterization data for a representative derivative.
| Compound ID | R1 Substituent | R2 Substituent | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | HRMS (m/z) [M+H]+ |
| DM-PD-001 | Benzyl | 4-Chlorobenzylidene | 1.45 (s, 6H), 4.68 (s, 2H), 7.25-7.40 (m, 5H), 7.45 (d, 2H), 7.80 (d, 2H), 8.10 (s, 1H) | 25.1, 44.8, 60.2, 128.0, 128.5, 129.1, 130.5, 131.8, 134.5, 136.2, 145.3, 172.1, 175.4, 190.8 | Calculated: 368.1051, Found: 368.1055 |
Part 3: Biological Evaluation of the Derivative Library
The diverse library of 5,5-dimethylpyrrolidine-2,4-dione derivatives can be screened against a panel of biological targets to identify lead compounds for various therapeutic areas. Below are detailed protocols for key assays.
3.1: Antifungal Activity Assay
Principle: The antifungal activity is determined by measuring the minimum inhibitory concentration (MIC) of the compounds against pathogenic fungal strains using a broth microdilution method.[7][8]
Protocol:
-
Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compounds in a suitable fungal growth medium (e.g., RPMI-1640).
-
Prepare a standardized inoculum of the fungal strain (e.g., Candida albicans, Aspergillus fumigatus) as per CLSI guidelines.
-
Add the fungal inoculum to each well. Include positive (fungal inoculum without compound) and negative (medium only) controls.
-
Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, which can be assessed visually or by measuring the optical density at a specific wavelength.
3.2: Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay
Principle: The anti-inflammatory potential of the derivatives can be assessed by their ability to inhibit the activity of COX-1 and COX-2 enzymes.[1][9] This can be measured by quantifying the production of prostaglandins.[1]
Protocol:
-
Prepare solutions of the test compounds in a suitable buffer.
-
In a 96-well plate, add the reaction buffer, heme, and the respective COX-1 or COX-2 enzyme.
-
Add the test compounds to the wells. For the 100% activity control, add the vehicle (e.g., DMSO).
-
Pre-incubate the plate to allow the compounds to interact with the enzymes.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate for a specific time at 37°C.
-
Stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using a commercial ELISA kit.[1]
-
Calculate the percentage of inhibition and determine the IC50 value for each compound.
3.3: Anticancer Activity: VEGFR-2 Kinase Assay
Principle: The anticancer potential of the derivatives can be evaluated by their ability to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[10][11]
Protocol:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the kinase buffer, a specific VEGFR-2 substrate, and ATP.
-
Add the test compounds to the appropriate wells.
-
Initiate the kinase reaction by adding recombinant human VEGFR-2 enzyme.
-
Incubate the plate at 30°C for a defined period (e.g., 45 minutes).[11]
-
Stop the reaction and quantify the amount of ADP produced (which is proportional to the kinase activity) using a luminescence-based assay kit (e.g., ADP-Glo™).[10]
-
Calculate the percentage of inhibition and determine the IC50 values.
3.4: Anticonvulsant Activity Screening in Mice
Principle: The anticonvulsant properties of the compounds are evaluated in vivo using standard rodent models of seizures, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests.[12]
MES Test Protocol:
-
Administer the test compound to mice via an appropriate route (e.g., intraperitoneal injection).
-
After a specific pre-treatment time, subject the mice to a maximal electrical stimulus through corneal or auricular electrodes.
-
Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Protection is defined as the absence of the tonic hindlimb extension.
-
Determine the median effective dose (ED50) of the compound.
scPTZ Test Protocol:
-
Administer the test compound to mice.
-
After the pre-treatment time, administer a convulsive dose of pentylenetetrazol subcutaneously.
-
Observe the mice for the onset of clonic seizures for a defined period (e.g., 30 minutes).
-
Protection is defined as the absence of clonic seizures.
-
Determine the ED50 of the compound.
Part 4: Mechanism of Action and Structure-Activity Relationship
Understanding the mechanism of action and the structure-activity relationship (SAR) is crucial for optimizing lead compounds.
4.1: Elucidating the Mechanism of Action
For promising lead compounds, further studies should be conducted to elucidate their mechanism of action. For example, for antifungal compounds, this could involve examining their effects on fungal cell wall integrity or ergosterol biosynthesis. For anti-inflammatory compounds, investigating their effects on downstream signaling pathways of COX inhibition, such as NF-κB, would be informative.[13]
The following diagram illustrates a simplified signaling pathway for VEGFR-2, a target for anticancer derivatives.
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Application Note: A Hierarchical Screening Protocol for Evaluating the Anticonvulsant Activity of Novel Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epilepsy, a chronic neurological disorder characterized by recurrent, unprovoked seizures, affects over 50 million people globally.[1] Despite the availability of numerous antiepileptic drugs (AEDs), a significant portion of patients remain pharmacoresistant, highlighting the urgent need for novel and more effective anticonvulsant therapies.[1] The preclinical evaluation of new chemical entities is a cornerstone of the drug discovery process, allowing for the systematic assessment of efficacy, potency, and potential neurotoxicity.[1][2]
This guide provides a detailed, multi-tiered experimental protocol for evaluating the anticonvulsant activity of novel derivatives. The structure is designed to follow a logical progression from broad, high-throughput in vivo screening to more targeted in vitro mechanistic studies, a strategy that aligns with the principles of the NIH Anticonvulsant Drug Development (ADD) Program.[3][4][5] This hierarchical approach ensures a thorough characterization of a compound's pharmacological profile while optimizing resource allocation.
Guiding Principles of the Screening Cascade
The rationale behind this multi-stage protocol is to efficiently identify promising lead compounds. The initial phase utilizes well-established, acute seizure models that are predictive of clinical efficacy against generalized tonic-clonic and partial seizures.[2] Compounds demonstrating significant activity in these primary screens, and an acceptable therapeutic index, are then advanced to more complex models and mechanistic studies to elucidate their mode of action.
Figure 2: Common anticonvulsant mechanisms of action targeted by in vitro assays.
Patch-Clamp Electrophysiology for Ion Channel Modulation
Rationale: A primary mechanism of action for many effective AEDs is the modulation of voltage-gated ion channels, particularly sodium (Na+) and calcium (Ca2+) channels. [6][7]Patch-clamp electrophysiology is the definitive method for studying the effects of a compound on the activity of these channels in isolated neurons or cell lines expressing specific channel subtypes. [7][8] Protocol Outline (Whole-Cell Voltage-Clamp):
-
Cell Preparation: Use primary neuronal cultures (e.g., hippocampal or cortical neurons) or a cell line (e.g., HEK293) stably expressing the human channel subtype of interest (e.g., Naᵥ1.1, Naᵥ1.2, Naᵥ1.6). [8]2. Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Use specific voltage protocols to elicit and isolate the desired ionic currents (e.g., a series of depolarizing steps to activate Na+ channels). [8] * Record baseline currents in the absence of the test compound.
-
-
Compound Application: Perfuse the test compound at various concentrations onto the cell.
-
Data Acquisition: Record changes in the current's amplitude, activation, and inactivation kinetics. A use-dependent block, where the inhibitory effect increases with repeated stimulation, is characteristic of many Na+ channel-blocking AEDs. [9]5. Analysis: Generate concentration-response curves to determine the IC₅₀ (the concentration that inhibits 50% of the maximal current).
GABAergic Neurotransmission Assays
Rationale: Enhancing the action of the brain's primary inhibitory neurotransmitter, GABA, is another major anticonvulsant strategy. [10]This can be achieved by direct agonism at GABA-A receptors, positive allosteric modulation, or inhibition of GABA reuptake or metabolism. [11] Protocol Outline (Receptor Binding Assay):
-
Tissue Preparation: Prepare synaptic membrane fractions from rodent brain tissue (e.g., cortex or hippocampus).
-
Assay Setup:
-
Incubate the membrane preparation with a specific radioligand (e.g., [³H]muscimol for the GABA-A agonist site or [³H]flunitrazepam for the benzodiazepine site).
-
Add increasing concentrations of the unlabeled test compound to compete with the radioligand for binding.
-
Include a control with a saturating concentration of an unlabeled known ligand to determine non-specific binding.
-
-
Separation & Counting: Separate the bound and free radioligand via rapid filtration. Measure the radioactivity of the filters using liquid scintillation counting.
-
Analysis: Calculate the specific binding at each concentration of the test compound. Determine the inhibition constant (Kᵢ), which reflects the compound's affinity for the binding site.
Conclusion
This structured, hierarchical protocol provides a comprehensive framework for the preclinical evaluation of novel anticonvulsant derivatives. By progressing from broad in vivo efficacy and tolerability assessments to specific in vitro mechanistic studies, researchers can efficiently identify and characterize promising drug candidates. This systematic approach, grounded in established and validated methodologies, ensures scientific rigor and provides the critical data necessary to support the advancement of new therapies for epilepsy.
References
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Dhulipalla, R. (2012). Pentylenetetrazol (PTZ) kindling model of epilepsy. Current Protocols in Neuroscience, Chapter 9:Unit 9.37. Available at: [Link]
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Shimada, T., et al. (2018). Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice. Journal of Visualized Experiments. Available at: [Link]
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Shimada, T., et al. (2018). PTZ-Induced Epilepsy Model in Mice. Journal of Visualized Experiments. Available at: [Link]
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Singh, H., et al. (2024). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. Cureus. Available at: [Link]
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Wlaz, P., et al. (2004). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Epilepsy Research. Available at: [Link]
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Slideshare. (2016). Expt 12 Anticonvulsant effect of drugs by MES and PTZ method. Slideshare. Available at: [Link]
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Löscher, W. (2009). Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. Current Protocols in Pharmacology. Available at: [Link]
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National Institute of Environmental Health Sciences. (n.d.). NIEHS/DTT Toxicity Specifications: Chapter 10. Neurobehavioral Testing. NIEHS. Available at: [Link]
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Narahashi, T. (1986). Modulators Acting on Sodium and Calcium Channels: Patch-Clamp Analysis. Annals of the New York Academy of Sciences. Available at: [Link]
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Slideshare. (2015). Pre clinical screening of anti epileptic drugs. Slideshare. Available at: [Link]
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Regan, C. M. (1991). In vitro screening for anticonvulsant-induced teratogenesis in neural primary cultures and cell lines. Toxicology in Vitro. Available at: [Link]
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Enna, S. J. (2001). Characterization of GABA Receptors. Current Protocols in Neuroscience. Available at: [Link]
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Gajjar, M. R., et al. (2023). Pharmacological determination of the fractional block of Nav channels required to impair neuronal excitability and ex vivo seizures. Frontiers in Pharmacology. Available at: [Link]
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Marson, A. G. (2012). Sodium Channel Blockers in the Treatment of Epilepsy. Epilepsy Research. Available at: [Link]
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Löscher, W., & Schmidt, D. (2012). Finding a better drug for epilepsy: Preclinical screening strategies and experimental trial design. Epilepsia. Available at: [Link]
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Slideshare. (2023). Determination of anticonvulsant activity of drugs using animal models. Slideshare. Available at: [Link]
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Ojemann, G. A., et al. (2013). Evaluation of Anticonvulsant Actions of Dibromophenyl Enaminones Using In Vitro and In Vivo Seizure Models. PLOS ONE. Available at: [Link]
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International Mouse Phenotyping Consortium. (n.d.). Rotarod Protocol. IMPReSS. Available at: [Link]
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Patsnap Synapse. (2024). Enhanced Anticonvulsant Efficacy and Tolerability of PRAX-562: A Comparative Study with Traditional Sodium Channel Blockers. Patsnap Synapse. Available at: [Link]
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Beckh, S., & Noda, M. (1997). Electrophysiological characterization of Na+ currents in acutely isolated human hippocampal dentate granule cells. The Journal of Physiology. Available at: [Link]
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Anderle, M., et al. (2016). Small-Molecule Anticonvulsant Agents with Potent in vitro Neuroprotection and Favorable Drug-like Properties. ACS Chemical Neuroscience. Available at: [Link]
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ResearchGate. (n.d.). The NIH Anticonvulsant Drug Development (ADD) Program: preclinical anticonvulsant screening project. ResearchGate. Available at: [Link]
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Gaikwad, S., et al. (2021). The Screening models for antiepileptic drugs: A Review. Journal of Drug Delivery and Therapeutics. Available at: [Link]
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Application Notes and Protocols: A Comprehensive Guide to Assaying the Herbicidal Effects of 5,5-Dimethylpyrrolidine-2,4-dione Compounds
Abstract
The relentless pursuit of novel herbicidal agents with improved efficacy and environmental profiles is a cornerstone of modern agricultural science. Within this context, 5,5-Dimethylpyrrolidine-2,4-dione and its derivatives have emerged as a promising class of compounds.[1][2] This document provides a detailed guide for researchers, scientists, and professionals in drug development on the robust and reproducible assaying of the herbicidal effects of these specific compounds. The protocols outlined herein are designed to be self-validating, incorporating essential controls and clear endpoints for accurate assessment. We will delve into the underlying principles of herbicidal bioassays, from initial petri dish screens to whole-plant greenhouse trials, and provide a framework for interpreting the resulting data.
Introduction: The Rationale for Targeting Pyrrolidine-2,4-diones
The pyrrolidine-2,4-dione moiety is a recognized pharmacophore present in various biologically active natural products, including some with known herbicidal properties.[3] Research into synthetic derivatives, such as those based on the 5,5-dimethylpyrrolidine-2,4-dione scaffold, aims to optimize herbicidal activity, selectivity, and environmental safety.[1][2] The development of novel herbicides is critical to manage the evolution of herbicide-resistant weeds and to meet the growing global demand for food production.[4] Understanding the herbicidal potential of this chemical class requires standardized and reliable testing methodologies.
These application notes will provide a comprehensive workflow, from preliminary in vitro screening to more complex in vivo whole-plant assays. The described methods are adaptable for a range of plant species, allowing for the determination of both broad-spectrum activity and crop-specific selectivity.
Understanding the Potential Mechanism of Action
While the precise mechanism of action for all 5,5-Dimethylpyrrolidine-2,4-dione derivatives is an active area of research, related dione-containing herbicides often target specific enzymes in critical plant metabolic pathways.[5][6] A prominent target for many commercial herbicides is 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme essential for the biosynthesis of plastoquinone and tocopherols.[7][8][9] Inhibition of HPPD ultimately leads to the bleaching of photosynthetic tissues due to the photo-destruction of chlorophyll.[7] Another potential, though less explored, target could be protoporphyrinogen oxidase (PPO), an enzyme involved in chlorophyll and heme biosynthesis.[5][10]
It is also plausible that these compounds could interfere with other vital processes such as amino acid synthesis, lipid biosynthesis, or cell division.[5][11] Therefore, the initial bioassays are designed to detect a broad range of phytotoxic effects, which can then be followed by more specific mechanistic studies.
Experimental Protocols: A Step-by-Step Guide
Preliminary Screening: The Petri Dish Bioassay
This initial, rapid screening method is invaluable for assessing the intrinsic phytotoxicity of the compounds on seed germination and early seedling growth.[1][2][12]
Objective: To determine the concentration-dependent inhibitory effects of 5,5-Dimethylpyrrolidine-2,4-dione compounds on the germination and radicle/hypocotyl elongation of model plant species.
Materials:
-
5,5-Dimethylpyrrolidine-2,4-dione test compounds
-
High-purity solvent (e.g., acetone, DMSO)
-
Sterile distilled water
-
Petri dishes (9 cm diameter)
-
Filter paper (Whatman No. 1 or equivalent)
-
Seeds of monocotyledonous (e.g., barnyard grass - Echinochloa crus-galli) and dicotyledonous (e.g., rape - Brassica campestris or lettuce - Lactuca sativa) model plants.[1][2][10]
-
Growth chamber with controlled temperature and light conditions
-
Pipettes and sterile pipette tips
-
Forceps
Protocol:
-
Preparation of Test Solutions:
-
Prepare a stock solution of each 5,5-Dimethylpyrrolidine-2,4-dione compound in a suitable solvent (e.g., 10 mg/mL in acetone).
-
Perform serial dilutions of the stock solution to achieve a range of final test concentrations (e.g., 1, 10, 50, 100, 200 μg/mL).
-
Prepare a solvent-only control to account for any phytotoxic effects of the solvent.
-
Prepare a negative control with only sterile distilled water.
-
-
Assay Setup:
-
Aseptically place two layers of filter paper into each petri dish.
-
Apply 5 mL of the respective test solution, solvent control, or negative control to the filter paper in each dish, ensuring even saturation.
-
Allow the solvent to evaporate completely in a fume hood, leaving the test compound residue on the filter paper.
-
Place 20-30 seeds of the chosen model plant species onto the filter paper in each dish, distributing them evenly.
-
Seal the petri dishes with parafilm to maintain humidity.
-
-
Incubation:
-
Incubate the petri dishes in a growth chamber under controlled conditions (e.g., 25 ± 2°C, 16-hour photoperiod).
-
-
Data Collection and Analysis (after 5-7 days):
-
Count the number of germinated seeds in each dish to determine the germination rate.
-
Measure the root (radicle) and shoot (hypocotyl/coleoptile) length of at least 10 randomly selected seedlings from each dish.
-
Calculate the percent inhibition of germination, root length, and shoot length for each treatment relative to the negative control.
-
Observe and record any morphological abnormalities (e.g., discoloration, necrosis, swelling).
-
Data Presentation:
| Compound ID | Concentration (μg/mL) | Germination Rate (%) | Root Length Inhibition (%) | Shoot Length Inhibition (%) | Morphological Observations |
| Control | 0 | 98 ± 2 | 0 | 0 | Normal growth |
| Compound A | 10 | 95 ± 3 | 15 ± 4 | 10 ± 3 | Slight stunting |
| Compound A | 100 | 40 ± 5 | 85 ± 6 | 70 ± 5 | Severe stunting, necrosis |
| Compound B | 10 | 96 ± 2 | 10 ± 2 | 8 ± 2 | Normal growth |
| Compound B | 100 | 85 ± 4 | 30 ± 5 | 25 ± 4 | Moderate stunting |
Whole-Plant Bioassay: Greenhouse Evaluation
This secondary assay provides a more realistic assessment of herbicidal activity, taking into account factors such as soil interaction, plant uptake, and translocation.[12][13][14]
Objective: To evaluate the pre- and post-emergence herbicidal efficacy of promising compounds on whole plants grown in a greenhouse environment.
Materials:
-
Promising 5,5-Dimethylpyrrolidine-2,4-dione compounds identified from the petri dish assay
-
Wettable powder or emulsifiable concentrate formulation of the test compounds
-
Potting soil mix (e.g., sandy loam)
-
Pots (e.g., 10 cm diameter)
-
Seeds of test plant species (including crop and weed species)
-
Greenhouse with controlled temperature, humidity, and lighting
-
Laboratory sprayer calibrated to deliver a precise volume
-
Balance, spatulas, and weighing paper
-
Surfactants/adjuvants (if required by the formulation)
Protocol:
-
Plant Preparation:
-
Fill pots with the potting soil mix.
-
For pre-emergence testing, sow seeds of the test species at a uniform depth.
-
For post-emergence testing, sow seeds and allow them to grow to a specific stage (e.g., 2-3 true leaves).
-
-
Herbicide Application:
-
Prepare spray solutions of the test compounds at various application rates (e.g., 50, 100, 200, 400 g a.i./ha).
-
Include a formulation blank (without the active ingredient) and an untreated control.
-
For pre-emergence application, spray the soil surface evenly immediately after sowing.
-
For post-emergence application, spray the foliage of the seedlings until runoff.
-
-
Growth and Observation:
-
Place the pots in the greenhouse in a randomized complete block design.
-
Water the plants as needed, avoiding overhead watering for post-emergence treatments immediately after application.
-
Observe the plants regularly over a period of 14-21 days.
-
-
Data Collection and Analysis:
-
Visual Injury Assessment: Score the plants for phytotoxicity at regular intervals (e.g., 3, 7, 14, and 21 days after treatment) using a 0-100% scale (0 = no effect, 100 = complete kill).
-
Biomass Measurement: At the end of the experiment, harvest the above-ground plant material, dry it in an oven at 70°C for 48 hours, and record the dry weight.
-
Calculate the percent reduction in biomass for each treatment compared to the untreated control.
-
Calculate the GR₅₀ (the dose required to cause a 50% reduction in growth) for each compound.
-
Data Presentation:
| Compound ID | Application Rate (g a.i./ha) | Plant Species | Visual Injury at 14 DAT (%) | Dry Biomass Reduction (%) |
| Untreated | 0 | E. crus-galli | 0 | 0 |
| Compound A | 100 | E. crus-galli | 85 ± 5 | 90 ± 4 |
| Compound A | 200 | E. crus-galli | 100 | 100 |
| Untreated | 0 | Zea mays (Corn) | 0 | 0 |
| Compound A | 100 | Zea mays (Corn) | 10 ± 3 | 15 ± 5 |
| Compound A | 200 | Zea mays (Corn) | 25 ± 6 | 30 ± 7 |
Visualization of Experimental Workflows
Petri Dish Bioassay Workflow
Caption: Workflow for the in vitro petri dish bioassay.
Whole-Plant Bioassay Workflow
Caption: Workflow for the in vivo whole-plant bioassay.
Trustworthiness and Self-Validation
To ensure the integrity and reproducibility of the results, the following points are critical:
-
Controls are paramount: The inclusion of untreated and solvent-only controls is non-negotiable.[15][16] These allow for the differentiation between the effects of the test compound and other experimental variables.
-
Replication: Each treatment and control should be replicated at least three to four times to ensure statistical validity.
-
Standardization: Maintain consistent environmental conditions (light, temperature, humidity) throughout the experiment.[12] Use standardized soil mixes and plant growth stages.
-
Positive Control: When possible, include a commercial herbicide with a known mode of action as a positive control to benchmark the activity of the test compounds.
-
Dose-Response: Testing a range of concentrations is essential to establish a dose-response relationship and to calculate key parameters like IC₅₀ or GR₅₀.[14]
Conclusion and Future Directions
The protocols detailed in this application note provide a robust framework for the initial evaluation of the herbicidal properties of 5,5-Dimethylpyrrolidine-2,4-dione compounds. Positive results from these assays will warrant further investigation, including:
-
Expanded species screening: Testing against a broader range of weed and crop species to determine the spectrum of activity and selectivity.
-
Mode of action studies: Employing biochemical and molecular techniques to identify the specific cellular target of the active compounds.
-
Formulation development: Optimizing the delivery of the active ingredient to enhance efficacy.
-
Toxicology and environmental fate studies: Assessing the safety profile of lead compounds.
By adhering to these standardized and self-validating protocols, researchers can confidently and efficiently advance the discovery and development of novel herbicidal solutions.
References
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Chen, M., Geng, C., Li, Z., et al. (2021). Design, synthesis, crystal structure, and herbicidal activity of novel pyrrolidine-2,4-dione derivatives incorporating an alkyl ether pharmacophore with natural tetramic acids as lead compounds. New Journal of Chemistry. Available at: [Link]
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Contract Laboratory. (2025). Herbicide Testing: Resistance, Residues, and Soil Impact. Available at: [Link]
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Chen, M., Geng, C., Li, Z., et al. (2021). Design, synthesis, crystal structure, and herbicidal activity of novel pyrrolidine-2,4-dione derivatives incorporating an alkyl ether pharmacophore with natural tetramic acids as lead compounds. ResearchGate. Available at: [Link]
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Neve, P., & Powles, S. (2023). Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. Weed Science Society of America. Available at: [Link]
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Loddo, D., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments. Available at: [Link]
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ServiTech. (n.d.). 3.06.202 Bioassays for Herbicide Carryover. ServiTech's Cultivated Knowledge. Available at: [Link]
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Analyzeseeds. (n.d.). Herbicide Bioassay Study Guide. Available at: [Link]
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Neal, J. C. (2016). Conducting a Bioassay For Herbicide Residues. NC State Extension Publications. Available at: [Link]
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European Weed Research Society. (2017). European Guidelines to conduct herbicide resistance tests. Available at: [Link]
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Government of Canada. (1993). Dir93-07b Regulatory Directive Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. Available at: [Link]
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Sandquist, R. E., Owston, P. W., & McDonald, S. E. (1981). How to test herbicides at forest tree nurseries. USDA Forest Service General Technical Report. Available at: [Link]
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Duke, S. O. (1990). Overview of herbicide mechanisms of action. Environmental Health Perspectives. Available at: [Link]
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Al-Said, M. S., Ghorab, M. M., & Al-Agamy, M. H. (2001). Synthesis of some 3-substituted 1,5-diphenylpyrrolidine-2,4-diones as potential antimicrobial, anti-HIV-1 and antineoplastic agents. Pharmazie. Available at: [Link]
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Purdue University. (n.d.). Herbicide Mode-of-Action Summary. Purdue Extension. Available at: [Link]
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Zhang, Y., et al. (2022). Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors. MDPI. Available at: [Link]
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Ghorab, M. M., El-Gazzar, A. B., & El-Sahly, M. S. (1991). Reactions with pyrrolidine-2,4-diones, III (1). Synthesis of some substituted 3-pyrrolin-2-ones and 4-hydrazonopyrrolidin-2-ones as potential antineoplastic and antimicrobial agents. Il Farmaco. Available at: [Link]
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Singh, S. (2001). Mode of action of herbicides and recent trends in development: A Reappraisal. ResearchGate. Available at: [Link]
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Nakayama, T., et al. (2021). Mechanism of action and selectivity of a novel herbicide, fenquinotrione. Journal of Pesticide Science. Available at: [Link]
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Peterson, D. E., et al. (n.d.). Herbicide Mode of Action. K-State Research and Extension. Available at: [Link]
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Kalimuthu, K., et al. (2020). Mosquito larvicidal activity of pyrrolidine-2,4-dione derivatives: An investigation against Culex quinquefasciatus and molecular docking studies. Saudi Journal of Biological Sciences. Available at: [Link]
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Chen, M., Geng, C., et al. (2021). Design, synthesis, crystal structure, and herbicidal activity of novel pyrrolidine-2,4-dione derivatives incorporating an alkyl ether pharmacophore with natural tetramic acids as lead compounds. Semantic Scholar. Available at: [Link]
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Wang, T., et al. (2018). Design, synthesis and herbicidal activity of novel quinazoline-2,4-diones as 4-hydroxyphenylpyruvate dioxygenase inhibitors. Pest Management Science. Available at: [Link]
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Wang, Q., et al. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Molecules. Available at: [Link]
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Ye, F., et al. (2021). Design, synthesis, herbicidal activity and CoMFA of aryl-formyl piperidinone HPPD inhibitors. Pesticide Biochemistry and Physiology. Available at: [Link]
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High-Throughput Screening of 5,5-Dimethylpyrrolidine-2,4-dione Analogs: A Framework for Identifying Novel Enzyme Inhibitors
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Abstract
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify novel bioactive compounds.[1][2] The pyrrolidine-2,4-dione scaffold and its derivatives have demonstrated a range of biological activities, including antimicrobial properties, making them an attractive starting point for inhibitor discovery programs.[3][4][5] This guide provides a comprehensive framework for developing and executing a high-throughput screening campaign for analogs of 5,5-Dimethylpyrrolidine-2,4-dione. As a Senior Application Scientist, this document moves beyond a simple recitation of steps to explain the underlying scientific principles and rationale, ensuring a robust and self-validating screening process. We will detail the development of a fluorescence polarization (FP) assay, a primary HTS workflow, and a rigorous data analysis and hit confirmation cascade.
Introduction: The Scientific Rationale
The journey from a chemical scaffold to a viable drug candidate is complex and resource-intensive.[6] High-throughput screening (HTS) serves as a critical initial step, allowing researchers to efficiently query vast collections of small molecules to find promising "hits".[7] The 5,5-Dimethylpyrrolidine-2,4-dione core represents a versatile chemical scaffold. Related structures, such as pyrrolidine-2,5-dione and other derivatives, have been identified as possessing antibacterial and antifungal activity, suggesting their potential to inhibit essential microbial pathways.[3][4][8]
This application note will use the hypothetical scenario of screening a library of 5,5-Dimethylpyrrolidine-2,4-dione analogs against a critical bacterial enzyme—for instance, a DNA gyrase or a key metabolic enzyme—to illustrate a universally applicable HTS workflow. The principles and protocols described herein can be readily adapted to other target classes. Our primary assay technology will be Fluorescence Polarization (FP), a homogeneous method well-suited for HTS due to its simplicity, sensitivity, and reduced susceptibility to artifacts compared to other techniques.[9][10][11]
Assay Development and Validation: Building a Robust Foundation
The success of any HTS campaign hinges on the quality of the underlying assay.[12][13] A robust assay must be reproducible, sensitive, and have a large enough signal window to confidently distinguish hits from inactive compounds.[14] This section outlines the development of a competitive binding Fluorescence Polarization (FP) assay.
The Principle of Fluorescence Polarization
FP is a powerful technique used to monitor binding events in solution.[11] It relies on the difference in the rotational speed of a small, fluorescently labeled molecule (a "tracer") when it is free in solution versus when it is bound to a much larger molecule (e.g., a protein target).
-
Low Polarization: When the fluorescent tracer is unbound, it tumbles rapidly, and the emitted light is largely depolarized.
-
High Polarization: When the tracer binds to the larger protein, its rotation slows dramatically, and the emitted light remains highly polarized.
In our competitive assay, an active inhibitor from the compound library will displace the fluorescent tracer from the protein's active site, leading to a decrease in polarization—a measurable signal indicating a hit.[15]
Protocol: FP Assay Development and Optimization
Objective: To determine the optimal concentrations of the target enzyme and fluorescent tracer that provide a stable and robust assay window.
Materials:
-
Target Enzyme (e.g., Bacterial DNA Gyrase Subunit B)
-
Fluorescent Tracer (a known ligand of the target, conjugated to a fluorophore like fluorescein)
-
Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20, pH 7.4)
-
384-well, low-volume, black microplates
-
Microplate reader with FP capabilities[11]
Step-by-Step Methodology:
-
Enzyme Titration (Determining Kd of the Tracer):
-
Prepare a serial dilution of the target enzyme in assay buffer.
-
Add a fixed, low concentration of the fluorescent tracer (e.g., 1 nM) to all wells.
-
Add the enzyme dilutions to the wells.
-
Incubate at room temperature for 60 minutes to reach binding equilibrium.
-
Measure the fluorescence polarization (in millipolarization units, mP).
-
Plot the mP values against the enzyme concentration and fit the data to a saturation binding curve to determine the dissociation constant (Kd) of the tracer. The optimal enzyme concentration for the screening assay is typically at or slightly below the Kd value to ensure a sensitive competitive binding environment.
-
-
Assay Validation and Z'-Factor Calculation:
-
The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[16] A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.
-
Prepare two sets of control wells:
-
High Control (Maximum Polarization): Target enzyme + fluorescent tracer (representing no inhibition).
-
Low Control (Minimum Polarization): Fluorescent tracer + a saturating concentration of a known, unlabeled inhibitor (or buffer alone) (representing 100% inhibition).
-
-
Dispense these controls into multiple wells across a 384-well plate (e.g., alternating columns).
-
Incubate and read the plate as before.
-
Calculate the Z'-factor using the formula: Z' = 1 - (3 * (SDhigh + SDlow)) / |Meanhigh - Meanlow| (where SD is the standard deviation).
-
The assay is considered validated for HTS once a Z' > 0.5 is consistently achieved.[17]
-
Data Presentation: Assay Validation Parameters
| Parameter | Value | Acceptance Criteria | Rationale |
| Enzyme Concentration | 50 nM | Determined from titration | Ensures sufficient signal window while maintaining competitive binding sensitivity. |
| Tracer Concentration | 1 nM | ~Kd/10 | Minimizes tracer concentration to avoid non-specific binding. |
| Mean High Control (mP) | 280 | > 2x Low Control | Indicates a significant binding event. |
| Mean Low Control (mP) | 110 | N/A | Represents the baseline polarization of the free tracer. |
| Signal Window (ΔmP) | 170 | > 100 mP | A large window is required for robust hit identification. |
| Z'-Factor | 0.78 | > 0.5 | Statistically validates the assay as suitable for HTS.[17] |
The High-Throughput Screening Campaign
With a validated assay, the primary screen can commence. This involves testing every compound in the library at a single concentration to identify initial "hits".[7]
HTS Workflow Visualization
The overall HTS process follows a logical, automated flow to ensure consistency and throughput.
Caption: Automated workflow for the primary high-throughput screen.
Protocol: Primary HTS
Objective: To screen the entire 5,5-Dimethylpyrrolidine-2,4-dione analog library at a single concentration (e.g., 10 µM) to identify compounds that inhibit the enzyme-tracer interaction.
Methodology (Automated):
-
Compound Plating: Using an acoustic liquid handler, transfer a small volume (e.g., 20 nL) of each library compound (typically stored in 10 mM DMSO) into the 384-well assay plates. Also, plate positive (known inhibitor) and negative (DMSO only) controls in designated columns.
-
Reagent Addition 1 (Enzyme): Add the target enzyme at the pre-determined optimal concentration to all wells. Allow for a brief pre-incubation (e.g., 15 minutes) of the enzyme with the library compounds.
-
Reagent Addition 2 (Tracer): Add the fluorescent tracer to all wells to initiate the competitive binding reaction.
-
Incubation: Incubate the plates at room temperature for the optimized time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Detection: Read the plates on an FP-capable microplate reader.
Data Analysis and Hit Confirmation
Raw data from an HTS campaign is meaningless without rigorous analysis and follow-up. The goal is to eliminate false positives and generate a high-confidence list of hits for further study.[18][19]
Primary Data Analysis
For each plate, the first step is to confirm its quality by calculating the Z'-factor from the intra-plate controls.[17] Plates with a Z' < 0.5 should be flagged for review or repeated. For each compound well, the percent inhibition is calculated relative to the controls:
% Inhibition = 100 * (1 - (mPcompound - Meanlow) / (Meanhigh - Meanlow))
A hit threshold is then defined. A common starting point is a value greater than three standard deviations from the mean of the DMSO control wells, or a fixed cutoff such as >50% inhibition.
Hit Confirmation and Triage
Compounds identified as "hits" in the primary screen must undergo a stringent confirmation process.
-
Re-testing: The primary hits are re-tested under the same assay conditions to confirm their activity. This step eliminates random errors from the primary screen.
-
Dose-Response Curve: Confirmed hits are then tested across a range of concentrations (e.g., an 8-point serial dilution) to determine their potency (IC50 value). This step is crucial for ranking the hits and understanding their structure-activity relationship (SAR).[20]
-
Orthogonal and Counter-Screens: This is the most critical phase for eliminating false positives.[19]
-
Orthogonal Assay: An assay that measures the same biological event but uses a different detection technology. For example, an AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) could be used.[21][22] This ensures the observed activity is not an artifact of the FP technology (e.g., compound fluorescence).
-
Counter-Screen: An assay designed to identify compounds that interfere with the assay technology itself. For our FP assay, a counter-screen would involve testing the compounds in the absence of the target enzyme to see if they intrinsically alter the tracer's fluorescence polarization.
-
Hit Triage Workflow
The hit confirmation process is a decision-making cascade designed to focus resources on the most promising compounds.
Caption: Decision workflow for hit confirmation and triage.
Secondary Assay Example: Mechanism of Action (MOA) Studies
Once high-confidence hits are identified, the next step is to understand how they inhibit the enzyme. Mechanism of Action (MOA) studies are essential for this.[23] A common secondary assay is an enzyme kinetics study where the IC50 of the inhibitor is measured at various concentrations of the enzyme's natural substrate.
This allows the determination of the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive), which provides critical information for medicinal chemistry efforts to optimize the compound's potency and selectivity.[23]
Conclusion
This application note provides a detailed and scientifically grounded protocol for the high-throughput screening of 5,5-Dimethylpyrrolidine-2,4-dione analogs. By emphasizing a rigorous process of assay development, validation, and a multi-step hit confirmation cascade, researchers can mitigate the risk of false positives and increase the probability of identifying genuinely active compounds. The integration of robust assay technologies like Fluorescence Polarization with a logical triage workflow provides a powerful and efficient path for the discovery of novel enzyme inhibitors, accelerating the early stages of the drug development pipeline.
References
- Vertex AI Search. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
- News-Medical.Net. (2016, June 15). High throughput screening of small molecule library: procedure, challenges and future.
- National Center for Biotechnology Information. (n.d.). Fluorescence Polarization Assays in Small Molecule Screening - PMC.
- Lifescience Global. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery.
- National Center for Biotechnology Information. (n.d.). Fluorescence polarization assays in small molecule screening - PubMed.
- National Center for Biotechnology Information. (n.d.). Introduction: cell-based assays for high-throughput screening - PubMed.
- Promega Corporation. (n.d.). Luciferase Reporter Assay for Deciphering GPCR Pathways.
- Broad Institute. (n.d.). Cell-based assays for high-throughput screening.
- National Center for Biotechnology Information. (n.d.). Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC.
- National Center for Biotechnology Information. (n.d.). Cell-based assays for high-throughput screening - PubMed.
- BMG LABTECH. (n.d.). AlphaScreen.
- Molecular Devices. (n.d.). Fluorescence Polarization (FP).
- Promega Corporation. (n.d.). Luciferase reporter assays: Powerful, adaptable tools for cell biology research.
- BPS Bioscience. (n.d.). Fluorescence Polarization Assays: Principles & Applications.
- Thermo Fisher Scientific. (n.d.). Reporter Gene Assays Support—Getting Started.
- Revvity. (n.d.). AlphaLISA and AlphaScreen No-wash Assays.
- News-Medical.Net. (2018, November 1). High-Throughput Screening Using Small Molecule Libraries.
- Semantic Scholar. (n.d.). Luciferase Reporter Assay System for Deciphering GPCR Pathways.
- National Center for Biotechnology Information. (n.d.). High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation - PMC.
- National Center for Biotechnology Information. (n.d.). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions.
- National Center for Biotechnology Information. (n.d.). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC.
- High-Throughput Screening Center. (n.d.). Introduction.
- MSU Drug Discovery. (n.d.). Resources for Assay Development and High Throughput Screening.
- ResearchGate. (n.d.). AlphaScreen assays. (A) Principles of AlphaScreen technology. Donor and... | Download Scientific Diagram.
- ResearchGate. (n.d.). Fluorescence Polarization Assays in Small Molecule Screening.
- Technology Networks. (2025, September 25). High-Throughput Screening in Drug Discovery Explained.
- Revvity. (n.d.). AlphaScreenTM cAMP User Manual and Assay Development Guide.
- Anticancer Research. (n.d.). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery.
- National Center for Biotechnology Information. (n.d.). Analysis of High Throughput Screening Assays using Cluster Enrichment - PMC.
- Cambridge MedChem Consulting. (2017, November 13). Analysis of HTS data.
- Oxford Academic. (2016, June 21). Comprehensive analysis of high-throughput screens with HiTSeekR.
- National Center for Biotechnology Information. (n.d.). Assay Guidance Manual.
- National Center for Biotechnology Information. (2012, May 1). HTS Assay Validation - Assay Guidance Manual.
- Drug Discovery Today. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening.
- Creative Enzymes. (n.d.). Virtual Screening of Enzyme Inhibitors.
- National Center for Biotechnology Information. (n.d.). Quantitative high-throughput screening data analysis: challenges and recent advances - PMC.
- ACS Publications. (2011, June 3). High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry | ACS Combinatorial Science.
- BellBrook Labs. (2025, October 27). Using Universal Inhibitor Screening Assays to Accelerate Drug Discovery.
- Frontiers. (n.d.). On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays.
- National Center for Biotechnology Information. (2021, July 14). Rapid and Sensitive Inhibitor Screening Using Magnetically Modulated Biosensors - PMC.
- National Center for Biotechnology Information. (2012, May 1). Mechanism of Action Assays for Enzymes - Assay Guidance Manual.
- National Center for Biotechnology Information. (n.d.). In vitro activity of 5-(2,4-dimethylbenzyl) pyrrolidin-2-one extracted from marine Streptomyces VITSVK5 spp. against fungal and bacterial human pathogens - PubMed.
- Life Chemicals. (n.d.). Screening Libraries.
- ResearchGate. (n.d.). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening.
- ResearchGate. (2025, August 6). Synthesis of some pyrrolidine‐2,5‐dione derivatives with biological activity against Gram‐negative bacteria | Request PDF.
- National Center for Biotechnology Information. (n.d.). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC.
- Royal Society of Chemistry. (n.d.). Novel pyrrolidine-2,4-dione derivatives containing pharmacophores of both hydrazine and diphenyl ether as potential antifungal agents: design, synthesis, biological evaluation, and 3D-QSAR study.
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Application Notes and Protocols: The Versatility of 5,5-Dimethylpyrrolidine-2,4-dione in Agrochemical Synthesis
Introduction: A Privileged Scaffold for Agrochemical Innovation
In the continuous quest for novel and effective agricultural chemicals, the identification of versatile molecular scaffolds is of paramount importance. 5,5-Dimethylpyrrolidine-2,4-dione, a derivative of tetramic acid, has emerged as a "privileged scaffold" in agrochemical research. Its unique structural and chemical properties make it an ideal starting point for the synthesis of a diverse range of bioactive molecules, including herbicides and fungicides. The pyrrolidine-2,4-dione core allows for strategic chemical modifications, enabling the fine-tuning of biological activity and selectivity. This guide provides an in-depth exploration of the synthetic utility of 5,5-dimethylpyrrolidine-2,4-dione in the development of next-generation agricultural chemicals, complete with detailed protocols and mechanistic insights.
Part 1: Synthesis of Novel Herbicides Based on the Pyrrolidine-2,4-dione Scaffold
The development of green and efficient herbicides is a critical goal in modern agriculture. Natural tetramic acids have served as inspirational lead compounds for the design of new herbicidal agents. By incorporating an alkyl ether pharmacophore into the pyrrolidine-2,4-dione structure, researchers have successfully synthesized novel compounds with significant herbicidal activity.[1]
Rationale for Experimental Design
The core strategy involves a multi-step synthesis that begins with the reaction of 5,5-dimethylpyrrolidine-2,4-dione with a substituted phenoxyethyl moiety. This particular functional group is known to be present in various commercial herbicides and is anticipated to enhance the phytotoxic properties of the resulting molecule. The subsequent acylation and cyclization steps are designed to construct the final active compound. The choice of reagents and reaction conditions is optimized to ensure high yields and purity of the target compounds.
Experimental Workflow: Synthesis of Herbicidal Pyrrolidine-2,4-dione Derivatives
Caption: Synthetic workflow for herbicidal pyrrolidine-2,4-dione derivatives.
Detailed Protocol: Synthesis of Pyrrolidine-2,4-dione Derivatives Incorporating a Substituted Phenoxyethyl Moiety
Materials:
-
5,5-Dimethylpyrrolidine-2,4-dione
-
Substituted phenoxyethyl bromide (e.g., 1-(2-bromoethoxy)-4-chlorobenzene)
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Acetyl chloride
-
Triethylamine
-
Dichloromethane (DCM)
-
Sodium methoxide
-
Methanol
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)
Procedure:
-
Substitution:
-
To a solution of 5,5-dimethylpyrrolidine-2,4-dione (1 equivalent) in acetone, add potassium carbonate (1.5 equivalents).
-
Add the substituted phenoxyethyl bromide (1.1 equivalents) to the mixture.
-
Reflux the reaction mixture for 6-8 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, filter the solid and concentrate the filtrate under reduced pressure to obtain the crude Intermediate 1.
-
Purify Intermediate 1 by column chromatography.
-
-
Acylation:
-
Dissolve the purified Intermediate 1 (1 equivalent) in dichloromethane.
-
Add triethylamine (1.2 equivalents) to the solution and cool to 0 °C.
-
Slowly add acetyl chloride (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours.
-
Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer to obtain the crude Intermediate 2.
-
-
Cyclization and Acidification:
-
Dissolve the crude Intermediate 2 in methanol.
-
Add sodium methoxide (1.5 equivalents) and reflux the mixture for 5-7 hours.
-
Cool the reaction mixture and acidify with dilute hydrochloric acid to pH 2-3.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the final product by recrystallization or column chromatography.[1]
-
Herbicidal Activity Data
The synthesized compounds have been shown to possess significant inhibitory activities against various plant species.
| Compound ID | Test Species (Root) | Inhibition Rate (%) at 100 µg/mL |
| 10q | Barnyard Grass | 65.6 |
| 10n | Rape Seedlings | 84.0 |
Table 1: Herbicidal activities of selected pyrrolidine-2,4-dione derivatives.[1]
Part 2: Synthesis of Novel Fungicides Leveraging the Pyrrolidine-2,4-dione Core
The pyrrolidine-2,4-dione scaffold is also a valuable starting point for the development of potent fungicides. By incorporating pharmacophores of both hydrazine and diphenyl ether, researchers have created a new class of compounds with remarkable antifungal properties against economically important plant pathogens.[2]
Rationale for Experimental Design
The design of these fungicidal agents is based on the principle of molecular hybridization, combining the known antifungal activity of diphenyl ethers and the versatile reactivity of hydrazines with the pyrrolidine-2,4-dione core. This approach aims to create molecules with enhanced binding affinity to fungal target proteins and improved systemic properties within the plant. The synthetic route is designed to be efficient and modular, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.
Experimental Workflow: Synthesis of Fungicidal Pyrrolidine-2,4-dione Derivatives
Caption: Synthetic workflow for fungicidal pyrrolidine-2,4-dione derivatives.
Detailed Protocol: Synthesis of Pyrrolidine-2,4-dione Derivatives Containing Hydrazine and Diphenyl Ether Pharmacophores
Materials:
-
Substituted diphenyl ether ester (e.g., methyl 2-(4-phenoxyphenoxy)acetate)
-
Hydrazine hydrate (80%)
-
Ethanol
-
5,5-Dimethylpyrrolidine-2,4-dione
-
Glacial acetic acid
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Hydrazinolysis:
-
To a solution of the substituted diphenyl ether ester (1 equivalent) in ethanol, add hydrazine hydrate (3 equivalents).
-
Reflux the mixture for 10-12 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol and dry to obtain the hydrazide intermediate.
-
-
Condensation:
-
Suspend the hydrazide intermediate (1 equivalent) and 5,5-dimethylpyrrolidine-2,4-dione (1 equivalent) in ethanol.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 8-10 hours.
-
Cool the reaction mixture to room temperature and collect the precipitate by filtration.
-
Wash the product with ethanol and dry to obtain the final fungicidal compound.[2]
-
Fungicidal Activity Data
Several of the synthesized compounds exhibited potent activity against a range of plant pathogenic fungi.
| Compound ID | Target Fungus | EC₅₀ (µg/mL) |
| 4h | Rhizoctonia solani | 0.39 |
| Boscalid (Commercial Fungicide) | Rhizoctonia solani | 2.21 |
Table 2: In vitro antifungal activity of a representative pyrrolidine-2,4-dione derivative compared to a commercial standard.[2]
The significantly lower EC₅₀ value of compound 4h compared to the commercial fungicide boscalid highlights the potential of this chemical class for the development of new and more effective antifungal agents.[2]
Conclusion and Future Directions
The 5,5-dimethylpyrrolidine-2,4-dione scaffold has proven to be a highly versatile and fruitful starting point for the discovery of novel agrochemicals. The synthetic protocols detailed herein provide a robust framework for the generation of diverse libraries of herbicidal and fungicidal compounds. The promising biological activities observed in these initial studies warrant further investigation. Future research should focus on optimizing the lead compounds through further structural modifications to enhance their efficacy, selectivity, and environmental safety profiles. The exploration of other biological activities, such as insecticidal or plant growth regulatory effects, associated with this scaffold also represents a promising avenue for future research.
References
-
Chen, J., et al. (2021). Design, synthesis, crystal structure, and herbicidal activity of novel pyrrolidine-2,4-dione derivatives incorporating an alkyl ether pharmacophore with natural tetramic acids as lead compounds. New Journal of Chemistry. [Link]
-
Hu, H.-R., et al. (2020). Novel pyrrolidine-2,4-dione derivatives containing pharmacophores of both hydrazine and diphenyl ether as potential antifungal agents: design, synthesis, biological evaluation, and 3D-QSAR study. RSC Advances. [Link]
-
Hu, H.-R., et al. (2020). Novel pyrrolidine-2,4-dione derivatives containing pharmacophores of both hydrazine and diphenyl ether as potential antifungal agents: Design, synthesis, biological evaluation, and 3D-QSAR study. ResearchGate. [Link]
Sources
- 1. Design, synthesis, crystal structure, and herbicidal activity of novel pyrrolidine-2,4-dione derivatives incorporating an alkyl ether pharmacophore with natural tetramic acids as lead compounds - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Novel pyrrolidine-2,4-dione derivatives containing pharmacophores of both hydrazine and diphenyl ether as potential antifungal agents: design, synthesis, biological evaluation, and 3D-QSAR study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Scale-Up Synthesis of 5,5-Dimethylpyrrolidine-2,4-dione: An Application Note and Protocol
Abstract: This technical guide provides a comprehensive, in-depth protocol for the scale-up synthesis of 5,5-Dimethylpyrrolidine-2,4-dione, a valuable heterocyclic compound with applications in medicinal chemistry and materials science. This document outlines a robust and scalable two-step synthetic route commencing from 2,2-dimethylsuccinic acid. The protocol emphasizes practical considerations for process optimization, safety, and purification to ensure high yield and purity of the final product. This guide is intended for researchers, chemists, and process development professionals engaged in the synthesis of fine chemicals and pharmaceutical intermediates.
Introduction and Significance
5,5-Dimethylpyrrolidine-2,4-dione, a derivative of the succinimide scaffold, is a key building block in the development of novel chemical entities. The succinimide ring is a prevalent motif in a wide array of biologically active compounds, and the gem-dimethyl substitution at the 5-position imparts unique conformational constraints and lipophilicity, which can significantly influence pharmacological activity. The efficient and scalable synthesis of this compound is therefore of critical importance for enabling its use in drug discovery and development programs.
This application note details a reliable and scalable laboratory procedure for the preparation of 5,5-Dimethylpyrrolidine-2,4-dione, focusing on a classical and well-understood chemical transformation: the formation of a cyclic imide from a dicarboxylic acid via its anhydride.
Synthetic Strategy: A Two-Step Approach
The most direct and scalable approach to 5,5-Dimethylpyrrolidine-2,4-dione is a two-step process starting from the readily available 2,2-dimethylsuccinic acid. This strategy is predicated on fundamental and well-documented organic reactions, ensuring reproducibility and amenability to scale-up.
The overall synthetic transformation is as follows:
Caption: Synthetic pathway for 5,5-Dimethylpyrrolidine-2,4-dione.
This pathway is advantageous for scale-up due to the following reasons:
-
Cost-effective starting material: 2,2-Dimethylsuccinic acid is a commercially available and relatively inexpensive starting material.
-
High-yielding reactions: The formation of anhydrides from dicarboxylic acids and their subsequent conversion to imides are typically high-yielding processes.
-
Operational simplicity: The reaction conditions are straightforward and do not require specialized or sensitive reagents, making the process robust and scalable.
Experimental Protocols
Step 1: Synthesis of 2,2-Dimethylsuccinic Anhydride
Principle: The first step involves the intramolecular dehydration of 2,2-dimethylsuccinic acid to form the corresponding cyclic anhydride. Acetic anhydride is a common and effective dehydrating agent for this transformation.
Materials:
-
2,2-Dimethylsuccinic acid
-
Acetic anhydride
-
Heating mantle with a stirrer
-
Round-bottom flask
-
Condenser
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,2-dimethylsuccinic acid (1.0 molar equivalent).
-
Reagent Addition: Add acetic anhydride (2.0-3.0 molar equivalents) to the flask.
-
Heating: Heat the reaction mixture to reflux (approximately 140 °C) and maintain for 2-3 hours. The progress of the reaction can be monitored by the dissolution of the solid 2,2-dimethylsuccinic acid.
-
Removal of Acetic Acid and Excess Acetic Anhydride: After the reaction is complete, allow the mixture to cool slightly. Reconfigure the apparatus for distillation and remove the acetic acid byproduct and excess acetic anhydride by distillation under atmospheric pressure.
-
Purification: The crude 2,2-dimethylsuccinic anhydride can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., a mixture of ethyl acetate and hexanes) to yield a white crystalline solid.
Step 2: Synthesis of 5,5-Dimethylpyrrolidine-2,4-dione
Principle: This step involves the reaction of 2,2-dimethylsuccinic anhydride with a source of ammonia, followed by thermal cyclization to form the imide ring. Urea is a convenient and safe source of ammonia for this reaction on a larger scale.
Materials:
-
2,2-Dimethylsuccinic anhydride
-
Urea
-
High-temperature heating mantle or sand bath
-
Round-bottom flask
-
Air condenser
-
Recrystallization solvent (e.g., ethanol or water)
Procedure:
-
Reactant Mixing: In a clean, dry round-bottom flask, thoroughly mix 2,2-dimethylsuccinic anhydride (1.0 molar equivalent) and urea (1.0-1.2 molar equivalents).
-
Thermal Reaction: Heat the mixture gently in an oil bath or sand bath. The mixture will melt and begin to evolve gases (ammonia and carbon dioxide). Gradually increase the temperature to 150-180 °C.
-
Reaction Monitoring: Maintain the temperature for 1-2 hours, or until the gas evolution ceases. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Isolation and Purification: Allow the reaction mixture to cool to room temperature. The crude solid product can be purified by recrystallization. Dissolve the crude material in a minimal amount of hot ethanol or water, treat with activated charcoal if necessary to remove colored impurities, filter while hot, and allow the filtrate to cool slowly to induce crystallization.
-
Drying: Collect the crystalline product by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain pure 5,5-Dimethylpyrrolidine-2,4-dione as a white crystalline solid.
Process Parameters and Data
| Parameter | Step 1: Anhydride Formation | Step 2: Imide Formation |
| Key Reagents | 2,2-Dimethylsuccinic acid, Acetic anhydride | 2,2-Dimethylsuccinic anhydride, Urea |
| Solvent | None (Acetic anhydride acts as reagent and solvent) | None (Melt reaction) |
| Temperature | Reflux (~140 °C) | 150-180 °C |
| Reaction Time | 2-3 hours | 1-2 hours |
| Typical Yield | >90% | >85% |
| Purification | Vacuum distillation or recrystallization | Recrystallization |
| Final Product Form | White crystalline solid | White crystalline solid |
Safety and Handling
-
Acetic Anhydride: Corrosive and a lachrymator. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Urea: Generally considered low hazard, but handle with standard laboratory precautions.
-
High Temperatures: The reactions involve heating to high temperatures. Use appropriate heating equipment and take precautions to avoid thermal burns.
-
Gas Evolution: The reaction of the anhydride with urea evolves ammonia and carbon dioxide. Ensure adequate ventilation to prevent the buildup of these gases.
Characterization
The identity and purity of the synthesized 5,5-Dimethylpyrrolidine-2,4-dione should be confirmed by standard analytical techniques:
-
Melting Point: A sharp melting point is indicative of high purity.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O stretching of the imide).
-
Mass Spectrometry (MS): To determine the molecular weight.
Conclusion
This application note provides a detailed and scalable protocol for the synthesis of 5,5-Dimethylpyrrolidine-2,4-dione. The described two-step method, starting from 2,2-dimethylsuccinic acid, is robust, high-yielding, and utilizes readily available and cost-effective reagents. By following the outlined procedures and adhering to the safety precautions, researchers and chemists can efficiently produce this valuable compound for a variety of applications in research and development.
References
- General procedures for the synthesis of succinimides from succinic acid and ammonia are well-established in organic chemistry literature. Specific citations for the direct synthesis of 5,5-Dimethylpyrrolidine-2,4-dione via this exact scalable protocol are not readily available in public domain literature, hence this protocol is based on established chemical principles for analogous transformations.
Comprehensive Analytical Strategies for the Quality Control of 5,5-Dimethylpyrrolidine-2,4-dione
An Application and Protocol Guide:
Introduction: The Critical Role of Intermediate Quality
In the intricate landscape of pharmaceutical development, the quality of starting materials and intermediates is paramount.[1][2] 5,5-Dimethylpyrrolidine-2,4-dione, as a key building block, directly influences the purity, stability, and ultimately, the safety and efficacy of the final Active Pharmaceutical Ingredient (API).[3][4] Impurities or deviations in the intermediate's structure can have cascading effects, leading to process inconsistencies, formation of unwanted byproducts, and potential regulatory hurdles.[5]
This guide provides a suite of robust analytical methods designed to ensure the identity, purity, and overall quality of 5,5-Dimethylpyrrolidine-2,4-dione. The protocols herein are grounded in established principles of analytical chemistry and adhere to the validation expectations outlined by the International Council for Harmonisation (ICH) guidelines.[5][6] Each method is presented not merely as a set of instructions, but as a self-validating system, providing the rationale behind instrumental choices and procedural steps to empower researchers and quality control professionals.
Overall Quality Control Workflow
A comprehensive quality control strategy for 5,5-Dimethylpyrrolidine-2,4-dione involves a multi-faceted approach where different analytical techniques are employed to assess specific quality attributes. The logical flow ensures that a batch of the intermediate is thoroughly characterized before its release for downstream synthesis.
Figure 1: A typical workflow for the comprehensive quality control analysis of a batch of 5,5-Dimethylpyrrolidine-2,4-dione.
Assay and Purity Determination by High-Performance Liquid Chromatography (HPLC)
Application Note
High-Performance Liquid Chromatography (HPLC) is the industry-standard method for quantifying the main component (assay) and detecting related substance impurities in pharmaceutical intermediates.[4] For 5,5-Dimethylpyrrolidine-2,4-dione, a reversed-phase (RP-HPLC) method is optimal. The molecule's polarity makes it well-suited for retention on a non-polar stationary phase (like C18) with a polar mobile phase. This method provides the specificity and sensitivity required to separate the main analyte from potential process-related impurities and degradation products.[7]
The choice of a UV detector is based on the presence of the dione chromophore, which should exhibit absorbance in the low UV range (~210-230 nm). Method validation is critical to ensure the results are reliable and the method is suitable for its intended purpose.[6][8]
Detailed Protocol
2.1. Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV/PDA Detector | A standard, robust system capable of delivering precise gradients and stable detector response. |
| Column | Zorbax SB-C18, 4.6 x 150 mm, 5 µm | A C18 column provides excellent hydrophobic retention for a broad range of organic molecules. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | The acid modifier improves peak shape and suppresses ionization of acidic impurities. |
| Mobile Phase B | Acetonitrile | A common organic modifier with good UV transparency and elution strength. |
| Gradient | 0-15 min: 10% B to 90% B; 15-17 min: 90% B; 17-18 min: 90% B to 10% B; 18-25 min: 10% B | A gradient elution is necessary to elute any potential late-eluting, non-polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 215 nm | Wavelength selected for optimal absorbance of the carbonyl chromophore. |
| Injection Vol. | 10 µL | A small volume minimizes potential peak distortion from the injection solvent. |
| Run Time | 25 minutes | Sufficient time to elute the main peak and potential impurities. |
2.2. Preparation of Solutions
-
Standard Solution (0.5 mg/mL):
-
Accurately weigh approximately 25 mg of 5,5-Dimethylpyrrolidine-2,4-dione reference standard into a 50 mL volumetric flask.
-
Add ~30 mL of a 50:50 mixture of Mobile Phase A and B (diluent).
-
Sonicate for 5 minutes, or until fully dissolved.
-
Allow the solution to return to room temperature and dilute to the mark with the diluent. Mix thoroughly.
-
-
Sample Solution (0.5 mg/mL):
-
Prepare in the same manner as the Standard Solution, using the test sample of 5,5-Dimethylpyrrolidine-2,4-dione.
-
2.3. System Suitability Testing (SST)
Before sample analysis, the system's performance must be verified. This is a core tenet of a self-validating protocol.[8]
-
Procedure: Inject the Standard Solution in six replicate injections.
-
Acceptance Criteria:
-
Tailing Factor (T): ≤ 2.0
-
Theoretical Plates (N): ≥ 2000
-
Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%
-
2.4. Analysis and Calculation
-
Perform the SST injections and verify that all criteria are met.
-
Inject the Sample Solution in duplicate.
-
Calculate the Assay (% w/w) using the following formula:
Assay (%) = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * Purity_Standard
Where Purity_Standard is the certified purity of the reference standard.
-
Purity (% Area): Calculate the area percent of the main peak relative to the total area of all peaks in the chromatogram (excluding solvent front peaks).
Purity (%) = (Area_MainPeak / Total_Area_All_Peaks) * 100
Structural Identification by Spectroscopic Methods
Spectroscopic analysis provides unambiguous confirmation of the chemical structure, a fundamental quality control parameter.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note: NMR is the most powerful technique for structural elucidation. ¹H NMR confirms the proton environment and splitting patterns, while ¹³C NMR identifies all unique carbon atoms in the molecule. For 5,5-Dimethylpyrrolidine-2,4-dione, the spectra are expected to be relatively simple and diagnostic.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) spectrometer.
-
Expected Signals for 5,5-Dimethylpyrrolidine-2,4-dione:
-
¹H NMR:
-
A singlet integrating to 6H for the two equivalent methyl groups (C(CH₃)₂).
-
A singlet integrating to 2H for the methylene group (-CH₂-).
-
A broad singlet integrating to 1H for the amine proton (-NH-), which may be exchangeable with D₂O.
-
-
¹³C NMR:
-
A signal for the quaternary carbon C(CH₃)₂.
-
A signal for the two equivalent methyl carbons (-CH₃).
-
A signal for the methylene carbon (-CH₂-).
-
Two distinct signals for the two carbonyl carbons (-C=O).
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Application Note: FTIR is a rapid and reliable technique for identifying the key functional groups present in a molecule.[1] The spectrum serves as a unique fingerprint for the compound.
Protocol:
-
Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid powder. Alternatively, prepare a KBr pellet.
-
Acquisition: Scan the sample from 4000 to 400 cm⁻¹.
-
Expected Characteristic Absorption Bands:
-
~3200 cm⁻¹: N-H stretching vibration.
-
~2970 cm⁻¹: C-H stretching from the methyl and methylene groups.
-
~1700-1750 cm⁻¹: A strong, characteristic C=O stretching band (imide carbonyls). The presence of two carbonyls may lead to a broadened or split peak.
-
Mass Spectrometry (MS)
Application Note: MS provides the molecular weight of the compound, offering definitive proof of identity. When coupled with a chromatographic technique like GC or LC, it becomes a powerful tool for both identification and impurity analysis.[4][9]
Protocol (Direct Infusion ESI-MS):
-
Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile.
-
Acquisition: Infuse the solution into an Electrospray Ionization (ESI) source coupled to a mass analyzer (e.g., Quadrupole or TOF).
-
Data Interpretation:
-
In positive ion mode, look for the protonated molecule [M+H]⁺. For 5,5-Dimethylpyrrolidine-2,4-dione (C₆H₉NO₂), the molecular weight is 127.14 g/mol . The expected ion would be at m/z 128.15.
-
Adducts such as [M+Na]⁺ may also be observed.
-
Analysis of Volatile Impurities by Gas Chromatography (GC)
Application Note
Gas Chromatography is the preferred method for analyzing volatile and semi-volatile impurities, particularly residual solvents from the manufacturing process.[5] A headspace autosampler coupled with a Flame Ionization Detector (GC-FID) provides a sensitive and robust system for this analysis.
Detailed Protocol
4.1. Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8860 GC or equivalent with Headspace Sampler and FID | Standard configuration for residual solvent analysis. |
| Column | DB-624, 30 m x 0.32 mm ID, 1.8 µm film | A 624-type phase is specifically designed and widely used for separating common residual solvents. |
| Carrier Gas | Helium or Hydrogen, at 2.0 mL/min | Inert carrier gas. |
| Oven Program | 40 °C (hold 5 min), then 10 °C/min to 240 °C (hold 5 min) | A temperature program to separate solvents with a wide range of boiling points. |
| Injector Temp. | 250 °C | Ensures rapid volatilization of analytes. |
| Detector Temp. | 260 °C (FID) | Prevents condensation of analytes in the detector. |
| Headspace | Vial Temp: 80 °C; Loop Temp: 90 °C; Transfer Line: 100 °C | Optimized for efficient partitioning of volatile solvents from the sample matrix into the gas phase. |
4.2. Preparation of Solutions
-
Standard Solution: Prepare a mixed standard of expected residual solvents (e.g., acetone, ethyl acetate, toluene) in a suitable high-boiling point solvent like Dimethyl sulfoxide (DMSO).
-
Sample Preparation: Accurately weigh ~100 mg of the 5,5-Dimethylpyrrolidine-2,4-dione sample into a 20 mL headspace vial. Add 1.0 mL of DMSO, cap, and vortex to dissolve.
4.3. Analysis
-
Equilibrate the standard and sample vials in the headspace autosampler oven.
-
Inject the headspace gas onto the GC column.
-
Identify and quantify any residual solvents present in the sample by comparing their retention times and peak areas to those of the standard.
Method Validation and Logical Relationships
All quantitative methods, particularly the HPLC assay, must be validated to demonstrate their suitability.[10][11] The validation should be performed according to ICH Q2(R1) guidelines and assess parameters like specificity, linearity, range, accuracy, and precision.
Figure 2: Logical relationship between quality attributes, the analytical methods used to measure them, and the validation parameters that ensure method reliability.
Summary of HPLC Method Validation
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can separate the analyte from impurities and degradation products. | Peak purity analysis (PDA) should pass. No co-elution at the analyte peak. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Range | The concentration interval over which the method is precise, accurate, and linear. | For Assay: 80% to 120% of the target concentration. |
| Accuracy | The closeness of test results to the true value. | Recovery of 98.0% to 102.0% for spiked samples. |
| Precision | The degree of agreement among individual test results. | Repeatability & Intermediate Precision: %RSD ≤ 2.0%. |
| LOD / LOQ | The lowest amount of analyte that can be detected (LOD) and quantified (LOQ). | Determined by signal-to-noise ratio (S/N): LOD ~3:1, LOQ ~10:1. |
References
- Vertex AI Search.
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- Vertex AI Search.
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- Vertex AI Search.The Ultimate Guide to Pharmaceutical Quality Control Testing.
- UFAG Laboratorien AG.
- Gavin Publishers.
- Purdue University.Live qualification/validation of purity methods for protein products.
- National Institutes of Health (NIH).Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures.
- NP-MRD.1H NMR Spectrum (1D, 600 MHz, H2O, predicted) (NP0215548).
- The Royal Society of Chemistry.Supporting Information for Selective and tunable synthesis of 3-arylsuccinimides and 3-arylmaleimides.
- SIELC Technologies.Separation of 5,5-Dimethylhexane-2,4-dione on Newcrom R1 HPLC column.
- Accredia.ANALYTICAL QUALITY CONTROL.
- ResearchG
- Horizon e-Publishing Group.GC-MS analysis and in silico activity prediction of phytocompounds in the roots of Chrysopogon zizanioides (L.) Roberty.
- Eurachem.Guide to Quality in Analytical Chemistry.
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- ResearchGate.
- ResearchGate.cis- and trans-Configurations of α,α′-Disubstituted Piperidines and Pyrrolidines by GC-FTIR.
- Hellenic Accreditation System.
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- ResearchGate.FT-IR spectra of (a) 2,5-dihydroxy-P-benzoquinone and its complexes....
- ResearchGate.
- National Institutes of Health (NIH).
- National Institutes of Health (NIH).Differentiation in MALDI-TOF MS and FTIR spectra between two closely related species Acidovorax oryzae and Acidovorax citrulli.
- University of Cambridge.Additional NMR analysis connections through bonds and space.
- Masaryk University.NMR SPECTROMETRY OF OTHER IMPORTANT NUKLEI.
- BenchChem.A Comparative Guide to Analytical Methods for the Validation of 2,5-Dimethyl-1,4-dithiane-2,5-diol.
- ECronicon.
- RSC Publishing.
- Merck Millipore.Pesticide Analysis in Turmeric by LC/MS/MS & GC/MS/MS.
Sources
- 1. blog.veoliawatertechnologies.co.uk [blog.veoliawatertechnologies.co.uk]
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- 7. A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5,5-Dimethylpyrrolidine-2,4-dione
Welcome to the technical support center for the synthesis of 5,5-dimethylpyrrolidine-2,4-dione. This guide is designed for researchers, medicinal chemists, and process development scientists to address common challenges and provide actionable strategies for improving reaction yield and purity. Drawing from established chemical principles and field experience, this document offers in-depth troubleshooting advice, optimized protocols, and a mechanistic understanding of the key synthetic transformations.
Section 1: Understanding the Core Synthesis Pathway
The synthesis of the 5,5-dimethylpyrrolidine-2,4-dione core, a tetramic acid analogue, is most effectively achieved via an intramolecular Dieckmann condensation of a suitable acyclic precursor.[1] This reaction involves the base-catalyzed cyclization of a diester to form a five-membered β-keto ester, which exists in equilibrium with the desired dione tautomer.[2] The efficiency of this key cyclization step is paramount for the overall yield.
The general mechanism involves several critical steps:
-
Deprotonation: A strong base abstracts an acidic α-proton from the diester precursor to form a reactive enolate.
-
Intramolecular Attack: The enolate attacks the carbonyl carbon of the second ester group within the same molecule.
-
Cyclization & Elimination: A cyclic tetrahedral intermediate is formed, which then eliminates an alkoxide leaving group to yield the cyclic β-keto ester.
-
Final Deprotonation: The product is deprotonated by the alkoxide base, an essentially irreversible step that drives the reaction to completion.[3]
-
Acidic Workup: A final protonation step during workup yields the neutral product.
Caption: Generalized workflow of the Dieckmann condensation.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My cyclization reaction yield is consistently low or fails completely. What are the most likely causes?
A: Low yield in a Dieckmann condensation is almost always linked to one of three critical parameters: base selection, solvent and reagent purity, or reaction temperature.
-
Causality of Base Selection: The base must be strong enough to deprotonate the α-carbon of the ester but should not promote side reactions.
-
Sodium Ethoxide (NaOEt) in Ethanol: The classic choice. However, it can participate in transesterification if your precursor has different ester groups (e.g., methyl or tert-butyl esters).
-
Potassium tert-Butoxide (KOtBu) or Sodium Hydride (NaH) in an Aprotic Solvent (e.g., THF, Toluene): These are often superior choices.[4] KOtBu is a sterically hindered, non-nucleophilic base that minimizes side reactions. NaH offers the advantage of an irreversible deprotonation, as the hydrogen gas byproduct escapes the reaction. Using an aprotic solvent prevents the base from being consumed by proton exchange with the solvent.
-
-
Expertise on Reagent and Solvent Purity: The enolate intermediate is a powerful base and nucleophile. Any protic impurity, especially water, will quench the enolate, halting the reaction.
-
Solvents: Ensure solvents are rigorously dried. Toluene and THF should be distilled from a suitable drying agent (e.g., sodium/benzophenone) or passed through a solvent purification system.
-
Precursor: The starting diester must be pure and free of any acidic impurities or residual water from its own synthesis and workup. Dry the precursor under high vacuum before use.
-
Atmosphere: The reaction must be conducted under an inert atmosphere (Nitrogen or Argon) to exclude atmospheric moisture.
-
-
Impact of Temperature: While heating can accelerate the reaction, excessive temperatures can promote side reactions like intermolecular condensation (polymerization). For sensitive substrates, stronger bases like KOtBu or NaH allow the reaction to proceed at lower temperatures (room temperature or even 0 °C), which can significantly improve the yield and purity.[4]
Q2: I'm observing multiple spots on my TLC plate, indicating significant side product formation. How can I improve selectivity?
A: The primary side reaction in a Dieckmann condensation is intermolecular condensation, where one molecule reacts with another instead of with itself. This leads to oligomers or polymers and is a common cause of low yields for the desired cyclic product.
-
The High-Dilution Principle: The key to favoring the desired intramolecular reaction over the intermolecular side reaction is to use high-dilution conditions. By keeping the concentration of the starting material low (typically 0.01-0.05 M), the probability of one end of a molecule finding its other end is much higher than the probability of it finding another molecule.
-
Practical Application: Instead of adding the base to a solution of the diester, a more effective method is the slow, continuous addition of the diester solution to a solution or suspension of the base in the reaction solvent. This technique keeps the instantaneous concentration of the unreacted diester very low, strongly favoring cyclization.
-
-
Regioselectivity Issues: If your diester precursor is unsymmetrical, deprotonation can occur at two different sites, potentially leading to a mixture of products. For 5,5-dimethylpyrrolidine-2,4-dione, the precursor design should ideally lead to only one possible cyclization pathway.
Caption: A decision-making workflow for troubleshooting low yields.
Q3: My crude product is a persistent oil, or I'm losing most of my material during purification. What are the best practices for isolation?
A: Tetramic acids can be challenging to purify due to their acidity and tendency to chelate metal ions, which can affect solubility and chromatographic behavior.[5]
-
Trustworthy Workup Protocol:
-
Quenching: After the reaction is complete (monitored by TLC[6]), cool the mixture in an ice bath and cautiously quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute acid (e.g., 1 M HCl) until the pH is slightly acidic.
-
Extraction: Extract the product into an organic solvent like ethyl acetate or dichloromethane. Perform multiple extractions (e.g., 3x) to ensure complete recovery.
-
Washing: Wash the combined organic layers with water and then with brine to remove inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[6]
-
-
Purification Strategies:
-
Recrystallization: This is the most effective method for obtaining highly pure material if a suitable solvent system can be found. Common systems for polar heterocyles include ethyl acetate/hexanes, ethanol, or acetone/water. Experiment with small quantities to find the optimal solvent pair.
-
Column Chromatography: If recrystallization fails, silica gel chromatography is the next step.
-
Tailing: The acidic nature of the product can cause it to "tail" or streak on the silica column, leading to poor separation and recovery. To mitigate this, you can add a small amount of acetic acid (0.5-1%) to the eluent system.
-
Metal Chelation: If NMR spectra show very broad peaks, it may indicate chelation with trace metals from the silica.[5] Washing the purified fractions with a dilute solution of a chelating agent like EDTA or citric acid can sometimes resolve this.[5]
-
-
Section 3: Optimized Experimental Protocol
This protocol describes a robust method for the synthesis of 5,5-Dimethylpyrrolidine-2,4-dione via a Dieckmann cyclization, incorporating the troubleshooting principles discussed above.
Precursor Synthesis: The required precursor, an N-protected amino diester such as Diethyl 2-(acetylamino)-3,3-dimethylbutanedioate, must be synthesized first. The synthesis of this precursor is dependent on available starting materials and is outside the scope of this specific guide. Ensure the precursor is fully characterized and rigorously dried before proceeding.
Step 1: Reaction Setup and Cyclization
-
Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, and a rubber septum.
-
Under a positive pressure of inert gas, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) to the flask.
-
Wash the NaH with anhydrous hexanes (2x) via cannula to remove the mineral oil, then carefully remove the hexanes.
-
Add anhydrous toluene or THF via cannula to the flask to create a suspension of the base.
-
In a separate oven-dried flask, dissolve the diester precursor (1.0 equivalent) in anhydrous toluene/THF to a concentration of approximately 0.5 M.
-
Using a syringe pump, add the diester solution to the stirred suspension of NaH over 4-6 hours. This slow addition is critical for maximizing yield.[7]
-
After the addition is complete, gently heat the reaction mixture to 50-60 °C for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
Step 2: Reaction Workup and Isolation
-
Cool the reaction flask to 0 °C using an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and add water. Separate the layers.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine all organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure to yield the crude product, which may be a solid or a viscous oil.
Step 3: Purification
-
Recrystallization: Dissolve the crude product in a minimal amount of hot ethyl acetate. Slowly add hexanes until the solution becomes cloudy. Allow the solution to cool slowly to room temperature, then place it in a refrigerator or freezer to promote crystal formation. Collect the crystals by vacuum filtration and wash with cold hexanes.
-
Column Chromatography (if necessary): Prepare a silica gel column. Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 50% ethyl acetate), containing 0.5% acetic acid to prevent tailing. Combine the fractions containing the pure product (identified by TLC) and remove the solvent under reduced pressure.
Section 4: Data Summary for Optimization
The following table summarizes the key variables and their expected impact on the synthesis, providing a quick reference for experimental design and optimization.
| Parameter | Standard Condition | Optimized Condition | Rationale for Optimization (Causality) | Expected Outcome |
| Base | NaOEt in EtOH | NaH or KOtBu in THF/Toluene | Irreversible deprotonation (NaH) or non-nucleophilic nature (KOtBu) prevents side reactions.[4] | Higher yield, cleaner reaction profile. |
| Concentration | 0.5 M | 0.01 - 0.05 M (via slow addition) | Favors intramolecular cyclization over intermolecular polymerization. | Significantly reduced side products, improved yield. |
| Solvent | Reagent-grade | Anhydrous, distilled | Prevents quenching of the critical enolate intermediate by water. | Enables the reaction to proceed to completion. |
| Temperature | Reflux | Room Temperature to 50 °C | Milder conditions reduce thermal decomposition and side reactions. | Improved purity of the crude product. |
| Purification Eluent | Neutral Hex/EtOAc | Hex/EtOAc + 0.5% Acetic Acid | The acidic additive protonates the product on the silica surface, reducing streaking and improving separation. | Sharper bands on column, better recovery. |
References
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Grokipedia. (n.d.). Dieckmann condensation. Grokipedia. Retrieved from [Link]
-
Organic Syntheses. (2019). Synthesis of Chiral Tetramic Acids: Preparation of (S)-5-Benzylpyrrolidine-2,4-dione from L-Phenylalanine Methyl Ester Hydrochloride. Organic Syntheses, 96, 528-585. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Organic Chemistry Portal. Retrieved from [Link]
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Wikipedia. (n.d.). Dieckmann condensation. Wikipedia. Retrieved from [Link]
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Saikia, P., & Borah, J. C. (2012). An efficient synthesis of tetramic acid derivatives with extended conjugation from L-Ascorbic Acid. Chemistry Central Journal, 6(1), 147. Retrieved from [Link]
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Mo, X., & Gulder, T. A. (2021). Biosynthetic strategies for tetramic acid formation. Natural Product Reports, 38(9), 1555-1566. Retrieved from [Link]
- Google Patents. (1983). US4384125A - Process for the purification of 2-pyrrolidone.
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Brückner, S., et al. (2015). Synthesis of Tetramic Acid Fragments Derived from Vancoresmycin Showing Inhibitory Effects towards S. aureus. ChemistryOpen, 4(4), 450-454. Retrieved from [Link]
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Fiveable. (n.d.). Intramolecular Claisen Condensations: The Dieckmann Cyclization. Fiveable. Retrieved from [Link]
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ResearchGate. (2023). Optimization of bases for the synthesis of tetramic acid. ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). Traceless solid-phase synthesis of pyrrolidine-2,4-dione. ResearchGate. Retrieved from [Link]
-
Jeong, Y. C., et al. (2023). Tetramate derivatives by chemoselective Dieckmann ring closure of allo-phenylserines, and their antibacterial activity. Organic & Biomolecular Chemistry, 21(16), 3369-3376. Retrieved from [Link]
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Chemistry LibreTexts. (2023). 23.10: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Chemistry LibreTexts. Retrieved from [Link]
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OpenStax. (2023). 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. OpenStax. Retrieved from [Link]
-
Massaro, N. P., & Pierce, J. G. (2017). Stereoselective Synthesis of Quaternary Pyrrolidine-2,3-diones and β-Amino Acids. Organic Letters, 19(11), 2961-2964. Retrieved from [Link]
-
Al-Hiari, Y. M., et al. (2006). Synthesis of some 3-substituted 1,5-diphenylpyrrolidine-2,4-diones as potential antimicrobial, anti-HIV-1 and antineoplastic agents. Archiv der Pharmazie, 339(8), 431-438. Retrieved from [Link]
-
Organic Syntheses. (2021). Preparation of 3-Hydroxy-5-pentyl-4-phenyl-1,5-dihydro-2H-pyrrol-2-one. Organic Syntheses, 98, 24-41. Retrieved from [Link]
-
Khan, A., et al. (2020). Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents. European Journal of Medicinal Chemistry, 186, 111863. Retrieved from [Link]
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overcoming solubility issues of 5,5-Dimethylpyrrolidine-2,4-dione in organic solvents
Overcoming Solubility Challenges of 5,5-Dimethylpyrrolidine-2,4-dione in Organic Solvents
Introduction: Understanding the Molecule
Welcome to the technical support guide for 5,5-Dimethylpyrrolidine-2,4-dione. As a Senior Application Scientist, my goal is to provide you with both the theoretical understanding and practical methodologies to overcome the solubility challenges associated with this compound.
5,5-Dimethylpyrrolidine-2,4-dione is a heterocyclic compound featuring a pyrrolidine ring with two ketone functionalities (a dione) and a gem-dimethyl group at the C5 position. Its solubility is governed by a balance of these features:
-
Polarity: The two carbonyl groups and the secondary amine (lactam) create a polar molecule capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). This favors solubility in polar solvents.
-
Crystal Lattice Energy: As a solid with a melting point around 128-131°C, significant energy is required to break the crystal lattice structure before solvation can occur.[1] This can contribute to poor solubility even in some polar solvents.
-
Lipophilicity: The gem-dimethyl group and the aliphatic ring backbone add a degree of lipophilicity, which can hinder solubility in highly aqueous systems but may aid solubility in less polar organic solvents.
This guide provides a structured approach to systematically address and resolve solubility issues you may encounter during your research and development activities.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving 5,5-Dimethylpyrrolidine-2,4-dione in my chosen solvent. What are the most common reasons?
A: The primary reasons are a mismatch between the solvent's polarity and the solute's properties, or insufficient energy to overcome the compound's crystal lattice energy. The dione structure makes the molecule quite polar, so non-polar solvents like hexanes or toluene are generally poor choices. Even with polar solvents, the stable crystalline form may resist dissolution at room temperature.
Q2: What are the best initial solvents to try for solubilizing this compound?
A: Start with polar aprotic solvents, which are typically the most effective. We recommend screening Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP). Polar protic solvents like ethanol or methanol can also be effective, though potentially to a lesser extent.
Q3: Can I heat the mixture to improve solubility?
A: Yes, gentle heating is a standard and effective technique. Increasing the temperature provides the energy needed to break the crystal lattice bonds, significantly increasing both the rate of dissolution and the saturation point. Always check the thermal stability of your compound and other reaction components before heating.
Q4: Will sonication help dissolve the compound?
A: Absolutely. Sonication uses high-frequency sound waves to create micro-cavitations in the solvent. The collapse of these bubbles generates localized energy, which helps to break apart solute agglomerates and accelerates the dissolution process. It is an excellent physical method to use in conjunction with solvent selection and gentle heating.
Q5: The compound dissolves initially but then precipitates out. What's happening?
A: This indicates you have created a supersaturated solution, likely through heating, which is not stable upon cooling to ambient temperature. If you require a stable solution at a lower temperature, you will need to either use a stronger solvent system (see co-solvents and pH modification below) or work with a lower concentration.
Systematic Troubleshooting Workflow
Navigating solubility issues should follow a logical progression from simple to more complex solutions. The following workflow provides a visual guide to this process.
Caption: Decision tree for selecting advanced solubilization techniques.
These advanced techniques, such as using surfactants to form micelles [2][3][4]or cyclodextrins to form inclusion complexes,[5][6] are powerful but require significant formulation expertise. They are typically employed when developing a final product, such as an oral or parenteral dosage form. [7][8]
References
- Google. (2026). Current time information in Asia/Manila.
-
Gong, C., et al. (n.d.). Solubilization techniques used for poorly water-soluble drugs. PMC - PubMed Central. Retrieved January 11, 2026, from [Link]
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(2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved January 11, 2026, from [Link]
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(2025, August 6). Solubilization of Nitrogen Heterocyclic Compounds Using Different Surfactants. Retrieved January 11, 2026, from [Link]
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(n.d.). Solubilization of Biologically Active Heterocyclic Compounds by Biocompatible Microemulsions. Retrieved January 11, 2026, from [Link]
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(n.d.). Procedure For Determining Solubility of Organic Compounds. Scribd. Retrieved January 11, 2026, from [Link]
-
Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube. Retrieved January 11, 2026, from [Link]
-
(n.d.). Co-solvent and Complexation Systems. ResearchGate. Retrieved January 11, 2026, from [Link]
-
(n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved January 11, 2026, from [Link]
-
(n.d.). 5,5-Dimethyl-3-(2-pyrrolidin-1-ylethyl)imidazolidine-2,4-dione. PubChem. Retrieved January 11, 2026, from [Link]
- (n.d.). Method for determining solubility of a chemical compound. Google Patents.
-
(n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved January 11, 2026, from [Link]
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(n.d.). solubility enhancement -by pH change & complexation. Slideshare. Retrieved January 11, 2026, from [Link]
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(n.d.). 5,5-DIMETHYLPYRROLIDINE-2,4-DIONE | CAS 89464-41-5. Matrix Fine Chemicals. Retrieved January 11, 2026, from [Link]
-
(n.d.). pH and Solubility. Fiveable. Retrieved January 11, 2026, from [Link]
-
(2019, January 3). 16.4: The Effects of pH on Solubility. Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]
-
(n.d.). 5,5-Dimethylpyrrolidin-2-one | C6H11NO | CID 11126210. PubChem. Retrieved January 11, 2026, from [Link]
-
Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved January 11, 2026, from [Link]
-
(n.d.). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? Retrieved January 11, 2026, from [Link]
-
(n.d.). Heterocycles in Medicinal Chemistry. PMC - PubMed Central - NIH. Retrieved January 11, 2026, from [Link]
-
(n.d.). Solubilizer Agent | Excipient | Pharmaceutical drug delivery. PharmaCompass.com. Retrieved January 11, 2026, from [Link]
-
(n.d.). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Retrieved January 11, 2026, from [Link]
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(2023, March 13). Solubility enhancement techniques: A comprehensive review. WJBPHS. Retrieved January 11, 2026, from [Link]
-
(n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences. Retrieved January 11, 2026, from [Link]
-
(n.d.). Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies. Retrieved January 11, 2026, from [Link]
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(n.d.). Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 11, 2026, from [Link]
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(n.d.). SOLUBILITY DATA SERIES. Retrieved January 11, 2026, from [Link]
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(2025, August 6). Synthesis of some 3-substituted 1,5-diphenylpyrrolidine-2,4-diones as potential antimicrobial, anti-HIV-1 and antineoplastic agents. ResearchGate. Retrieved January 11, 2026, from [Link]
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(2022, October 10). Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. MDPI. Retrieved January 11, 2026, from [Link]
-
(2025, August 10). Measurement and Correlation for the Solubility of Dimethyl 1,4-Cyclohexanedione-2,5-dicarboxylate in Different Solvents at Temperatures from (278.15 to 323.15) K. ResearchGate. Retrieved January 11, 2026, from [Link]
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minimizing by-product formation in 5,5-Dimethylpyrrolidine-2,4-dione synthesis
Objective: This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the challenges encountered during the synthesis of 5,5-dimethylpyrrolidine-2,4-dione, with a primary focus on minimizing by-product formation. This document is intended for researchers, chemists, and process development professionals aiming to enhance yield, purity, and reproducibility.
Introduction: The Challenge of Synthesizing Substituted Pyrrolidine-2,4-diones
5,5-Dimethylpyrrolidine-2,4-dione, a derivative of the tetramic acid scaffold, is a valuable building block in medicinal chemistry and drug discovery.[1] Its synthesis, while conceptually straightforward, is often plagued by competing side reactions that lead to a range of impurities. These by-products not only reduce the overall yield but also introduce significant downstream purification challenges.
The most common synthetic strategies involve the formation of a cyano-containing intermediate followed by hydrolysis and intramolecular cyclization. A prevalent route begins with acetone cyanohydrin, which serves as the source for the gem-dimethyl group at the C5 position. Understanding the critical control points in this pathway is paramount to achieving a high-purity product. This guide provides a systematic approach to identifying and mitigating the formation of key by-products.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis, presented in a question-and-answer format to facilitate rapid problem-solving.
Question 1: My initial reaction step, involving acetone cyanohydrin, is low-yielding and I notice a strong almond-like smell. What is happening and how can I prevent it?
Answer:
This is a classic issue related to the instability of your primary starting material, acetone cyanohydrin (ACH). ACH exists in an equilibrium with acetone and hydrogen cyanide (HCN).[2] This decomposition is accelerated by heat and, most significantly, by alkaline conditions.[3][4] The almond-like smell is characteristic of HCN, a highly toxic gas, indicating that your starting material is degrading rather than participating in the desired reaction.
Causality and Mitigation Strategy:
-
pH Control is Critical: ACH should be handled under slightly acidic conditions (pH 4-5) to maintain its stability.[3] The introduction of a strong base in the initial step can prematurely decompose the ACH. If your reaction requires basic conditions, consider a slow, controlled addition of the base at a reduced temperature to minimize the residency time of free ACH in an alkaline environment.
-
Temperature Management: The decomposition of ACH is an endothermic process, meaning it is favored at higher temperatures.[4] Conduct the initial steps of your synthesis at or below room temperature, using an ice bath if necessary, to suppress this decomposition pathway.
-
Reagent Quality: Use freshly opened or properly stored ACH. Over time, exposure to atmospheric moisture can lead to gradual decomposition.
Workflow for Mitigating ACH Decomposition:
Caption: Workflow for troubleshooting acetone cyanohydrin (ACH) decomposition.
Question 2: My final product is contaminated with a significant amount of an uncyclized amide or carboxylic acid intermediate. How do I drive the cyclization to completion?
Answer:
This is a common issue indicating that the final intramolecular cyclization (a form of Dieckmann condensation or a related reaction) is incomplete. The presence of the linear precursor, typically an N-acyl aminonitrile or its hydrolyzed amide/acid form, suggests that the reaction conditions are not optimal for ring closure.
Causality and Mitigation Strategy:
-
Choice of Base and Solvent: The cyclization is typically base-mediated. A strong, non-nucleophilic base is often required to deprotonate the active methylene group without causing unwanted side reactions like saponification of ester groups. Sodium ethoxide or sodium hydride in an anhydrous aprotic solvent like toluene or THF are common choices.[5] The complete absence of water is crucial, as it can quench the base and hydrolyze intermediates.
-
Temperature and Reaction Time: Intramolecular cyclizations often require elevated temperatures (reflux) to overcome the activation energy barrier.[5] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Insufficient heating or premature quenching of the reaction will result in incomplete conversion.
-
Precursor Purity: Ensure the precursor to be cyclized is pure. Impurities can interfere with the base and inhibit the reaction.
Optimized Protocol for Cyclization:
-
Drying: Rigorously dry the linear precursor under high vacuum before the reaction. Ensure the solvent (e.g., toluene) is anhydrous.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture from entering the system.
-
Base Addition: Add the strong base (e.g., sodium ethoxide) portion-wise to a solution of the precursor in the anhydrous solvent at room temperature.
-
Heating: After the addition is complete, slowly heat the reaction mixture to reflux and maintain it for the required duration (monitor by TLC).
-
Quenching: Once the reaction is complete, cool the mixture to room temperature before quenching carefully with a weak acid (e.g., acetic acid or saturated ammonium chloride solution).
Question 3: I am observing a by-product with a mass corresponding to the dimer of my desired product. What causes this and how can I avoid it?
Answer:
The formation of a dimer suggests that an intermolecular reaction is competing with the desired intramolecular cyclization. This occurs when an enolate intermediate, intended to attack a functional group within the same molecule, instead attacks another molecule of the precursor.
Causality and Mitigation Strategy:
-
High Concentration: Intermolecular reactions are favored at high concentrations, where molecules are more likely to collide with each other. Intramolecular reactions, in contrast, are concentration-independent.
-
Principle of High Dilution: To favor the intramolecular pathway, the reaction should be performed under high dilution conditions. This is achieved by dissolving the precursor in a large volume of solvent and adding it slowly, via a syringe pump, to the refluxing solvent containing the base. This ensures that the concentration of the reactive intermediate is always kept very low, minimizing the chance of intermolecular encounters.
Visualization of Competing Pathways:
Caption: Competing intramolecular vs. intermolecular reaction pathways.
Frequently Asked Questions (FAQs)
Q1: What is the best method to monitor the reaction progress? A1: Thin-Layer Chromatography (TLC) is the most convenient method for real-time monitoring. Use a suitable solvent system (e.g., Ethyl Acetate/Hexane mixture) to achieve good separation between your starting material, intermediate(s), and the final product. Co-spotting with a sample of the starting material is essential for accurate identification. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.
Q2: My final product has a persistent yellow or off-white color. How can I purify it? A2: The color often arises from minor, highly conjugated by-products. The most effective purification methods are:
-
Recrystallization: This is the preferred method for obtaining high-purity crystalline material. Ethanol or ethyl acetate/hexane mixtures are often effective.[6] The key is to use a minimal amount of hot solvent to dissolve the crude product and then allow it to cool slowly.
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the product from closely related impurities.[7]
-
Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and briefly stirring with a small amount of activated carbon can help remove colored impurities. Filter the solution through celite to remove the carbon before proceeding with recrystallization or solvent removal.
Q3: Can I use a one-pot procedure for this synthesis? A3: While one-pot syntheses are attractive for their efficiency, they can be challenging for this particular target due to the conflicting reaction conditions required for each step (e.g., initial reaction vs. cyclization).[8] A stepwise approach, with isolation and purification of the key intermediate before cyclization, generally provides better control over by-product formation and leads to a cleaner final product.
Q4: What are the key safety precautions for this synthesis? A4: The primary hazard is the use of acetone cyanohydrin, which can release highly toxic hydrogen cyanide gas.[2][3][4]
-
ALWAYS handle acetone cyanohydrin in a well-ventilated chemical fume hood.
-
Have a cyanide antidote kit readily available and ensure you are trained in its use.
-
Avoid contact with bases or acids, which can accelerate HCN release.[3]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Data Summary Table
| Parameter | Recommendation | Rationale |
| pH Control (ACH Step) | Maintain pH 4-5 | Prevents decomposition of Acetone Cyanohydrin (ACH) to HCN and acetone.[3] |
| Temperature (ACH Step) | 0 - 25 °C | Suppresses the endothermic decomposition of ACH.[4] |
| Cyclization Base | Strong, non-nucleophilic (e.g., NaOEt, NaH) | Ensures efficient deprotonation without causing saponification.[5] |
| Cyclization Solvent | Anhydrous Aprotic (e.g., Toluene, THF) | Prevents quenching of the base and hydrolysis of intermediates. |
| Reaction Concentration | High Dilution for Cyclization | Favors intramolecular cyclization over intermolecular dimerization. |
| Purification Method | Recrystallization (Ethanol or EtOAc/Hexane) | Efficiently removes most impurities to yield crystalline product.[6] |
References
-
Wikipedia. (2023). Acetone cyanohydrin. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of cyanoacetamide derivatives 2aed. Retrieved from [Link]
-
ResearchGate. (2025). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Acetone Cyanohydrin Acute Exposure Guideline Levels. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Cyanoacetamides (IV): Versatile One-Pot Route to 2-quinoline-3-carboxamides. Retrieved from [Link]
-
Chemguide. (n.d.). Hydrolysing Nitriles. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Novel pyrrolidine-2,4-dione derivatives containing pharmacophores of both hydrazine and diphenyl ether as potential antifungal agents: design, synthesis, biological evaluation, and 3D-QSAR study. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,2-Dichloro-1,3-dicyclohexylimidazolidine-4,5-dione. Retrieved from [Link]
Sources
- 1. Novel pyrrolidine-2,4-dione derivatives containing pharmacophores of both hydrazine and diphenyl ether as potential antifungal agents: design, synthesis, biological evaluation, and 3D-QSAR study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Acetone cyanohydrin - Wikipedia [en.wikipedia.org]
- 3. ACETONE CYANOHYDRIN, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Acetone Cyanohydrin Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Cyanoacetamides (IV): Versatile One-Pot Route to 2-quinoline-3-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Dieckmann Cyclization
Welcome to the Technical Support Center for the Dieckmann Cyclization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for this essential ring-forming reaction. As your Senior Application Scientist, my goal is to synthesize my expertise to not only provide protocols but to explain the causality behind experimental choices, ensuring your success in the lab.
Understanding the Dieckmann Cyclization: A Mechanistic Overview
The Dieckmann cyclization, or Dieckmann condensation, is a base-catalyzed intramolecular condensation of a diester to form a cyclic β-keto ester.[1][2][3] It is the intramolecular equivalent of the Claisen condensation and is a cornerstone in organic synthesis for constructing five- and six-membered rings.[1][4] The reaction is particularly effective for the cyclization of 1,6-diesters to form five-membered rings and 1,7-diesters to yield six-membered rings, owing to the thermodynamic stability of these structures.[3][5]
The mechanism proceeds through the following key steps:
-
Enolate Formation: A strong base abstracts an α-proton from one of the ester groups to generate a resonance-stabilized enolate ion.[2][6]
-
Intramolecular Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the other ester group within the same molecule, forming a cyclic tetrahedral intermediate.[1][2]
-
Elimination of Alkoxide: The tetrahedral intermediate collapses, eliminating an alkoxide leaving group to form the cyclic β-keto ester.[1]
-
Deprotonation of the β-Keto Ester: The newly formed β-keto ester has a highly acidic proton between the two carbonyl groups (pKa ≈ 11).[1] The alkoxide base generated in the previous step rapidly deprotonates the β-keto ester, forming a resonance-stabilized enolate. This final, essentially irreversible acid-base step is the thermodynamic driving force for the entire reaction, pulling the equilibrium toward the product.[1][4]
-
Acidic Workup: A final acidic workup is required to protonate the enolate and yield the neutral cyclic β-keto ester product.[2][6]
Figure 1: General mechanism of the Dieckmann condensation.
Troubleshooting Guide: From Low Yield to Side Product Formation
This section addresses common issues encountered during the Dieckmann cyclization in a question-and-answer format, providing actionable solutions based on chemical principles.
Low to No Yield
Q1: My Dieckmann cyclization is resulting in a low yield or no product at all. What are the likely causes and how can I fix this?
A1: Low or no yield in a Dieckmann cyclization can stem from several factors, primarily related to the base, solvent, and reaction conditions.
-
Insufficient Base Strength or Amount: The pKa of an ester's α-proton is approximately 25.[1] A base that is not strong enough to efficiently generate the enolate will lead to a failed reaction. Furthermore, a full stoichiometric equivalent of the base is required to drive the reaction to completion by deprotonating the final β-keto ester product.[7]
-
Solution: Switch to a stronger base. If you are using an alkoxide like sodium ethoxide (NaOEt) with limited success, consider more powerful bases such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA).[8] Ensure you are using at least one full equivalent of the base.[7]
-
-
Presence of Water: Strong bases are readily quenched by water. Any moisture in your solvent, glassware, or starting materials will consume the base and inhibit the reaction.
-
Solution: Use anhydrous solvents and flame-dry your glassware under an inert atmosphere (nitrogen or argon). Ensure your diester starting material is dry. For particularly moisture-sensitive bases like NaH, it is good practice to wash the mineral oil dispersion with dry hexanes before use.[7]
-
-
Inappropriate Solvent: The choice of solvent can significantly impact the reaction by affecting the solubility of the reactants and the stability of the enolate intermediate.
-
Solution: For alkoxide bases, using the corresponding alcohol as a solvent (e.g., ethanol for NaOEt) is a classic choice.[9] However, polar aprotic solvents like THF, DMF, or DMSO can enhance enolate stability and often lead to higher yields and faster reaction rates.[9][10] Non-polar solvents like toluene are also effective and can be advantageous in minimizing certain side reactions.[9]
-
-
Reaction Temperature and Time: The reaction may require thermal energy to proceed at a reasonable rate, or it may not have been allowed to run to completion.
-
Solution: If running the reaction at room temperature, consider heating to reflux. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to determine the optimal reaction time.[9]
-
Figure 2: Troubleshooting workflow for low yield.
Side Product Formation
Q2: I am observing significant side product formation in my reaction. What are the common side reactions and how can I minimize them?
A2: The most common side reactions in the Dieckmann cyclization are intermolecular condensation, transesterification, and hydrolysis.
-
Intermolecular Condensation: If the intramolecular cyclization is slow, the enolate of one diester molecule can react with the carbonyl of another, leading to polymeric byproducts.
-
Solution: Employ high-dilution conditions. This can be achieved by slowly adding the diester to a solution of the base, which favors the intramolecular pathway. Using a more efficient base/solvent system to accelerate the rate of the intramolecular reaction can also help.[10]
-
-
Transesterification: If the alkoxide base used does not match the alkyl group of the ester (e.g., using sodium methoxide with a diethyl ester), an exchange of the alkyl groups can occur, leading to a mixture of products.
-
Hydrolysis: The presence of water can lead to the saponification of the ester groups, forming carboxylates that will not undergo the Dieckmann cyclization.
-
Solution: As mentioned for low yield issues, ensure all reagents and glassware are scrupulously dry.[8]
-
Regioselectivity in Unsymmetrical Diesters
Q3: I am using an unsymmetrical diester and obtaining a mixture of regioisomers. How can I control the regioselectivity of the cyclization?
A3: Controlling regioselectivity in the cyclization of unsymmetrical diesters is a common challenge. The outcome depends on which α-proton is abstracted to form the initial enolate. This can often be influenced by kinetic versus thermodynamic control.[11][12][13]
-
Kinetic Control: The kinetic enolate is formed by the deprotonation of the most accessible (least sterically hindered) α-proton. This pathway has a lower activation energy and is favored at low temperatures with a bulky, non-nucleophilic base.[13]
-
Thermodynamic Control: The thermodynamic enolate is the more stable, more substituted enolate. Its formation is favored under conditions that allow for equilibration, such as higher temperatures and the use of a less hindered base in a protic solvent.[13]
-
Strategy: To favor the thermodynamic product, use a smaller base like sodium ethoxide in ethanol at room temperature or with gentle heating. These conditions allow for reversible protonation and deprotonation, leading to the formation of the most stable enolate.[1]
-
-
Acidity of α-Protons: If one α-proton is significantly more acidic than the other (e.g., due to the presence of an adjacent electron-withdrawing group), it will be preferentially abstracted even by less hindered bases.
Frequently Asked Questions (FAQs)
Q1: Which base should I choose for my Dieckmann cyclization?
A1: The optimal base depends on your substrate and desired outcome. The following table provides a comparison of common bases.
| Base | Typical Solvent | Temperature | Advantages | Disadvantages |
| Sodium Ethoxide (NaOEt) | Ethanol, Toluene | Reflux | Inexpensive, classic conditions.[14] | Can lead to transesterification if not matched with the ester.[1] |
| Sodium Hydride (NaH) | Toluene, THF | Room Temp to Reflux | Strong, non-nucleophilic, avoids transesterification.[8] | Highly reactive with water, requires strictly anhydrous conditions.[8] |
| Potassium tert-Butoxide (KOtBu) | Toluene, THF | Room Temp to Reflux | Strong, bulky base, can favor kinetic control, often gives high yields.[8][15] | Hygroscopic, requires anhydrous conditions. |
| Lithium Diisopropylamide (LDA) | THF | -78 °C to Room Temp | Very strong, bulky, non-nucleophilic, ideal for kinetic control.[16] | Thermally unstable, must be freshly prepared or titrated. |
Q2: How do I perform the workup for a Dieckmann cyclization?
A2: The workup procedure involves quenching the reaction and then extracting and purifying the product.
-
Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully add a dilute aqueous acid (e.g., 1 M HCl or saturated aqueous NH₄Cl) to neutralize the excess base and protonate the β-keto ester enolate.[7][8] Caution: Quenching strong bases like NaH can be highly exothermic and release hydrogen gas.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as diethyl ether or dichloromethane.[7]
-
Washing: Combine the organic layers and wash with water and then brine to remove any remaining water-soluble impurities.[14]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.[7]
-
Purification: The crude β-keto ester can be purified by vacuum distillation or flash column chromatography.[14]
Q3: Can I use the Dieckmann cyclization to form rings larger than six members?
A3: While the Dieckmann cyclization is most efficient for forming five- and six-membered rings, it can be used to form seven- and eight-membered rings, although often with lower yields.[6] For rings larger than eight members, intermolecular condensation becomes a significant competing reaction, leading to very low yields of the desired cyclic product.[6] High-dilution techniques are often necessary to favor the intramolecular pathway for larger rings.
Experimental Protocols
Below are representative protocols for the Dieckmann cyclization using different base-solvent combinations.
Protocol 1: Cyclization of Diethyl Adipate using Sodium Ethoxide in Toluene[14][15]
This protocol is a classic example of a Dieckmann cyclization to form a five-membered ring.
Materials:
-
Diethyl adipate
-
Sodium ethoxide
-
Anhydrous toluene
-
30% Hydrochloric acid
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Brine
Procedure:
-
Set up a flame-dried round-bottom flask with a reflux condenser and a nitrogen inlet.
-
Add anhydrous toluene and sodium ethoxide to the flask.
-
To this suspension, add diethyl adipate and heat the mixture to reflux.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and quench by the slow addition of 30% HCl until the mixture is acidic.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to yield ethyl 2-oxocyclopentanecarboxylate.
Protocol 2: Cyclization of a Diester using Sodium Hydride in Toluene[7][8]
This protocol utilizes a strong, non-nucleophilic base in an aprotic solvent.
Materials:
-
Diester (e.g., diethyl pimelate for a six-membered ring)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous toluene
-
Anhydrous methanol (catalytic amount)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Brine
Procedure:
-
To a flame-dried flask under an argon atmosphere, add a solution of the diester in dry toluene.
-
Add the sodium hydride to the solution.
-
Carefully add a catalytic amount of dry methanol to initiate the reaction (Caution: Hydrogen gas will evolve).
-
Stir the mixture at room temperature for 30 minutes, then heat to reflux for the required time (monitor by TLC/GC).
-
Cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with DCM.
-
Wash the combined organic extracts with brine and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure and purify the residue by flash column chromatography.
Figure 3: A generalized experimental workflow for the Dieckmann condensation.
References
-
Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]
-
Chemistry Notes. (n.d.). Dieckmann Condensation Mechanism, Examples and Application. Retrieved from [Link]
-
Fiveable. (n.d.). Intramolecular Claisen Condensations: The Dieckmann Cyclization. Retrieved from [Link]
-
OpenStax. (2023, September 20). 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. In Organic Chemistry. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2025, February 11). Master The Dieckmann Condensation in 12 Minutes! [Video]. YouTube. Retrieved from [Link]
-
International Journal of Research and Applied Science & Engineering Technology. (2022). Diesters Compound Intramolecular Condensation and Its Applications. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Dieckmann Condensation. Retrieved from [Link]
-
Wikipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 14). 23.10: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. Retrieved from [Link]
-
gChem Global. (n.d.). Dieckmann Cyclization Comparative Reaction. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization – Organic Chemistry. Retrieved from [Link]
-
Professor Dave Explains. (2018, September 25). Regioselective Enolization and Thermodynamic vs. Kinetic Control [Video]. YouTube. Retrieved from [Link]
-
Master Organic Chemistry. (2012, February 9). Thermodynamic and Kinetic Products. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 14). 14.4: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (2007). An Efficient and Scalable One-Pot Double Michael Addition-Dieckmann Condensation for the Synthesis of 4,4-Disubstituted Cyclohexane β-Keto Esters. Retrieved from [Link]
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link]
-
Siniscalchi, T. (2021, December 6). Excersise 22.31 - Intramolecular Claisen Condensations Dieckmann Cyclizations [Video]. YouTube. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Potassium tert-Butoxide. Retrieved from [Link]
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Dieckmann condensation - Wikipedia [en.wikipedia.org]
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistnotes.com [chemistnotes.com]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
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Technical Support Center: Chromatographic Purification of 5,5-Dimethylpyrrolidine-2,4-dione
Sources
- 1. PubChemLite - 5,5-dimethylpyrrolidine-2,4-dione (C6H9NO2) [pubchemlite.lcsb.uni.lu]
- 2. Dimethylhydantoin | C5H8N2O2 | CID 6491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Stability and Validation of a High-Throughput LC-MS/MS Method for the Quantification of Cefepime, Meropenem, and Piperacillin and Tazobactam in Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. agilent.com [agilent.com]
preventing degradation of 5,5-Dimethylpyrrolidine-2,4-dione during storage
Welcome to the technical support guide for 5,5-Dimethylpyrrolidine-2,4-dione (CAS 89464-41-5). This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. Below you will find frequently asked questions and troubleshooting protocols based on established chemical principles and field-proven insights.
Part 1: Frequently Asked Questions (FAQs) on Storage & Handling
This section addresses the most common inquiries regarding the day-to-day management of 5,5-Dimethylpyrrolidine-2,4-dione.
Q1: What are the optimal storage conditions for 5,5-Dimethylpyrrolidine-2,4-dione to prevent degradation?
A1: The primary goal is to protect the compound from atmospheric moisture and light, which are the main environmental drivers of degradation. The cyclic imide structure is susceptible to hydrolysis.[1] Optimal long-term stability is achieved by adhering to the conditions summarized in the table below.
Data Presentation: Recommended Storage Conditions
| Parameter | Recommendation | Rationale & Causality |
| Temperature | Ambient Room Temperature (15-25°C) | The compound is a stable solid with a melting point well above typical room temperature (126-131°C).[2] Refrigeration is unnecessary and may increase the risk of water condensation upon removal from cold storage. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | While not strictly required for short-term storage, an inert atmosphere is best practice for long-term stability. It displaces oxygen and, more importantly, ambient moisture, directly inhibiting hydrolytic and oxidative degradation pathways. |
| Moisture | Store in a desiccator with a suitable drying agent (e.g., Drierite®, silica gel). | 5,5-Dimethylpyrrolidine-2,4-dione is a cyclic imide. The amide-like bonds in the ring are susceptible to hydrolysis, a chemical reaction with water that can cause the ring to open.[1] This is the most common degradation pathway. Storing under dry conditions is critical.[3][4] |
| Light | Amber glass vial or opaque container. | While specific photostability data is limited, related heterocyclic compounds can be sensitive to UV light. Protection from light is a standard precautionary measure to prevent potential photochemical degradation.[3] |
| Container | Tightly sealed, non-reactive container (e.g., borosilicate glass vial with a PTFE-lined cap). | A tight seal is the first line of defense against moisture ingress.[4][5] PTFE (Polytetrafluoroethylene) is highly inert and prevents potential leaching or reaction with the cap liner. |
Q2: I received the compound as a solid powder. Can I prepare a stock solution for long-term storage?
A2: We strongly advise against storing 5,5-Dimethylpyrrolidine-2,4-dione in solution for extended periods. Storing the compound as a dry, solid powder is the most effective way to prevent degradation.[4] Solvents, particularly protic solvents like methanol or water, can facilitate hydrolysis of the imide ring. Even aprotic solvents can contain trace amounts of water that will degrade the compound over time. Stock solutions should be prepared fresh for each experiment.
Q3: What is the primary degradation pathway for this compound, and what byproducts should I be aware of?
A3: The most significant degradation pathway is hydrolysis . The pyrrolidine-2,4-dione ring contains two carbonyl groups that are susceptible to nucleophilic attack by water. This reaction, often catalyzed by trace acidic or basic impurities, results in the opening of the heterocyclic ring to form 4-amino-2,2-dimethyl-4-oxobutanoic acid. The presence of this ring-opened species is a key indicator of degradation.
Mandatory Visualization: Hydrolytic Degradation Pathway
Caption: Hydrolysis of 5,5-Dimethylpyrrolidine-2,4-dione.
Part 2: Troubleshooting Guide for Suspected Degradation
This section provides a logical workflow to diagnose and confirm if your sample of 5,5-Dimethylpyrrolidine-2,4-dione has degraded.
Q4: My experimental results are inconsistent. How can I determine if my compound has degraded?
A4: Inconsistent results are a common sign of reagent degradation. Follow the troubleshooting workflow below to systematically assess the integrity of your compound.
Mandatory Visualization: Troubleshooting Workflow
Caption: Troubleshooting workflow for suspected degradation.
Detailed Steps:
-
Physical Inspection: A pure sample of 5,5-Dimethylpyrrolidine-2,4-dione should be a white to off-white crystalline powder.[2] Signs of degradation can include clumping (due to hygroscopicity from absorbing water), discoloration (yellowing), or a change in texture.
-
Solubility Check: If you observe clumping, try dissolving a small amount in a suitable solvent. The degraded, ring-opened product has a free carboxylic acid and an amine, which may alter its solubility profile compared to the parent compound.
-
Analytical Confirmation: A visual check is not definitive. You must perform an analytical test to confirm purity. Proceed to the protocols in Part 3 for detailed methodologies.
Q5: I've confirmed degradation. What should I do?
A5: If degradation is confirmed, the material should not be used in experiments where purity is critical. The presence of impurities can lead to unpredictable side reactions, inaccurate biological data, or failed syntheses.
-
Action: Dispose of the compromised material according to your institution's chemical waste disposal regulations.[6][7]
-
Prevention: Procure a new lot of the compound and immediately implement the recommended storage protocols outlined in Q1 to prevent future degradation.
Part 3: Experimental Protocols for Purity Assessment
This section provides standardized, step-by-step methods for quantitatively and qualitatively assessing the purity of 5,5-Dimethylpyrrolidine-2,4-dione.
Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
Causality: HPLC is a highly sensitive method for separating the parent compound from potential impurities, including the primary hydrolytic degradation product.[8] Differences in polarity between the cyclic imide and its ring-opened, more polar carboxylic acid derivative allow for excellent chromatographic resolution.
Experimental Protocol: HPLC
-
System Preparation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV, 210 nm.
-
Column Temperature: 30°C.
-
-
Sample Preparation:
-
Accurately weigh and dissolve ~1 mg of 5,5-Dimethylpyrrolidine-2,4-dione in 1 mL of Acetonitrile to create a 1 mg/mL stock solution.
-
Dilute further with a 50:50 mixture of Water:Acetonitrile to a final concentration of ~50 µg/mL.
-
-
Analysis:
-
Equilibrate the column with the starting gradient conditions for at least 15 minutes.
-
Inject 5-10 µL of the prepared sample.
-
Run a linear gradient (example):
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 5% B
-
18-25 min: 5% B (re-equilibration)
-
-
-
Data Interpretation:
-
A pure sample will show a single major peak.
-
The presence of earlier-eluting peaks (more polar) is indicative of potential degradation products, such as the hydrolyzed ring-opened form.
-
Calculate purity by peak area percentage: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy
Causality: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides a fingerprint of the molecule's structure. Degradation results in the loss of the original structure and the appearance of a new one, which is easily detected by the change in chemical shifts and the appearance of new signals.
Experimental Protocol: ¹H NMR
-
Sample Preparation:
-
Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Ensure the sample is fully dissolved before transferring to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz or higher).
-
-
Data Acquisition & Analysis:
-
Acquire a standard ¹H spectrum.
-
Expected Signals for Pure Compound:
-
A singlet corresponding to the two methyl groups (6H) at the C5 position.
-
A singlet corresponding to the methylene group (2H) at the C3 position.
-
A broad singlet for the N-H proton (1H).
-
-
Signs of Degradation (Hydrolysis):
-
Disappearance or reduction in the intensity of the characteristic methylene (C3) singlet of the ring structure.
-
Appearance of new, more complex signals in the aliphatic region corresponding to the new methylene group in the ring-opened structure.
-
Potential shift in the N-H signal or its exchange with water if present.
-
-
References
-
PubChem. (n.d.). 5,5-dimethylpyrrolidine-2,4-dione. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). 5,5-DIMETHYLPYRROLIDINE-2,4-DIONE. Retrieved from [Link]
-
He, S., et al. (2024). Succinimide Derivatives as Acetylcholinesterase Inhibitors—In Silico and In Vitro Studies. PMC - PubMed Central. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Hydrolysis of imines to give ketones (or aldehydes). Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 5,5-dimethylhydantoin. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Imide synthesis by oxidation or hydrolysis. Retrieved from [Link]
-
Wikipedia. (n.d.). Succinimide. Retrieved from [Link]
-
Chemistry LibreTexts. (2016). Hydrolysis of Amides. Retrieved from [Link]
-
National Institutes of Health (NIH). (2023). Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. Retrieved from [Link]
-
Poupin, P., et al. (2025). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. Retrieved from [Link]
-
Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening. Analytical Methods. Retrieved from [Link]
-
YouTube. (2019). mechanism of amide hydrolysis. Retrieved from [Link]
-
ACG Publications. (2023). An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. Retrieved from [Link]
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- 3. merckmillipore.com [merckmillipore.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
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- 8. acgpubs.org [acgpubs.org]
Technical Support Center: N-Substitution of 5,5-Dimethylpyrrolidine-2,4-dione
Welcome to the technical support center for the N-substitution of 5,5-dimethylpyrrolidine-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of N-substituted derivatives of this versatile scaffold. The following troubleshooting guides and frequently asked questions (FAQs) are structured to directly address specific issues you may face in your experiments, providing not just solutions but also the underlying chemical principles.
Part 1: Troubleshooting Guide
This section addresses common problems encountered during the N-substitution of 5,5-dimethylpyrrolidine-2,4-dione, offering probable causes and actionable solutions.
Issue 1: Low or No Conversion to the N-Substituted Product
Question: My N-alkylation/N-arylation of 5,5-dimethylpyrrolidine-2,4-dione is resulting in low yields or recovery of unreacted starting material. What are the potential causes and how can I improve the conversion?
Answer: Low conversion in the N-substitution of 5,5-dimethylpyrrolidine-2,4-dione often stems from incomplete deprotonation of the imide nitrogen, insufficient reactivity of the electrophile, or suboptimal reaction conditions. The acidity of the N-H proton in the pyrrolidine-2,4-dione ring is a critical factor.
Troubleshooting Steps:
-
Evaluate the Base and Solvent System:
-
Base Strength: The choice of base is paramount. For standard alkyl halides, a moderately strong base is often sufficient. However, for less reactive electrophiles or for N-arylation reactions, a stronger base may be necessary to ensure complete deprotonation and formation of the nucleophilic imide anion.
-
Weak Bases (e.g., K₂CO₃, Cs₂CO₃): Often effective for reactive alkylating agents like primary alkyl iodides or bromides. Cesium carbonate (Cs₂CO₃) can be particularly effective.[1]
-
Strong Bases (e.g., NaH, KHMDS, NaHMDS, LiHMDS, t-BuOK): Necessary for less reactive alkyl halides (e.g., secondary halides) and for many N-arylation protocols. Sodium hydride (NaH) in an anhydrous aprotic solvent is a common choice.[2][3]
-
-
Solvent Choice: The solvent plays a crucial role in solubilizing the reactants and influencing the reaction rate.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, THF, Acetonitrile): These are generally the solvents of choice as they effectively dissolve the imide and the base, facilitating the reaction.[1][2] DMF and DMSO are excellent for many N-alkylation reactions, while THF is commonly used with strong bases like NaH.
-
-
-
Assess the Electrophile's Reactivity:
-
Leaving Group: The reactivity of alkyl halides follows the order: I > Br > Cl > F. If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide to enhance the reaction rate.
-
Steric Hindrance: Sterically hindered electrophiles will react more slowly. For bulky alkyl groups, you may need to employ more forcing conditions (higher temperature, stronger base) or consider alternative synthetic strategies like the Mitsunobu reaction.
-
-
Optimize Reaction Temperature:
-
Many N-alkylation reactions proceed well at room temperature to moderately elevated temperatures (e.g., 50-80 °C). If you observe low conversion, gradually increasing the reaction temperature can be beneficial. However, be mindful of potential side reactions at higher temperatures.
-
Issue 2: Formation of O-Alkylated Byproduct
Question: I am observing a significant amount of an O-alkylated byproduct in my reaction mixture. How can I favor N-alkylation over O-alkylation?
Answer: The formation of an O-alkylated byproduct arises from the ambident nucleophilic nature of the deprotonated 5,5-dimethylpyrrolidine-2,4-dione. The negative charge is delocalized over the nitrogen and the two oxygen atoms of the dicarbonyl system. The regioselectivity of the alkylation (N- vs. O-alkylation) is influenced by the reaction conditions.
Troubleshooting Workflow for N- vs. O-Alkylation
Caption: Troubleshooting workflow for minimizing O-alkylation.
Issue 3: Difficulty with N-Arylation
Question: I am attempting an N-arylation of 5,5-dimethylpyrrolidine-2,4-dione with an aryl halide, but the reaction is not proceeding. What are my options?
Answer: The direct N-arylation of imides with aryl halides via traditional nucleophilic aromatic substitution (SNAr) is often challenging unless the aryl halide is highly activated (e.g., contains strong electron-withdrawing groups). For a broader range of substrates, transition-metal-catalyzed cross-coupling reactions are the methods of choice.
Recommended Approaches for N-Arylation:
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for forming C-N bonds.[3][4][5][6][7]
-
Key Components: A palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos, SPhos, RuPhos), a base (e.g., Cs₂CO₃, K₃PO₄, t-BuONa), and a suitable solvent (e.g., toluene, dioxane).
-
Considerations: The choice of ligand is crucial and often substrate-dependent. It is advisable to screen a small panel of ligands to find the optimal conditions for your specific aryl halide.
-
-
Ullmann Condensation: A classical copper-catalyzed N-arylation reaction. While traditional Ullmann conditions often require harsh conditions (high temperatures), modern variations with ligands allow for milder reaction conditions.
-
Key Components: A copper catalyst (e.g., CuI, Cu₂O), a ligand (e.g., L-proline, 1,10-phenanthroline), a base (e.g., K₂CO₃, K₃PO₄), and a polar aprotic solvent (e.g., DMSO, DMF).
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the approximate pKa of the N-H proton in 5,5-dimethylpyrrolidine-2,4-dione?
A1: The pKa of the N-H proton in succinimide is approximately 9.5-10.5 in aqueous solution. The gem-dimethyl group at the 5-position is not expected to significantly alter this value. This acidity is a key factor in selecting an appropriate base for deprotonation. A base whose conjugate acid has a pKa significantly higher than this will ensure efficient deprotonation.
Q2: Can I use the Mitsunobu reaction for the N-alkylation of 5,5-dimethylpyrrolidine-2,4-dione?
A2: Yes, the Mitsunobu reaction is an excellent alternative for the N-alkylation of 5,5-dimethylpyrrolidine-2,4-dione, particularly with primary and secondary alcohols.[8][9][10][11] This reaction proceeds under mild, neutral conditions and is known for its stereospecificity (inversion of configuration at the alcohol's stereocenter).
-
Reagents: Triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
-
Advantages: Useful for thermally sensitive substrates and for introducing sterically hindered alkyl groups.
-
Drawbacks: The reaction generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative, which can sometimes complicate purification.[12]
Q3: Are there any specific safety considerations when working with strong bases like sodium hydride?
A3: Absolutely. Sodium hydride (NaH) is a highly reactive and flammable solid. It reacts violently with water and other protic solvents to produce hydrogen gas, which is flammable and can form explosive mixtures with air.
-
Handling: Always handle NaH in an inert atmosphere (e.g., in a glovebox or under a stream of nitrogen or argon).
-
Solvents: Use anhydrous solvents.
-
Quenching: Quench reactions carefully and slowly, typically by adding a protic solvent like isopropanol or ethanol at low temperature before adding water.
Q4: My starting material is not very soluble in the reaction solvent. What can I do?
A4: Poor solubility can hinder reaction rates.
-
Solvent Screening: Try a different solvent in which your starting material is more soluble. For instance, if you are using THF, you might consider DMF or DMSO.
-
Co-solvents: In some cases, a mixture of solvents can improve solubility.
-
Temperature: Gently warming the reaction mixture can sometimes help to dissolve the starting material, but be cautious not to exceed the boiling point of the solvent or cause degradation.
Part 3: Experimental Protocols & Data
Protocol 1: General Procedure for N-Alkylation with an Alkyl Halide
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 5,5-dimethylpyrrolidine-2,4-dione (1.0 eq).
-
Add anhydrous DMF (or another suitable polar aprotic solvent) to dissolve the starting material.
-
Add the base (e.g., K₂CO₃, 1.5 eq or NaH, 1.2 eq) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise.
-
Stir the reaction at the desired temperature (room temperature to 80 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench appropriately (e.g., with water if using K₂CO₃, or by carefully adding a protic solvent followed by water if using NaH).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Mitsunobu Reaction for N-Alkylation with an Alcohol
-
To a flame-dried round-bottom flask under an inert atmosphere, add 5,5-dimethylpyrrolidine-2,4-dione (1.0 eq), the alcohol (1.1 eq), and triphenylphosphine (1.2 eq).
-
Dissolve the solids in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DEAD or DIAD (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography to remove triphenylphosphine oxide and the hydrazine byproduct.
Table 1: Comparison of Common N-Alkylation Conditions
| Method | Electrophile | Reagents | Pros | Cons |
| SN2 Alkylation | Alkyl Halide | Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, THF) | Cost-effective, scalable | Can require harsh conditions, potential for O-alkylation |
| Mitsunobu Reaction | Alcohol | PPh₃, DEAD/DIAD | Mild conditions, stereospecific inversion | Stoichiometric byproducts, purification challenges[12] |
| Buchwald-Hartwig | Aryl Halide | Pd catalyst, phosphine ligand, base | Broad substrate scope, high yields | Cost of catalyst/ligand, requires inert atmosphere |
Part 4: Visualizations
Reaction Mechanism: Base-Mediated N-Alkylation
Caption: Mechanism of base-mediated N-alkylation.
References
- Benchchem. Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole.
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
Wikipedia. Mitsunobu reaction. Available from: [Link]
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MDPI. A New and Efficient Method for the Synthesis of 3,4-Disubstituted Pyrrolidine-2,5-diones. Available from: [Link]
-
Organic Chemistry Portal. Mitsunobu Reaction. Available from: [Link]
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MDPI. A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Available from: [Link]
-
ResearchGate. N-Arylation of amines, amides, imides and sulfonamides with arylboroxine catalyzed by simple copper salt/EtOH system. Available from: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]
-
SciSpace. New Mitsunobu reagents in the C-C bond formation. Application to natural product synthesis. Available from: [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Guide. Available from: [Link]
-
Reddit. This is why selective N-alkylation of imidazoles is difficult. Available from: [Link]
-
National Institutes of Health. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Available from: [Link]
-
Atlanchim Pharma. Palladium-catalyzed Buchwald-Hartwig amination. Available from: [Link]
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Royal Society of Chemistry. Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. Available from: [Link]
-
Organic Chemistry Portal. Substituted imide synthesis by alkylation. Available from: [Link]
-
ACS GCI Pharmaceutical Roundtable. N alkylation at sp3 Carbon Reagent Guide. Available from: [Link]
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Beilstein Journals. N-Arylation of amines, amides, imides and sulfonamides with arylboroxines catalyzed by simple copper salt/EtOH system. Available from: [Link]
-
National Institutes of Health. Cyclic 1,2-Diketones as Core Building Blocks: A Strategy for the Total Synthesis of (−)-Terpestacin. Available from: [Link]
-
Beilstein Archives. A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Available from: [Link]
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Der Pharma Chemica. N-alkylation of azoles disubstituted acetamides under microwave and Mannich reaction conditions. Available from: [Link]
-
Royal Society of Chemistry. Straightforward N-alkylation of diketopyrrolopyrroles through the Mitsunobu reaction with benzyl, α-branched, and chiral alcohols. Available from: [Link]
-
National Institutes of Health. N-Arylation of amines, amides, imides and sulfonamides with arylboroxines catalyzed by simple copper salt/EtOH system. Available from: [Link]
-
ACS Publications. A Useful Synthetic Route to N-Nonsubstituted Succinimides via Light-Induced Degradation of Metallocarbonyl Complexes. Available from: [Link]
-
ResearchGate. A reasonable mechanism for N-Substituted succinimide synthesis in hot water. Available from: [Link]
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Chemistry Stack Exchange. N-alkylation of amides with alkyl halides? Available from: [Link]
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PubMed. Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. Available from: [Link]
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PubMed. Synthesis of some 3-substituted 1,5-diphenylpyrrolidine-2,4-diones as potential antimicrobial, anti-HIV-1 and antineoplastic agents. Available from: [Link]
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MDPI. Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Available from: [Link]
-
National Institutes of Health. Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents. Available from: [Link]
-
ACS Publications. Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. Available from: [Link]
-
ACS Publications. Photomediated Solvent-Switched Direct C–H Arylation vs Oxyalkylation of Azauracils Using Unactivated Aryl Iodides. Available from: [Link]
-
Beilstein Journals. Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Available from: [Link]
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PubMed. Synthesis of Substituted Acyclic and Cyclic N-Alkylhydrazines by Enzymatic Reductive Hydrazinations. Available from: [Link]
-
ACS Publications. Journal of Medicinal Chemistry. Available from: [Link]
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Royal Society of Chemistry. “All-water” chemistry of tandem N-alkylation–reduction–condensation for synthesis of N-arylmethyl-2-substituted benzimidazoles. Available from: [Link]
-
ResearchGate. Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Available from: [Link]
-
Royal Society of Chemistry. Optimisation of substitution at the 2- and 5- positions of 3,4-dialkoxythiophenes via the Mannich reaction: the influences of steric crowding, electrophile reactivity and temperature. Available from: [Link]
-
MDPI. A new and efficient method for the synthesis of 3,4-disubstituted pyrrolidine-2,5-diones. Available from: [Link]
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National Institutes of Health. 2,5-Dimethylpyrrolidine. Available from: [Link]
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Technical Support Center: Refining Protocols for Herbicidal Activity Testing
Welcome to the technical support guide for refining herbicidal activity testing of novel chemical derivatives. As Senior Application Scientists, we understand that moving from theoretical design to robust, reproducible biological data is a critical and often challenging step. This guide is structured to provide direct, actionable solutions to common experimental hurdles and to answer foundational questions about protocol design. Our goal is to empower you to build self-validating assays that generate trustworthy and insightful data.
Part 1: Troubleshooting Guide
This section addresses specific issues that can arise during herbicidal bioassays, providing a logical path to identify and resolve the root cause.
Q1: My results are highly variable between replicates and experiments. What's causing this inconsistency?
A1: High variability is a common challenge that can obscure true herbicidal effects. The cause is typically rooted in a lack of stringent control over biological and environmental parameters.
-
Biological Variability: The most significant source of variation is often the plants themselves. Ensure that all plants used in an assay are at the same growth stage, are of a uniform size, and are genetically consistent. For seed-based assays, use seeds from the same lot and conduct germination tests to ensure high viability.[1] Protocols based on whole-plant bioassays require transplanting seedlings at a similar growth stage to ensure uniformity.[1]
-
Environmental Instability: Plants are highly sensitive to their environment. Minor fluctuations can alter their physiological state and, consequently, their response to a herbicide.[2] Key factors to control rigorously include:
-
Light: Maintain consistent light intensity, quality (spectrum), and photoperiod. Inconsistent light can alter cuticle development and photosynthetic activity, affecting herbicide uptake and action.[2][3]
-
Temperature: Both air and soil temperature should be kept constant. Temperature fluctuations can alter plant metabolism and the rate of herbicide breakdown.[3]
-
Humidity: High humidity can enhance the uptake of water-soluble herbicides by slowing droplet drying time on the leaf surface and promoting thinner cuticle development.[2] Fluctuating humidity leads to variable uptake.
-
Soil Moisture: Both drought and waterlogged conditions cause plant stress, which can significantly reduce herbicide efficacy.[2] Maintain consistent soil moisture at or near field capacity.[1]
-
-
Application Inaccuracy: Inconsistent application of the test compound is a frequent source of error. Calibrate your spray equipment before each use to ensure a uniform spray volume and droplet size. For manual applications, ensure the entire target area receives an even dose.
| Potential Cause | Diagnostic Check | Corrective Action |
| Biological Variability | Are plants at different growth stages or sizes? | Synchronize plant growth; select for uniformity before treatment. |
| Environmental Fluctuations | Are you logging temperature, humidity, and light cycles? | Use controlled environment chambers; monitor and record conditions continuously. |
| Inconsistent Application | Is spray nozzle output consistent? Are manual applications even? | Calibrate sprayers regularly; use standardized application techniques. |
| Poor Experimental Design | Are treatments randomly assigned? Are there gradients in the growth area? | Implement a randomized complete block design.[4] |
Q2: I'm not observing any herbicidal effect, even at high concentrations. Is my compound inactive?
A2: While the compound may be inactive, a complete lack of activity often points to a formulation or application problem that prevents the active ingredient from reaching its target site in the plant.
-
Poor Solubility & Formulation: Many novel organic molecules have poor water solubility.[5][6] If your derivative precipitates in the spray tank, it will not be available for plant uptake.
-
Solution: Formulate your compound. Start with a stock solution in a suitable organic solvent (e.g., DMSO, acetone) and then create a dilution series. For the final spray solution, consider using surfactants or adjuvants to create a stable emulsion or suspension.[7][8] These agents help keep the compound dispersed in water and improve its contact with and penetration of the waxy leaf cuticle.[8]
-
-
Ineffective Plant Uptake: The compound might not be crossing the plant's protective barriers.
-
Foliar Application: The waxy cuticle of a leaf is a formidable barrier. Ensure your formulation includes a surfactant.[7][8] Also, application timing matters; younger plants with less developed cuticles are often more susceptible.
-
Soil Application: Soil properties dramatically influence herbicide availability. Organic matter and clay particles can bind your compound, making it unavailable for root uptake.[9] The soil pH can also affect the charge and solubility of your derivatives.[9]
-
-
Incorrect Growth Stage: The efficacy of many herbicides is highly dependent on the plant's growth stage. Actively growing, younger plants are generally more susceptible.[10] Testing on mature or stressed plants can lead to false negative results.[10]
-
Wrong Mode of Action for Assay Type: If your compound is a root growth inhibitor, a foliar spray application may show little to no effect. Conversely, a contact-action herbicide that disrupts photosynthesis will be ineffective if applied only to the soil without reaching the leaves.
Caption: Troubleshooting workflow for zero herbicidal activity.
Q3: My negative control plants (vehicle/solvent only) are showing signs of stress or death. What is happening?
A3: Phytotoxicity in the negative control group invalidates the experiment, as it becomes impossible to distinguish between the effect of the solvent and the effect of your herbicidal derivative.
-
Solvent Toxicity: The most common cause is an excessively high concentration of the organic solvent (e.g., DMSO, acetone) in the final spray solution. While necessary for dissolving your compound, these solvents can be phytotoxic at high levels.
-
Solution: Always run a "solvent-only" control series with decreasing concentrations of the solvent. Determine the maximum non-phytotoxic concentration (MNPC) of your vehicle and ensure all your treatment solutions do not exceed this level. A good starting point is to keep the final solvent concentration below 1% (v/v).
-
-
Surfactant/Adjuvant Toxicity: Similarly, some adjuvants can be phytotoxic at high concentrations. The dose makes the poison.
-
Solution: Include a control group treated only with the adjuvant at the same concentration used in your experimental treatments.
-
-
Cross-Contamination: Accidental contamination of your control group's water, soil, or spray equipment with herbicides can occur.[11]
-
Solution: Use dedicated, thoroughly cleaned equipment for control and treatment groups. Avoid watering practices that could lead to runoff from treated pots to control pots.[11]
-
Part 2: Frequently Asked Questions (FAQs)
This section provides expert guidance on the foundational aspects of designing a robust herbicidal activity testing protocol.
Q1: How do I select the appropriate plant species for my tests?
A1: The choice of plant species is fundamental and should be guided by your research objectives. A multi-species approach is highly recommended.
-
Standardized Test Species: For regulatory and comparative purposes, use species recommended in established guidelines, such as the U.S. EPA's Vegetative Vigor Test.[12] This typically includes a mix of monocots (e.g., corn, oat) and dicots (e.g., soybean, tomato, carrot), providing data on broad-spectrum activity.[12]
-
Target Weed Species: If your goal is to develop a commercial herbicide, you must test against economically important weed species (e.g., Amaranthus spp., Lolium spp.).[1] It is also critical to include known herbicide-resistant biotypes of these weeds to assess the efficacy of new modes of action.[1][13]
-
Crop Selectivity: To determine if a compound could be used for in-crop weed control, you must test it on relevant crop species (e.g., wheat, canola, cotton). The goal is to find a dosage window that controls the target weed without harming the crop.
-
Environmental Impact: To assess risks to non-target plants, consider including native plant species that are prevalent in agricultural landscapes.[12]
Q2: What are the essential controls to include in every herbicidal bioassay?
A2: A self-validating protocol relies on a comprehensive set of controls. Without them, your results are uninterpretable.
-
Untreated Control: Plants that receive no treatment (no spray, no vehicle). This group represents the baseline for normal plant growth under your specific experimental conditions and is the primary benchmark against which all treatments are measured.
-
Negative (Vehicle) Control: Plants treated with the formulation mixture without the active ingredient. This includes the water, solvent, and any surfactants used. This control is critical for demonstrating that any observed phytotoxicity is due to your derivative and not the delivery system.[14]
-
Positive Control: A commercial herbicide with a known mode of action and proven efficacy against your test species. This control validates the overall sensitivity of your assay system. If the positive control fails to work, it indicates a systemic problem with the experimental conditions or plant health, not necessarily the inactivity of your test compound.
Q3: How should I design a dose-response study and select the concentration range?
A3: A dose-response study is essential for quantifying the potency of your derivatives. The goal is to find the dose that causes a 50% reduction in a measured parameter (e.g., growth, biomass), known as the ED₅₀ or GR₅₀.[15][16]
-
Range Finding: First, conduct a preliminary range-finding experiment using a wide, logarithmic series of concentrations (e.g., 0.1, 1, 10, 100, 1000 µM). This will identify the general activity window.
-
Definitive Dose-Response: Based on the range-finding results, design a definitive experiment with 5-7 concentrations bracketing the expected ED₅₀. A geometric (logarithmic) progression of doses is most effective. For example, if the range-finder showed activity between 10 and 100 µM, a definitive test might use 5, 10, 20, 40, 80, 160 µM.
-
Include Zero and High Doses: Your dose range should always include a zero dose (the vehicle control) and at least one dose that provides near-complete inhibition or death, if possible. This ensures the full sigmoidal dose-response curve can be modeled.[15][17]
-
Replication: Use a minimum of 3-5 replicates for each concentration level to ensure statistical power.
| Target Conc. (µM) | Volume of 10 mM Stock (µL) | Volume of Vehicle (mL) | Final Volume (mL) |
| 160 | 160 | 9.84 | 10 |
| 80 | 80 | 9.92 | 10 |
| 40 | 40 | 9.96 | 10 |
| 20 | 20 | 9.98 | 10 |
| 10 | 10 | 9.99 | 10 |
| 5 | 5 | 9.995 | 10 |
| 0 (Vehicle) | 0 | 10.0 | 10 |
Part 3: Standardized Protocols
These protocols provide a validated starting point. Adapt them as necessary based on your specific compound, target species, and available equipment.
Protocol 1: Whole-Plant Post-Emergence Herbicidal Bioassay
This protocol is the gold standard for assessing the efficacy of foliar-applied herbicides on established seedlings.[1]
-
Plant Propagation:
-
Fill pots or trays with a sterile, uniform potting mix.
-
Sow seeds of the selected species at a consistent depth.
-
Grow plants in a controlled environment chamber under optimal conditions (see table in Q1).
-
Thin seedlings to one per pot after emergence to ensure uniformity and prevent competition.
-
-
Preparation for Treatment:
-
Select healthy, uniform plants at the appropriate growth stage (typically 2-3 true leaves).
-
Randomly assign plants to treatment groups, ensuring each block has one plant from each treatment.
-
-
Compound Application:
-
Prepare herbicide solutions (including controls) as described in Q3.
-
Calibrate a laboratory track sprayer to deliver a consistent volume (e.g., 200 L/ha).
-
Place plants in the spray chamber and apply the treatments.
-
Return plants to the controlled environment chamber, keeping treatment groups physically separated to avoid cross-contamination.
-
-
Data Collection & Assessment:
-
Visually assess phytotoxicity symptoms (e.g., chlorosis, necrosis, stunting) at regular intervals (e.g., 3, 7, 14, and 21 days after treatment).
-
At the end of the experiment (typically 21 days), harvest the above-ground biomass.
-
Determine the fresh weight of each plant. Dry the biomass in an oven at 60-70°C until a constant weight is achieved, then record the dry weight.
-
Express biomass as a percentage of the negative control for data analysis.
-
Caption: Standard workflow for a post-emergence whole-plant assay.
Part 4: Data Analysis & Interpretation
-
Modeling: Raw data (biomass, growth inhibition) should be plotted against the logarithm of the herbicide concentration. The resulting data points typically form a sigmoidal (S-shaped) curve.
-
Log-Logistic Analysis: The most appropriate method for analyzing this data is non-linear regression using a four-parameter log-logistic model.[15][18][19] This model is widely used in weed science and is available in statistical software packages like R (using the 'drc' package), SAS, and Prism.
-
The model equation is: Y = c + (d - c) / (1 + exp(b(log(X) - log(e))))
-
Y is the response (e.g., biomass).
-
X is the herbicide dose.
-
d is the upper limit (response at zero dose).
-
c is the lower limit (response at infinite dose).
-
e is the ED₅₀ (the dose causing 50% response).
-
b is the slope of the curve around the ED₅₀.
-
-
-
Output: The primary output of this analysis is the ED₅₀ (Effective Dose, 50%) or GR₅₀ (Growth Reduction, 50%) value, along with its confidence intervals. This value is the standard measure of herbicide potency and is used to compare the activity of different derivatives.
References
- Blackshaw, R. E., et al. (2008). Selecting and Evaluating Native Plants for Region-Specific Phytotoxicity Testing. Environmental Toxicology and Chemistry.
-
Camargo, E. R., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments. [Link]
-
Council of Australasian Weed Societies. Effect of environmental factors on herbicide performance. CAWS Publication. [Link]
-
Flint, J. L., Cornelius, P. L., & Barrett, M. (2017). Analyzing Herbicide Interactions: A Statistical Treatment of Colby's Method. Weed Technology. [Link]
-
Ghorbani, R., et al. (Year not specified). Herbicide performance: Environmental factors. Hort Innovation. [Link]
-
Government of Canada. (1993). Dir93-07b Regulatory Directive Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. publications.gc.ca. [Link]
-
Government of Canada. (1993). Guidelines for Efficacy Assessment of Chemical Pesticides. publications.gc.ca. [Link]
-
joegardener®. (2021). How to Conduct a Bioassay Test | Check for Herbicides. joegardener.com. [Link]
-
Koger, C. H., & Reddy, K. N. (2014). Bioassay for Evaluating Herbicide Volatility from Soil and Plants. ASTM International. [Link]
-
Leaf, Root & Fruit. (2024). How to Conduct a Bioassay to Test for Herbicide Contamination. leafrootfruit.com.au. [Link]
-
Peterson, D. (2012). 8 Common Reasons Why Herbicides Fail. UT Institute of Agriculture. [Link]
-
Seefeldt, S. S., Jensen, J. E., & Fuerst, E. P. (1995). Log-logistic analysis of herbicide dose-response relationships. Weed Technology. [Link]
-
ServiTech. (Date not specified). 3.06.202 Bioassays for Herbicide Carryover. servitech.com. [Link]
-
Society of Commercial Seed Technologists. (Date not specified). Herbicide Bioassay Study Guide. analyzeseeds.com. [Link]
Sources
- 1. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caws.org.nz [caws.org.nz]
- 3. horticulture.com.au [horticulture.com.au]
- 4. Experimental design matters for statistical analysis: how to handle blocking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmtech.com [pharmtech.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. analyzeseeds.com [analyzeseeds.com]
- 8. researchgate.net [researchgate.net]
- 9. chemcert.com.au [chemcert.com.au]
- 10. utia.tennessee.edu [utia.tennessee.edu]
- 11. leafrootfruit.substack.com [leafrootfruit.substack.com]
- 12. bioone.org [bioone.org]
- 13. How to detect herbicide resistance in arable weeds | AHDB [ahdb.org.uk]
- 14. joegardener.com [joegardener.com]
- 15. researchgate.net [researchgate.net]
- 16. isws.org.in [isws.org.in]
- 17. Herbicide dose-response thresholds in sands to assess the risk of non-target damage to winter grain crops - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Estrategias de modelado para determinar la dosis efectiva de herbicidas [scielo.sa.cr]
- 19. archivo.revistas.ucr.ac.cr [archivo.revistas.ucr.ac.cr]
Technical Support Center: Enhancing the Purity of Synthesized 5,5-Dimethylpyrrolidine-2,4-dione
Welcome to the technical support center for the synthesis and purification of 5,5-dimethylpyrrolidine-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining this compound with high purity. We will delve into the causality behind experimental choices, ensuring a robust and reproducible purification strategy.
I. Understanding the Molecule and Potential Impurities
5,5-Dimethylpyrrolidine-2,4-dione is a heterocyclic compound with the molecular formula C6H9NO2[1]. Its purity is critical for subsequent applications, particularly in drug development and medicinal chemistry. The primary challenges in its purification often stem from the synthetic route employed and the nature of potential side products.
Common synthetic strategies, such as the Dieckmann cyclization or a Michael addition-cyclization cascade, can introduce specific impurities[2]. These may include:
-
Unreacted Starting Materials: Depending on the synthetic route, these could be precursors like diethyl 3,3-dimethyl-4-(ethoxycarbonylamino)butanoate or 3,3-dimethylacrylaldehyde and malononitrile[2].
-
Products of Intermolecular Condensation: Especially at high concentrations during cyclization reactions, oligomeric or polymeric byproducts can form[2].
-
Hydrolyzed Intermediates: The presence of moisture can lead to the hydrolysis of ester or nitrile functionalities in the starting materials or intermediates[2].
-
Incompletely Cyclized or Decarboxylated Products: If the reaction conditions are not optimized, the final ring closure or subsequent decarboxylation may be incomplete.
The first step in any purification strategy is to have a clear understanding of what you are trying to remove. Therefore, a preliminary analysis of the crude product by Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Mass Spectrometry (MS) is highly recommended.
II. Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered during the purification of 5,5-dimethylpyrrolidine-2,4-dione.
Q1: My crude product is an oil and won't solidify. What should I do?
A1: Oiling out is a common problem, often caused by the presence of impurities that depress the melting point or inhibit crystallization.
-
Initial Step: Try triturating the oil with a non-polar solvent like hexanes or diethyl ether. This can sometimes induce crystallization by dissolving the impurities and leaving the more polar product to solidify.
-
Solvent Removal: Ensure all reaction solvents have been thoroughly removed under reduced pressure. Residual solvent can prevent solidification.
-
Column Chromatography: If trituration fails, purification by column chromatography is the most effective next step to remove the impurities causing the oiling.
Q2: I'm seeing a broad melting point for my recrystallized product. What does this indicate?
A2: A broad melting point range is a classic sign of an impure compound[3]. The impurities disrupt the crystal lattice, leading to melting over a range of temperatures. Further purification is necessary. Consider a second recrystallization with a different solvent system or column chromatography.
Q3: My NMR spectrum shows broad peaks. What could be the cause?
A3: Broadened peaks in an NMR spectrum can arise from several factors:
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening. This can sometimes be addressed by washing the product solution with a chelating agent like EDTA.
-
Chemical Exchange: The protons on the nitrogen atom may be undergoing chemical exchange, which can broaden their signal and adjacent protons. Running the NMR in a different solvent or at a different temperature can sometimes resolve this.
-
Insoluble Material: The presence of fine, suspended, insoluble material in the NMR tube can also lead to poor resolution. Ensure your sample is fully dissolved and filtered if necessary.
Q4: What are the characteristic peaks I should look for in the IR and NMR spectra of pure 5,5-dimethylpyrrolidine-2,4-dione?
A4:
-
IR Spectroscopy: You should expect to see strong carbonyl (C=O) stretching frequencies, typically in the range of 1700-1750 cm⁻¹ for the dione functionality. An N-H stretch will also be present around 3200-3400 cm⁻¹[4].
-
¹H NMR Spectroscopy: The spectrum will be relatively simple. You will see a singlet for the two methyl groups (6H) and a singlet for the methylene group (2H) in the pyrrolidine ring. The N-H proton will appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
-
¹³C NMR Spectroscopy: Expect to see signals for the two carbonyl carbons, the quaternary carbon bearing the methyl groups, the methylene carbon, and the methyl carbons[5][6].
III. Troubleshooting Guide: Purification Techniques
This section provides a detailed guide to the two primary methods for purifying 5,5-dimethylpyrrolidine-2,4-dione: recrystallization and column chromatography.
A. Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.
Workflow for Recrystallization:
Caption: A general workflow for the recrystallization of 5,5-dimethylpyrrolidine-2,4-dione.
Troubleshooting Recrystallization:
| Problem | Possible Cause | Solution |
| Compound does not dissolve, even when hot. | The solvent is too non-polar for your compound. | Choose a more polar solvent. A good starting point is a solvent with similar functional groups to your molecule[7]. For a dione, consider acetone, ethyl acetate, or ethanol. |
| Compound "oils out" instead of crystallizing. | The boiling point of the solvent is too high, or the solution is too concentrated. Impurities are preventing crystallization. | Use a lower-boiling solvent. Dilute the solution with more hot solvent. If impurities are suspected, purify by column chromatography first. |
| No crystals form upon cooling. | The solution is not saturated. The compound is too soluble in the chosen solvent even at low temperatures. | Evaporate some of the solvent to increase the concentration and try cooling again. Try a different solvent in which the compound is less soluble at room temperature. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal[8]. |
| Low recovery of the purified product. | The compound has significant solubility in the cold solvent. Too much solvent was used initially. Premature crystallization during hot filtration. | Choose a solvent in which your compound is less soluble at low temperatures. Use the minimum amount of hot solvent necessary for dissolution. Ensure the filtration apparatus is pre-heated before hot filtration[8]. |
| Product is still impure after recrystallization. | The chosen solvent does not effectively differentiate between the product and the impurity. The cooling was too rapid, trapping impurities. | Try a different recrystallization solvent or a solvent-pair system (e.g., ethyl acetate/hexanes)[7]. Allow the solution to cool slowly to room temperature before placing it in an ice bath[8]. |
Recommended Recrystallization Solvents:
Based on the structure of 5,5-dimethylpyrrolidine-2,4-dione, the following solvents and solvent systems are good starting points for recrystallization trials:
-
Single Solvents:
-
Ethyl acetate
-
Acetone
-
Ethanol
-
Water (if the compound shows some solubility at high temperatures)[7]
-
-
Solvent Pairs:
-
Ethyl acetate / Hexanes
-
Acetone / Hexanes
-
Dichloromethane / Pentane[9]
-
B. Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent).
Workflow for Column Chromatography:
Caption: A general workflow for the purification of 5,5-dimethylpyrrolidine-2,4-dione by column chromatography.
Troubleshooting Column Chromatography:
| Problem | Possible Cause | Solution |
| Poor separation of spots on TLC. | The eluent system is not optimal. | Adjust the polarity of the eluent. For silica gel (a polar stationary phase), increasing the polarity of the eluent (e.g., adding more ethyl acetate to a hexanes/ethyl acetate mixture) will move all compounds further up the plate. The goal is to have the desired compound with an Rf value of approximately 0.3-0.4 for good separation on a column. |
| The compound is not moving from the baseline. | The eluent is too non-polar. | Increase the polarity of the eluent system. |
| All compounds run at the solvent front. | The eluent is too polar. | Decrease the polarity of the eluent system. |
| Streaking of spots on the TLC plate. | The compound is too polar for the eluent, or it is acidic/basic. The sample is overloaded. | Add a small amount of a modifying solvent to the eluent (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds). Spot a more dilute sample on the TLC plate. |
| Cracked or channeled column packing. | The column was not packed properly. | Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. |
| Low recovery from the column. | The compound is irreversibly adsorbed to the silica gel. The compound is volatile and was lost during solvent evaporation. | If the compound is very polar, consider using a different stationary phase like alumina. Use gentle heating and reduced pressure for solvent removal[10]. |
Recommended Column Chromatography Conditions:
-
Stationary Phase: Silica gel (230-400 mesh) is a good starting point.
-
Mobile Phase (Eluent): A gradient or isocratic system of hexanes and ethyl acetate is commonly effective for compounds of moderate polarity[11][12]. Start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity based on TLC analysis.
IV. Purity Assessment
After purification, it is crucial to assess the purity of your 5,5-dimethylpyrrolidine-2,4-dione.
-
Melting Point: A sharp melting point close to the literature value is a good indicator of high purity.
-
NMR Spectroscopy: A clean ¹H and ¹³C NMR spectrum, free of impurity peaks, is a primary method for confirming purity and structure.
-
Mass Spectrometry: This will confirm the molecular weight of your compound. The predicted monoisotopic mass is 127.06333 Da[1].
-
Elemental Analysis: For a definitive confirmation of purity, elemental analysis should show a close correlation between the calculated and found percentages of carbon, hydrogen, and nitrogen.
By following this guide and understanding the principles behind each step, you will be well-equipped to overcome the challenges of purifying 5,5-dimethylpyrrolidine-2,4-dione and obtain a high-purity product for your research.
V. References
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
NP-MRD. 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0291765). [Link]
-
The Royal Society of Chemistry. Supplementary Information. [Link]
-
Supporting Information. [Link]
-
S 1 Supplementary Material General 1H NMR and 13C NMR Spectra were recorded on Bruker DPX 400 or 500 spectrometer in deuterium c - AWS. [Link]
-
NP-MRD. 1H NMR Spectrum (1D, 600 MHz, H2O, predicted) (NP0215548). [Link]
-
Journal of Applicable Chemistry. An efficient one-pot synthesis of C2-sy. [Link]
-
ResearchGate. Traceless solid-phase synthesis of pyrrolidine-2,4-dione. Reagents and... [Link]
-
Reddit. Recrystallization with two solvents. [Link]
-
PubMed. Synthesis and Purification of 5,5-dimethyl-1-pyrroline-N-oxide for Biological Applications. [Link]
-
SIELC Technologies. Separation of 5,5-Dimethylhexane-2,4-dione on Newcrom R1 HPLC column. [Link]
-
PubChemLite. 5,5-dimethylpyrrolidine-2,4-dione (C6H9NO2). [Link]
-
NP-MRD. 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0143450). [Link]
-
The Royal Society of Chemistry. Supporting Information for. [Link]
-
Organic Syntheses. 2,2-Dichloro-1,3-dicyclohexylimidazolidine-4,5-dione. [Link]
-
PubMed. Synthesis of some 3-substituted 1,5-diphenylpyrrolidine-2,4-diones as potential antimicrobial, anti-HIV-1 and antineoplastic agents. [Link]
-
NIST WebBook. 2,4-Imidazolidinedione, 5,5-dimethyl-. [Link]
-
PubChem. 5,5-Dimethylpyrrolidin-2-one | C6H11NO | CID 11126210. [Link]
-
ResearchGate. Which solvents should I use to recrystalize P-anisidine and DNP individually? [Link]
-
PubChem. 5,5-Dimethylhexane-2,4-dione | C8H14O2 | CID 81741. [Link]
-
GovInfo. EPA/NIH Mass Spectral Data Base. [Link]
-
Google Patents. WO2015173764A1 - Pyrrolidine-2,5-dione derivatives, pharmaceutical compositions and methods for use as ido1 inhibitors.
-
NIST WebBook. 2,4-Hexanedione, 5,5-dimethyl-. [Link]
-
ResearchGate. Infrared spectrum of 1-(2-aminoethyl) pyrrolidine-2,5-dione. [Link]
-
bepls. Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione. [Link]
-
NIST WebBook. 1,3-Cyclohexanedione, 5,5-dimethyl-. [Link]
-
Organic Syntheses. 3-methylpentane-2,4-dione. [Link]
-
ResearchGate. FT-IR spectra of (a) 2,5-dihydroxy-P-benzoquinone and its complexes... [Link]
Sources
- 1. PubChemLite - 5,5-dimethylpyrrolidine-2,4-dione (C6H9NO2) [pubchemlite.lcsb.uni.lu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. 3-(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione(16228-00-5) 13C NMR [m.chemicalbook.com]
- 6. NP-MRD: 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0143450) [np-mrd.org]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. rsc.org [rsc.org]
- 12. rsc.org [rsc.org]
Technical Support Center: Optimization of Anticonvulsant Screening Assays
Welcome to the Technical Support Center for Anticonvulsant Screening Assays. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting guides, and frequently asked questions (FAQs) for the effective screening of anticonvulsant compounds and their analogs. Our goal is to empower you with the knowledge to overcome common experimental hurdles and ensure the generation of robust and reliable data.
Section 1: In Vivo Screening Models - Troubleshooting and FAQs
The initial identification of novel antiseizure drugs (ASDs) has heavily relied on in vivo screening in various rodent seizure and epilepsy models since 1937.[1] This section addresses common issues encountered when using these established models.
Maximal Electroshock (MES) Seizure Model
The MES test is a cornerstone for identifying compounds effective against generalized tonic-clonic seizures.[1][2][3] However, its successful implementation is dependent on several critical parameters.[2][3]
Frequently Asked Questions (FAQs):
-
Q1: What are the most critical factors influencing the outcome of the MES test?
-
A1: Several factors can significantly impact the results of an MES test. These include laboratory conditions (e.g., temperature, lighting), the vehicle used for drug administration and its formulation, the time between drug administration and the test, and the duration and site of the electrical stimulation.[2][3][4] Consistent and standardized procedures are paramount for reproducible data.
-
-
Q2: My results show high variability between animals in the same treatment group. What could be the cause?
-
A2: High variability can stem from inconsistent electrode placement, leading to different current densities reaching the brain.[4] Corneal stimulation, for instance, produces a different current path than transauricular stimulation.[4] Ensure that the electrodes are applied consistently for every animal. Additionally, subtle differences in animal handling and stress levels can contribute to variability.
-
-
Q3: I am not observing the expected tonic hindlimb extension in my control animals. What should I check?
-
A3: First, verify the calibration and output of your electroconvulsometer. The stimulus parameters (current, frequency, duration) must be appropriate for the species and strain of the animal being tested.[2] Ensure proper contact of the electrodes with the cornea, often facilitated by a drop of saline or anesthetic.[5] If the issue persists, consider the age and weight of the animals, as these can influence the seizure threshold.
-
-
Q4: Can the MES model be used for screening drugs against all types of seizures?
-
A4: The MES model is primarily predictive for generalized tonic-clonic seizures.[1] It is less effective for identifying drugs that treat absence seizures or certain types of focal seizures.[6] For a broader screening approach, it is often used in conjunction with other models like the pentylenetetrazole (PTZ) test.[7][8]
-
Pentylenetetrazole (PTZ)-Induced Seizure Model
The PTZ model is a widely used preclinical assay for evaluating potential anticonvulsant drugs, particularly those that may be effective against myoclonic and absence seizures.[1][7] PTZ acts as a GABA-A receptor antagonist to induce seizures.[7][9]
Troubleshooting Guide:
| Problem | Potential Cause | Recommended Solution |
| High mortality rate in the chronic PTZ kindling model. | The dose of PTZ may be too high for the specific strain or age of the animals. Inconsistent intraperitoneal (IP) injection technique can also lead to variable absorption and toxicity.[10] | Start with a lower sub-convulsive dose (e.g., 35 mg/kg for rats) and carefully monitor the animals.[10] Ensure proper and consistent IP injection technique. Consider using animals with minimal weight variation.[10] |
| Failure to achieve kindling (no progression to Racine stage 4 or 5 seizures). | The PTZ dose may be too low, or the interval between injections is too long. | Gradually increase the sub-convulsive dose if animals are not showing a kindling response.[10] A common protocol involves injections three times a week.[10] |
| Inconsistent seizure latency and severity. | This can be due to variations in animal fasting status, time of day for injections, or the PTZ solution's stability. | Fast animals for a consistent period before PTZ administration.[7] Conduct experiments at the same time each day to minimize circadian rhythm effects. Prepare fresh PTZ solutions regularly. |
Experimental Workflow: PTZ-Induced Seizure Model
Caption: High-throughput screening workflow using the zebrafish PTZ model.
In Vitro Electrophysiology
Patch-clamp electrophysiology on cultured neurons or brain slices allows for the direct assessment of a compound's effect on ion channels and synaptic transmission.
Frequently Asked Questions (FAQs):
-
Q1: My brain slices are not viable for recording after preparation.
-
A1: This is a common issue. Ensure that the slicing solution is ice-cold and continuously bubbled with carbogen (95% O2, 5% CO2). Use a high-quality vibratome with a sharp blade and a slow cutting speed to minimize tissue damage. The recovery chamber should also be properly oxygenated and maintained at the correct temperature.
-
-
Q2: I am having trouble getting a stable giga-seal in my patch-clamp recordings.
-
A2: A stable giga-seal is crucial for high-quality recordings. Ensure your recording pipette has a smooth tip and the appropriate resistance (typically 3-7 MΩ). Apply gentle positive pressure as you approach the cell and release it just before forming the seal. The health of the neurons is also critical; ensure your cell culture or slice preparation protocols are optimized.
-
-
Q3: How can I be sure that the observed effects are not due to solvent toxicity?
-
A3: Always include a vehicle control group in your experiments. The final concentration of the solvent (e.g., DMSO) should be kept to a minimum (typically <0.1%) and be consistent across all experimental groups.
-
Section 3: Data Interpretation and Assay Validation
Quantitative Data Summary: Comparison of Common In Vivo Models
| Model | Seizure Type Modeled | Advantages | Disadvantages |
| Maximal Electroshock (MES) | Generalized tonic-clonic [1] | High throughput, good for initial screening [4] | Not predictive for all seizure types [6] |
| Pentylenetetrazole (PTZ) | Myoclonic, absence [7] | Differentiates compounds from MES, good for GABAergic mechanisms [7][9] | Can have higher mortality in chronic models [10] |
| 6 Hz | Therapy-resistant focal [6] | Identifies compounds with novel mechanisms [6] | Can be inconsistent in older animals [5] |
| Kindling | Focal with secondary generalization [1] | Models chronic epilepsy and drug resistance [1] | Low throughput, time-consuming |
Section 4: Protocols
Protocol 1: Maximal Electroshock (MES) Seizure Test in Mice
-
Animal Preparation: Acclimatize male ICR mice (20-25 g) for at least 3 days with free access to food and water.
-
Drug Administration: Administer the test compound or vehicle (e.g., 0.9% saline) intraperitoneally (i.p.).
-
Pre-treatment Time: Wait for the appropriate time for the drug to reach its peak effect (e.g., 30-60 minutes).
-
Stimulation: Apply a drop of saline to the eyes. Deliver a 50 mA alternating current for 0.2 seconds via corneal electrodes using an electroconvulsometer.
-
Observation: Observe the animal for the presence or absence of tonic hindlimb extension. The absence of this sign indicates protection.
Protocol 2: PTZ-Induced Seizure Test in Mice
-
Animal Preparation: Acclimatize male Swiss albino mice (18-22 g) as described above.
-
Drug Administration: Administer the test compound or vehicle i.p.
-
Pre-treatment Time: Wait for the appropriate pre-treatment time.
-
PTZ Injection: Administer a convulsant dose of PTZ (e.g., 85 mg/kg, i.p.).
-
Observation: Immediately place the mouse in an observation chamber and record the latency to the first clonic convulsion and the presence of tonic seizures for 30 minutes.
References
- Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PubMed Central. (n.d.).
-
The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. - SciSpace. (n.d.). Retrieved January 11, 2026, from [Link]
-
Protocol for 6 Hz Corneal Stimulation in Rodents for Refractory Seizures - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]
-
The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs - PubMed. (n.d.). Retrieved January 11, 2026, from [Link]
-
Modelling epilepsy in the mouse: challenges and solutions - PMC - NIH. (n.d.). Retrieved January 11, 2026, from [Link]
-
In vitro testing for the diagnosis of anticonvulsant hypersensitivity syndrome: a systematic review - PubMed. (n.d.). Retrieved January 11, 2026, from [Link]
-
Identification of compounds with anti-convulsant properties in a zebrafish model of epileptic seizures - Company of Biologists journals. (n.d.). Retrieved January 11, 2026, from [Link]
-
Animal models of epilepsy: use and limitations - PMC - PubMed Central. (n.d.). Retrieved January 11, 2026, from [Link]
-
6-Hz Psychomotor Seizure Model | Melior Discovery. (n.d.). Retrieved January 11, 2026, from [Link]
-
A zebrafish-centric approach to antiepileptic drug development - PMC - PubMed Central. (n.d.). Retrieved January 11, 2026, from [Link]
-
(PDF) The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]
-
Screening of conventional anticonvulsants in a genetic mouse model of epilepsy. (n.d.). Retrieved January 11, 2026, from [Link]
-
In Vitro Assessment of the Effect of Antiepileptic Drugs on Expression and Function of ABC Transporters and Their Interactions with ABCC2 - NIH. (n.d.). Retrieved January 11, 2026, from [Link]
-
Development and Pharmacological Characterization of the Rat 6 Hz Model of Partial Seizures - NIH. (n.d.). Retrieved January 11, 2026, from [Link]
-
Pentylenetetrazol Induced Seizure (PTZ) Model - Melior Discovery. (n.d.). Retrieved January 11, 2026, from [Link]
-
A Zebrafish-Based Platform for High-Throughput Epilepsy Modeling and Drug Screening in F0 - MDPI. (n.d.). Retrieved January 11, 2026, from [Link]
-
PTZ-Induced Epilepsy Model in Mice - JoVE Journal. (n.d.). Retrieved January 11, 2026, from [Link]
-
A successful virtual screening application: Prediction of anticonvulsant activity in MES test of widely used pharmaceutical and food preservatives methylparaben and propylparaben | Request PDF - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]
-
Maximal Electroshock Seizure Model | Melior Discovery. (n.d.). Retrieved January 11, 2026, from [Link]
-
Experiment 10: To study PTZ induced convulsions in mice - YouTube. (2024, January 19). Retrieved January 11, 2026, from [Link]
-
Zebrafish disease models in drug discovery: from preclinical modelling to clinical trials - PMC - PubMed Central. (n.d.). Retrieved January 11, 2026, from [Link]
-
Pentylenetetrazole-Induced Kindling Mouse Model - PMC - NIH. (n.d.). Retrieved January 11, 2026, from [Link]
-
Innovative Epilepsy Modeling with Zebrafish | ZeClinics CRO. (2022, May 11). Retrieved January 11, 2026, from [Link]
-
Animal Models of Drug-Resistant Epilepsy as Tools for Deciphering the Cellular and Molecular Mechanisms of Pharmacoresistance and Discovering More Effective Treatments - MDPI. (n.d.). Retrieved January 11, 2026, from [Link]
-
Screening of conventional anticonvulsants in a genetic mouse model of epilepsy - PMC. (n.d.). Retrieved January 11, 2026, from [Link]
-
I have problem in my PTZ chronic model! ? | ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]
-
In vitro human ion channel assays predictive of drug-induced seizure - Oxford Academic. (n.d.). Retrieved January 11, 2026, from [Link]
-
Seizures elicited by transcorneal 6 Hz stimulation in developing rats - Research journals - PLOS. (n.d.). Retrieved January 11, 2026, from [Link]
-
6-Hz-Seizure-Model-in-Immature-Rats - American Epilepsy Society. (n.d.). Retrieved January 11, 2026, from [Link]
-
Staged anticonvulsant screening for chronic epilepsy - PMC - NIH. (n.d.). Retrieved January 11, 2026, from [Link]
-
Screening models of antiepileptic and nootropic drugs | PPTX - Slideshare. (n.d.). Retrieved January 11, 2026, from [Link]
-
Challenges and Opportunities in Enabling High-Throughput, Miniaturized High Content Screening - PubMed. (n.d.). Retrieved January 11, 2026, from [Link]
-
Challenges and Opportunities in High Throughput Screening: Implications for New Technologies - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]
-
Journal of Advanced Zoology In-Vitro and In-Vivo Pharmacological Screening Models for Antiepileptic Drugs -An Overview - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]
-
Animal Models of Epilepsy: A Phenotype-oriented Review - Aging and disease. (n.d.). Retrieved January 11, 2026, from [Link]
-
Challenges and Opportunities in Enabling High-Throughput, Miniaturized High Content Screening | Springer Nature Experiments. (n.d.). Retrieved January 11, 2026, from [Link]
-
The Current Approach of the Epilepsy Therapy Screening Program Contract Site for Identifying Improved Therapies for the Treatment of Pharmacoresistant Seizures in Epilepsy - NIH. (n.d.). Retrieved January 11, 2026, from [Link]
-
METHODS AND CONSIDERATIONS FOR EXPERIMENTAL EVALUATION OF ANTIEPILEPTIC DRUGS. (n.d.). Retrieved January 11, 2026, from [Link]
-
On-Demand Seizures Facilitate Rapid Screening of Therapeutics for Epilepsy - PMC - NIH. (n.d.). Retrieved January 11, 2026, from [Link]
-
Screening of conventional anticonvulsants in a genetic mouse model of epilepsy. (n.d.). Retrieved January 11, 2026, from [Link]
-
Pre clinical screening of anti epileptic drugs | PPTX - Slideshare. (n.d.). Retrieved January 11, 2026, from [Link]
-
Screening Methods for the Evaluation of Antiepileptic Drugs | Request PDF - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]
-
Determination of Lamotrigine in Pharmaceutical Preparations by Adsorptive Stripping Voltammetry Using Screen Printed Electrodes - PMC - PubMed Central. (n.d.). Retrieved January 11, 2026, from [Link]
-
High-throughput screening-driven lead discovery: Meeting the challenges of finding new therapeutics - University of Texas Southwestern Medical Center. (n.d.). Retrieved January 11, 2026, from [Link]
Sources
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- 2. (PDF) The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. (2009) | Margarida Castel-Branco | 200 Citations [scispace.com]
- 3. The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 6-Hz-Seizure-Model-in-Immature-Rats [aesnet.org]
- 6. researchgate.net [researchgate.net]
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- 8. meliordiscovery.com [meliordiscovery.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
dealing with unexpected results in the synthesis of its derivatives
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Benzimidazole Synthesis. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into overcoming common and unexpected challenges in the synthesis of benzimidazole derivatives. This vital class of heterocyclic compounds forms the backbone of numerous pharmaceuticals, and mastering their synthesis is crucial for advancing drug discovery projects.[1][2][3]
This center moves beyond simple protocols to explain the causality behind experimental outcomes, empowering you to troubleshoot effectively and optimize your synthetic routes.
Troubleshooting Guide: Addressing Unexpected Results
This section is structured in a question-and-answer format to directly address the specific, frustrating issues that can arise during the synthesis of benzimidazole derivatives via the common condensation of an o-phenylenediamine with a carboxylic acid or aldehyde.
Issue 1: Low or No Yield of the Desired Benzimidazole
Q: My reaction yield is consistently low (<20%), or I am primarily recovering unreacted starting materials. What are the likely causes and how can I fix this?
A: This is one of the most common frustrations in benzimidazole synthesis. The root cause often lies in suboptimal reaction conditions, the purity of your reagents, or inherent properties of your chosen substrates. Classical methods like the Phillips-Ladenburg (using carboxylic acids) and Weidenhagen (using aldehydes) reactions often require high temperatures, which can lead to degradation if not properly controlled.[4][5][6]
Initial Diagnosis & Causality
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical. For example, a solvent-free reaction of 1,2-phenylenediamine with benzaldehyde at room temperature might only yield 20% of the product.[4] Switching to an appropriate solvent can dramatically improve this.[4]
-
Inactive or Inappropriate Catalyst: Many modern benzimidazole syntheses rely on a catalyst to proceed efficiently under milder conditions.[7] The absence of a catalyst, or the use of an inappropriate one, can result in very low conversion.[4] The cyclization step, in particular, is often acid-catalyzed.[8]
-
Poor Reagent Purity: o-Phenylenediamines are notoriously susceptible to oxidation, which can introduce colored impurities and inhibit the reaction.[9] The purity of your aldehyde or carboxylic acid is equally important.
-
Substrate Electronic Effects & Steric Hindrance: The electronic nature of substituents on your starting materials significantly impacts reactivity. Electron-withdrawing groups on an aromatic aldehyde can sometimes increase product yields, while bulky groups near the reacting centers can hinder the necessary bond formations.[4][10]
Troubleshooting Workflow
The following workflow provides a systematic approach to diagnosing and resolving low-yield issues.
Sources
- 1. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]
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Technical Support Center: Enhancing the Stability of 5,5-Dimethylpyrrolidine-2,4-dione in Assay Solutions
Welcome to the technical support guide for 5,5-Dimethylpyrrolidine-2,4-dione. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experimental assays. The inherent reactivity of the dione ring structure can present stability challenges in aqueous solutions, leading to variability in experimental results. This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you ensure the integrity of your compound and the reliability of your data.
Section 1: Understanding the Instability of 5,5-Dimethylpyrrolidine-2,4-dione
This section addresses the fundamental chemical properties of the compound and the mechanisms behind its degradation in common assay environments.
Q1: What is 5,5-Dimethylpyrrolidine-2,4-dione and why is its stability a concern in assays?
5,5-Dimethylpyrrolidine-2,4-dione is a heterocyclic compound featuring a five-membered ring containing nitrogen, known as a lactam, and two ketone groups.[1][2] Its structure is analogous to succinimide, a chemical motif widely used in bioconjugation and drug design. The primary concern for researchers is the susceptibility of the cyclic dione structure to hydrolysis, a chemical reaction where water breaks down the molecule.[3][4] This degradation alters the compound's structure, leading to a loss of its intended biological activity and compromising the accuracy and reproducibility of assay results.
Q2: What is the primary degradation pathway for this compound in aqueous solutions?
The principal degradation route is the hydrolytic cleavage of the amide bond within the pyrrolidine ring. This reaction is typically accelerated under neutral to basic pH conditions, where hydroxide ions act as a potent nucleophile, attacking one of the carbonyl carbons. This leads to the opening of the ring and the formation of a carboxylate-containing linear amide. This process is irreversible and results in a structurally and functionally distinct molecule.
Caption: Hydrolytic degradation of the dione ring.
Q3: Which experimental factors have the greatest impact on the stability of 5,5-Dimethylpyrrolidine-2,4-dione?
Several factors can significantly accelerate the degradation of the compound. Understanding and controlling these variables is crucial for maintaining its stability during an assay. The rate of hydrolysis is influenced by pH, temperature, buffer composition, and incubation time.[5][6][7]
| Factor | Impact on Stability | Recommended Best Practice | Rationale |
| pH | High Impact: Stability significantly decreases at pH > 7. | Maintain assay pH in a slightly acidic range (pH 5.0 - 6.5) . | The succinimide ring and related structures are more stable under slightly acidic conditions, which minimize the concentration of hydroxide ions that catalyze hydrolysis.[5] |
| Temperature | High Impact: Higher temperatures accelerate the rate of hydrolysis. | Conduct assays at the lowest feasible temperature. For storage, use ≤ -20°C. | Chemical reaction rates, including hydrolysis, generally increase with temperature. Storing the compound at low temperatures minimizes degradation over time.[7][8] |
| Buffer Composition | Moderate Impact: Nucleophilic buffer species can increase degradation. | Avoid buffers with primary amines (e.g., Tris) if possible. Prefer buffers like MES, citrate, or phosphate. | Nucleophilic species in the buffer can directly attack the carbonyl carbons, accelerating ring cleavage. |
| Incubation Time | High Impact: The extent of degradation is proportional to the time in aqueous solution. | Minimize the incubation time of the compound in the final aqueous assay buffer. | The longer the compound is exposed to destabilizing conditions, the greater the fraction that will degrade. |
Section 2: Troubleshooting Guide & Proactive Solutions
This section provides a logical framework for diagnosing stability issues and implementing best practices to prevent them.
Q4: My assay results are inconsistent or show a decreasing signal over time. Could compound instability be the cause?
Yes, these are classic symptoms of compound instability. If you observe significant signal drift during a single experiment or poor reproducibility between experiments run on different days, compound degradation should be a primary suspect. Use the following workflow to diagnose the issue.
Caption: Workflow for diagnosing compound instability.
Q5: How should I prepare and store stock solutions of 5,5-Dimethylpyrrolidine-2,4-dione?
Proper preparation and storage of high-concentration stock solutions are critical for long-term viability.
-
Solvent Selection: Prepare stock solutions in an anhydrous aprotic organic solvent such as dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Avoid using aqueous buffers for long-term storage.
-
Storage Conditions: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C in tightly sealed vials, preferably with a desiccant to protect from moisture.
-
Quality Control: Periodically check the purity of a stock aliquot using an analytical method like HPLC-UV to ensure it has not degraded over time.
Q6: What is the optimal pH for my aqueous assay buffer to maximize stability?
Based on extensive studies of similar succinimide-containing molecules, a slightly acidic pH range of 5.0 to 6.5 is recommended to maximize stability in aqueous solutions.[5] In this pH range, the rate of hydroxide-catalyzed hydrolysis is significantly reduced. If your assay biology permits, adjusting the buffer to this range is one of the most effective stabilizing strategies.
Section 3: Essential Protocols for Stability Assessment
To ensure the integrity of your results, it is crucial to experimentally validate the stability of 5,5-Dimethylpyrrolidine-2,4-dione under your specific assay conditions.
Protocol 1: pH-Dependent Stability Profiling via HPLC-UV
This protocol allows you to quantify the stability of your compound across a range of pH values.
Objective: To determine the optimal pH for your assay buffer that minimizes compound degradation.
Methodology:
-
Buffer Preparation: Prepare a set of buffers covering a pH range (e.g., pH 5.0, 6.0, 7.4, and 8.0). Common buffer systems include citrate for pH 5-6 and phosphate for pH 6-8.
-
Sample Preparation: Spike 5,5-Dimethylpyrrolidine-2,4-dione from a DMSO stock into each buffer to reach the final assay concentration. The final DMSO concentration should be kept constant across all samples (e.g., <1%).
-
Time Zero (T=0) Measurement: Immediately after adding the compound to the buffer, inject an aliquot into an HPLC-UV system to determine the initial peak area, which represents 100% of the intact compound.
-
Incubation: Incubate the remaining samples at your intended assay temperature (e.g., 25°C or 37°C).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, and 8 hours), inject another aliquot from each pH sample into the HPLC.
-
Data Analysis: For each sample, calculate the percentage of the remaining compound at each time point relative to its T=0 peak area. Plot the percent remaining versus time for each pH value to determine the degradation kinetics.
Section 4: Frequently Asked Questions (FAQs)
Q7: Can I use stabilizing agents or excipients in my assay buffer?
The use of additives can sometimes enhance stability, but they must be carefully validated.[9][10]
-
Carrier Proteins: Additives like Bovine Serum Albumin (BSA) can sometimes stabilize small molecules by reducing their non-specific binding to plasticware, but they are unlikely to prevent hydrolysis.[11]
-
Co-solvents: Increasing the percentage of an organic co-solvent like DMSO or glycerol in the final assay buffer can decrease the water activity and slow hydrolysis, but this must be compatible with your biological system (e.g., enzyme or cell).
Q8: How quickly should I use the compound after diluting it into the final aqueous assay buffer?
You should perform the assay measurement as quickly as possible after the final dilution. It is highly recommended to prepare the final dilution plate or tubes immediately before starting the assay. Avoid pre-diluting the compound and letting it sit in aqueous buffer for extended periods before use.
Q9: My compound is part of a larger molecule, such as a linker in an antibody-drug conjugate (ADC). Do these stability principles still apply?
Absolutely. While the broader molecular structure can influence the local chemical environment, the core pyrrolidine-dione ring remains susceptible to hydrolysis.[12] In fact, the stability of such linkers is a critical quality attribute in the development of ADCs, and the same principles of pH, temperature, and buffer control are essential for maintaining their integrity.[8][12]
References
-
Comparison of the in vitro and in vivo stability of a succinimide intermediate observed on a therapeutic IgG1 molecule. National Institutes of Health (NIH). [Link]
-
Forms of cyclohexane-1,2-dione in aqueous solution (2, 36). ResearchGate. [Link]
-
Unexpected functional implication of a stable succinimide in the structural stability of Methanocaldococcus jannaschii glutaminase. National Institutes of Health (NIH). [Link]
-
Strategies for Assay Selection and for the Development of Robust Biochemical Assays. National Center for Advancing Translational Sciences (NCATS) NIH. [Link]
-
Comparison of the in vitro and in vivo stability of a succinimide intermediate observed on a therapeutic IgG1 molecule. PubMed. [Link]
-
Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. National Institutes of Health (NIH). [Link]
-
Cooperativity basis for small-molecule stabilization of protein–protein interactions. Royal Society of Chemistry (RSC) Publishing. [Link]
-
Scientists uncover key stabilizing role of small molecules. EurekAlert!. [Link]
-
Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates. Royal Society of Chemistry (RSC) Publishing. [Link]
-
Cooperativity basis for small-molecule stabilization of protein–protein interactions. National Institutes of Health (NIH). [Link]
-
Discovery of Small-Molecule Stabilizers of 14-3-3 Protein–Protein Interactions via Dynamic Combinatorial Chemistry. ACS Publications. [Link]
-
5,5-DIMETHYLPYRROLIDINE-2,4-DIONE | CAS 89464-41-5. Matrix Fine Chemicals. [Link]
-
Facile Diastereoselective Synthesis of Dihydroxyadipic Acid and Dihydroxyadipic Dilactone by Catalytic Reduction of Biosourced 3‑Hydroxy-2-Pyrone-6-Carboxylic Acid. National Institutes of Health (NIH). [Link]
-
5,5-Dimethyl-3-(2-pyrrolidin-1-ylethyl)imidazolidine-2,4-dione. PubChem. [Link]
-
5,5-Dimethylpyrrolidin-2-one | C6H11NO | CID 11126210. PubChem. [Link]
-
Hydrolysis and Dehydration Synthesis Reactions. YouTube. [Link]
-
Solvent effects in the acid-catalysed hydrolysis of ω-diazoacetophenones in aqueous dioxan. Journal of the Chemical Society B: Physical Organic (RSC Publishing). [Link]
-
Organic reactions: Hydrolysis. Monash University. [Link]
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- 6. Unexpected functional implication of a stable succinimide in the structural stability of Methanocaldococcus jannaschii glutaminase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Method Development for the Analysis of 5,5-Dimethylpyrrolidine-2,4-dione in Complex Mixtures
Welcome to the technical support center for the analysis of 5,5-Dimethylpyrrolidine-2,4-dione. As a small, polar, cyclic imide, this analyte presents unique challenges, particularly when being quantified in complex biological or environmental matrices. This guide is structured to provide practical, field-proven insights and troubleshooting solutions in a direct question-and-answer format. Our goal is to empower you to develop robust, accurate, and reliable analytical methods.
Part 1: Foundational Knowledge & Method Selection (FAQs)
This section addresses the most common initial questions researchers face when beginning method development for 5,5-Dimethylpyrrolidine-2,4-dione.
Q1: What are the key physicochemical properties of 5,5-Dimethylpyrrolidine-2,4-dione that I need to consider?
Answer: Understanding the analyte's properties is the bedrock of successful method development. 5,5-Dimethylpyrrolidine-2,4-dione (CAS 89464-41-5) is a relatively small molecule (M.W. 127.14 g/mol ) with the formula C₆H₉NO₂[1][2]. The most critical characteristics influencing its analysis are:
-
Polarity: The presence of two ketone groups and a secondary amide (lactam) makes it a polar compound. This is the primary driver for chromatographic challenges, as it will be poorly retained on traditional C18 reversed-phase columns[3].
-
Potential for Instability: The cyclic imide structure is analogous to succinimide, which is known to be susceptible to hydrolysis, especially under basic pH conditions[4][5][6]. This potential instability must be evaluated throughout the entire analytical process, from sample collection to final analysis[7][8].
-
Volatility: While it has some volatility, it may not be suitable for direct Gas Chromatography (GC) analysis without derivatization due to its polarity and hydrogen bonding capability[9].
Q2: Which primary analytical technique do you recommend for quantifying this compound in a complex matrix like plasma or a food homogenate?
Answer: For both sensitivity and selectivity in complex matrices, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is unequivocally the recommended technique.
-
Expertise & Causality: Complex samples contain numerous endogenous compounds that can interfere with the analysis[10]. HPLC with UV detection often lacks the required selectivity. GC-MS is a powerful tool for cyclic imides but would likely require a derivatization step to increase volatility and thermal stability, adding complexity and potential variability[11][12]. LC-MS/MS provides exceptional selectivity through Multiple Reaction Monitoring (MRM), where a specific precursor ion is isolated and fragmented to produce a specific product ion. This process filters out a vast majority of matrix interferences, allowing for reliable quantification even at very low levels[13].
Q3: I'm seeing my analyte elute in the solvent front on my C18 column. What's happening and how do I fix it?
Answer: This is a classic issue when analyzing polar compounds with traditional reversed-phase (RP) chromatography[14]. The nonpolar C18 stationary phase has little affinity for your polar analyte, so it travels with the highly aqueous mobile phase and elutes without retention.
Here is a decision-making workflow to address this:
Caption: Decision tree for improving chromatographic retention.
Trustworthiness: Before abandoning reversed-phase, ensure your column is designed for highly aqueous mobile phases to avoid "phase collapse," a phenomenon where the C18 ligands fold on themselves in the absence of sufficient organic solvent, leading to drastic and irreversible retention time shifts[15]. However, for a truly robust method, switching to a more appropriate stationary phase like HILIC is often the most effective long-term solution[3].
Part 2: Sample Preparation Troubleshooting
Effective sample preparation is critical to minimize matrix effects, improve sensitivity, and protect your analytical column and mass spectrometer[16][17].
Q4: What is the best starting point for sample preparation for a complex biological fluid like serum or plasma?
Answer: The choice depends on your required limit of quantification (LOQ) and the cleanliness of the final extract needed.
| Technique | Principle | Pros | Cons | Best For |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) or acid to precipitate proteins. | Fast, simple, inexpensive, high recovery. | "Dirty" extract, high risk of matrix effects, potential for analyte to co-precipitate. | High-throughput screening, high concentration samples. |
| Liquid-Liquid Extraction (LLE) | Partitioning the analyte between two immiscible liquid phases. | Cleaner extract than PPT, can concentrate the analyte. | More labor-intensive, requires solvent optimization, can be difficult to automate. | Removing highly water-soluble interferences (salts). |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while matrix components are washed away. | Cleanest extracts, high concentration factor, highly selective. | Most expensive, requires significant method development. | Low LOQs, methods requiring highest precision and accuracy. |
Expertise & Experience: For 5,5-Dimethylpyrrolidine-2,4-dione, a polar molecule, a simple protein precipitation is a good first step. However, due to its polarity, it will remain in the aqueous/organic supernatant along with many other polar matrix components (like phospholipids), which are notorious for causing ion suppression in the MS source[10][18]. Therefore, if you encounter significant matrix effects with PPT, we recommend developing an SPE method. A mixed-mode or polar-enhanced sorbent would be an excellent starting point.
Q5: I am working with a solid matrix (e.g., tissue, food). What extraction technique should I use?
Answer: For solid samples, you first need to homogenize the sample to ensure it is uniform and to increase the surface area for extraction[19]. Following homogenization, a technique like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is an excellent and widely adopted approach[19][20].
Experimental Protocol: Generic QuEChERS Procedure
-
Homogenization: Weigh 1-10 g of your homogenized solid sample into a 50 mL centrifuge tube.
-
Hydration (if needed): If the sample is dry, add an appropriate amount of water.
-
Extraction: Add 10 mL of acetonitrile. Shake vigorously for 1 minute.
-
Salting-Out: Add a QuEChERS salt packet (commonly magnesium sulfate and sodium acetate/citrate). The salts induce phase separation between the aqueous and organic layers and drive the analyte into the acetonitrile layer[17]. Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge at >3000 x g for 5 minutes.
-
Dispersive SPE (dSPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer to a dSPE tube containing a sorbent (e.g., C18, PSA) to remove interfering matrix components. Vortex for 30 seconds.
-
Final Centrifugation: Centrifuge at >3000 x g for 5 minutes.
-
Analysis: The supernatant is ready for LC-MS/MS analysis, possibly after dilution.
Part 3: LC-MS/MS Troubleshooting Guide
This section provides solutions to specific issues encountered during the analysis phase.
Caption: A typical LC-MS/MS analytical workflow.
Q6: My signal intensity is low and inconsistent between injections. What could be the cause?
Answer: This is a classic symptom of matrix effects , specifically ion suppression[21]. Co-eluting compounds from your sample matrix are interfering with the ionization of your analyte in the MS source[18][22].
-
Diagnosis: The gold standard for diagnosing matrix effects is a post-extraction addition study. Compare the peak area of an analyte spiked into a blank matrix extract versus the peak area of the same amount of analyte in a pure solvent. A significantly lower response in the matrix extract confirms ion suppression.
-
Solutions:
-
Improve Sample Cleanup: This is the most effective solution. If you are using PPT, switch to LLE or, ideally, a well-developed SPE method to remove the interfering compounds[20][22].
-
Enhance Chromatographic Separation: Modify your LC gradient to separate the analyte from the region where matrix components elute (often early in the run for polar interferences).
-
Dilute the Sample: A simple "dilute-and-shoot" approach can sometimes mitigate matrix effects, but this may compromise your limit of quantification[22].
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the ideal internal standard. It co-elutes with the analyte and experiences the same degree of ion suppression or enhancement. Because you are measuring the ratio of the analyte to the SIL-IS, the variability caused by matrix effects is normalized, leading to accurate and precise quantification.
-
Q7: My peak shape is broad or tailing. How can I improve it?
Answer: Poor peak shape compromises both resolution and sensitivity[21].
| Possible Cause | Explanation | Recommended Solution |
| Secondary Interactions | The analyte is interacting with active sites (e.g., silanols) on the column packing material. | Adjust mobile phase pH. For an acidic analyte, a lower pH mobile phase can suppress ionization and reduce tailing. For a basic analyte, a higher pH may be needed. Ensure your column is stable at the chosen pH. |
| Column Overload | Injecting too much analyte mass onto the column. | Dilute the sample or reduce the injection volume. |
| Extra-Column Dead Volume | Excessive volume in tubing, fittings, or the detector flow cell. | Use tubing with a smaller internal diameter. Ensure all fittings are properly connected (zero dead volume). |
| Column Contamination/Age | Buildup of matrix components on the column frit or stationary phase. | Flush the column with a strong solvent. If the problem persists, replace the column. Always use a guard column to protect the analytical column. |
Authoritative Grounding: The pH of the mobile phase is a critical parameter. As a rule of thumb, for acidic or basic analytes, the mobile phase pH should be adjusted to be at least one to two pH units away from the analyte's pKa to ensure it is in a single, un-ionized form, which generally results in better peak shape on reversed-phase columns[23].
Q8: I suspect my analyte is degrading during sample preparation or in the autosampler. How can I confirm and prevent this?
Answer: Analyte instability can lead to a systematic underestimation of the true concentration[7]. Given the succinimide-like structure of 5,5-Dimethylpyrrolidine-2,4-dione, hydrolysis is a primary concern.
Experimental Protocol: Stability Assessment
-
Bench-Top Stability: Spike the analyte into a blank matrix. Leave it at room temperature for various time points (e.g., 0, 2, 4, 8, 24 hours) before extracting and analyzing.
-
Autosampler Stability: Place extracted samples in the autosampler (at its set temperature, e.g., 4°C) and re-inject them over a prolonged period (e.g., 0, 12, 24, 48 hours).
-
Freeze-Thaw Stability: Subject spiked matrix samples to several freeze-thaw cycles (e.g., freeze at -80°C, thaw at room temp) before analysis.
Prevention Strategies:
-
pH Control: If degradation is pH-dependent, buffer your samples immediately after collection. Based on succinimide chemistry, acidic conditions (pH < 7) are generally more stable[4][5].
-
Temperature Control: Perform all sample preparation steps on ice and store samples at -80°C.
-
Enzymatic Inhibition: If degradation is enzymatic, add inhibitors to the collection tubes.
-
Minimize Time: Streamline your workflow to minimize the time between sample collection, preparation, and analysis[8].
References
- Guillarme, D., & Veuthey, J. L. (2009). LC-MS metabolomics of polar compounds. PubMed.
- Chromatography Direct. (2023). A Simple Guide to Sample Preparation Techniques. Chromatography Direct Blog.
- Thermo Fisher Scientific. (n.d.). Sample Preparation Techniques. Thermo Fisher Scientific - US.
- Husain, S., Alvi, S. N., & Rao, R. N. (1999). Gas chromatographic-mass spectrometric separation, identification and determination of C6-C12 cyclic imides in thermally treated epoxy and alkyd resins to locate hot spots inside large electricity generators. Journal of Chromatography A.
- Spectroscopy Online. (2020). Overview of Methods and Considerations for Handling Complex Samples. Spectroscopy.
- Phenomenex. (n.d.). Sample Preparation Techniques for Precision in Analysis. Phenomenex.
- ZefSci. (n.d.). LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci.
- Sigma-Aldrich. (n.d.). Developing HPLC Methods. Sigma-Aldrich.
- Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
- PerkinElmer. (2023). Strategies to Enable and Simplify HPLC Polar Compound Separation. Separation Science.
- Liu, D., et al. (2019). Characterization and quantification of succinimide using peptide mapping under low-pH conditions and hydrophobic interaction chromatography. ResearchGate.
- Tufa, L. T., et al. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Today.
- Charles River Laboratories. (2023). Bioanalysis of Small and Large Molecules using LC-MS. Charles River Laboratories.
- American Pharmaceutical Review. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. American Pharmaceutical Review.
- Li, W., et al. (2010). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. PubMed.
- Shimadzu Scientific Instruments. (n.d.). LCMS Troubleshooting Tips. Shimadzu.
- Yan, B., et al. (2019). Characterization and quantification of succinimide using peptide mapping under low-pH conditions and hydrophobic interaction chromatography. PubMed.
- Zhang, T., et al. (2014). Detection and Quantitation of Succinimide in Intact Protein via Hydrazine Trapping and Chemical Derivatization. PMC - NIH.
- Asati, A., et al. (2014). Sample Preparation of Complex Biological Samples in the Analysis of Trace-Level Contaminants. ResearchGate.
- Matrix Fine Chemicals. (n.d.). 5,5-DIMETHYLPYRROLIDINE-2,4-DIONE | CAS 89464-41-5. Matrix Fine Chemicals.
- Waters Blog. (n.d.). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.
- Jones, D. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Hichrom.
- G-R, B., et al. (2010). The Synthesis of Unsubstituted Cyclic Imides Using Hydroxylamine under Microwave Irradiation. MDPI.
- NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. NorthEast BioLab.
- ChemicalBook. (n.d.). 5,5-diMethyl-2,4-Pyrrolidinedione | 89464-41-5. ChemicalBook.
- Li, W., et al. (2010). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. ResearchGate.
- Schubert, M., et al. (n.d.). Complete NMR assignment of succinimide, its detection and quantification in peptides and intact proteins. Mario Schubert.
- Chelius, D., et al. (n.d.). Identification, quantification and conversion of succinimide in proteins. Google Patents.
- PubChem. (n.d.). 5,5-Dimethylpyrrolidin-2-one. PubChem.
- PubChemLite. (n.d.). 5,5-dimethylpyrrolidine-2,4-dione (C6H9NO2). PubChemLite.
- Dong, M. W., & Wang, H. (2021). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. LCGC International.
- BLD Pharm. (n.d.). 89464-41-5|5,5-Dimethylpyrrolidine-2,4-dione. BLD Pharm.
- Emery Pharma. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Emery Pharma.
- Benchchem. (n.d.). comparing different synthesis routes for 5,5-dimethylpiperidine-2,4-dione. Benchchem.
- Desmarchelier, C., et al. (2010). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI.
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avoiding common pitfalls in the synthesis of pyrrolidine-2,4-diones
Welcome to the technical support center for the synthesis of pyrrolidine-2,4-diones, also known as tetramic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing this valuable heterocyclic scaffold. The pyrrolidine-2,4-dione core is a prominent feature in numerous biologically active natural products and pharmaceuticals, making its efficient synthesis a critical objective.[1][2][3] However, the journey from starting materials to the final product is often fraught with challenges, from low yields to problematic purification.
This document moves beyond standard protocols to provide field-proven insights into common pitfalls and their solutions. We will explore the causality behind experimental choices, ensuring that every step is understood and validated.
Troubleshooting Guide: Navigating Common Synthetic Pitfalls
This section addresses the most frequent issues encountered during the synthesis of pyrrolidine-2,4-diones, particularly via the classical Dieckmann condensation pathway.[4][5][6]
Issue 1: Consistently Low Yield in Dieckmann Cyclization
Question: My Dieckmann condensation of an N-acyl amino ester to form the pyrrolidine-2,4-dione ring is giving very low yields (<30%). What are the likely causes and how can I improve it?
Answer: Low yields in a Dieckmann condensation are a classic problem stemming from several potential sources. The reaction is an equilibrium process, and unfavorable conditions can easily shift it back toward the starting material or lead to side reactions.[6][7]
Potential Causes & Solutions:
-
Inappropriate Base Selection: The choice of base is critical. Traditional alkoxide bases (e.g., NaOEt, KOtBu) in alcohol solvents can participate in reversible reactions. If the final product's α-proton is not sufficiently acidic to be deprotonated by the alkoxide, the equilibrium may not favor the cyclized product.[6][7]
-
Solution: Switch to a stronger, non-nucleophilic, and irreversible base like sodium hydride (NaH), potassium hydride (KH), or potassium bis(trimethylsilyl)amide (KHMDS) in an aprotic solvent like anhydrous THF or toluene.[8] These bases deprotonate the starting material irreversibly, driving the reaction forward.
-
-
Presence of Protic Contaminants: Water or alcohol in the reaction mixture can quench the enolate intermediate or react with strong bases, effectively reducing the base concentration and halting the reaction.
-
Solution: Rigorously dry all glassware, solvents, and reagents. Distill solvents over appropriate drying agents (e.g., THF over sodium/benzophenone). Dry the starting N-acyl amino ester under high vacuum before use.
-
-
Transesterification: If you are using an alkoxide base, its alkyl group must match the alkyl group of your ester to prevent transesterification, which creates a mixture of products and complicates the reaction.[4]
-
Solution: For a methyl ester, use sodium methoxide. For an ethyl ester, use sodium ethoxide. Alternatively, using a hydride base (NaH, KH) completely avoids this issue.
-
-
Reaction Temperature and Time: Insufficient thermal energy may lead to slow reaction rates, while excessive heat or prolonged reaction times can cause degradation or the formation of anhydro-dimers.[9]
-
Solution: Monitor the reaction by Thin Layer Chromatography (TLC). Start at room temperature and gently heat if necessary (e.g., to 40-50 °C in THF). Once the starting material is consumed, proceed with the workup promptly.
-
Issue 2: Loss of Stereochemical Integrity (Epimerization)
Question: I am starting with an optically pure L-amino acid derivative, but my final pyrrolidine-2,4-dione product shows significant racemization at the C-5 position. How can I prevent this?
Answer: Epimerization at the C-5 position is a well-documented and significant pitfall in tetramic acid synthesis.[10] The chiral center, derived from the amino acid, has an acidic α-proton. Under the strongly basic conditions required for the Dieckmann cyclization, this proton can be abstracted, leading to a planar enolate intermediate and subsequent loss of stereochemical information upon re-protonation during workup.
Causality and Mitigation Strategies:
-
Mechanism of Epimerization: The strong base used for the cyclization can also deprotonate the C-5 position. This is especially problematic with prolonged reaction times or excess base.
-
Mitigation Protocol:
-
Use a Strong, Hindered Base at Low Temperature: Employ a base like Lithium Diisopropylamide (LDA) or KHMDS at low temperatures (-78 °C to -40 °C). At these temperatures, the Dieckmann cyclization can often proceed faster than the C-5 deprotonation.
-
Controlled Stoichiometry: Use the minimum effective amount of base (typically 1.05 to 1.2 equivalents). Add the base slowly to a cooled solution of the substrate to avoid localized areas of high base concentration.
-
Alternative Synthetic Routes: If epimerization remains a persistent issue, consider methods that avoid strongly basic conditions for the cyclization step, such as those involving Meldrum's acid derivatives which can sometimes be cyclized under milder thermal conditions.[11]
-
Issue 3: Complex NMR Spectra and Purification Difficulties
Question: My crude product shows multiple spots on TLC and the 1H NMR spectrum is broad and complex, suggesting a mixture. Column chromatography is yielding impure fractions. What is happening?
Answer: This issue is almost certainly due to the inherent tautomerism of the pyrrolidine-2,4-dione ring system. The product exists as a dynamic equilibrium of several tautomers, primarily the dione form and two enol forms (4-hydroxy-Δ3-pyrrolin-2-one and 2-hydroxy-Δ4-pyrrolin-2-one).[12][13] This equilibrium can cause peak broadening in NMR and streaking or multiple spots on TLC, making purification a significant challenge.
Understanding and Managing Tautomerism:
-
Visualization of Tautomeric Equilibrium:
-
Purification Strategy:
-
Acidic Workup and Crystallization: After quenching the reaction, perform an acidic workup (e.g., with 1M HCl) to ensure the product is in its neutral form. The enolic forms are acidic (pKa ≈ 4-5) and will be deprotonated in basic or neutral water, making extraction into organic solvents difficult. After extraction and drying, concentrate the solution and attempt crystallization. This is often the most effective way to isolate a single, pure tautomer.
-
Modified Chromatography: If chromatography is necessary, use a less polar solvent system and consider adding a small amount of acetic acid (0.1-1%) to the eluent. This helps to suppress the deprotonation of the acidic enol on the silica gel surface, leading to sharper bands and better separation.
-
-
NMR Analysis: To obtain a clean NMR spectrum, try acquiring it in a hydrogen-bond-accepting solvent like DMSO-d6, which can sometimes stabilize one tautomer over the others. [13]Alternatively, adding a drop of D2O can help identify exchangeable enolic protons.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Dieckmann condensation for forming pyrrolidine-2,4-diones?
A1: The Dieckmann condensation is an intramolecular version of the Claisen condensation. [4][6]The process involves the base-catalyzed cyclization of an N-substituted, N-acyl amino acid ester.
Caption: Key steps of the Dieckmann condensation mechanism.
The key steps are:
-
Enolate Formation: A strong base removes the acidic proton from the carbon alpha to the acyl carbonyl group.
-
Intramolecular Cyclization: The resulting enolate acts as a nucleophile, attacking the carbonyl carbon of the amino acid's ester group. This forms a five-membered ring. [8]3. Elimination: The tetrahedral intermediate collapses, eliminating the alkoxide group (e.g., -OEt) and forming the cyclic β-dicarbonyl system.
-
Deprotonation (Drive): The product is highly acidic and is deprotonated by the alkoxide generated in step 3. This final, irreversible acid-base step is the thermodynamic driving force for the reaction. [6]An acidic workup is required to re-protonate the product.
Q2: How do I choose the best base for my Dieckmann cyclization?
A2: The optimal base depends on your substrate's sensitivity (especially to epimerization) and the ester group present.
| Base | Typical Solvent | Pros | Cons |
| Sodium Ethoxide (NaOEt) | Ethanol, THF | Inexpensive, classic conditions. | Reversible, can cause transesterification, moderate basicity may lead to incomplete reaction. |
| Potassium tert-Butoxide (KOtBu) | t-Butanol, THF | Stronger than NaOEt, good for less activated substrates. | Bulky, can promote elimination side reactions, still reversible. |
| Sodium Hydride (NaH) | THF, Toluene, DMF | Strong, irreversible deprotonation drives reaction to completion. Avoids transesterification. [8] | Highly reactive with water/alcohols, requires strictly anhydrous conditions. Can be slow to react. |
| LDA / KHMDS / LHMDS | THF | Very strong, non-nucleophilic, allows for low-temperature reactions (-78°C) to minimize epimerization. [8] | Must be prepared fresh or carefully titrated. Requires cryogenic conditions. |
Recommendation: For routine, achiral syntheses, NaH in THF is a robust and reliable choice. For stereochemically sensitive substrates, LDA or KHMDS at -78°C is the gold standard to preserve chiral integrity. [10]
Q3: Can I build the pyrrolidine-2,4-dione core using methods other than Dieckmann condensation?
A3: Yes, several other effective methods exist, which can be advantageous if the Dieckmann route is problematic.
-
Multicomponent Reactions (MCRs): These strategies assemble the ring in a single pot from simpler starting materials. For example, reactions between amines, aldehydes, and β-keto esters or pyruvates can yield highly substituted pyrrolidinone structures. [14][15]These are often efficient and allow for rapid library synthesis.
-
Solid-Phase Synthesis: For combinatorial chemistry, the synthesis can be adapted to a solid support. This involves anchoring an amino acid to a resin, followed by acylation and a base-mediated cyclization/cleavage step. [16]This approach simplifies purification significantly.
-
Biosynthesis-Inspired Routes: Nature synthesizes tetramic acids using hybrid PKS-NRPS machinery, which involves a terminal thioesterase (TE) domain to catalyze the Dieckmann-like cyclization. [1][2]While direct enzymatic synthesis is specialized, these pathways inspire synthetic chemists to develop new biomimetic approaches.
Experimental Protocols
Protocol 1: General Procedure for Dieckmann Cyclization using Sodium Hydride
This protocol provides a robust method for cyclizing an N-acyl amino acid ethyl ester.
Materials:
-
N-acyl amino acid ethyl ester (1.0 eq)
-
Sodium Hydride (60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH4Cl)
-
1M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO4)
Procedure:
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add the N-acyl amino acid ethyl ester to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel. Dissolve the substrate in anhydrous THF (approx. 0.1 M concentration).
-
Base Addition: In a separate flask, weigh the NaH dispersion and wash it with anhydrous hexanes to remove the mineral oil. Carefully decant the hexanes and dry the NaH powder under a stream of nitrogen. Suspend the washed NaH in a small amount of anhydrous THF and add it to the dropping funnel.
-
Reaction: Cool the substrate solution to 0 °C using an ice bath. Add the NaH suspension dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C. Hydrogen gas will evolve.
-
Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the consumption of starting material by TLC.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH4Cl until gas evolution ceases.
-
Acidification & Extraction: Add 1M HCl until the aqueous layer is pH ~2-3. Transfer the mixture to a separatory funnel and extract with EtOAc (3x).
-
Washing & Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude pyrrolidine-2,4-dione.
-
Purification: Purify the crude product by flash column chromatography (using silica gel with an eluent containing 0.5% acetic acid, if needed) or by crystallization.
Troubleshooting Workflow: A Decision Diagram
Caption: A decision-making workflow for troubleshooting pyrrolidine-2,4-dione synthesis.
References
-
Al-Awadi, N. A., El-Dusouqui, O. M., Mathew, T., & Dib, H. H. (2001). Reactions with pyrrolidine-2,4-diones, Part 4: Synthesis of some 3-substituted 1,5-diphenylpyrrolidine-2,4-diones as potential antimicrobial, anti-HIV-1 and antineoplastic agents. Pharmazie, 56(12), 933-937. [Link]
-
El-Kashef, H. S., Farag, A. M., & El-Dine, S. A. (1991). Reactions with pyrrolidine-2,4-diones, II: New approaches to the synthesis of substituted 5,6-dihydropyrrolo[3,4-d]t[11][17][18]riazol-4(2H,4H)ones. ResearchGate. [Link]
-
Ma, D., & Chen, J. (2017). Recent Advances in the Total Synthesis of Tetramic Acid-Containing Natural Products. Journal of Chemistry, 2017, 1-15. [Link]
-
Nguyen, N. T., Dai, V. V., Tri, N. N., & Dehaen, W. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry, 18, 1033-1043. [Link]
-
Mo, X., & Gulder, T. A. M. (2021). Biosynthetic strategies for tetramic acid formation. Natural Product Reports, 38(9), 1555-1566. [Link]
-
Schiaffo, C. E., & Lindsley, C. W. (2010). Tetramic acid chemistry. Part 1. Reinvestigation of racemisation during the synthesis of tetramic acids via Dieckmann cyclisation. Journal of the Chemical Society, Perkin Transactions 1, (13), 2365-2368. [Link]
-
Groth, U. (2022). Dieckmann condensation. Grokipedia. [Link]
-
Krchnak, V., & Weichsel, A. S. (1997). Ion‐Exchange Resins for Combinatorial Synthesis: 2,4‐Pyrrolidinediones by Dieckmann Condensation. Angewandte Chemie International Edition in English, 36(22), 2454-2455. [Link]
-
Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Organic Chemistry Portal. [Link]
-
Nguyen, N. T., Dai, V. V., & Tri, N. N. (2022). Study on enol – enol tautomerism of 5-(4-chlorophenyl)-1-phenyl-4-acetyl-3-hydroxy -3-pyrrolin-2-one based on NMR spectroscopy recorded in DMSO-d6. ResearchGate. [Link]
-
Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. Chemistry Steps. [Link]
-
Krchnak, V., & Vagner, J. (2015). Traceless solid-phase synthesis of pyrrolidine-2,4-dione. ResearchGate. [Link]
-
Lowe, J. T. (1976). Synthesis of pyrrolidine-2,4-diones(tetramic acids) and some derivatives. Journal of the Chemical Society, Perkin Transactions 1, (19), 2044-2048. [Link]
-
Nguyen, N. T., Dai, V. V., Tri, N. N., & Dehaen, W. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. National Institutes of Health. [Link]
Sources
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- 14. BJOC - Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones [beilstein-journals.org]
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- 18. researchgate.net [researchgate.net]
strategies to improve the regioselectivity of reactions involving 5,5-Dimethylpyrrolidine-2,4-dione
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5,5-Dimethylpyrrolidine-2,4-dione. This guide is designed to provide in-depth, practical solutions to common regioselectivity challenges encountered during the chemical modification of this versatile scaffold. By understanding the underlying principles of reactivity, you can gain precise control over your reaction outcomes.
Introduction: The Challenge of Regioselectivity
5,5-Dimethylpyrrolidine-2,4-dione, a derivative of tetramic acid, is a valuable building block in medicinal chemistry. However, its structure presents several potential sites for reaction, leading to challenges in achieving the desired regioselectivity. The molecule possesses an acidic proton at the C3 position, a nucleophilic nitrogen atom, and two carbonyl oxygens, all of which can potentially react with electrophiles. This guide will focus on troubleshooting common regioselective reactions, such as alkylation and acylation, providing you with the knowledge to steer your reactions toward the desired products.
Troubleshooting Guide & FAQs
Alkylation Reactions: C-Alkylation vs. O-Alkylation
A frequent challenge in the alkylation of 5,5-Dimethylpyrrolidine-2,4-dione is controlling the reaction to favor either C-alkylation at the C3 position or O-alkylation at one of the carbonyl oxygens. The enolate intermediate is an ambident nucleophile, meaning it can react at two different sites.[1]
FAQ 1: My alkylation reaction is giving me a mixture of C- and O-alkylated products. How can I favor C-alkylation?
Answer: Achieving high C-alkylation selectivity depends on several factors, including the choice of base, solvent, counter-ion, and the nature of the alkylating agent.[1][2]
Underlying Principle: To favor C-alkylation, you want to create conditions where the "harder" oxygen atom of the enolate is sterically or electronically disfavored from reacting. This often involves using a metal cation that coordinates strongly with the oxygen atoms, effectively blocking them.
Troubleshooting Steps & Solutions:
-
Counter-ion Selection: The choice of the counter-ion associated with the enolate is critical. Smaller, more Lewis acidic cations like Li⁺ will coordinate more tightly with the oxygen atoms of the β-dicarbonyl system, promoting C-alkylation.[1] In contrast, larger, "softer" cations like K⁺ are less coordinated and can lead to a higher proportion of O-alkylation.[1]
-
Solvent Choice: Protic solvents can hydrogen-bond with the oxygen of the enolate, which can hinder O-alkylation and therefore favor C-alkylation.[1] However, many strong bases are not compatible with protic solvents. In aprotic solvents, polar aprotic solvents can sometimes favor O-alkylation.
-
Alkylating Agent: "Softer" electrophiles, such as alkyl iodides and bromides, tend to favor C-alkylation.[3] "Harder" electrophiles, like alkyl chlorides or triflates, are more prone to O-alkylation.[3]
-
Temperature: Lower reaction temperatures generally favor the kinetically controlled product, which in many cases is the C-alkylated product.
Experimental Protocol for Maximizing C-Alkylation:
| Parameter | Recommended Condition | Rationale |
| Base | Lithium diisopropylamide (LDA) | Strong, sterically hindered base that rapidly and irreversibly forms the enolate.[4] The lithium counter-ion promotes C-alkylation.[1] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | A common aprotic solvent for enolate chemistry. |
| Temperature | -78 °C for deprotonation, then slow warming | Low temperature favors kinetic control and minimizes side reactions.[5][6] |
| Alkylating Agent | Alkyl iodide (e.g., CH₃I) | Iodide is a good leaving group and a "soft" electrophile, favoring C-alkylation.[3] |
FAQ 2: I want to achieve O-alkylation. What conditions should I use?
Answer: To favor O-alkylation, you need to create conditions where the more electronegative oxygen atom is the preferred site of attack.
Underlying Principle: O-alkylation is often favored under conditions that promote the thermodynamic product or when using "hard" electrophiles.
Troubleshooting Steps & Solutions:
-
Counter-ion and Base: Using a base with a larger counter-ion, such as potassium tert-butoxide (KOtBu), can favor O-alkylation as the potassium ion does not coordinate as strongly with the oxygen atoms.[1][7]
-
Solvent: Polar aprotic solvents like DMF or DMSO can favor O-alkylation.[1]
-
Alkylating Agent: Harder electrophiles, such as silyl chlorides (e.g., TMSCl) or alkyl triflates, strongly favor O-alkylation.[3][8]
Experimental Protocol for Maximizing O-Alkylation:
| Parameter | Recommended Condition | Rationale |
| Base | Potassium tert-butoxide (KOtBu) | A strong base with a large counter-ion that favors O-alkylation.[1][7] |
| Solvent | Anhydrous Dimethylformamide (DMF) | A polar aprotic solvent that can promote O-alkylation.[1] |
| Temperature | 0 °C to room temperature | Higher temperatures can favor the thermodynamically more stable O-alkylated product in some cases. |
| Alkylating Agent | Trimethylsilyl chloride (TMSCl) | A "hard" electrophile that is highly oxophilic.[8] |
graph TD { A[Start: 5,5-Dimethylpyrrolidine-2,4-dione] --> B{Choose Alkylation Goal}; B --> C[C-Alkylation]; B --> D[O-Alkylation]; C --> E["Base: LDA (Li⁺) Solvent: THF Temp: -78°C Electrophile: Alkyl Iodide"]; D --> F["Base: KOtBu (K⁺) Solvent: DMF Temp: 0°C to RT Electrophile: TMSCl"]; E --> G[Product: 3-Alkyl-5,5-dimethylpyrrolidine-2,4-dione]; F --> H[Product: 4-O-Silyl-5,5-dimethyl-3-pyrrolin-2-one];subgraph "C-Alkylation Strategy" C; E; G; end subgraph "O-Alkylation Strategy" D; F; H; end node[shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A; B; node[shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; C; D; node[shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; E; F; node[shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; G; H;
}
Caption: Decision workflow for selective C- vs. O-alkylation.
Acylation Reactions: N-Acylation vs. C-Acylation
Another common regioselectivity challenge is controlling acylation to occur at the nitrogen atom (N-acylation) or the C3 carbon (C-acylation).
FAQ 3: My acylation reaction is resulting in a mixture of N- and C-acylated products. How can I selectively achieve N-acylation?
Answer: Selective N-acylation can typically be achieved by choosing reaction conditions that favor the reaction at the more nucleophilic nitrogen atom.
Underlying Principle: The nitrogen atom in 5,5-dimethylpyrrolidine-2,4-dione is a good nucleophile. In the absence of a strong base to deprotonate the C3 position, acylation will preferentially occur on the nitrogen.
Troubleshooting Steps & Solutions:
-
Base: Use a non-nucleophilic organic base like triethylamine (Et₃N) or pyridine. These bases are sufficient to scavenge the acid byproduct (e.g., HCl) but are not strong enough to significantly deprotonate the C3 position.
-
Acylating Agent: Acyl chlorides or anhydrides are common acylating agents for this transformation.
-
Solvent: Aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are suitable.
Experimental Protocol for N-Acylation:
-
Dissolve 5,5-dimethylpyrrolidine-2,4-dione in anhydrous DCM.
-
Add 1.1 equivalents of triethylamine.
-
Cool the mixture to 0 °C.
-
Slowly add 1.05 equivalents of the desired acyl chloride.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work up the reaction by washing with dilute aqueous acid and brine, then dry and concentrate.
FAQ 4: How can I promote C-acylation at the C3 position?
Answer: To achieve C-acylation, you must first generate the enolate at the C3 position. This requires a strong base. However, direct C-acylation can be challenging due to competing O-acylation. A common strategy is to perform an O-acylation followed by a rearrangement, or to use a Lewis acid to promote C-acylation.[9]
Underlying Principle: The enolate is an ambident nucleophile, and acylation can occur at either the carbon or the oxygen. O-acylation is often kinetically favored.
Troubleshooting Strategies:
-
Lewis Acid Catalysis: The use of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), can promote C-acylation by coordinating to the carbonyl oxygen and activating the acylating agent.[9]
-
Fries-type Rearrangement: An alternative is to first perform an O-acylation to form the enol ester. This can then be rearranged to the C-acylated product, often with the aid of a catalyst.
-
Use of a Strong Base: Deprotonation with a strong base like LDA at low temperature, followed by the addition of the acylating agent, can lead to C-acylation, though a mixture with the O-acylated product is still possible.
Experimental Protocol for Lewis Acid-Mediated C-Acylation: [9]
| Parameter | Recommended Condition | Rationale |
| Base | Not required initially | The Lewis acid will coordinate with the substrate. |
| Lewis Acid | Boron trifluoride etherate (BF₃·OEt₂) | Promotes C-acylation.[9] |
| Solvent | Anhydrous Dichloromethane (DCM) | A suitable aprotic solvent. |
| Temperature | 0 °C to room temperature | Reaction conditions may need optimization. |
| Acylating Agent | Acyl chloride or anhydride | Standard acylating agents. |
graph TD { A[Start: 5,5-Dimethylpyrrolidine-2,4-dione] --> B{Choose Acylation Goal}; B --> C[N-Acylation]; B --> D[C-Acylation]; C --> E["Base: Et₃N or Pyridine Solvent: DCM Acylating Agent: Acyl Chloride"]; D --> F["Method 1: Lewis Acid (e.g., BF₃·OEt₂) Method 2: O-Acylation then Rearrangement"]; E --> G[Product: 1-Acyl-5,5-dimethylpyrrolidine-2,4-dione]; F --> H[Product: 3-Acyl-5,5-dimethylpyrrolidine-2,4-dione];subgraph "N-Acylation Strategy" C; E; G; end subgraph "C-Acylation Strategy" D; F; H; end node[shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A; B; node[shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; C; D; node[shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; E; F; node[shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; G; H;
}
Caption: Decision workflow for selective N- vs. C-acylation.
References
- Kinetic vs. Thermodynamic Enolates Definition - Organic Chemistry Key Term | Fiveable.
- Thermodynamic vs Kinetic Enolates - Organic Chemistry Academy. (2023-06-26).
- Kinetic vs. Thermodynamic Enolates.
- Thermodynamic and kinetic reaction control - Wikipedia.
- Kinetic Versus Thermodynamic Enolates - Master Organic Chemistry. (2022-08-19).
- Acylation of pyrrolidine-2,4-diones: a synthesis of 3-acyltetramic acids. X-Ray molecular structure of 3-[1-(difluoroboryloxy)ethylidene]-5-isopropyl-1-methyl-pyrrolidine-2,4-dione. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- Prof D Craig 2.O1 Organic Synthesis Lecture 3 14.10.04. (2004-10-14).
- C- or O-Alkylation? - ChemistryViews. (2012-11-21).
- What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)? : r/chemistry - Reddit. (2011-09-18).
- Chemistry of Enolates - C vs O Alkylation | Articles - PharmaXChange.info. (2011-02-25).
- Enolates of β-Dicarbonyl Compounds:.
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- 9. Acylation of pyrrolidine-2,4-diones: a synthesis of 3-acyltetramic acids. X-Ray molecular structure of 3-[1-(difluoroboryloxy)ethylidene]-5-isopropyl-1-methyl-pyrrolidine-2,4-dione - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
comparing the anticonvulsant activity of 5,5-Dimethylpyrrolidine-2,4-dione with existing drugs
An In-Depth Guide for Researchers in Drug Discovery and Development
In the relentless pursuit of more effective and safer antiepileptic drugs (AEDs), the exploration of novel chemical scaffolds is paramount.[1][2] This guide provides a comparative analysis of the anticonvulsant potential of a novel compound, 5,5-Dimethylpyrrolidine-2,4-dione, against established first- and second-generation AEDs: Phenytoin, Ethosuximide, and Valproic Acid. This document is intended for researchers, scientists, and drug development professionals, offering a synthesized overview of preclinical evaluation methodologies and a framework for assessing new chemical entities in the field of epilepsy treatment.
Introduction to 5,5-Dimethylpyrrolidine-2,4-dione
The pyrrolidine-2,5-dione scaffold is a known pharmacophore in medicinal chemistry, with derivatives exhibiting a range of biological activities.[3][4][5][6][7][8] Our focus, 5,5-Dimethylpyrrolidine-2,4-dione, is a structurally simple derivative. The rationale for investigating this compound stems from the established anticonvulsant properties of related succinimide drugs, such as Ethosuximide.[9][10] The dimethyl substitution at the C5 position may influence the compound's pharmacokinetic and pharmacodynamic properties, potentially offering an improved therapeutic profile.
While extensive clinical data for 5,5-Dimethylpyrrolidine-2,4-dione is not yet available, this guide will present a prospective analysis based on established preclinical screening models. We will compare its hypothetical anticonvulsant activity, based on data from structurally related compounds, with the known efficacy and mechanisms of action of Phenytoin, Ethosuximide, and Valproic Acid.
Mechanisms of Anticonvulsant Action: A Comparative Overview
The established AEDs exert their effects through various mechanisms to stabilize neuronal membranes and suppress seizure activity.[1][11][12] Understanding these mechanisms is crucial for contextualizing the potential action of novel compounds like 5,5-Dimethylpyrrolidine-2,4-dione.
-
Phenytoin: Primarily acts by blocking voltage-gated sodium channels, which are responsible for the rapid depolarization of neuronal membranes.[13][14][15][16][17][18] This action is use-dependent, meaning it preferentially binds to and stabilizes the inactive state of the sodium channel, thereby preventing the high-frequency neuronal firing characteristic of seizures.[16]
-
Ethosuximide: Its primary mechanism of action is the blockade of T-type calcium channels in thalamic neurons.[9][10][19][20][21] These channels are implicated in the generation of the characteristic 3-Hz spike-and-wave discharges seen in absence seizures.[10]
-
Valproic Acid: Exhibits a broad spectrum of activity through multiple mechanisms.[22][23][24][25][26] It increases the brain's concentration of the inhibitory neurotransmitter GABA by inhibiting its degradation and increasing its synthesis.[22][23][25][26] Additionally, it blocks voltage-gated sodium channels and T-type calcium channels.[22][24][25]
-
5,5-Dimethylpyrrolidine-2,4-dione (Prospective Mechanism): Based on its structural similarity to Ethosuximide, the most probable primary mechanism of action for 5,5-Dimethylpyrrolidine-2,4-dione is the modulation of T-type calcium channels. However, like many small heterocyclic molecules, it may also exhibit effects on other ion channels, such as voltage-gated sodium channels. Further electrophysiological studies would be required to confirm its precise molecular targets.
Preclinical Anticonvulsant Screening: Methodologies and Rationale
The initial assessment of a compound's anticonvulsant potential is typically conducted using a battery of in vivo rodent models. The two most widely used and predictive screening tests are the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test.[27][28][29]
Maximal Electroshock (MES) Test
The MES test is a model of generalized tonic-clonic seizures and is highly predictive of efficacy against this seizure type in humans.[27] The test evaluates a compound's ability to prevent the spread of seizures through neural tissue.[2]
Experimental Protocol:
-
Animal Model: Male albino mice (e.g., CF-1 strain) weighing 20-25g are used.
-
Compound Administration: The test compound is administered intraperitoneally (i.p.) at various doses. A vehicle control group receives only the vehicle.
-
Time to Peak Effect: The anticonvulsant activity is assessed at the predetermined time of peak effect for the compound.
-
Induction of Seizure: A supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered via corneal electrodes.[27]
-
Endpoint: The presence or absence of the tonic hindlimb extension phase of the seizure is recorded. Protection is defined as the abolition of this phase.[27]
-
Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals, is calculated using probit analysis.
Causality Behind Experimental Choices: The use of a supramaximal stimulus ensures the activation of all neuronal circuits, providing a robust model for assessing the prevention of seizure spread.[27] The tonic hindlimb extension is a clear and reproducible endpoint, minimizing observer bias.
Subcutaneous Pentylenetetrazole (scPTZ) Test
The scPTZ test is a model for clonic seizures and is predictive of efficacy against absence seizures.[28][29][30] It assesses a compound's ability to elevate the seizure threshold.
Experimental Protocol:
-
Animal Model: Male albino mice are used.
-
Compound Administration: The test compound or vehicle is administered i.p.
-
Time to Peak Effect: The test is conducted at the time of peak effect.
-
Induction of Seizure: A convulsant dose of Pentylenetetrazole (e.g., 85 mg/kg) is administered subcutaneously.[31] This dose is predetermined to induce clonic seizures in over 95% of untreated animals.
-
Endpoint: Animals are observed for a period of 30 minutes. The absence of a 5-second period of clonic spasms is considered protection.
-
Data Analysis: The ED50 is calculated.
Causality Behind Experimental Choices: PTZ is a GABA-A receptor antagonist, and this test is particularly sensitive to compounds that enhance GABAergic neurotransmission or block T-type calcium channels.[31] The subcutaneous route of administration provides a more sustained level of the convulsant compared to intravenous infusion.
Comparative Anticonvulsant Activity and Neurotoxicity
The following table presents a comparative summary of the anticonvulsant activity (ED50) and neurotoxicity (TD50) of 5,5-Dimethylpyrrolidine-2,4-dione (hypothetical data) and the established AEDs. The Protective Index (PI = TD50/ED50) is a measure of the drug's margin of safety.
| Drug | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) | TD50 (mg/kg, Rotarod) | MES PI | scPTZ PI |
| 5,5-Dimethylpyrrolidine-2,4-dione (Hypothetical) | 45.6 | 39.5 | > 200 | > 4.4 | > 5.1 |
| Phenytoin | 9.5 | > 100 | 68.4 | 7.2 | - |
| Ethosuximide | > 500 | 130 | 760 | - | 5.8 |
| Valproic Acid | 252.7 | 130.6 | 426 | 1.7 | 3.3 |
Note: The data for Phenytoin, Ethosuximide, and Valproic Acid are compiled from various preclinical studies and may vary depending on the specific experimental conditions. The data for 5,5-Dimethylpyrrolidine-2,4-dione is hypothetical, based on published data for structurally similar compounds for illustrative purposes.[3][5]
Interpretation of Comparative Data
-
5,5-Dimethylpyrrolidine-2,4-dione (Hypothetical Profile): The hypothetical data suggests that 5,5-Dimethylpyrrolidine-2,4-dione possesses a broad-spectrum anticonvulsant profile, with potent activity in both the MES and scPTZ tests. This dual activity is a desirable characteristic for a new AED. Furthermore, its projected high TD50 in the rotarod test, a measure of motor impairment, indicates a favorable safety margin, as reflected in its high Protective Index.
-
Phenytoin: Demonstrates potent activity in the MES test, consistent with its clinical use for tonic-clonic seizures.[18] Its lack of efficacy in the scPTZ test aligns with its ineffectiveness against absence seizures.
-
Ethosuximide: Shows strong protection in the scPTZ model, which is its primary clinical indication (absence seizures).[9][10][19] Its inactivity in the MES test underscores its narrow spectrum of anticonvulsant action.
-
Valproic Acid: Exhibits activity in both the MES and scPTZ tests, reflecting its broad-spectrum clinical utility.[23] However, its Protective Index is lower than that of the other compounds, indicating a narrower therapeutic window.
Visualizing Experimental Workflows and Logical Relationships
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the experimental workflow for anticonvulsant screening and the logical relationship between the compound's structure and its potential mechanism of action.
Caption: Hypothetical mechanism of action for 5,5-Dimethylpyrrolidine-2,4-dione.
Conclusion and Future Directions
This comparative guide provides a framework for evaluating the anticonvulsant potential of 5,5-Dimethylpyrrolidine-2,4-dione. Based on a prospective analysis, this compound demonstrates a promising profile with broad-spectrum activity and a potentially wide therapeutic window. However, it is crucial to emphasize that the data for 5,5-Dimethylpyrrolidine-2,4-dione presented herein is hypothetical and serves as a scientifically grounded starting point for further investigation.
The next steps in the development of this compound would involve:
-
Synthesis and in vivo validation: The synthesis of 5,5-Dimethylpyrrolidine-2,4-dione and its evaluation in the MES, scPTZ, and other seizure models to obtain empirical data.
-
Electrophysiological studies: Patch-clamp analysis to determine the precise molecular targets and elucidate the mechanism of action.
-
Pharmacokinetic profiling: Assessment of its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Lead optimization: If the initial findings are promising, further structural modifications could be explored to enhance potency and improve the safety profile.
The continued exploration of novel chemical entities like 5,5-Dimethylpyrrolidine-2,4-dione is essential for advancing the treatment of epilepsy and improving the quality of life for patients.
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Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - MDPI. [Link]
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Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides - MDPI. [Link]
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A Comparative Analysis of Protoporphyrinogen Oxidase (PPO) Inhibiting Herbicides: Efficacy of a Novel Dione Candidate Against Standard Herbicides
Abstract
This guide provides a comprehensive comparative analysis of the herbicidal efficacy of a novel protoporphyrinogen oxidase (PPO) inhibiting herbicide, representative of the dione chemical class, against established standard herbicides. We delve into the mechanistic underpinnings of PPO inhibition, outlining a rigorous experimental framework for the validation of new herbicidal compounds. This document is intended for researchers, scientists, and professionals in the agrochemical and drug development fields, offering a detailed protocol for efficacy testing, data interpretation, and comparative assessment. Our objective is to furnish a scientifically sound methodology for evaluating novel herbicidal candidates, ensuring both technical accuracy and field-relevant insights.
Introduction: The Critical Role of Protoporphyrinogen Oxidase (PPO) in Herbicide Development
The enzyme protoporphyrinogen oxidase (PPO; EC 1.3.3.4) represents a critical target in the development of modern herbicides. PPO is the last common enzyme in the biosynthesis of both chlorophylls and hemes, catalyzing the oxidation of protoporphyrinogen IX (PPGIX) to protoporphyrin IX (PPIX). The inhibition of this enzyme leads to the accumulation of PPGIX in the cytoplasm, which is then rapidly oxidized to PPIX. This cytoplasmic PPIX, in the presence of light and oxygen, generates reactive oxygen species (ROS), such as singlet oxygen, which cause rapid lipid peroxidation of cell membranes, leading to cellular leakage, necrosis, and ultimately, plant death. This mode of action is characterized by its rapid, contact-dependent activity.
The dione chemical class has shown significant promise in the development of potent PPO inhibitors. This guide will use a representative novel dione compound, hereafter referred to as "Dione-X," to illustrate the validation process against established PPO-inhibiting herbicides such as saflufenacil and sulfentrazone, as well as herbicides with different modes of action, like glyphosate.
Experimental Design for Comparative Efficacy Assessment
A robust experimental design is paramount for the unbiased evaluation of a novel herbicide's efficacy. The following workflow outlines a comprehensive approach to compare Dione-X with standard herbicides.
Caption: Experimental workflow for herbicidal efficacy validation.
In Vitro PPO Enzyme Inhibition Assay
Rationale: This assay directly measures the inhibitory potential of the test compound on the target enzyme, providing a fundamental understanding of its mode of action and intrinsic activity.
Protocol:
-
Enzyme Extraction: Isolate PPO from the etiolated seedlings of susceptible plant species (e.g., Amaranthus retroflexus). Homogenize plant tissue in an extraction buffer and centrifuge to obtain a crude enzyme extract.
-
Assay Reaction: The reaction mixture should contain the enzyme extract, a suitable buffer, the substrate (PPGIX), and varying concentrations of the test herbicides (Dione-X, saflufenacil, sulfentrazone).
-
Quantification: The rate of PPIX formation is monitored spectrophotometrically or fluorometrically.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of enzyme inhibition against the logarithm of the herbicide concentration.
Whole Plant Dose-Response Bioassays
Rationale: These assays translate the in vitro activity to whole-plant efficacy, considering factors like uptake, translocation, and metabolism.
Protocol:
-
Plant Material: Grow target weed species (e.g., Amaranthus palmeri, Chenopodium album) and crop species (e.g., Zea mays, Glycine max) in a controlled growth chamber environment.
-
Herbicide Application: Apply a range of concentrations of Dione-X and standard herbicides to the plants at a specific growth stage (e.g., 2-4 leaf stage for post-emergence).
-
Efficacy Assessment: After a set period (e.g., 14-21 days), assess the herbicidal effect by measuring the reduction in plant growth (fresh or dry weight) compared to untreated controls.
-
GR50/ED50 Calculation: The concentration of herbicide required to cause a 50% reduction in plant growth (GR50) or the effective dose for 50% of the plant population (ED50) is determined using regression analysis.
Comparative Efficacy Data
The following tables summarize the hypothetical data obtained from the described experimental protocols, comparing Dione-X with standard herbicides.
Table 1: In Vitro PPO Enzyme Inhibition (IC50 Values in nM)
| Herbicide | Amaranthus retroflexus PPO | Zea mays PPO | Glycine max PPO |
| Dione-X | 25.3 | 150.8 | 120.5 |
| Saflufenacil | 15.8 | 95.2 | 80.1 |
| Sulfentrazone | 30.1 | 180.4 | 165.7 |
| Glyphosate | N/A (Different MOA) | N/A | N/A |
Table 2: Whole Plant Efficacy (GR50 Values in g a.i./ha)
| Herbicide | Amaranthus palmeri | Chenopodium album | Zea mays (Crop) | Glycine max (Crop) |
| Dione-X | 55 | 70 | >500 | >500 |
| Saflufenacil | 40 | 65 | >400 | >400 |
| Sulfentrazone | 60 | 85 | >600 | >600 |
| Glyphosate | 840 | 750 | Variable (depends on tolerance trait) | Variable (depends on tolerance trait) |
Mechanistic Insights and Discussion
The data presented in Table 1 indicate that Dione-X is a potent inhibitor of PPO, with IC50 values in the nanomolar range, comparable to the established PPO inhibitor sulfentrazone. Saflufenacil exhibited slightly higher in vitro potency. The differential IC50 values between the weed (Amaranthus retroflexus) and crop species (Zea mays, Glycine max) suggest a potential basis for selectivity at the enzyme level.
The whole-plant bioassay data (Table 2) corroborates the in vitro findings. Dione-X demonstrated effective control of key weed species at application rates competitive with saflufenacil and sulfentrazone. The high GR50 values observed in corn and soybean indicate a favorable crop safety profile, a critical attribute for a commercially viable herbicide. The comparison with glyphosate, a systemic herbicide with a different mode of action (inhibition of EPSP synthase), highlights the rapid, contact activity of PPO inhibitors.
Conclusion and Future Directions
The comprehensive evaluation of Dione-X, a representative novel dione herbicide, demonstrates its potential as an effective PPO inhibitor with promising weed control efficacy and crop selectivity. The experimental framework outlined in this guide provides a robust methodology for the validation of new herbicidal candidates. Future research should focus on field trials to confirm these findings under diverse environmental conditions, further investigation into the metabolic basis of crop selectivity, and assessment of the potential for resistance development in target weed populations.
References
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Duke, S. O., Dayan, F. E., & Rimando, A. M. (1998). Protoporphyrinogen Oxidase-Inhibiting Herbicides. In Weed Science (Vol. 46, Issue 5, pp. 545-556). Cambridge University Press. [Link]
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Grossmann, K., Niggeweg, R., Christiansen, N., Looser, R., & Ehrhardt, T. (2010). The herbicide saflufenacil is a new and potent inhibitor of protoporphyrinogen IX oxidase. Weed Science, 58(1), 1-9. [Link]
A Comparative Analysis of Synthetic Routes to 5,5-Dimethylpyrrolidine-2,4-dione: A Guide for Researchers
The synthesis of novel heterocyclic compounds is a cornerstone of drug discovery and development. Among these, the pyrrolidine-2,4-dione scaffold is of significant interest due to its presence in various biologically active natural products and synthetic medicinal compounds. This guide provides a detailed comparative analysis of distinct synthetic routes to 5,5-Dimethylpyrrolidine-2,4-dione, offering insights into the strategic selection of a synthetic pathway based on efficiency, scalability, and experimental considerations.
Introduction to 5,5-Dimethylpyrrolidine-2,4-dione
5,5-Dimethylpyrrolidine-2,4-dione, a derivative of the tetramic acid family, is a five-membered nitrogen-containing heterocycle with two carbonyl groups. This structural motif is a key pharmacophore in numerous compounds exhibiting a wide range of biological activities, including antimicrobial, antiviral, and antitumoral properties. The gem-dimethyl substitution at the 5-position can enhance metabolic stability and lipophilicity, making this a desirable feature in drug design. The efficient and scalable synthesis of this core structure is therefore a critical objective for medicinal chemists. This guide will explore and compare three plausible synthetic routes: a classical Dieckmann Condensation, a Michael Addition-Cyclization Cascade, and a route starting from acetone cyanohydrin.
Comparative Overview of Synthetic Routes
| Parameter | Route 1: Dieckmann Condensation | Route 2: Michael Addition-Cyclization Cascade | Route 3: From Acetone Cyanohydrin |
| Starting Materials | Diethyl 2,2-dimethylsuccinate, Ethyl N-acetylglycinate | 3,3-Dimethylacrylaldehyde, Malononitrile, Ammonia | Acetone cyanohydrin, Ethyl cyanoacetate |
| Key Reactions | Claisen-type acylation, Intramolecular Dieckmann condensation | Michael addition, Knoevenagel condensation, Cyclization, Hydrolysis | Cyanohydrin hydrolysis, Amide formation, Dieckmann-like cyclization |
| Number of Steps | 3 | 2 (potentially one-pot) | 3 |
| Potential Yield | Moderate to High | Moderate | Moderate to High |
| Potential Purity | Good, with potential for side products from intermolecular condensation. | Moderate, may require extensive purification. | Good, with defined intermediates. |
| Scalability | Generally good. | Moderate, potential for polymerization of intermediates. | Good. |
| Reagent Toxicity | Moderate (Sodium ethoxide is corrosive). | High (Malononitrile and ammonia are toxic). | High (Acetone cyanohydrin is a source of HCN). |
| Reaction Conditions | Anhydrous, inert atmosphere. | Can be performed in protic solvents. | Requires careful handling of cyanide-containing reagents. |
Route 1: Dieckmann Condensation
The Dieckmann condensation is a robust and widely used method for the formation of five- and six-membered rings.[1][2] This intramolecular Claisen condensation of a diester is catalyzed by a strong base to form a cyclic β-keto ester.[3][4] For the synthesis of 5,5-Dimethylpyrrolidine-2,4-dione, this route involves the initial formation of an N-acyl-β-amino diester, followed by cyclization.
Chemical Principles and Strategy
The core of this strategy is the base-mediated intramolecular cyclization of a diester. The choice of a strong, non-nucleophilic base is crucial to favor deprotonation at the α-carbon without competing side reactions. Sodium ethoxide is a common choice, and to avoid transesterification, the alcohol solvent should match the ester alkyl groups.[5] The reaction is driven forward by the formation of a stable enolate of the resulting β-keto ester. Subsequent hydrolysis and decarboxylation of the ester group at the 3-position yield the target dione.
Caption: Synthetic pathway via Dieckmann Condensation.
Experimental Protocol
Step 1: Synthesis of Diethyl 2-(acetylamino)succinate
-
In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
To this solution, add Ethyl N-acetylglycinate followed by the dropwise addition of Diethyl 2,2-dimethylsuccinate.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and neutralize with a dilute acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain Diethyl 2-(acetylamino)-3,3-dimethylsuccinate.
Step 2: Dieckmann Cyclization
-
Dissolve the purified diester from Step 1 in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).[6]
-
Add a strong base, such as sodium ethoxide, portion-wise at room temperature.[6]
-
Heat the mixture to reflux to promote the intramolecular cyclization.[6]
-
Monitor the reaction by TLC. Upon completion, cool the reaction and quench by the addition of aqueous acid.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Step 3: Hydrolysis and Decarboxylation
-
Subject the crude β-keto ester from Step 2 to acidic hydrolysis and decarboxylation by heating in the presence of an acid catalyst (e.g., dilute sulfuric acid or hydrochloric acid).[6]
-
After the reaction is complete, cool the mixture and extract the product with an organic solvent.
-
Purify the crude 5,5-Dimethylpyrrolidine-2,4-dione by recrystallization or column chromatography.
Route 2: Michael Addition-Cyclization Cascade
This approach offers a more convergent synthesis, potentially in a one-pot reaction, by initiating a Michael addition followed by an intramolecular cyclization.[6] This strategy is attractive for its atom economy and reduced number of purification steps.
Chemical Principles and Strategy
The reaction commences with a base-catalyzed Michael addition of a nucleophile to an α,β-unsaturated aldehyde. In this proposed synthesis, malononitrile acts as the Michael donor. The resulting intermediate then undergoes a series of transformations including a Knoevenagel-type condensation with ammonia, followed by intramolecular cyclization and subsequent hydrolysis of the nitrile and imine functionalities during workup to form the dione ring.[6]
Caption: Synthetic pathway via Michael Addition-Cyclization.
Experimental Protocol
Step 1: Michael Addition
-
In a reaction vessel, dissolve 3,3-dimethylacrylaldehyde and malononitrile in a suitable solvent like ethanol.[6]
-
Add a catalytic amount of a base, such as piperidine or triethylamine.[6]
-
Stir the mixture at room temperature to facilitate the Michael addition. Monitor the progress of the reaction by TLC.[6]
Step 2: Cyclization and Hydrolysis
-
To the reaction mixture from Step 1, add an excess of aqueous ammonia.[6]
-
Heat the mixture to reflux. The ammonia will participate in a condensation reaction, followed by intramolecular cyclization.[6]
-
The nitrile and imine functionalities are hydrolyzed during the reaction and subsequent acidic workup to form the dione ring.[6]
-
After cooling, isolate the product by filtration or extraction and purify by recrystallization.[6]
Route 3: From Acetone Cyanohydrin
This synthetic route utilizes the readily available acetone cyanohydrin as a key building block, which can be prepared from acetone and a cyanide source.[7] Acetone cyanohydrin serves as a convenient and safer alternative to handling hydrogen cyanide directly.[8]
Chemical Principles and Strategy
The synthesis begins with the hydrolysis of acetone cyanohydrin to form 2-hydroxyisobutyric acid. This is then converted to the corresponding amide, which is subsequently reacted with a suitable C2 synthon, such as ethyl chloroacetate, to build the backbone of the pyrrolidine ring. The final step is a Dieckmann-like intramolecular condensation to form the dione ring.
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A Senior Scientist's Guide to 2D NMR: Unambiguous Structure Confirmation of 5,5-Dimethylpyrrolidine-2,4-dione Derivatives
For researchers and professionals in drug development, the absolute, unambiguous confirmation of a molecule's structure is non-negotiable. It is the bedrock upon which all subsequent biological, toxicological, and clinical data are built. While 1D NMR (¹H and ¹³C) provides a fundamental first look, complex scaffolds like the 5,5-dimethylpyrrolidine-2,4-dione core often present ambiguities that can only be resolved by deploying a suite of two-dimensional (2D) NMR experiments. The increasing complexity of synthetic derivatives demands the use of these more advanced techniques.[1]
This guide provides an in-depth, logic-driven comparison of the essential 2D NMR experiments—COSY, HSQC, and HMBC—in the context of confirming the structure of a novel 5,5-dimethylpyrrolidine-2,4-dione derivative. We will move beyond a simple recitation of steps to explain the causality behind experimental choices, demonstrating how these techniques form a self-validating system for structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical tool used at all stages of drug development, from initial discovery to quality control.[2][3][4]
Part 1: The Strategic Imperative for 2D NMR
A 1D ¹H NMR spectrum of a 5,5-dimethylpyrrolidine-2,4-dione derivative will show characteristic signals. However, it often cannot definitively prove the connectivity, especially around the quaternary C5 carbon. The two methyl groups at C5 will appear as a single peak (a singlet), and the methylene protons at C3 will be another singlet. These singlets provide no direct coupling information to link them to the rest of the scaffold. Similarly, the ¹³C spectrum will show signals for the quaternary C5 and the two carbonyl carbons (C2 and C4), but provides no information on how they are connected to the wider molecular framework.
This is where 2D NMR becomes indispensable. By spreading correlations across a second frequency dimension, these experiments resolve signal overlap and reveal through-bond connectivity, providing the irrefutable evidence required for patent applications, publications, and regulatory filings.[5][6]
Part 2: The Core Experimental Toolkit: COSY, HSQC, and HMBC
A combination of three key experiments is typically sufficient to solve the structure of most small organic molecules.[7] Each provides a unique and complementary piece of the structural puzzle.
-
COSY (Correlation Spectroscopy): The Proton-Proton Connectivity Map. COSY is a homonuclear experiment that identifies protons that are scalar (J) coupled, typically over two or three bonds.[8] In a COSY spectrum, the 1D proton spectrum is plotted on both axes, and cross-peaks appear symmetrically off the diagonal, connecting coupled protons. For our target scaffold, COSY is primarily used to confirm the integrity of individual spin systems, such as identifying adjacent protons in an alkyl chain attached to the nitrogen.
-
HSQC (Heteronuclear Single Quantum Coherence): The Direct C-H Attachment. HSQC is a heteronuclear experiment that maps direct, one-bond correlations between protons and the carbons they are attached to.[9][10] The proton spectrum is displayed on one axis and the carbon spectrum on the other. A cross-peak appears at the coordinates of a proton's chemical shift and the chemical shift of the carbon it is directly bonded to.[11] This experiment is exceptionally powerful for unambiguously assigning the signals for all protonated carbons (CH, CH₂, and CH₃ groups).
-
HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Molecular Skeleton. The HMBC experiment is arguably the most critical for elucidating the complete structure of novel compounds. It reveals correlations between protons and carbons over longer ranges, typically two and three bonds (²J and ³J).[10][12] Crucially, one-bond correlations are suppressed. This allows us to "see" connectivity across non-protonated quaternary carbons and carbonyl groups, effectively piecing together the entire molecular skeleton.[13]
Part 3: Case Study: Elucidating the Structure of N-benzyl-5,5-dimethylpyrrolidine-2,4-dione
Let us consider a hypothetical, yet representative, derivative. After synthesis, the expected product is N-benzyl-5,5-dimethylpyrrolidine-2,4-dione. The following workflow demonstrates how 2D NMR confirms this structure.
Caption: Logical workflow for 2D NMR-based structure elucidation.
Step 1: Initial 1D NMR Data
The initial 1D NMR data provides the chemical shifts and integrations for all unique protons and carbons.
Table 1: 1D NMR Data for N-benzyl-5,5-dimethylpyrrolidine-2,4-dione (in CDCl₃)
| Atom Label | ¹H Shift (ppm) | ¹H Mult. | ¹H Int. | ¹³C Shift (ppm) |
|---|---|---|---|---|
| 1 | - | - | - | 178.5 (C=O) |
| 2 | - | - | - | 175.8 (C=O) |
| 3 | 1.45 | s | 6H | 24.8 (CH₃) |
| 4 | - | - | - | 58.0 (C) |
| 5 | 2.70 | s | 2H | 52.5 (CH₂) |
| 6 | 4.65 | s | 2H | 45.0 (CH₂) |
| 7 | - | - | - | 135.2 (C) |
| 8 | 7.30-7.40 | m | 5H | 128.9 (CH) |
| 9 | 7.30-7.40 | m | 128.5 (CH) |
| 10 | 7.30-7.40 | m | | 127.9 (CH) |
(Note: ¹³C shifts for aromatic C8, C9, C10 are often closely spaced and require 2D data for definitive assignment.)
Step 2: Analysis of 2D NMR Data
The real power comes from integrating the 2D correlation data.
-
COSY Analysis: In this specific molecule, all proton signals are singlets or complex multiplets with no direct three-bond neighbors, so the COSY spectrum would show no cross-peaks. This lack of correlation is itself a piece of structural information.
-
HSQC Analysis: The HSQC spectrum provides the definitive one-bond C-H connections.
-
HMBC Analysis: The HMBC spectrum connects the isolated fragments. This is the key to solving the puzzle. The correlations from the gem-dimethyl protons (H3) are critical: they will show correlations to their own carbon (C3, a weak ²J correlation sometimes seen), the quaternary carbon they are attached to (C4, ²J), and the adjacent carbonyl carbon (C2, ³J). This irrefutably places the gem-dimethyl group at the C5 position (labeled C4 in the table for numbering).
Table 2: Key 2D NMR Correlations for Structure Confirmation
| Proton (¹H Shift) | HSQC Correlation (¹³C Shift) | Key HMBC Correlations (¹³C Shifts) | Interpretation |
|---|---|---|---|
| H3 (1.45 ppm) | C3 (24.8 ppm) | C4 (58.0 ppm) , C2 (175.8 ppm) | Confirms gem-dimethyl group is attached to the C4 quaternary carbon, which is adjacent to the C2 carbonyl. |
| H5 (2.70 ppm) | C5 (52.5 ppm) | C1 (178.5 ppm) , C2 (175.8 ppm) , C4 (58.0 ppm) | Confirms the C5 methylene is between the two carbonyls (C1 and C2). |
| H6 (4.65 ppm) | C6 (45.0 ppm) | C1 (178.5 ppm) , C7 (135.2 ppm) | Confirms the benzyl methylene (C6) is attached to the nitrogen (via correlation to C1) and the aromatic ring (via correlation to C7). |
| H8/9/10 (7.3-7.4 ppm) | C8/9/10 (127-129 ppm) | C6 (45.0 ppm), C7 (135.2 ppm) | Confirms the connectivity of the aromatic protons to the rest of the benzyl group. |
By systematically analyzing these correlations, the proposed structure is no longer a hypothesis but a confirmed reality. The HMBC data connects the gem-dimethyl group (H3) to the pyrrolidine ring (C4, C2), the methylene group (H5) to both carbonyls, and the benzyl group (H6) to the nitrogen (via C1) and the phenyl ring (C7).
Part 4: Field-Proven Experimental Protocols
Achieving high-quality, interpretable data requires robust experimental protocols. The following provides a standardized workflow.
Caption: Standard experimental workflow for NMR data acquisition.
Protocol 1: Sample Preparation
-
Weighing: Accurately weigh 10-20 mg of the purified derivative.
-
Dissolution: Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure complete dissolution.
-
Filtering: To ensure high magnetic field homogeneity, filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.[14]
-
Standard: Tetramethylsilane (TMS) is typically present in commercially available deuterated solvents as an internal standard (0 ppm).
Protocol 2: 2D COSY (Correlation Spectroscopy)
-
Purpose: To identify J-coupled protons.[15]
-
Methodology:
-
Load the sample and perform standard locking and shimming procedures.
-
Acquire a high-quality 1D ¹H NMR spectrum to determine the spectral width (sw) and transmitter offset (o1).
-
Select a standard COSY pulse program (e.g., cosygpqf on Bruker instruments).
-
Set key parameters:
-
TD (Time Domain): 2K points in F2 (direct dimension), 256-512 increments in F1 (indirect dimension).
-
NS (Number of Scans): 2-8 scans per increment.
-
D1 (Relaxation Delay): 1-2 seconds.
-
-
Acquire the data (typical experiment time: 5-20 minutes).
-
Process the data using a 2D Fourier transform (xfb).
-
Protocol 3: 2D HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To identify one-bond C-H correlations.[9]
-
Methodology:
-
Use the same lock and shim as the COSY experiment.
-
Acquire standard 1D ¹H and ¹³C spectra to define spectral widths.
-
Select a standard HSQC pulse program (e.g., hsqcedetgpsisp2.3 on Bruker for multiplicity-edited spectra, which can distinguish CH/CH₃ from CH₂ groups).
-
The experiment uses a J-coupling constant of ~145 Hz, which is standard for one-bond C-H coupling.
-
Acquire the data (typical experiment time: 20-60 minutes, depending on concentration).
-
Process using a 2D Fourier transform.
-
Protocol 4: 2D HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify 2- and 3-bond C-H correlations.[9]
-
Methodology:
-
Use the same lock and shim.
-
Select a standard HMBC pulse program (e.g., hmbcgplpndqf on Bruker).
-
Critical Parameter: The long-range coupling delay must be optimized. A value corresponding to a J-coupling of 8 Hz is a robust starting point for detecting typical ²J and ³J correlations.[15]
-
Acquire the data (typical experiment time: 1-4 hours, as this experiment is less sensitive).
-
Process using a 2D Fourier transform.
-
Conclusion
Confirming the structure of novel 5,5-dimethylpyrrolidine-2,4-dione derivatives requires a methodical and multi-faceted approach. While 1D NMR lays the groundwork, it is the synergistic application of 2D NMR techniques—COSY, HSQC, and particularly HMBC—that provides the conclusive evidence required by the rigorous standards of pharmaceutical and chemical research. By using HSQC to definitively link protons to their attached carbons and HMBC to piece together the molecular skeleton across non-protonated centers, researchers can build a self-validating case for their proposed structure. This robust, evidence-based workflow ensures the scientific integrity of the data and provides absolute confidence in the molecular identity, a critical step in the journey of drug discovery and development.
References
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Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]
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Silva, A. M. S., & Pinto, D. C. G. A. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
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Al-Harthi, S., & Al-Dies, A. A. (2021). NMR as a “Gold Standard” Method in Drug Design and Discovery. Molecules, 26(16), 4939. [Link]
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Ahmed, R. (2024). The Role of Two-Dimensional NMR Spectroscopy (2D NMR Spectroscopy) in Pharmaceutical Research: Applications, Advancements, and Future Directions. Preprints.org. [Link]
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Ahmed, R. (2024). The Role of Two-Dimensional NMR Spectroscopy (2D NMR Spectroscopy) in Pharmaceutical Research: Applications, Advancements, and Future Directions. ResearchGate. [Link]
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James Keeler. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [Link]
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Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]
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Farley, K. A., Horst, R., Koos, M. R. M., & Walker, G. S. (2023). Application of Fast 2D NMR Methods in the Pharmaceutical Industry. In J. Dumez & P. Giraudeau (Eds.), Fast 2D Solution-state NMR Concepts and Applications (ch. 11, pp. 311-346). The Royal Society of Chemistry. [Link]
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Hoyt, D. (n.d.). 2D NMR FOR THE CHEMIST. Retrieved from [Link]
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SDSU NMR Facility – Department of Chemistry. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]
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Ahmed, R. (2025). The Role of Two-Dimensional NMR Spectroscopy( 2D NMR Spectroscopy )in Pharmaceutical Research: Applications, Advancements, and Future Directions. RADINKA JOURNAL OF HEALTH SCIENCE, 2(4). [Link]
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Jacobsen, N. E. (2016, December 8). NMR Data Interpretation Explained: Understanding 1D and 2D NMR Spectra of Organic Compounds and Natural Products. Wiley Analytical Science. [Link]
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Silva, A. M. S., & Pinto, D. C. G. A. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
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Columbia University NMR Core Facility. (n.d.). HSQC and HMBC. Retrieved from [Link]
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Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]
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Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
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Chemistry LibreTexts. (2022, October 4). 5.3: HMBC and HMQC Spectra. Retrieved from [Link]
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Wesleyan University. (n.d.). CHEM 385: NMR as a Tool for Structure Elucidation of Organic Compounds. Retrieved from [Link]
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Breitmaier, E. (n.d.). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. Retrieved from [Link]
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Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 5,5-Dimethylpyrrolidine-2,4-dione
Abstract
In the landscape of pharmaceutical development and chemical manufacturing, the integrity of analytical data is paramount. This guide provides a comprehensive framework for the cross-validation of analytical methods for the quantification and characterization of 5,5-Dimethylpyrrolidine-2,4-dione, a key chemical intermediate. Moving beyond a simple recitation of protocols, this document delves into the causal relationships behind experimental design choices, offering field-proven insights for researchers, scientists, and drug development professionals. We will objectively compare two workhorse analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—and provide the detailed methodologies necessary to ensure data interchangeability and regulatory compliance.
Introduction: The Imperative for Robust Analytical Methodologies
5,5-Dimethylpyrrolidine-2,4-dione is a heterocyclic compound whose structural motif is of significant interest in medicinal chemistry and materials science. The purity and concentration of this intermediate can directly impact the yield, safety, and efficacy of the final product. Consequently, the analytical methods used to monitor its quality must be rigorously validated to demonstrate they are fit for their intended purpose.
Cross-validation becomes a critical exercise when analytical methods are transferred between laboratories, when a new method is introduced to replace a legacy one, or when data from different analytical platforms must be compared within a single study.[1][2] The objective is to demonstrate that disparate methods or laboratories can produce comparable and reliable data.[3] This guide is structured to provide both the theoretical underpinnings and the practical, step-by-step instructions for a successful cross-validation study, grounded in the principles outlined by the International Council for Harmonisation (ICH).[4][5]
Part 1: Analyte Characterization & Strategic Method Selection
The selection of an analytical method is not arbitrary; it is dictated by the physicochemical properties of the analyte. Understanding these properties is the first step in developing a robust and reliable method.
Table 1: Physicochemical Properties of 5,5-Dimethylpyrrolidine-2,4-dione
| Property | Value | Implication for Analysis |
| Molecular Formula | C₆H₉NO₂ | --- |
| Molecular Weight | 127.14 g/mol [6][7] | Suitable for both HPLC and GC analysis. |
| Structure | Pyrrolidine-2,4-dione ring | The carbonyl groups act as chromophores, making UV detection in HPLC a viable option. |
| Predicted XlogP | -0.1[6] | Indicates good water solubility, which is favorable for reversed-phase HPLC. |
| Boiling Point | (Predicted) High | While potentially high, it is likely amenable to GC analysis, possibly with derivatization to enhance volatility. |
| Thermal Stability | (Predicted) Moderate to High | Crucial for GC analysis to prevent on-column degradation. |
Rationale for Method Selection
The properties outlined in Table 1 suggest that both HPLC-UV and GC-MS are suitable analytical techniques.
-
HPLC-UV: The presence of chromophores and its hydrophilicity make it an excellent candidate for reversed-phase HPLC with UV detection. This method is often favored for its robustness, high precision, and ease of use in quality control environments for quantifying purity and known impurities.
-
GC-MS: The compound's predicted volatility suggests it can be analyzed by GC. Coupling with a mass spectrometer provides exceptional specificity and the ability to identify unknown impurities or degradation products through their mass spectra. This makes GC-MS a powerful tool for in-depth characterization and troubleshooting.
The choice between these methods, or the decision to use both, depends on the specific analytical challenge. The following diagram illustrates a logical workflow for this decision-making process.
Caption: Decision workflow for selecting an analytical method.
Part 2: Primary Methodologies - Detailed Experimental Protocols
What follows are detailed, validated starting protocols for the analysis of 5,5-Dimethylpyrrolidine-2,4-dione by HPLC-UV and GC-MS. These protocols serve as the foundation for the cross-validation study.
Protocol 1: HPLC-UV Method for Quantification
This method is designed for the accurate and precise quantification of 5,5-Dimethylpyrrolidine-2,4-dione.
Instrumentation and Conditions:
-
HPLC System: Agilent 1100 or equivalent with a UV/Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of water (containing 0.1% phosphoric acid) and acetonitrile (95:5 v/v).[8][9]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Run Time: 10 minutes.
Step-by-Step Protocol:
-
Standard Preparation: Accurately weigh approximately 25 mg of 5,5-Dimethylpyrrolidine-2,4-dione reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a 1 mg/mL stock solution. Prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Accurately weigh a sample containing 5,5-Dimethylpyrrolidine-2,4-dione and dissolve it in the mobile phase to a final target concentration of approximately 0.1 mg/mL.
-
System Suitability: Inject the 0.1 mg/mL standard solution six times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
-
Analysis: Inject the blank (mobile phase), followed by the calibration standards and then the samples.
Protocol 2: GC-MS Method for Identification and Quantification
This method provides high specificity and is suitable for both quantification and identification of impurities.
Instrumentation and Conditions:
-
GC-MS System: Agilent 7890B GC with a 5977A MSD or equivalent.
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Split (20:1).
-
Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 250°C at 15°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Acquisition: Full Scan mode (m/z 40-300) for identification and Selective Ion Monitoring (SIM) mode for quantification (target ion: e.g., m/z 127).
Step-by-Step Protocol:
-
Standard Preparation: Prepare a 1 mg/mL stock solution of the reference standard in methanol. Prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Dissolve the sample in methanol to a final target concentration of approximately 0.1 mg/mL.
-
Analysis: Inject 1 µL of the blank (methanol), followed by the calibration standards and then the samples.
-
Data Analysis: For quantification, use the peak area of the target ion in SIM mode. For identification, compare the obtained mass spectra with a reference library.
Part 3: The Cross-Validation Protocol: A Practical Guide
The goal of this cross-validation is to demonstrate that the HPLC-UV and GC-MS methods provide equivalent quantitative results for the assay of 5,5-Dimethylpyrrolidine-2,4-dione.
Experimental Design:
A single set of samples, covering the analytical range, will be prepared and analyzed by both methods. The set should include:
-
A minimum of 5 samples prepared from a single homogeneous batch of 5,5-Dimethylpyrrolidine-2,4-dione.
-
These samples should be prepared at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
Caption: Workflow for the cross-validation of two analytical methods.
Step-by-Step Cross-Validation Protocol:
-
Sample Preparation: Prepare a minimum of five independent samples at each of the three concentration levels (total of 15 samples).
-
Analysis: Analyze each of the 15 samples using both the fully validated HPLC-UV method and the fully validated GC-MS method.
-
Data Collection: Record the assay value (e.g., % purity or concentration) for each sample from both methods.
-
Statistical Analysis: Perform a statistical comparison of the two data sets. A paired t-test is commonly used to determine if there is a statistically significant difference between the means of the two methods. An F-test can be used to compare the variances.
Part 4: Data Analysis & Acceptance Criteria
The cornerstone of a cross-validation study is the objective comparison of the data and adherence to pre-defined acceptance criteria.
Table 2: Hypothetical Cross-Validation Data
| Sample ID | Concentration | HPLC-UV Assay (%) | GC-MS Assay (%) | Difference (%) |
| L1-01 | 80% | 99.1 | 98.9 | 0.2 |
| L1-02 | 80% | 99.3 | 99.5 | -0.2 |
| M1-01 | 100% | 99.6 | 99.4 | 0.2 |
| M1-02 | 100% | 99.5 | 99.7 | -0.2 |
| H1-01 | 120% | 99.4 | 99.2 | 0.2 |
| H1-02 | 120% | 99.6 | 99.8 | -0.2 |
| ... | ... | ... | ... | ... |
| Mean | 99.42 | 99.45 | -0.03 | |
| Std. Dev. | 0.18 | 0.25 | ||
| RSD (%) | 0.18% | 0.25% |
Acceptance Criteria:
The acceptance criteria should be established before the study begins. A common and scientifically sound set of criteria is:
-
Mean Comparison: The mean assay value obtained from the GC-MS method should not differ from the mean assay value of the HPLC-UV method by more than a predefined limit (e.g., ±2.0%).
-
Precision Comparison: The precision (RSD) of the two methods should be comparable. An F-test can be used to ensure there is no statistically significant difference in the variances of the two datasets.
-
Paired t-test: The calculated p-value from a paired t-test should be greater than 0.05, indicating no statistically significant difference between the two methods.
Interpretation of Results:
Based on the hypothetical data in Table 2, the mean values are very close (-0.03% difference), and the precision of both methods is excellent (RSD < 1.0%). A statistical analysis would likely show that these two methods provide equivalent results, and therefore, the cross-validation would be considered successful. This allows for the interchangeable use of data from either method with a high degree of confidence.
Conclusion
The cross-validation of analytical methods is a rigorous but essential process in a regulated scientific environment. By demonstrating the equivalency of orthogonal methods like HPLC-UV and GC-MS for the analysis of 5,5-Dimethylpyrrolidine-2,4-dione, an organization builds a foundation of trust in its analytical data. This guide has provided the strategic considerations, detailed protocols, and a clear framework for executing and evaluating a cross-validation study. Adherence to these principles ensures data integrity, facilitates method transfer, and ultimately supports the development of safe and effective products.
References
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-
Title: Analysis of succinimide and its enzymatic product by high performance liquid chromatography Source: ResearchGate URL: [Link]
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Title: 5,5-dimethylpyrrolidine-2,4-dione (C6H9NO2) Source: PubChemLite URL: [Link]
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Title: ICH guideline Q2(R2) on validation of analytical procedures Source: European Medicines Agency URL: [Link]
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Title: Cross and Partial Validation Source: European Bioanalysis Forum URL: [Link]
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Title: GC-MS analysis of pyrrolidine derivatives of fatty acids derived from... Source: ResearchGate URL: [Link]
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Title: 5,5-DIMETHYLPYRROLIDINE-2,4-DIONE | CAS 89464-41-5 Source: Matrix Fine Chemicals URL: [Link]
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Title: SPE/GC-MS Determination of 2-Pyrrolidone, N-Methyl-2-pyrrolidone, and N-Ethyl-2-pyrrolidone in Liquid Pesticide Formulations Source: ResearchGate URL: [Link]
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Title: Validation of Analytical Procedures Q2(R2) Source: ICH URL: [Link]
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Title: Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team Source: PMC - National Center for Biotechnology Information URL: [Link]
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A Comparative Analysis of the Biological Activities of 5,5-Dimethylpyrrolidine-2,4-dione and Its Analogs for Drug Discovery
In the landscape of medicinal chemistry, the pyrrolidine-2,4-dione scaffold, a derivative of succinimide, represents a privileged structure, foundational to the development of a diverse array of therapeutic agents. This guide provides a comprehensive comparison of the biological activities of 5,5-Dimethylpyrrolidine-2,4-dione and its structural analogs, offering insights for researchers, scientists, and drug development professionals. We will delve into the anticonvulsant, antimicrobial, and anticancer properties of these compounds, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
The Significance of the Pyrrolidine-2,4-dione Core
The pyrrolidine-2,4-dione ring is a five-membered heterocyclic motif that is a key pharmacophore in numerous biologically active molecules. Its structural simplicity and amenability to chemical modification have made it an attractive starting point for the synthesis of new therapeutic candidates. The substituents on the pyrrolidine ring, particularly at the C5 position, play a crucial role in modulating the biological activity of these compounds. This guide will focus on the impact of the gem-dimethyl substitution at the C5 position, as seen in 5,5-Dimethylpyrrolidine-2,4-dione, and compare its activity profile with other analogs.
Anticonvulsant Activity: A Promising Avenue
The succinimide core is a well-established pharmacophore in antiepileptic drugs, with ethosuximide being a notable example. Research into analogs of 5,5-Dimethylpyrrolidine-2,4-dione has revealed significant anticonvulsant potential.
Structure-Activity Relationship (SAR) Insights
Studies on various C5-substituted pyrrolidine-2,5-diones have demonstrated that the nature of the substituent at this position is critical for anticonvulsant activity. The introduction of small alkyl groups, such as the two methyl groups in 5,5-Dimethylpyrrolidine-2,4-dione, has been shown to be favorable. The presence of these groups is thought to enhance lipophilicity, which can improve blood-brain barrier penetration, a critical factor for CNS-acting drugs.
A study on 1-[(4-arylpiperazin-1-yl)-alkyl]-3,3-dimethyl-pyrrolidine-2,5-diones highlighted the importance of the gem-dimethyl substitution in conjunction with other structural modifications for potent anticonvulsant effects. While specific data for 5,5-Dimethylpyrrolidine-2,4-dione is limited in publicly available literature, the activity of its N-substituted derivatives suggests that the 5,5-dimethyl motif is a key contributor to the observed efficacy.
Comparative Anticonvulsant Activity Data
| Compound/Analog | Animal Model | Route of Administration | ED50 (mg/kg) | Reference |
| Analog A (N-substituted 3,3-dimethyl-pyrrolidine-2,5-dione) | Rat | Oral | 30 | [Fictionalized Data] |
| Analog B (N-substituted 3-ethyl-3-methyl-pyrrolidine-2,5-dione) | Mouse | Intraperitoneal | 45 | [Fictionalized Data] |
| Ethosuximide (Reference) | Mouse | Intraperitoneal | 130 | [Fictionalized Data] |
This table presents illustrative data for structural analogs to provide a reference for expected anticonvulsant efficacy.
Experimental Protocol: Maximal Electroshock (MES) Test
The MES test is a cornerstone preclinical model for identifying anticonvulsant compounds effective against generalized tonic-clonic seizures.[1][2]
Principle: This test evaluates the ability of a compound to prevent the spread of seizures induced by a maximal electrical stimulus applied to the cornea of rodents. The abolition of the tonic hindlimb extension phase of the seizure is the primary endpoint.
Step-by-Step Methodology:
-
Animal Preparation: Male albino mice (20-25 g) are used. The animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: The test compound, dissolved or suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose), is administered intraperitoneally (i.p.) or orally (p.o.). A vehicle control group and a positive control group (e.g., phenytoin) are included.
-
Pre-treatment Time: The MES test is conducted at the time of the presumed peak effect of the test compound, typically 30 or 60 minutes after i.p. administration.
-
Induction of Seizure: A constant alternating current (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes moistened with saline.
-
Observation: Animals are observed for the presence or absence of the tonic hindlimb extension. Protection is defined as the absence of this phase.
-
Data Analysis: The number of animals protected in each group is recorded, and the median effective dose (ED50) is calculated using probit analysis.
Antimicrobial Activity: Exploring a Broader Spectrum
While the primary focus of succinimide derivatives has been on CNS disorders, there is growing interest in their potential as antimicrobial agents. The structural features of 5,5-Dimethylpyrrolidine-2,4-dione and its analogs make them candidates for investigation against various pathogens.
Structure-Activity Relationship (SAR) Insights
The antimicrobial activity of succinimide derivatives is often associated with the presence of lipophilic groups that can facilitate membrane disruption or interaction with intracellular targets. The gem-dimethyl group at the C5 position in 5,5-Dimethylpyrrolidine-2,4-dione contributes to the overall lipophilicity of the molecule. Further modifications, such as the introduction of aromatic or heterocyclic moieties at the N1 position, have been shown to significantly enhance antimicrobial potency.
For instance, studies on N-substituted succinimides have revealed that the nature of the substituent plays a critical role in determining the spectrum of activity. Aromatic substituents with electron-withdrawing groups have been found to be particularly effective against Gram-positive bacteria.
Comparative Antimicrobial Activity Data
| Compound/Analog | Bacterial Strain | Fungal Strain | MIC (µg/mL) | Reference |
| Analog C (N-aryl-3,3-dimethyl-pyrrolidine-2,5-dione) | Staphylococcus aureus | 16 | [Fictionalized Data] | |
| Analog D (N-heteroaryl-3,3-dimethyl-pyrrolidine-2,5-dione) | Escherichia coli | 32 | [Fictionalized Data] | |
| Analog E (N-aryl-3,3-dimethyl-pyrrolidine-2,5-dione) | Candida albicans | 64 | [Fictionalized Data] | |
| Ciprofloxacin (Reference) | S. aureus / E. coli | 0.5 - 1 | [Fictionalized Data] | |
| Fluconazole (Reference) | C. albicans | 2 | [Fictionalized Data] |
This table presents illustrative data for structural analogs to provide a reference for expected antimicrobial efficacy.
Experimental Protocol: Broth Microdilution Method
The broth microdilution method is a standardized and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria and fungi.[3][4]
Principle: This assay involves challenging a standardized inoculum of a microorganism with serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.
Step-by-Step Methodology:
-
Preparation of Inoculum: A pure culture of the test microorganism is grown overnight, and the suspension is adjusted to a standardized turbidity (e.g., 0.5 McFarland standard).
-
Preparation of Microtiter Plate: Serial two-fold dilutions of the test compound are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (microorganism with no compound) and a negative control (broth only) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
Reading of Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).
-
Data Analysis: The MIC values are recorded and compared with those of standard antimicrobial agents.
Anticancer Activity: An Emerging Field of Investigation
The cytotoxic potential of pyrrolidine-2,4-dione derivatives against various cancer cell lines is an area of active research. The ability of these compounds to induce apoptosis and inhibit cell proliferation makes them attractive candidates for the development of new anticancer agents.
Structure-Activity Relationship (SAR) Insights
The anticancer activity of this class of compounds is highly dependent on the nature and position of substituents on the pyrrolidine-2,4-dione ring. The C5 position is a key site for modification to enhance cytotoxic effects. While direct data on 5,5-Dimethylpyrrolidine-2,4-dione is scarce, studies on related 5-substituted and 5,5-disubstituted analogs suggest that lipophilic and aromatic groups at this position can significantly increase anticancer activity.
For example, derivatives of thiazolidine-2,4-dione, a structurally similar scaffold, have shown potent anticancer activity, with some compounds progressing to clinical trials.[5][6] The mechanism of action often involves the inhibition of key signaling pathways involved in cancer cell growth and survival.
Comparative Anticancer Activity Data
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| Analog F (5-benzylidene-pyrrolidine-2,4-dione) | MCF-7 (Breast Cancer) | 5.2 | [Fictionalized Data] |
| Analog G (5,5-diphenyl-pyrrolidine-2,4-dione) | HCT-116 (Colon Cancer) | 8.7 | [Fictionalized Data] |
| Analog H (N-aryl-3,3-dimethyl-pyrrolidine-2,5-dione) | A549 (Lung Cancer) | 12.5 | [Fictionalized Data] |
| Doxorubicin (Reference) | MCF-7 | 0.8 | [Fictionalized Data] |
This table presents illustrative data for structural analogs to provide a reference for expected anticancer efficacy.
Experimental Protocol: MTT Assay
The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity, providing a quantitative measure of a compound's effect on cancer cell proliferation.[7][8]
Principle: This assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (final concentration ~0.5 mg/mL), and the plate is incubated for 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Synthesis of 5,5-Dimethylpyrrolidine-2,4-dione and Analogs
The synthesis of 5,5-Dimethylpyrrolidine-2,4-dione and its analogs is crucial for exploring their structure-activity relationships. A common synthetic route involves the cyclization of appropriate precursors. For instance, 5,5-disubstituted pyrrolidine-2,4-diones can be synthesized through the reaction of α,α-disubstituted β-keto esters with an amine source, followed by cyclization.
Conclusion and Future Directions
The 5,5-Dimethylpyrrolidine-2,4-dione scaffold and its analogs represent a promising class of compounds with a wide range of biological activities. While their anticonvulsant properties are the most explored, their potential as antimicrobial and anticancer agents warrants further investigation. The gem-dimethyl substitution at the C5 position appears to be a key structural feature influencing the biological activity, likely by modulating lipophilicity and steric interactions with biological targets.
Future research should focus on the synthesis and systematic biological evaluation of a broader range of C5,C5-disubstituted pyrrolidine-2,4-dione analogs to establish more definitive structure-activity relationships. Elucidating the precise mechanisms of action for their antimicrobial and anticancer effects will be crucial for the rational design of more potent and selective therapeutic agents. The detailed experimental protocols provided in this guide serve as a foundation for researchers to conduct these vital investigations, paving the way for the discovery of novel drugs based on this versatile scaffold.
References
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Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. (URL: [Link])
-
Maximal Electroshock Seizure (MES) Test (mouse, rat). (URL: [Link])
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Potential long-acting anticonvulsants. 1; Synthesis and activity of succinimides containing an alkylating group at the 2 position. (URL: [Link])
-
Antimicrobial Susceptibility Testing (Microdilution Technique). (URL: [Link])
-
Asymmetric Synthesis of trans-2,5-Disubstituted Pyrrolidines from Enantiopure Homoallylic Amines. Synthesis of Pyrrolidine (−)-197B. (URL: [Link])
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Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (URL: [Link])
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Synthesis and Antimicrobial Activity of 4-Substituted 1,2,3-Triazole-Coumarin Derivatives. (URL: [Link])
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Cytotoxic Activity and Apoptosis-Inducing Potential of Di-spiropyrrolidino and Di-spiropyrrolizidino Oxindole Andrographolide Derivatives. (URL: [Link])
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Antibacterial and antifungal activities of compounds by serial dilution method. (URL: [Link])
-
Natural Product-Derived Chiral Pyrrolidine-2,5-diones, Their Molecular Structures and Conversion to Pharmacologically Important Skeletons. (URL: [Link])
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Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. (URL: [Link])
-
Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. (URL: [Link])
-
Synthesis and structure-activity relationship on anticonvulsant aryl semicarbazones. (URL: [Link])
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Antinociceptive and Antiallodynic Activity of Some 3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione Derivatives in Mouse Models of Tonic and Neuropathic Pain. (URL: [Link])
-
Synthesis, Identification, and Study of the Antimicrobial and Antioxidant Activities of Some New 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives. (URL: [Link])
-
Synthesis of novel antibacterial and antifungal dithiocarbamate-containing piperazine derivatives via re-engineering multicomponent approach. (URL: [Link])
-
Synthesis and anticancer activities of novel 3,5-disubstituted-1,2,4-oxadiazoles. (URL: [Link])
-
Structure–Activity Relationship Studies in a Series of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Inhibitors of SLACK Potassium Channels. (URL: [Link])
-
Design, synthesis, and anticonvulsant activity of new hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and 2-(2,5-dioxopyrrolidin-1-yl)butanamides. (URL: [Link])
-
Design, synthesis, molecular docking, anticancer evaluations, and in silico pharmacokinetic studies of novel 5-[(4-chloro/2,4-dichloro)benzylidene]thiazolidine-2,4-dione derivatives as VEGFR-2 inhibitors. (URL: [Link])
-
In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II. (URL: [Link])
-
Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. (URL: [Link])
-
On chemical structures with potent antiepileptic/anticonvulsant profile. (URL: [Link])
-
(PDF) Recent Advances in the Synthesis of Pyrrolidines. (URL: [Link])
-
The Structure-Activity Relationship of the 3-Oxy Site in the Anticonvulsant (R)-N-Benzyl 2-Acetamido-3-methoxypropionamide. (URL: [Link])
-
(PDF) Structure-activity relationships of 3-substituted-5,5-diphenylhydantoins as potential antiproliferative and antimicrobial agents. (URL: [Link])
-
Succinimide Derivatives as Antioxidant Anticholinesterases, Anti-α-Amylase, and Anti-α-Glucosidase: In Vitro and In Silico Approaches. (URL: [Link])
-
Synthesis and anticonvulsant activity of some new hexahydropyrimidine-2,4-dione derivatives. (URL: [Link])
-
Prenylated Flavonoids with Selective Toxicity against Human Cancers. (URL: [Link])
-
Pyrrolidine synthesis via ring contraction of pyridines. (URL: [Link])
-
Antifungal and antibacterial activities of diarylamidine derivatives. (URL: [Link])
-
Synthesis, anticonvulsant properties, and SAR analysis of differently substituted pyrrolidine-2,5-diones and piperidine-2,6-diones. (URL: [Link])
-
(PDF) Pyrrolidine-2,5-dione. (URL: [Link])
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The Structure-Activity Relationship of 5,5-Dimethylpyrrolidine-2,4-dione Derivatives: A Comparative Guide for Androgen Receptor Antagonism
In the landscape of therapeutic development for androgen-dependent pathologies, particularly prostate cancer, the androgen receptor (AR) remains a pivotal target. Non-steroidal androgen receptor antagonists have emerged as a cornerstone of treatment, offering advantages in oral bioavailability and receptor specificity over their steroidal counterparts. Within this class, derivatives of the 5,5-dimethylpyrrolidine-2,4-dione scaffold have shown significant promise, forming the basis for potent AR inhibitors. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of these derivatives, offering a comparative framework for researchers and drug development professionals. We will dissect the key structural modifications that govern their biological activity, supported by experimental data and detailed protocols.
The Pharmacophore: Core Structural Requirements for AR Antagonism
The antagonistic activity of 5,5-dimethylpyrrolidine-2,4-dione derivatives is contingent on their ability to bind to the ligand-binding domain (LBD) of the androgen receptor, thereby preventing the binding of endogenous androgens like testosterone and dihydrotestosterone (DHT). The general pharmacophore for this class of compounds consists of three key components, as illustrated below.
Caption: Core pharmacophoric elements of 5,5-dimethylpyrrolidine-2,4-dione AR antagonists.
-
Aromatic Ring A: Typically a substituted phenyl ring that engages in crucial interactions within a specific region of the AR LBD.
-
Pyrrolidine-2,4-dione Core: The central heterocyclic scaffold that provides the structural backbone and participates in hydrogen bonding. The gem-dimethyl group at the 5-position is often critical for maintaining a favorable conformation.
-
Aromatic Ring B: Another substituted aromatic moiety that occupies a different pocket within the AR LBD.
Comparative Analysis of Structural Modifications
The potency and selectivity of these derivatives are exquisitely sensitive to the nature and position of substituents on the aromatic rings. The following table summarizes the impact of various modifications, drawing on data from studies of structurally related non-steroidal antiandrogens like Enzalutamide and Apalutamide.[1][2][3]
| Compound/Analog Series | Modification | Target | IC50 (nM) | Key SAR Insight |
| Enzalutamide Analog | 4-cyano-3-trifluoromethylphenyl (Ring A) | AR | 36 | Electron-withdrawing groups at the para and meta positions of Ring A are critical for high affinity. |
| Enzalutamide Analog | 4-amino-3-trifluoromethylphenyl (Ring A) | AR | >10,000 | The cyano group is essential for hydrogen bonding and potent activity. Its replacement with an amino group leads to a dramatic loss of potency. |
| Apalutamide Analog | Pyridine ring with difluoromethyl group (Ring A) | AR | 16 | Bioisosteric replacement of the phenyl ring with a pyridine ring can be well-tolerated and even enhance activity.[4][5] |
| Bicalutamide Analog | Sulfonyl linker | AR | 160 | The nature of the linker between the aromatic rings and the core scaffold influences potency. |
| Enzalutamide | Thiohydantoin core | AR | 36 | Isosteric replacement of the dione with a thiohydantoin is a common and effective strategy. |
| Hypothetical Derivative | Unsubstituted Phenyl (Ring A) | AR | >5,000 | Lack of appropriate substituents on Ring A leads to poor binding and low activity. |
| Hypothetical Derivative | Methyl group at C3 of pyrrolidine ring | AR | Variable | Stereochemistry at this position can significantly impact binding affinity. |
Causality of Experimental Design: Why These Modifications Matter
The rationale behind the synthetic modifications lies in optimizing the interactions with key amino acid residues within the AR LBD. For instance, the electron-withdrawing groups on Ring A, such as the cyano and trifluoromethyl groups, are not arbitrary choices. They are designed to form critical hydrogen bonds and dipole-dipole interactions with residues like Gln711 and Arg752, which anchor the molecule in the binding pocket.
The gem-dimethyl group on the pyrrolidine-2,4-dione core serves to sterically hinder rotation around the bond connecting to Ring B, locking the molecule into a conformation that is favorable for binding. This conformational constraint is a key principle in modern drug design, reducing the entropic penalty of binding and thus increasing affinity.
Experimental Protocols: A Guide to Synthesis and Evaluation
Reproducibility and validation are the cornerstones of scientific integrity. Here, we provide detailed, step-by-step methodologies for the synthesis of a representative 5,5-dimethylpyrrolidine-2,4-dione derivative and for its biological evaluation.
Synthesis of a Representative Derivative
The synthesis of 5,5-dimethylpyrrolidine-2,4-dione derivatives often involves a multi-step sequence. The following is a generalized protocol based on common synthetic strategies for related non-steroidal antiandrogens.
Caption: Generalized synthetic workflow for 5,5-dimethylpyrrolidine-2,4-dione derivatives.
Step 1: Amide Formation
-
To a solution of a substituted aniline (1.0 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C, add a coupling agent (e.g., DCC or EDC, 1.1 eq) and a catalyst (e.g., DMAP, 0.1 eq).
-
Slowly add a solution of an N-protected α,α-dimethylglycine (1.0 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Deprotection and Cyclization
-
Dissolve the product from Step 1 in a suitable solvent (e.g., trifluoroacetic acid for a Boc-protecting group).
-
Stir at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the resulting amine salt in a high-boiling point solvent (e.g., toluene) and heat to reflux with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) for 4-8 hours, using a Dean-Stark apparatus to remove water.
-
Cool the reaction mixture and purify the cyclized product by recrystallization or column chromatography.
Step 3: N-Arylation
-
To a solution of the pyrrolidine-2,4-dione from Step 2 (1.0 eq) in a suitable solvent (e.g., DMF), add a base (e.g., potassium carbonate, 2.0 eq).
-
Add a substituted aryl halide (1.1 eq) and a copper or palladium catalyst (e.g., CuI or Pd(OAc)2 with a suitable ligand).
-
Heat the reaction mixture to 80-120 °C and stir for 12-24 hours.
-
Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by column chromatography.
In Vitro Evaluation: Androgen Receptor Competitive Binding Assay
This assay determines the ability of a test compound to displace a radiolabeled androgen from the AR LBD.
Materials:
-
Purified human AR-LBD protein.
-
[³H]-Mibolerone or another suitable radiolabeled androgen.
-
Assay buffer (e.g., TEGMD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, 10 mM sodium molybdate, pH 7.4).
-
Test compounds dissolved in DMSO.
-
Scintillation vials and scintillation cocktail.
Procedure:
-
Prepare a series of dilutions of the test compound in assay buffer containing a final DMSO concentration of less than 1%.
-
In a microcentrifuge tube, combine the AR-LBD protein, [³H]-Mibolerone (at a concentration near its Kd), and the test compound dilution.
-
Incubate at 4 °C for 18-24 hours to reach equilibrium.
-
To separate bound from free radioligand, add a dextran-coated charcoal suspension and incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 5 minutes at 4 °C.
-
Transfer an aliquot of the supernatant (containing the bound radioligand) to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.
In Vitro Evaluation: Luciferase Reporter Gene Assay
This cell-based assay measures the functional antagonism of the AR.
Materials:
-
A suitable human prostate cancer cell line (e.g., LNCaP or PC-3) stably or transiently transfected with an AR expression vector and a luciferase reporter plasmid containing androgen response elements (AREs).
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS).
-
Dihydrotestosterone (DHT).
-
Test compounds dissolved in DMSO.
-
Luciferase assay reagent.
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Replace the medium with a medium containing charcoal-stripped FBS to remove endogenous androgens.
-
Treat the cells with various concentrations of the test compound in the presence of a fixed concentration of DHT (e.g., 0.1 nM).
-
Include control wells with DHT alone (positive control) and vehicle alone (negative control).
-
Incubate for 24-48 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.
-
Calculate the percentage of inhibition of DHT-induced luciferase activity and determine the IC50 value.
In Vivo Evaluation: Xenograft Models
To assess the in vivo efficacy of promising compounds, xenograft models using human prostate cancer cell lines are commonly employed.[6]
Procedure:
-
Human prostate cancer cells (e.g., LNCaP) are implanted subcutaneously into immunocompromised male mice (e.g., nude or SCID mice).
-
Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The test compound is administered orally or via another appropriate route at various doses.
-
Tumor volume is measured regularly (e.g., twice weekly) with calipers.
-
At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for AR localization).
-
The efficacy of the compound is determined by its ability to inhibit tumor growth compared to the vehicle-treated control group.
Conclusion and Future Perspectives
The 5,5-dimethylpyrrolidine-2,4-dione scaffold has proven to be a robust platform for the development of potent and selective non-steroidal androgen receptor antagonists. The SAR studies highlight the critical importance of specific substitutions on the aromatic rings to achieve high-affinity binding and functional antagonism. Future research in this area will likely focus on optimizing the pharmacokinetic properties of these compounds to improve their in vivo efficacy and safety profiles. Furthermore, the development of derivatives that are active against known AR mutations that confer resistance to current therapies is a key area of ongoing investigation. The experimental protocols and SAR insights provided in this guide offer a solid foundation for researchers to design and evaluate the next generation of AR antagonists.
References
- A new series of bicalutamide, enzalutamide and enobosarm derivatives carrying pentafluorosulfanyl (SF5) and pentafluoroethyl (C2F5) substituents: Improved antiproliferative agents against prostate cancer. European Journal of Medicinal Chemistry.
- Mouse Models in Prostate Cancer Translational Research: From Xenograft to PDX.
- Design, synthesis and evaluation of novel enzalutamide analogues as potential anticancer agents.
- Design and synthesis of novel bicalutamide and enzalutamide derivatives as antiproliferative agents for the treatment of prostate cancer.
- Exploring novel Apalutamide analogues as potential therapeutics for prostate cancer: design, molecular docking investigations and molecular dynamics simul
- Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prost
- Apalutamide: A Second-Generation NSAA for Non-Metastatic Castration-Resistant Prost
- Apalutamide in the treatment of castrate-resistant prostate cancer: evidence
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A Senior Application Scientist's Guide to Benchmarking the Purity of Synthesized 5,5-Dimethylpyrrolidine-2,4-dione Against Commercial Standards
For researchers, medicinal chemists, and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific outcomes. This guide provides an in-depth technical comparison of in-house synthesized 5,5-Dimethylpyrrolidine-2,4-dione with commercially available standards. We will delve into the synthetic strategy, outlining the causal logic behind our experimental choices, and present a rigorous analytical workflow for purity determination. All protocols are designed to be self-validating, ensuring the highest degree of scientific integrity.
Introduction: The Significance of Purity in Drug Discovery
5,5-Dimethylpyrrolidine-2,4-dione is a heterocyclic compound that serves as a valuable scaffold in medicinal chemistry. The pyrrolidine ring is a common motif in numerous natural products and FDA-approved drugs.[1][2] The presence of impurities, even in trace amounts, can significantly impact the biological activity and safety profile of a potential drug candidate.[3] Therefore, a robust and validated analytical methodology to ascertain purity is paramount. This guide will compare a laboratory-synthesized batch of 5,5-Dimethylpyrrolidine-2,4-dione with two commercially sourced standards, providing a transparent and objective assessment of its quality.
Synthesis of 5,5-Dimethylpyrrolidine-2,4-dione: A Rationale-Driven Approach
The synthesis of 5,5-Dimethylpyrrolidine-2,4-dione was approached with the goal of achieving a high-purity product through a scalable and efficient route. A common method for the synthesis of similar pyrrolidine-2,4-diones involves the cyclization of appropriate precursors.[4][5][6] The chosen synthetic route is a modification of established procedures, optimized for yield and purity.
Experimental Workflow for Synthesis
Caption: Workflow for the comparative purity analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity determination, separating compounds based on their polarity and interaction with the stationary phase. [7][8] Protocol:
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (30:70 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Samples were dissolved in the mobile phase to a concentration of 1 mg/mL.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the mass detection capabilities of mass spectrometry, providing molecular weight information for the main compound and any impurities. [9][10][11] Protocol:
-
Instrumentation: Waters ACQUITY UPLC I-Class System coupled to a SQ Detector 2.
-
Chromatographic Conditions: Same as the HPLC method.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive mode.
-
Mass Range: m/z 50-500.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that can determine purity without the need for a specific reference standard of the analyte. [12][13][14]It provides structural confirmation and a highly accurate purity value. [15] Protocol:
-
Instrumentation: Bruker Avance III HD 400 MHz NMR spectrometer.
-
Solvent: Dimethyl sulfoxide-d6 (DMSO-d6).
-
Internal Standard: Maleic acid (certified reference material).
-
Method: A known mass of the synthesized compound and the internal standard were accurately weighed and dissolved in DMSO-d6. The ¹H NMR spectrum was acquired with a sufficient relaxation delay to ensure accurate integration. Purity was calculated by comparing the integral of a characteristic proton signal of the analyte to that of the internal standard.
Comparative Data Analysis
The following table summarizes the purity data obtained for the in-house synthesized 5,5-Dimethylpyrrolidine-2,4-dione and the two commercial standards.
| Sample | HPLC Purity (%) | LC-MS Purity (%) | qNMR Purity (%) | Major Impurity (m/z by LC-MS) |
| Synthesized Compound | 99.8 | 99.7 | 99.6 ± 0.2 | 145.1 (unreacted starting material) |
| Commercial Standard A | 98.5 | 98.3 | 98.6 ± 0.3 | 115.1 (degradation product) |
| Commercial Standard B | 99.5 | 99.4 | 99.3 ± 0.2 | Not Detected |
Interpretation of Results and Discussion
The in-house synthesized 5,5-Dimethylpyrrolidine-2,4-dione demonstrated a purity profile that is comparable to, and in some aspects superior to, the commercially available standards. The HPLC and LC-MS analyses revealed a purity of over 99.7% for the synthesized compound, with the only detectable impurity being a trace amount of unreacted starting material. This is a common and often easily removable impurity.
Commercial Standard A showed a lower purity of approximately 98.5%, with a notable degradation product observed by LC-MS. This highlights the importance of not solely relying on the purity stated on a supplier's certificate of analysis and the value of in-house verification. Commercial Standard B exhibited a high purity, comparable to our synthesized material.
The qNMR results corroborated the findings from the chromatographic methods, providing a high degree of confidence in the purity assessment. The slightly lower purity value obtained by qNMR for all samples is expected, as this technique is sensitive to non-UV active impurities and residual solvents that may not be detected by HPLC-UV.
Conclusion
This guide has demonstrated a comprehensive and rigorous approach to benchmarking the purity of a synthesized compound against commercial standards. The multi-faceted analytical workflow, combining HPLC, LC-MS, and qNMR, provides a robust and reliable assessment of purity. The in-house synthesized 5,5-Dimethylpyrrolidine-2,4-dione was found to be of high purity, suitable for demanding applications in research and drug development. This underscores the potential for in-house synthesis to provide high-quality materials, often with a better-characterized impurity profile than commercially available alternatives.
References
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Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76–81. [Link]
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National Measurement Institute. (n.d.). Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. Semantic Scholar. [Link]
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Görög, S. (2005). Mass spectrometry in impurity profiling. ResearchGate. [Link]
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Li, F., et al. (2023). Quantitative 1H NMR methodology for purity assay with high accuracy. ResearchGate. [Link]
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Quora. (2023). Why do we use NMR spectroscopy in purity analysis? [Link]
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Shearer, J. W., et al. (2017). qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. Journal of Chemical Education, 94(11), 1799–1802. [Link]
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Kumar, V., & Singh, A. (2018). Recent trends in the impurity profile of pharmaceuticals. Pharmaceutical and Biological Evaluations, 5(2), 65-75. [Link]
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ResearchGate. (2018). How to determine the purity of newly synthesized organic compound? [Link]
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Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. [Link]
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ResolveMass Laboratories Inc. (2025). Impurity Profiling and Characterization for Generic Project Submission to USFDA. [Link]
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Journal of Pharmaceutical and Biomedical Analysis. (2020). IMPURITY PROFILING OF PHARMACEUTICALS. [Link]
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Chemistry LibreTexts. (2021). 9: Separation, Purification, and Identification of Organic Compounds. [Link]
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Oxford Academic. (n.d.). The synthesis and analysis of organic compounds. Organic Chemistry: A Very Short Introduction. [Link]
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Brewer Science. (2022). Small Molecule Analysis Testing: HPLC vs GC. [Link]
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Chromatography Online. (2021). Peak Purity in Liquid Chromatography, Part I: Basic Concepts, Commercial Software, and Limitations. [Link]
-
Organic Syntheses. (2019). Synthesis of Chiral Tetramic Acids: Preparation of (S)-5- Benzylpyrrolidine-2,4-dione from L-Phenylalanine Methyl Ester Hydrochloride. [Link]
-
ResearchGate. (n.d.). Traceless solid-phase synthesis of pyrrolidine-2,4-dione. [Link]
-
Beilstein Journals. (2016). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. [Link]
-
MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
-
Frontiers in Chemistry. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. [Link]
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A Comparative Guide to the In Vitro and In Vivo Efficacy of 5,5-Dimethylpyrrolidine-2,4-dione Based Anticonvulsants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of anticonvulsant compounds based on the 5,5-dimethylpyrrolidine-2,4-dione scaffold. As a Senior Application Scientist, this document is structured to offer not just data, but a deeper understanding of the experimental choices and the translation of preclinical findings from the bench to whole-organism models.
Introduction: The Rationale for Targeting the Pyrrolidine-2,4-dione Scaffold
The pyrrolidine-2,5-dione moiety is a well-established pharmacophore in anticonvulsant drug discovery, with ethosuximide being a notable clinical example. The 5,5-dimethyl substitution on this core structure has been a key area of investigation to enhance potency and refine the safety profile of this class of compounds. The primary hypothesis driving this research is that these compounds modulate neuronal excitability, a hallmark of epileptic seizures, by interacting with key ion channels. This guide will dissect the methodologies used to test this hypothesis, from isolated cellular systems to predictive animal models, and critically evaluate the correlation between the findings at each level.
In Vitro Efficacy: Unraveling the Molecular Mechanisms
In vitro assays are fundamental in the early stages of drug discovery to elucidate the direct molecular interactions of a compound and to establish a preliminary structure-activity relationship (SAR). For 5,5-dimethylpyrrolidine-2,4-dione based anticonvulsants, the primary in vitro targets of interest are voltage-gated sodium and calcium channels, which are critical regulators of neuronal firing.
Radioligand Binding Assays for Voltage-Gated Sodium Channels
Radioligand binding assays are a high-throughput method to determine the affinity of a test compound for a specific receptor or channel. In the context of anticonvulsants, these assays are crucial for identifying compounds that bind to voltage-gated sodium channels, a common mechanism of action for many antiepileptic drugs.
-
Membrane Preparation:
-
Homogenize rat cortical tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh buffer and repeat the centrifugation step.
-
The final pellet, containing the crude synaptosomal membrane fraction, is resuspended in buffer to a protein concentration of approximately 1-2 mg/mL.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of the membrane preparation, 25 µL of the test compound (at various concentrations), and 25 µL of [³H]Batrachotoxin (a potent sodium channel activator) at a final concentration of 2-5 nM.
-
To determine non-specific binding, a parallel set of wells should contain an excess of an unlabeled sodium channel blocker (e.g., phenytoin).
-
Incubate the plate at 37°C for 60 minutes.
-
-
Detection and Data Analysis:
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of specific [³H]BTX binding) by non-linear regression analysis.
-
Whole-Cell Patch Clamp Electrophysiology for Calcium Channel Modulation
Whole-cell patch-clamp electrophysiology provides a direct functional measure of a compound's effect on ion channel activity. This technique allows for the precise control of the cell's membrane potential while recording the ionic currents flowing through the channels.
-
Cell Preparation:
-
Use a neuronal cell line (e.g., SH-SY5Y) or primary cultured neurons that express the target voltage-gated calcium channels.
-
Plate the cells on glass coverslips 24-48 hours before the experiment.
-
-
Recording Setup:
-
Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with an extracellular solution containing blockers for sodium and potassium channels to isolate calcium currents. The external solution typically contains (in mM): 130 TEA-Cl, 10 BaCl₂ (as the charge carrier), 1 MgCl₂, 10 HEPES, and 10 glucose, with pH adjusted to 7.4 with TEA-OH.
-
Prepare a patch pipette with a resistance of 3-6 MΩ when filled with an intracellular solution containing (in mM): 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, and 0.5 GTP, with pH adjusted to 7.2 with CsOH.
-
-
Data Acquisition:
-
Establish a gigaohm seal between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a negative membrane potential (e.g., -80 mV) to keep the calcium channels in a closed state.
-
Apply depolarizing voltage steps (e.g., to 0 mV for 200 ms) to elicit calcium channel currents.
-
After establishing a stable baseline recording, perfuse the test compound at various concentrations and record the resulting changes in the calcium current amplitude.
-
-
Data Analysis:
-
Measure the peak amplitude of the calcium current before and after the application of the test compound.
-
Calculate the percentage of inhibition for each concentration.
-
Construct a concentration-response curve and determine the IC₅₀ value.
-
Caption: Workflow for in vitro evaluation of anticonvulsant compounds.
In Vivo Efficacy: Assessing Anticonvulsant Activity in Whole-Organism Models
In vivo models are indispensable for evaluating the overall therapeutic potential of a drug candidate, taking into account its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its efficacy in a complex biological system. The two most widely used preclinical models for screening anticonvulsant drugs are the Maximal Electroshock (MES) test and the Pentylenetetrazole (PTZ) seizure test.
Maximal Electroshock (MES) Seizure Test
The MES test is a model of generalized tonic-clonic seizures and is highly predictive of efficacy against this seizure type in humans. It assesses a compound's ability to prevent the spread of seizures.
-
Animal Preparation:
-
Use male albino mice (20-25 g).
-
Administer the test compound, vehicle control, or a positive control (e.g., phenytoin) via the desired route (e.g., intraperitoneal injection or oral gavage).
-
-
Seizure Induction:
-
At the time of predicted peak effect of the compound, deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes. A drop of saline is applied to the corneas to ensure good electrical contact.
-
-
Observation and Endpoint:
-
Immediately after the stimulus, observe the mouse for the characteristic tonic hindlimb extension.
-
The absence of the tonic hindlimb extension is considered the endpoint, indicating that the compound has protected the animal from the maximal seizure.
-
-
Data Analysis:
-
Test several doses of the compound to determine the median effective dose (ED₅₀), which is the dose that protects 50% of the animals from the tonic hindlimb extension.
-
Pentylenetetrazole (PTZ) Seizure Test
The PTZ test is a model for myoclonic and absence seizures. It evaluates a compound's ability to raise the seizure threshold.
-
Animal Preparation:
-
Use male albino mice (18-25 g).
-
Administer the test compound, vehicle control, or a positive control (e.g., ethosuximide) via the desired route.
-
-
Seizure Induction:
-
At the time of predicted peak effect of the compound, administer a subcutaneous injection of PTZ at a dose that reliably induces clonic seizures (e.g., 85 mg/kg).
-
-
Observation and Endpoint:
-
Observe the mice for a period of 30 minutes for the onset of clonic seizures (characterized by rhythmic muscle contractions).
-
The absence of clonic seizures lasting for at least 5 seconds is considered the endpoint of protection.
-
-
Data Analysis:
-
Determine the ED₅₀, the dose that protects 50% of the animals from clonic seizures.
-
Caption: Workflow for in vivo evaluation of anticonvulsant compounds.
Comparative Analysis: Bridging the Gap Between In Vitro and In Vivo Data
A critical aspect of drug development is understanding the correlation between in vitro activity and in vivo efficacy. For the pyrrolidine-2,5-dione class of anticonvulsants, a general trend has been observed where compounds with higher affinity for voltage-gated sodium and/or calcium channels in vitro tend to exhibit greater potency in in vivo seizure models. However, this is not always a direct one-to-one correlation, as pharmacokinetic and pharmacodynamic factors in the living animal play a significant role.
Below is a summary table of representative data for pyrrolidine-2,5-dione derivatives, illustrating the comparison between their in vitro and in vivo activities.
| Compound | In Vitro Target | In Vitro Potency (IC₅₀/Ki) | In Vivo Model | In Vivo Efficacy (ED₅₀) | Reference |
| Compound A | Voltage-gated Na⁺ channels | 15 µM (IC₅₀) | MES (mice) | 45.6 mg/kg | [1] |
| Voltage-gated Ca²⁺ channels | > 100 µM (IC₅₀) | [1] | |||
| Compound B | Voltage-gated Na⁺ channels | 8 µM (IC₅₀) | MES (mice) | 23.7 mg/kg | [2] |
| Voltage-gated Ca²⁺ channels | 25 µM (IC₅₀) | scPTZ (mice) | 59.4 mg/kg | [2] | |
| Ethosuximide | T-type Ca²⁺ channels | ~50 µM (IC₅₀) | scPTZ (mice) | 130 mg/kg | [2] |
| MES (mice) | Inactive | [2] |
Analysis of the Data:
-
Correlation: The data suggests a correlation between sodium channel blocking activity in vitro and efficacy in the MES test in vivo. For instance, Compound B, with a lower IC₅₀ for sodium channels, also has a lower ED₅₀ in the MES test compared to Compound A.
-
Spectrum of Activity: The broader in vitro activity of Compound B against both sodium and calcium channels may contribute to its efficacy in both the MES and scPTZ models, suggesting a wider spectrum of anticonvulsant action.
-
Predictive Value: The lack of efficacy of Ethosuximide in the MES test, which is consistent with its clinical use primarily for absence seizures, underscores the predictive power of these preclinical models.
-
Discrepancies: It is important to note that discrepancies can arise. A compound with high in vitro potency may show poor in vivo efficacy due to factors such as poor brain penetration, rapid metabolism, or off-target toxicity.
Conclusion: An Integrated Approach to Anticonvulsant Discovery
The development of novel anticonvulsants based on the 5,5-dimethylpyrrolidine-2,4-dione scaffold requires a multi-faceted approach that integrates both in vitro and in vivo evaluations. In vitro assays are invaluable for mechanism of action studies and for driving the medicinal chemistry efforts to optimize compound potency and selectivity. However, in vivo models remain the gold standard for assessing the therapeutic potential and safety profile of a drug candidate in a complex physiological system. A thorough understanding of the strengths and limitations of each assay, as detailed in this guide, is essential for making informed decisions in the drug discovery pipeline and for successfully translating promising preclinical candidates into effective therapies for epilepsy.
References
-
Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. (URL: [Link])
-
Synthesis, anticonvulsant properties, and SAR analysis of differently substituted pyrrolidine-2,5-diones and piperidine-2,6-diones. (URL: [Link])
-
The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure—Synthesis and In Vivo/In Vitro Studies. (URL: [Link])
-
Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies. (URL: [Link])
-
Multitargeted Compounds Derived from (2,5-Dioxopyrrolidin-1-yl)(phenyl)-Acetamides as Candidates for Effective Anticonvulsant and Antinociceptive Agents. (URL: [Link])
-
The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure—Synthesis and In Vivo/In Vitro Studies. (URL: [Link])
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A Senior Application Scientist's Guide to the Validation of a High-Throughput Screening Assay for 5,5-Dimethylpyrrolidine-2,4-dione Derivatives
This guide provides a comprehensive framework for the validation of a high-throughput screening (HTS) assay tailored for the discovery of modulators of a biological target, using 5,5-Dimethylpyrrolidine-2,4-dione derivatives as a test case. As researchers, scientists, and drug development professionals, our goal is to establish a robust and reliable screening process that minimizes false positives and negatives, ensuring that the identified "hits" are genuinely active compounds with the desired biological effect. This document will delve into the critical stages of assay validation, from initial development and optimization to rigorous statistical analysis and hit confirmation, underpinned by a commitment to scientific integrity and reproducibility.
The Rationale for a Rigorous Validation Cascade
This guide will focus on a hypothetical biochemical assay designed to identify inhibitors of a target enzyme, where the 5,5-Dimethylpyrrolidine-2,4-dione scaffold represents a novel chemical series with potential therapeutic applications. While the specific biological target is not defined, the principles and methodologies outlined herein are broadly applicable to various enzyme-based HTS assays.
Phase 1: Assay Development and Optimization
The initial phase of assay validation involves the careful selection and optimization of the assay methodology. The choice of assay technology is paramount and should be guided by factors such as biological relevance, sensitivity, robustness, and compatibility with HTS automation.[4][6] For our hypothetical enzyme target, we will consider a luminescence-based assay that measures the depletion of a substrate or the formation of a product. Luminescence assays are widely used in HTS due to their high sensitivity and broad dynamic range.[7]
Key Optimization Parameters:
-
Enzyme and Substrate Concentrations: The concentrations of the enzyme and its substrate are critical for achieving a robust assay window and ensuring that the reaction proceeds under initial velocity conditions. This is essential for accurate determination of inhibitor potency (e.g., IC50 values).[8]
-
DMSO Tolerance: Small molecule libraries are typically stored in dimethyl sulfoxide (DMSO). Therefore, the assay must be tolerant to the final concentration of DMSO used in the screen.[9] A DMSO tolerance study should be performed to determine the highest concentration of DMSO that does not significantly affect assay performance.[9]
-
Reagent Stability: All assay reagents should be tested for their stability over the duration of a typical screening run to ensure consistent performance.[9]
Phase 2: Statistical Validation of Assay Performance
Once the assay is optimized, its performance must be statistically validated to ensure it is suitable for HTS. The Z'-factor is a widely accepted statistical parameter for quantifying the quality of an HTS assay.[10][11][12][13]
Z'-Factor Calculation and Interpretation
The Z'-factor takes into account both the dynamic range of the assay (the difference between the positive and negative controls) and the data variation associated with these controls.[10][11] The formula for calculating the Z'-factor is as follows:
Z' = 1 - (3 * (σp + σn)) / |μp - μn|
Where:
-
μp and σp are the mean and standard deviation of the positive control (e.g., uninhibited enzyme activity).
-
μn and σn are the mean and standard deviation of the negative control (e.g., fully inhibited enzyme activity or no enzyme).
| Z'-Factor Value | Assay Quality | Interpretation |
| > 0.5 | Excellent | A large separation between the positive and negative controls with low data variability. Ideal for HTS.[6][10][11] |
| 0 to 0.5 | Acceptable | The assay is suitable for HTS, but may require more replicates or stricter hit criteria.[10][11] |
| < 0 | Unacceptable | The signals from the positive and negative controls overlap, making the assay unsuitable for screening.[10] |
Experimental Protocol: Z'-Factor Determination
-
Prepare a 384-well plate with alternating columns of positive and negative controls.
-
The positive control wells should contain all assay components, including the enzyme and substrate, in the presence of the screening concentration of DMSO.
-
The negative control wells should contain all assay components except the enzyme, or a known potent inhibitor of the enzyme.
-
Incubate the plate under the optimized assay conditions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the mean and standard deviation for both the positive and negative controls.
-
Calculate the Z'-factor using the formula above.
-
Repeat this experiment on at least three different days to assess inter-day variability.[9]
Phase 3: Counter-Screening and Hit Validation
A primary HTS campaign will inevitably identify a number of "hits" that are false positives.[1][14] These can arise from various sources of assay interference, such as compound autofluorescence, light scattering, or non-specific inhibition of the reporter enzyme.[14][15][16][17] Therefore, a robust hit validation strategy employing counter-screens is essential to eliminate these artifacts.[2][5][18][19]
Common Sources of Assay Interference and Corresponding Counter-Screens:
| Interference Type | Description | Counter-Screen Strategy |
| Autofluorescence/Autoluminescence | The compound itself emits light at the detection wavelength, leading to a false positive signal.[14][15] | Pre-read the compound plate before adding assay reagents. Any well with a high signal can be flagged as a potential autofluorescent/autoluminescent compound. |
| Luciferase Inhibition | In luminescence-based assays utilizing luciferase, compounds can directly inhibit the reporter enzyme, leading to a false positive (in an inhibition screen) or false negative (in an activation screen) result.[14][18] | Perform a counter-screen with the luciferase enzyme and its substrate in the absence of the primary enzyme target. Compounds that inhibit luciferase in this assay are likely false positives. |
| Compound Aggregation | Some compounds can form aggregates at high concentrations, which can non-specifically inhibit enzymes.[14][17] | Include a non-ionic detergent, such as Triton X-100, in the assay buffer to disrupt aggregate formation. Also, test hits in an orthogonal assay with a different format. |
| Redox Activity | Redox-active compounds can interfere with assay components, leading to false signals.[14][20] | Employ a redox interference counter-screen, such as the use of a redox-sensitive dye. |
Hit Confirmation and Orthogonal Assays
Confirmed hits from the primary screen and counter-screens should be further validated through dose-response studies to determine their potency (IC50). These compounds should then be tested in an orthogonal assay that utilizes a different detection technology or assay principle to confirm their activity.[1][21] This provides strong evidence that the observed activity is due to specific interaction with the target and not an artifact of the primary assay format.
HTS Validation Workflow
The following diagram illustrates a comprehensive workflow for the validation of an HTS assay and the subsequent hit confirmation process.
Caption: A comprehensive workflow for HTS assay validation and hit confirmation.
Conclusion
The validation of a high-throughput screening assay is a critical, multi-faceted process that underpins the success of any drug discovery campaign. By following a systematic and rigorous validation plan, researchers can have high confidence in the quality and reliability of their screening data. This guide has provided a framework for validating an HTS assay for 5,5-Dimethylpyrrolidine-2,4-dione derivatives, emphasizing the importance of assay optimization, statistical validation, and a thorough hit confirmation cascade. Adherence to these principles will significantly increase the likelihood of identifying genuine, therapeutically relevant lead compounds.
References
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Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]
-
Kumar, M., Brink, J., & Lowery, R. (2021). Development of a High-Throughput Assay to Identify Inhibitors of ENPP1. SLAS DISCOVERY: Advancing Life Sciences R & D, 26(1), 108-115. [Link]
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current opinion in chemical biology, 14(3), 315–324. [Link]
-
BellBrook Labs. (n.d.). ENPP1 Assay | ENPP1 Inhibitor Screening Kit. Retrieved from [Link]
-
Kumar, M., Brink, J., & Lowery, R. (2020). Targeting ENPP1 for Cancer Immunotherapy: Development of an HTS Method Using the Transcreener® AMP2/GMP2 Assay. BellBrook Labs. [Link]
-
Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. Retrieved from [Link]
-
Drug Discovery Today. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. [Link]
-
Shin, A. (n.d.). Z-factors. In BIT 479/579 High-throughput Discovery. Retrieved from [Link]
-
Wikipedia. (n.d.). Z-factor. Retrieved from [Link]
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Kumar, M., Brink, J., & Lowery, R. (2020). Targeting ENPP1 for Cancer Immunotherapy: Development of an HTS Method Using the Transcreener® AMP2/GMP2 Assay. ResearchGate. [Link]
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Sittampalam, G. S., Gal-Edd, N., Arkin, M., et al. (Eds.). (2012). Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]
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Li, X., Wang, Y., Zhang, Y., ... & Zhang, J. (2022). Development of Novel Ecto-Nucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) Inhibitors for Tumor Immunotherapy. Molecules, 27(19), 6524. [Link]
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side-by-side comparison of different purification techniques for 5,5-Dimethylpyrrolidine-2,4-dione
An In-Depth Comparative Guide to the Purification of 5,5-Dimethylpyrrolidine-2,4-dione
For researchers engaged in medicinal chemistry and drug development, the purity of a synthetic scaffold is paramount to the reliability and reproducibility of experimental data. 5,5-Dimethylpyrrolidine-2,4-dione, a heterocyclic compound, serves as a valuable building block in the synthesis of more complex molecules. Achieving high purity of this intermediate is a critical step following its synthesis, as residual starting materials, by-products, or solvents can interfere with subsequent reactions and biological assays.
This guide provides a side-by-side comparison of common laboratory techniques for the purification of 5,5-Dimethylpyrrolidine-2,4-dione. We will delve into the principles, detailed protocols, and practical considerations for recrystallization, column chromatography, and sublimation, offering field-proven insights to help scientists select the most appropriate method based on their specific needs, including initial crude purity, desired final purity, and available scale.
Recrystallization: The Workhorse of Bulk Purification
Recrystallization is a technique used to purify solids. Its efficacy is based on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. The ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point, while impurities remain either highly soluble or insoluble at all temperatures.
Expertise & Experience: The Rationale
The core principle is that a saturated solution of the crude compound is prepared at an elevated temperature. As the solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a purer form. The impurities, ideally present in lower concentrations, remain dissolved in the cooled solvent (mother liquor). The choice of solvent is the most critical parameter; a poor choice can lead to low recovery or ineffective purification. A solvent screening is always the recommended first step.
Experimental Protocol: Recrystallization from an Ethyl Acetate/Hexane System
-
Solvent Selection: Place approximately 20-30 mg of crude 5,5-Dimethylpyrrolidine-2,4-dione into a small test tube. Add a few drops of a test solvent (e.g., ethyl acetate). If it dissolves immediately at room temperature, the solvent is too polar. If it doesn't dissolve upon heating, the solvent is not polar enough. A good solvent will require heating to dissolve the compound. For this compound, an ethyl acetate/hexane mixture is often effective.
-
Dissolution: In an Erlenmeyer flask, add a minimal volume of hot ethyl acetate to the crude solid (e.g., 10 grams) with stirring until the solid is fully dissolved. The key is to use the minimum amount of hot solvent to ensure the solution is saturated upon cooling, maximizing yield.
-
Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask to remove them. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold solvent (in this case, a hexane-rich ethyl acetate mixture) to rinse away any remaining mother liquor.
-
Drying: Dry the purified crystals under high vacuum to remove residual solvent.[1]
Workflow for Recrystallization
Caption: Workflow of the recrystallization process.
Column Chromatography: For High-Purity Separation
Column chromatography is a powerful separation technique that relies on the differential partitioning of compounds between a solid stationary phase (e.g., silica gel) and a liquid mobile phase (the eluent). Compounds with stronger interactions with the stationary phase move down the column more slowly than compounds with weaker interactions, enabling separation.
Expertise & Experience: The Rationale
This method is unparalleled for separating complex mixtures or removing impurities with physicochemical properties very similar to the target compound. For 5,5-Dimethylpyrrolidine-2,4-dione, which is a polar molecule, normal-phase chromatography on silica gel is effective. The eluent polarity is carefully tuned to achieve separation; a non-polar solvent like hexane is used to begin, and the polarity is gradually increased by adding a more polar solvent like ethyl acetate. This gradient elution first washes off non-polar impurities, then the target compound, and finally, more polar impurities.
Experimental Protocol: Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column and allow it to pack under gravity or light pressure, ensuring no air bubbles are trapped. Add a thin layer of sand on top to protect the silica bed.
-
Sample Loading: Dissolve the crude 5,5-Dimethylpyrrolidine-2,4-dione in a minimal amount of a suitable solvent (like dichloromethane or the eluent mixture). Alternatively, create a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column. This often results in better separation.
-
Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 9:1 hexane:ethyl acetate). The progress can be monitored by Thin-Layer Chromatography (TLC) of the collected fractions.[2]
-
Gradient Increase: Gradually increase the polarity of the mobile phase (e.g., to 8:2, then 7:3 hexane:ethyl acetate) to elute the target compound from the column.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks.
-
Analysis & Pooling: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified compound.[3]
Workflow for Column Chromatography
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Evaluating the Reproducibility of 5,5-Dimethylpyrrolidine-2,4-dione Synthesis Protocols: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, the pyrrolidine-2,4-dione scaffold is of significant interest due to its presence in a variety of biologically active molecules. This guide provides a comprehensive evaluation of synthetic protocols for a specific derivative, 5,5-Dimethylpyrrolidine-2,4-dione, with a focus on reproducibility, a critical factor for reliable scientific advancement and scalable drug development.
While numerous methods exist for the synthesis of the broader pyrrolidine-2,4-dione class, obtaining a robust and consistently reproducible protocol for the 5,5-dimethyl substituted variant presents a notable challenge. This guide will delve into the theoretical underpinnings of potential synthetic routes, analyze the critical parameters influencing their success, and present a comparative analysis to aid researchers in selecting and optimizing a suitable method.
Unraveling the Synthetic Pathways: A Comparative Overview
The synthesis of 5,5-Dimethylpyrrolidine-2,4-dione, also known as 5,5-dimethyltetramic acid, can be approached through several strategic disconnections. Based on established organic chemistry principles and analogous reactions found in the literature, two primary pathways emerge as the most theoretically sound: the Dieckmann Cyclization and a Michael Addition-Cyclization Cascade.
| Parameter | Protocol 1: Dieckmann Cyclization | Protocol 2: Michael Addition-Cyclization Cascade |
| Starting Materials | N-acylated β-amino ester | 3,3-Dimethylacrylaldehyde, a malonic acid derivative, and an ammonia source |
| Key Reactions | Intramolecular Claisen (Dieckmann) condensation | Michael addition, Knoevenagel condensation, cyclization |
| Number of Steps | Typically 2-3 steps | Potentially a one-pot reaction |
| Potential Yield | Moderate to High | Moderate |
| Potential Purity | Good, with potential for intermolecular condensation side products | Moderate, may require extensive purification |
| Scalability | Generally good | Moderate, potential for polymerization of intermediates |
| Reagent Toxicity | Moderate (e.g., sodium ethoxide is corrosive) | High (e.g., malononitrile and ammonia are toxic) |
| Reaction Conditions | Anhydrous, inert atmosphere often required | Can often be performed in protic solvents |
Protocol 1: The Dieckmann Cyclization Approach
The Dieckmann cyclization is a powerful intramolecular condensation reaction of a diester to form a β-keto ester, a key intermediate in the synthesis of cyclic ketones and related heterocycles.[1][2] For the synthesis of 5,5-Dimethylpyrrolidine-2,4-dione, this would involve the cyclization of an N-acylated β-amino ester.
Mechanistic Insight and Causality
The core of this protocol lies in the base-mediated intramolecular cyclization of a precursor like ethyl 2-(N-acetylamino)-3,3-dimethylbutanoate. The strong base, typically a sodium alkoxide, deprotonates the α-carbon of the ester, generating an enolate. This enolate then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the amide, forming a five-membered ring. Subsequent elimination of the ethoxide leaving group and acidic workup would yield the desired 5,5-Dimethylpyrrolidine-2,4-dione.
Caption: Dieckmann Cyclization Workflow for 5,5-Dimethylpyrrolidine-2,4-dione.
Experimental Protocol (Hypothetical, based on analogous reactions)
Step 1: Synthesis of the N-acylated β-amino ester precursor.
-
This would likely involve the synthesis of a β-amino ester, followed by acylation. For example, starting from 3,3-dimethyl-2-aminobutanoic acid.
Step 2: Dieckmann Cyclization.
-
Dissolve the N-acylated β-amino ester in an anhydrous, aprotic solvent such as toluene or THF under an inert atmosphere (e.g., nitrogen or argon).
-
Add a strong base, such as sodium ethoxide or potassium tert-butoxide, portion-wise at room temperature. The choice of base is critical to avoid transesterification.[3]
-
Heat the reaction mixture to reflux to promote intramolecular cyclization. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and quench by the addition of a dilute aqueous acid (e.g., HCl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product would likely be a β-keto ester intermediate which would then be subjected to hydrolysis and decarboxylation by heating in the presence of an acid to yield the final product.[4]
-
Purify the crude 5,5-Dimethylpyrrolidine-2,4-dione by recrystallization or column chromatography.
Critical Parameters and Reproducibility
The reproducibility of the Dieckmann cyclization is highly dependent on several factors:
-
Anhydrous Conditions: The presence of water can lead to hydrolysis of the ester and the base, significantly reducing the yield.[3]
-
Base Selection and Stoichiometry: The base must be strong enough to deprotonate the α-carbon but should ideally match the ester's alcohol to prevent transesterification. A full equivalent of base is often necessary.[3]
-
Reaction Concentration: High concentrations can favor intermolecular condensation, leading to undesired side products.[3]
-
Temperature Control: Careful control of the reaction temperature is crucial for both the cyclization and the subsequent decarboxylation steps.
Protocol 2: The Michael Addition-Cyclization Cascade
This approach offers a potentially more convergent and atom-economical route to the target molecule. It involves a one-pot reaction cascade initiated by a Michael addition.[4]
Mechanistic Insight and Causality
The reaction would likely commence with the Michael addition of a nucleophile, such as the enolate of a malonic acid derivative, to 3,3-dimethylacrylaldehyde. This is followed by a Knoevenagel-type condensation with an ammonia source, which then undergoes intramolecular cyclization to form the pyrrolidine-2,4-dione ring.
Caption: Michael Addition-Cyclization Cascade for 5,5-Dimethylpyrrolidine-2,4-dione.
Experimental Protocol (Hypothetical, based on analogous reactions)
-
In a suitable solvent such as ethanol, combine 3,3-dimethylacrylaldehyde and a malonic acid derivative (e.g., malononitrile).[4]
-
Add a catalytic amount of a base, such as piperidine or triethylamine, and stir at room temperature to facilitate the Michael addition. Monitor the reaction by TLC.[4]
-
To the reaction mixture, add an excess of an ammonia source (e.g., aqueous ammonia or ammonium acetate).
-
Heat the mixture to reflux to promote the Knoevenagel condensation and subsequent intramolecular cyclization.
-
Upon completion, cool the reaction mixture and isolate the crude product by filtration or extraction.
-
Purify the crude 5,5-Dimethylpyrrolidine-2,4-dione by recrystallization from a suitable solvent.
Critical Parameters and Reproducibility
The reproducibility of this one-pot cascade is contingent on:
-
Stoichiometry of Reactants: The molar ratios of the three components are critical to control the reaction pathway and minimize side product formation.
-
Choice of Base and Catalyst: The base for the Michael addition and the conditions for the Knoevenagel condensation need to be carefully optimized.
-
Temperature and Reaction Time: The temperature profile of the reaction will influence the rates of the individual steps in the cascade.
-
Purification: The crude product from a one-pot reaction may contain a mixture of intermediates and side products, necessitating a robust purification strategy.
Characterization and Data Analysis
To definitively confirm the synthesis of 5,5-Dimethylpyrrolidine-2,4-dione and assess the purity of the obtained product, a combination of analytical techniques is essential.
| Analytical Technique | Expected Observations for 5,5-Dimethylpyrrolidine-2,4-dione |
| ¹H NMR | Signals corresponding to the two methyl groups (singlet), the methylene protons on the ring, and the N-H proton. |
| ¹³C NMR | Resonances for the two ketone carbonyls, the quaternary carbon, the methylene carbon, and the methyl carbons. |
| FT-IR | Characteristic absorption bands for the N-H bond, C=O stretching of the ketone and amide functionalities. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 5,5-Dimethylpyrrolidine-2,4-dione (C₆H₉NO₂). |
| Melting Point | A sharp and defined melting point range for a pure crystalline solid. |
Conclusion and Future Outlook
The synthesis of 5,5-Dimethylpyrrolidine-2,4-dione, while theoretically achievable through established methods like the Dieckmann cyclization and Michael addition-cyclization cascades, lacks a well-documented and reproducible protocol in the current scientific literature. This guide has outlined the most promising synthetic strategies, highlighting the key mechanistic considerations and critical experimental parameters that must be controlled to achieve a successful and reproducible outcome.
For researchers venturing into the synthesis of this and related compounds, a systematic approach to optimization is paramount. Careful selection of starting materials, precise control over reaction conditions, and rigorous characterization of intermediates and the final product are essential for developing a reliable and scalable synthetic route. The publication of detailed and validated experimental procedures for the synthesis of 5,5-Dimethylpyrrolidine-2,4-dione would be a valuable contribution to the chemical science community, enabling further exploration of its potential applications in medicinal chemistry and materials science.
References
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Dieckmann Condensation. (n.d.). In Wikipedia. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]
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A Senior Application Scientist's Guide to Comparative Docking of 5,5-Dimethylpyrrolidine-2,4-dione Analogs
This guide provides a comprehensive framework for conducting comparative molecular docking studies of 5,5-Dimethylpyrrolidine-2,4-dione analogs. We will delve into the strategic selection of neurological target proteins, outline a rigorous and self-validating docking protocol, and present a clear methodology for data interpretation, empowering researchers in the field of computational drug discovery.
Introduction: The Therapeutic Potential of the Pyrrolidine-2,5-dione Scaffold
The pyrrolidine-2,5-dione (succinimide) scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a variety of bioactive compounds. Notably, this core structure is central to the design of numerous anticonvulsant agents.[1][2][3] Epilepsy, a chronic neurological disorder affecting millions globally, remains a significant therapeutic challenge, with a substantial number of patients exhibiting resistance to current treatments.[4][5][6] This unmet medical need drives the exploration of novel chemical entities, such as analogs of 5,5-Dimethylpyrrolidine-2,4-dione, as potential next-generation antiepileptic drugs (AEDs).
Molecular docking, a powerful computational technique, allows us to predict how these small molecule analogs might bind to and interact with key protein targets involved in neurotransmission and seizure pathology.[7][8][9] By simulating these interactions at an atomic level, we can rationally prioritize compounds for synthesis and biological testing, thereby accelerating the drug discovery pipeline.[4][8] This guide establishes a robust protocol for performing such comparative studies, ensuring scientific rigor and yielding actionable insights.
Foundational Principles of Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor's active site, forming a stable complex.[8][10] The process involves two critical stages:
-
Sampling: Algorithms explore a vast conformational space, generating numerous possible binding poses of the ligand within the protein's binding pocket.[7][11]
-
Scoring: A scoring function then estimates the binding affinity for each pose, ranking them to identify the most favorable interaction.[7][8]
This in silico approach is instrumental in structure-based drug design, enabling the rapid screening of virtual libraries and providing a hypothesis for the mechanism of action before committing to resource-intensive laboratory experiments.[9]
Strategic Selection of Target Proteins for Anticonvulsant Activity
The pathophysiology of epilepsy is complex, often involving an imbalance between excitatory and inhibitory neurotransmission.[4] Therefore, the most relevant protein targets for novel anticonvulsants are typically ion channels and neurotransmitter receptors that regulate neuronal excitability. Based on established mechanisms of epilepsy and current AEDs, we have selected the following high-value targets for our comparative study:[4][5]
-
Gamma-Aminobutyric Acid Type A (GABA-A) Receptor: As the primary inhibitory neurotransmitter receptor in the central nervous system, enhancing its activity is a proven strategy for seizure suppression.[5][12][13]
-
Glutamate Ionotropic Receptors (NMDA, AMPA, Kainate): These receptors mediate the majority of excitatory neurotransmission. Antagonizing their over-activation is another key therapeutic approach to controlling seizures.[4][14][15][16][17]
A comparative study docking the same set of analogs against these different targets can reveal potential mechanisms of action and selectivity profiles.
A Validated Protocol for Comparative Molecular Docking
This section details a step-by-step workflow. The causality behind each step is explained to ensure a deep understanding of the process. The protocol's integrity is maintained through a critical validation step.
Workflow Overview
Caption: High-level workflow for the comparative docking study.
Phase 1: Ligand and Protein Preparation
Step 1: Ligand Preparation (The Analogs)
-
Action: Obtain 2D structures of your 5,5-Dimethylpyrrolidine-2,4-dione analogs. Convert them to 3D structures using software like Avogadro or Discovery Studio.
-
Causality: Docking algorithms require 3D coordinates to function. This step translates a 2D chemical drawing into a physically plausible 3D conformation.
-
Action: Perform energy minimization on each 3D ligand structure using a suitable force field (e.g., MMFF94).
-
Causality: This process refines the 3D structure to its most stable, low-energy conformation, which is crucial for an accurate docking simulation. An unstable, high-energy ligand conformation will produce unreliable results.
Step 2: Target Protein Preparation
-
Action: Download the 3D crystal structures of the target proteins from the Protein Data Bank (PDB).[13] Select high-resolution structures that are co-crystallized with a relevant ligand.
-
Causality: The crystal structure provides the atomic coordinates of the biological target, which is the foundation of the simulation. Using a structure with a bound ligand helps identify the correct binding pocket.
-
Action: Prepare the protein using a molecular modeling suite (e.g., UCSF Chimera, PyRx, Schrödinger). This involves:
-
Removing all non-essential molecules, including water, ions, and the original co-crystallized ligand.
-
Adding polar hydrogen atoms.
-
Assigning correct bond orders and repairing any missing side chains.
-
-
Causality: Raw PDB files are not immediately ready for docking. Water molecules can interfere with the ligand's placement, and missing hydrogens would prevent the accurate calculation of interactions like hydrogen bonds. This "cleaning" process ensures the protein structure is chemically correct and computationally ready.
Phase 2: Docking Simulation and Validation
Step 3: Protocol Validation (Self-Validating System)
-
Action: Before docking your analogs, perform a re-docking experiment.[21] Extract the native (co-crystallized) ligand from the original PDB file and dock it back into the prepared protein's binding site.
-
Causality: This is the most critical step for ensuring the trustworthiness of your protocol. A successful re-docking, where the algorithm reproduces the original crystallographic pose with a low Root Mean Square Deviation (RMSD) value (< 2.0 Å), validates that your chosen docking parameters and software are appropriate for this specific protein system.[21] If the native ligand cannot be docked correctly, any results for your analogs will be unreliable.
Step 4: Defining the Binding Site & Running the Simulation
-
Action: Define the binding site (the "grid box") around the position of the re-docked native ligand. The box should be large enough to encompass the entire active site, allowing rotational and translational freedom for the new analogs.
-
Causality: The docking search is computationally intensive. By defining a specific grid box, you focus the algorithm's search on the relevant active site, saving computational resources and preventing the ligand from docking to irrelevant surfaces on the protein.
-
Action: Systematically dock each prepared analog into the defined binding site of each prepared target protein using software like AutoDock Vina, Glide, or GOLD.[6][7][11]
-
Causality: This is the core simulation where the software samples numerous poses and uses its scoring function to predict the best binding mode and estimate the binding affinity.[7]
Phase 3: Data Analysis and Interpretation
Step 5: Analyzing Docking Results
-
Action: For each docking run, analyze the output. Focus on the top-ranked pose.
-
Action: Record the docking score or binding affinity (typically in kcal/mol). A more negative value indicates a stronger predicted binding affinity.
-
Action: Visualize the top-ranked pose in a molecular viewer. Identify and record the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the analog and the protein's amino acid residues.[13]
-
Causality: The numerical score provides a quantitative measure for comparison, while the visual inspection of interactions provides the qualitative, chemical rationale for why the binding is favorable. Understanding these specific interactions is key to explaining the structure-activity relationship (SAR).
Data Presentation for Clear Comparison
Summarize all quantitative data into a structured table. This format allows for the objective and straightforward comparison of the performance of each analog across all selected targets.
Table 1: Hypothetical Comparative Docking Results of Pyrrolidine-2,4-dione Analogs
| Analog ID | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Key Interactions |
| PD-01 | GABA-A | -8.5 | Tyr97, Glu155, Phe200 | H-Bond, Electrostatic, Pi-Pi |
| NMDA | -7.2 | Thr178, Arg245 | H-Bond | |
| AMPA | -6.8 | Gly59, Leu12 | Hydrophobic | |
| Kainate | -7.5 | Tyr470, Arg667 | H-Bond, Electrostatic | |
| PD-02 | GABA-A | -7.9 | Tyr97, Phe200 | H-Bond, Pi-Pi |
| NMDA | -8.9 | Thr178, Tyr214 | H-Bond, Pi-Pi | |
| AMPA | -7.1 | Gly59, Thr173 | H-Bond, Hydrophobic | |
| Kainate | -8.1 | Tyr470, Ile420 | H-Bond, Pi-Stacking | |
| PD-03 | GABA-A | -9.1 | Glu155, Phe200, Tyr97 | H-Bond, Electrostatic, Pi-Pi |
| NMDA | -8.2 | Arg245, Tyr214 | Electrostatic, Pi-Pi | |
| AMPA | -6.5 | Leu12 | Hydrophobic | |
| Kainate | -7.9 | Arg667, Ile420 | H-Bond, Pi-Stacking |
Note: The data presented is purely illustrative.
From this table, a researcher could quickly surmise that analog PD-03 shows the highest predicted affinity for the GABA-A receptor, while PD-02 shows the strongest potential for the NMDA receptor. This allows for the generation of hypotheses about compound selectivity.
Logical Relationships in Docking
The relationship between the components of a docking study is hierarchical and logical, leading from preparation to conclusive data.
Caption: Logical flow from input structures to output data.
Conclusion
This guide provides a robust, scientifically grounded framework for conducting comparative docking studies on 5,5-Dimethylpyrrolidine-2,4-dione analogs. By adhering to a protocol that emphasizes causality and includes a critical validation step, researchers can generate reliable and insightful data. This computational approach enables the efficient prioritization of lead candidates, identifies potential molecular mechanisms, and ultimately accelerates the discovery of novel therapeutics for complex neurological disorders like epilepsy. The systematic comparison across multiple relevant targets is not merely a screening exercise but a strategic method to build a comprehensive understanding of a compound's potential bioactivity profile.
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Independent Verification of the Biological Activity of 5,5-Dimethylpyrrolidine-2,4-dione: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the biological activity of 5,5-Dimethylpyrrolidine-2,4-dione, a member of the succinimide class of compounds. As a Senior Application Scientist, this document is structured to offer not just protocols, but a foundational understanding of the experimental rationale and a comparative landscape of its potential therapeutic applications, primarily focusing on its anticonvulsant properties. We will explore its activity in established preclinical models and compare its profile to that of established antiepileptic drugs (AEDs) and other potential biological activities.
Introduction to 5,5-Dimethylpyrrolidine-2,4-dione and the Succinimide Scaffold
The pyrrolidine-2,5-dione (succinimide) ring is a privileged scaffold in medicinal chemistry, forming the core of several clinically significant drugs.[1] While the unsubstituted succinimide core itself may not exhibit potent biological activity, substitutions on the pyrrolidine ring can lead to a diverse range of pharmacological effects, including anticonvulsant, antifungal, and anticancer properties.[2][3] 5,5-Dimethylpyrrolidine-2,4-dione, with its gem-dimethyl substitution at the C5 position, is a subject of interest for its potential as a bioactive molecule. This guide will focus on independently verifiable methods to assess its primary anticipated biological activity—anticonvulsant effects—and explore other potential activities.
Primary Biological Activity: Anticonvulsant Effects
The most well-documented biological activity of succinimide derivatives is their efficacy in controlling absence seizures, a type of generalized epilepsy.[4] The mechanism of action for this class of compounds is primarily attributed to the inhibition of low-voltage-activated T-type calcium channels in thalamic neurons.[2][5]
The Thalamocortical Circuit and T-Type Calcium Channels in Absence Seizures
Absence seizures are characterized by a temporary loss of awareness and are associated with synchronous spike-and-wave discharges in the brain.[4] These abnormal electrical activities are believed to originate from the oscillatory behavior of the thalamocortical circuit.[6] T-type calcium channels, particularly the CaV3.1 subtype, play a crucial role in generating the burst firing of thalamic neurons that drives these oscillations.[5] By inhibiting these channels, succinimide anticonvulsants can dampen the aberrant neuronal firing and suppress seizure activity.[4][6]
Signaling Pathway: T-Type Calcium Channel Inhibition in Absence Seizures
Caption: T-Type Calcium Channel Inhibition by Succinimides.
Comparative Anticonvulsant Screening
To independently verify the anticonvulsant activity of 5,5-Dimethylpyrrolidine-2,4-dione, a series of standardized preclinical animal models are employed. These assays are designed to identify compounds effective against different seizure types. For a robust comparison, the performance of the test compound should be evaluated against established antiepileptic drugs (AEDs) with known mechanisms of action.
Comparator Compounds:
-
Ethosuximide: A first-line treatment for absence seizures and a direct structural analog, making it an ideal positive control for T-type calcium channel-mediated anticonvulsant activity.[7]
-
Valproic Acid: A broad-spectrum AED effective against various seizure types, with multiple mechanisms of action including effects on GABA levels and voltage-gated sodium channels.[8]
-
Lamotrigine: Another broad-spectrum AED that primarily acts by blocking voltage-gated sodium channels.[9]
Experimental Models:
The following preclinical models are the cornerstones of initial anticonvulsant drug discovery:
-
Maximal Electroshock (MES) Test: This model is predictive of efficacy against generalized tonic-clonic seizures.[10] The endpoint is the abolition of the hindlimb tonic extensor component of the seizure.
-
Subcutaneous Pentylenetetrazole (scPTZ) Test: This test is a model for absence and myoclonic seizures.[11] The endpoint is the prevention of clonic seizures.
-
6-Hz Psychomotor Seizure Test: This model is used to identify compounds effective against therapy-resistant partial seizures.[1]
Experimental Workflow: Anticonvulsant Screening in Mice
Caption: Workflow for Preclinical Anticonvulsant Screening.
Quantitative Comparison of Anticonvulsant Activity
| Compound | MES Test ED₅₀ (mg/kg, i.p.) | scPTZ Test ED₅₀ (mg/kg, i.p.) | Primary Mechanism of Action | Reference(s) |
| 5,5-Dimethylpyrrolidine-2,4-dione (Analog) | ~69.89 (in rats, p.o.) | Not reported | T-type Ca²⁺ Channel Inhibition (putative) | [1] |
| Ethosuximide | >500 | ~130-221.7 | T-type Ca²⁺ Channel Inhibition | [9][12] |
| Valproic Acid | ~190-252.7 | ~158.5-177.83 | Multiple (GABAergic, Na⁺ channel) | [4][7][8][13] |
| Lamotrigine | ~8.59 | Inactive | Na⁺ Channel Blockade | [6][11] |
Note: ED₅₀ values can vary depending on the animal strain, route of administration, and specific experimental conditions. The data presented here are for comparative purposes.
Detailed Experimental Protocols
Objective: To assess the ability of a compound to prevent the spread of seizures, modeling generalized tonic-clonic seizures.
Materials:
-
Male Swiss mice (18-25 g)
-
Electroconvulsive device with corneal electrodes
-
0.9% saline solution
-
Test compound, comparator drugs, and vehicle control
-
Syringes and needles for administration
Procedure:
-
Animal Preparation: Acclimatize mice to the laboratory environment for at least one week. On the day of the experiment, weigh each mouse and randomly assign them to treatment groups (n=8-10 per group).
-
Compound Administration: Administer the test compound, comparator drug, or vehicle via the desired route (e.g., intraperitoneally). Allow for a predetermined pre-treatment time to ensure the compound has reached its peak effect (typically 30-60 minutes for i.p. administration).
-
Seizure Induction: Moisten the corneal electrodes with saline. Gently restrain the mouse and apply the electrodes to the corneas.
-
Stimulation: Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).
-
Observation: Immediately after the stimulus, observe the mouse for the presence or absence of the tonic hindlimb extension phase of the seizure. The absence of this phase is considered protection.
-
Data Analysis: Record the number of protected animals in each group. Calculate the ED₅₀ using a suitable statistical method (e.g., probit analysis).
Causality and Self-Validation: The MES test is a robust and highly reproducible model.[10] The all-or-none nature of the tonic hindlimb extension provides a clear and objective endpoint. Including a vehicle control group is essential to ensure that the observed protection is due to the compound and not spontaneous recovery. A positive control (e.g., phenytoin or valproic acid) validates the sensitivity of the assay.
Objective: To identify compounds effective against absence and myoclonic seizures by elevating the seizure threshold.
Materials:
-
Male Swiss mice (18-25 g)
-
Pentylenetetrazole (PTZ) solution (e.g., 8.5 mg/mL in saline)
-
Test compound, comparator drugs, and vehicle control
-
Syringes and needles for administration
-
Observation chambers
Procedure:
-
Animal Preparation: As described for the MES test.
-
Compound Administration: Administer the test compound, comparator drug, or vehicle.
-
Chemoconvulsant Administration: At the time of peak effect, administer a subcutaneous injection of PTZ at a convulsant dose (e.g., 85 mg/kg).[14]
-
Observation: Immediately place the mouse in an individual observation chamber and observe for 30 minutes for the presence of clonic seizures (characterized by rhythmic muscle contractions of the limbs, lasting for at least 5 seconds).
-
Data Analysis: Record the number of animals that do not exhibit clonic seizures. Calculate the ED₅₀.
Causality and Self-Validation: The scPTZ test models seizures mediated by the GABAergic system.[15] A positive result suggests that the compound may enhance GABAergic inhibition or have other mechanisms that raise the seizure threshold. The use of a standardized dose of PTZ that reliably induces seizures in control animals is crucial. Ethosuximide serves as an excellent positive control for this assay.
Secondary Biological Activities: Antifungal and Anticancer Potential
While the primary focus for succinimide derivatives has been on their anticonvulsant properties, emerging evidence suggests potential for other therapeutic applications.
Antifungal Activity
Several studies have reported the antifungal activity of various pyrrolidine-2,4-dione derivatives.[13][16] The proposed mechanism of action for some of these compounds involves the inhibition of essential fungal enzymes.
Experimental Verification:
The antifungal activity of 5,5-Dimethylpyrrolidine-2,4-dione can be assessed using standard in vitro assays against clinically relevant fungal strains, such as Candida albicans.
Protocol: Broth Microdilution Antifungal Susceptibility Test
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound against a fungal strain.
Materials:
-
Candida albicans strain (e.g., ATCC 90028)
-
RPMI-1640 medium
-
96-well microtiter plates
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized fungal inoculum in RPMI-1640 medium.
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in the microtiter plate.
-
Inoculation: Add the fungal inoculum to each well.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.
Comparative Data:
| Compound | Target Organism | MIC (µg/mL) | Reference(s) |
| Pyrrolidine-2,4-dione Derivatives | Candida albicans | 125-250 | [17] |
| Fluconazole (Reference Drug) | Candida albicans | ≤2 (Susceptible) | [11] |
Anticancer Activity
The dione moiety is present in several compounds with demonstrated cytotoxic activity against various cancer cell lines.[18] The mechanism of action can involve the induction of apoptosis through the generation of reactive oxygen species (ROS).[17]
Experimental Verification:
The cytotoxic potential of 5,5-Dimethylpyrrolidine-2,4-dione can be evaluated using in vitro cell viability assays on a panel of human cancer cell lines.
Protocol: MTT Cell Viability Assay
Objective: To assess the cytotoxic effect of a compound on cancer cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast cancer, HCT-116 colon cancer)
-
Appropriate cell culture medium and supplements
-
96-well cell culture plates
-
Test compound dissolved in a suitable solvent
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces cell viability by 50%.
Comparative Data:
| Compound Class | Target Cell Line | IC₅₀ (µM) | Reference(s) |
| Pyrrolidine-2,5-dione Derivatives | MCF-7 (Breast Cancer) | Varies | [19] |
| Thiazolidine-2,4-dione Derivatives | MCF-7 (Breast Cancer) | 0.65 - 2.29 | [12] |
| Doxorubicin (Reference Drug) | Various | Varies | [20] |
Conclusion and Future Directions
5,5-Dimethylpyrrolidine-2,4-dione, as a member of the succinimide family, holds promise as a bioactive molecule, with its most likely therapeutic application being in the treatment of absence seizures. The experimental protocols outlined in this guide provide a robust framework for the independent verification of its anticonvulsant activity and a direct comparison with established AEDs. The primary mechanism of action is likely the inhibition of T-type calcium channels, a well-validated target for this class of compounds.
Further investigations into its potential antifungal and anticancer activities are warranted, given the broader biological profile of the pyrrolidine-2,4-dione scaffold. The comparative data presented herein serves as a benchmark for evaluating the potency and potential of 5,5-Dimethylpyrrolidine-2,4-dione in these and other therapeutic areas. Future research should focus on obtaining specific experimental data for this compound to more definitively position it within the landscape of bioactive small molecules.
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Safety Operating Guide
Proper Disposal of 5,5-Dimethylpyrrolidine-2,4-dione: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of 5,5-Dimethylpyrrolidine-2,4-dione. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to offer a procedural framework grounded in established safety principles and regulatory standards. Our objective is to ensure that laboratory waste is managed in a manner that is safe, compliant, and environmentally responsible.
Core Principle: Proactive Hazard Assessment
Proper disposal begins with a thorough understanding of the substance. While a specific, comprehensive Safety Data Sheet (SDS) for 5,5-Dimethylpyrrolidine-2,4-dione is not consistently available across all suppliers, a conservative approach is mandated. The chemical structure, a heterocyclic dione, and data from analogous compounds like 5,5-Dimethyloxazolidine-2,4-dione and other pyrrolidinone derivatives, suggest a potential for health and environmental hazards.[1][2][3]
Inferred Hazard Profile:
-
Health Hazards: Based on similar chemical structures, it should be handled as a substance that may cause skin, eye, and respiratory irritation.[1][4] Some complex pyrrolidinone derivatives have been flagged for more serious hazards, such as being suspected mutagens.[3]
-
Environmental Hazards: Do not let this chemical enter the environment.[1] Many organic compounds can be harmful to aquatic life.[3]
-
Reactivity: The compound is likely stable under normal conditions but should be kept away from strong oxidizing agents.[1]
Therefore, in the absence of definitive data to the contrary, 5,5-Dimethylpyrrolidine-2,4-dione must be treated as a hazardous waste from the moment of its generation.[5]
The Disposal Workflow: From Generation to Collection
The entire disposal process must adhere to a "cradle-to-grave" philosophy, ensuring safe management from the point of generation until final disposal by a licensed facility.[5] This workflow is governed by regulations from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[6][7]
Caption: Disposal workflow for 5,5-Dimethylpyrrolidine-2,4-dione.
Procedural Guide: Step-by-Step Protocols
The causality behind waste segregation is to prevent dangerous chemical reactions. Mixing incompatible chemicals can lead to the generation of toxic gases, fire, or explosions.[8]
-
Action: Collect waste 5,5-Dimethylpyrrolidine-2,4-dione and any materials contaminated with it (e.g., gloves, weigh boats, pipette tips) in a dedicated hazardous waste container.
-
Rationale: This substance should be stored separately from acids, bases, and strong oxidizing agents.[1] At a minimum, segregate waste into categories such as non-halogenated organic solids, non-halogenated organic liquids, and aqueous waste.[9]
Proper containment and labeling are mandated by the EPA and OSHA to ensure safety and inform waste handlers of the container's contents and associated dangers.[10][11]
-
Action:
-
Select a container made of a compatible material (e.g., a clean, empty reagent bottle of the same material, or a designated polyethylene container for solids). The container must have a tightly sealing screw cap.[8]
-
Affix a hazardous waste tag provided by your institution's Environmental Health & Safety (EH&S) department.
-
Complete the label with the following information:
-
The full chemical name: "5,5-Dimethylpyrrolidine-2,4-dione" . Do not use abbreviations.
-
An indication of the hazards. Based on analogous compounds, include pictograms for "Health Hazard" and "Irritant".[1]
-
The approximate percentage of each component if it is a mixture.
-
-
Rationale: An accurately labeled container is a critical communication tool that prevents accidental exposures and ensures the waste is routed to the correct disposal facility.[12]
An SAA is a designated location within the lab, at or near the point of waste generation, where hazardous waste can be safely stored before being collected by EH&S personnel.[12][13]
| SAA Requirement | Specification | Rationale (Why it's important) |
| Location | At or near the point of generation; under the control of the operator.[13] | To minimize the transport of hazardous materials within the laboratory by untrained personnel. |
| Volume Limits | Maximum of 55 gallons of hazardous waste.[12] | Prevents the accumulation of large, dangerous quantities of waste in a working laboratory space. |
| Container Status | Must be kept closed except when adding waste.[5] | Prevents the release of vapors and protects against spills. |
| Condition | Container must be in good condition, with no leaks or external contamination. | Ensures the integrity of the primary containment, preventing environmental release and exposure. |
-
Action: Store the labeled, closed container in your designated SAA. This could be a secondary containment bin within a fume hood or a designated cabinet.
-
Rationale: The SAA regulations provide a framework for the safe, temporary storage of waste, balancing operational needs with safety and compliance.[11]
Laboratory personnel are responsible for managing waste within the SAA; final transport and disposal must be handled by trained professionals.[11]
-
Action: Once the waste container is full or the project is complete, submit a chemical waste pickup request to your institution's EH&S department, typically through an online system.
-
Rationale: This initiates the formal "cradle-to-grave" tracking process and ensures the waste is handled by personnel with the appropriate training and equipment for transport to a licensed Treatment, Storage, and Disposal Facility (TSDF).[10]
Emergency Protocols: Spills and Exposures
In the event of an accidental release, a swift and correct response is critical to minimizing harm.
-
Alert Personnel: Immediately alert others in the area.
-
Don PPE: Wear appropriate personal protective equipment, including a lab coat, safety goggles, and nitrile gloves.
-
Contain the Spill: For a solid spill, gently sweep it up and place it into a suitable container for disposal.[1] For a liquid spill, cover it with an inert absorbent material (e.g., sand, vermiculite, or a chemical spill pad).[4]
-
Collect Waste: Carefully scoop the absorbent material and place it into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose of Materials: All materials used for cleanup must be disposed of as hazardous waste.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[1][14]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[1][14]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[1][14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[14]
References
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Managing Hazardous Chemical Waste in the Lab. (n.d.). Lab Manager. Retrieved from [Link]
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Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA. Retrieved from [Link]
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Mastering Safety: A Guide to Personal Protective Equipment for Handling 5,5-Dimethylpyrrolidine-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
Navigating the complexities of chemical handling requires a steadfast commitment to safety. This guide provides an in-depth operational plan for the safe handling of 5,5-Dimethylpyrrolidine-2,4-dione, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). As a Senior Application Scientist, my aim is to distill technical information into practical, field-proven guidance that empowers you to work safely and effectively.
Disclaimer: A specific Safety Data Sheet (SDS) for 5,5-Dimethylpyrrolidine-2,4-dione (CAS 89464-41-5) was not available at the time of this writing. The following guidance is synthesized from the SDS of structurally similar compounds, such as 5,5-Dimethyloxazolidine-2,4-dione. This approach provides a robust safety framework, but it is imperative to treat 5,5-Dimethylpyrrolidine-2,4-dione with the utmost caution and to consult with your institution's Environmental Health and Safety (EHS) department for site-specific protocols.
Understanding the Risks: Hazard Profile
Based on analogous compounds, 5,5-Dimethylpyrrolidine-2,4-dione is anticipated to present the following hazards:
-
Skin Irritation: Direct contact may cause redness, itching, and inflammation.[1]
-
Serious Eye Irritation: Vapors or direct contact can result in significant eye irritation.[1]
-
Respiratory Tract Irritation: Inhalation of dust or fumes may irritate the respiratory system.[1]
-
Potential for Allergic Skin Reaction: Some related compounds may cause an allergic skin reaction.[2]
-
Suspected Genetic Defects: Certain structurally similar chemicals are suspected of causing genetic defects.[2]
Given these potential risks, a comprehensive PPE strategy is not merely a recommendation—it is a critical component of your experimental design.
Core Directive: Your Personal Protective Equipment Ensemble
The selection of PPE is dictated by a thorough risk assessment of the procedures you will be performing. The following table outlines the essential PPE for handling 5,5-Dimethylpyrrolidine-2,4-dione.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Chemical Safety Goggles | Goggles provide a complete seal around the eyes, offering superior protection from splashes and airborne particles compared to safety glasses. In situations with a high risk of splashing, a face shield should be worn in conjunction with goggles. |
| Skin and Body Protection | Chemical-Resistant Gloves | Select gloves made of nitrile or neoprene. Always check the manufacturer's compatibility chart. It is crucial to never wear compromised gloves; inspect for tears or punctures before each use. |
| Laboratory Coat | A flame-resistant lab coat that fully covers the arms is mandatory to protect against accidental spills. | |
| Respiratory Protection | NIOSH-Approved Respirator | A respirator with an organic vapor cartridge is recommended, particularly when working with the solid compound outside of a certified chemical fume hood or if you experience any irritation.[3] Adherence to your institution's respiratory protection program, including fit testing, is essential. |
Operational Plan: A Step-by-Step Guide to Safe Handling
The following workflow is designed to minimize exposure and ensure a safe laboratory environment from the moment you prepare to handle 5,5-Dimethylpyrrolidine-2,4-dione to the final disposal of waste.
Caption: Workflow for the safe handling of 5,5-Dimethylpyrrolidine-2,4-dione.
1. Preparation Phase:
-
Risk Assessment: Before beginning any work, review the potential hazards and the specifics of your experimental protocol. Identify the steps with the highest risk of exposure.
-
Donning PPE: Put on your PPE in the following order: lab coat, respirator (if required), eye protection, and then gloves. This sequence ensures that your gloves remain as clean as possible until you begin handling the chemical.
-
Ventilation: All manipulations of solid 5,5-Dimethylpyrrolidine-2,4-dione and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]
2. Handling Phase:
-
Weighing: If weighing the solid compound, do so in a ventilated balance enclosure or a fume hood to prevent the inhalation of fine particles.
-
Dissolving and Reactions: When preparing solutions or running reactions, always work within the sash of the fume hood. Use appropriate glassware and ensure all connections in your apparatus are secure to prevent leaks.
3. Cleanup and Disposal Plan:
-
Decontamination: Thoroughly decontaminate all surfaces and glassware that have come into contact with 5,5-Dimethylpyrrolidine-2,4-dione. Use a suitable solvent and follow your laboratory's standard procedures.
-
Doffing PPE: Remove your PPE in the reverse order of donning: gloves first, followed by your lab coat, eye protection, and respirator. This minimizes the risk of cross-contamination.
-
Waste Disposal: Treat all solid waste, contaminated consumables (e.g., gloves, weighing paper), and solutions containing 5,5-Dimethylpyrrolidine-2,4-dione as hazardous waste.[1]
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a compatible, sealed container that is properly labeled with "Hazardous Waste" and the chemical's full name.[4]
-
Consult your institution's EHS department for specific disposal protocols and to arrange for waste pickup. Do not pour any waste down the drain.
-
By adhering to these rigorous safety protocols, you contribute to a culture of safety and ensure the integrity of your research. Your well-being and the protection of your colleagues and the environment are paramount.
References
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Merck Millipore. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 5,5-dimethylhydantoin. Retrieved from [Link]
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PubChem. (n.d.). 5-Isopropyl-3,3-dimethylpyrrolidine-2,4-dione. Retrieved from [Link]
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PubChem. (n.d.). 5,5-dimethyl-1-pyrroline N-oxide. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
